2-Benzyl-5-methoxy-1H-benzo[D]imidazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-6-methoxy-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-18-12-7-8-13-14(10-12)17-15(16-13)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDXPXLZBRYOEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621445 | |
| Record name | 2-Benzyl-6-methoxy-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40608-76-2 | |
| Record name | 2-Benzyl-6-methoxy-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Benzyl-5-methoxy-1H-benzo[d]imidazole
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 2-Benzyl-5-methoxy-1H-benzo[d]imidazole, a heterocyclic compound of significant interest in medicinal chemistry. The benzimidazole scaffold is a privileged structure in drug discovery, known for a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] This document details the prevalent and reliable Phillips-Ladenburg condensation method, offering an in-depth analysis of the reaction mechanism, a step-by-step experimental protocol, characterization data, and insights into process optimization. The intended audience includes researchers, medicinal chemists, and process development scientists engaged in the synthesis of pharmacologically relevant molecules.
Introduction: The Significance of the Benzimidazole Scaffold
Benzimidazole, a bicyclic compound formed from the fusion of benzene and imidazole rings, is a cornerstone pharmacophore in modern drug development.[1] Its structural similarity to naturally occurring nucleotides allows it to readily interact with biological macromolecules, leading to a broad spectrum of therapeutic applications.[3] Derivatives of this scaffold are found in marketed drugs such as the proton-pump inhibitor Omeprazole and the anticancer agent Bendamustine.[4][5]
The target molecule, this compound, belongs to the 2-benzylbenzimidazole subclass, which has been noted for potent biological activities, including opioid agonism in some analogs.[6] The specific combination of the benzyl group at the 2-position and the methoxy group at the 5-position creates a unique electronic and steric profile, making it a valuable building block for generating libraries of potential drug candidates. A robust and reproducible synthesis is therefore critical for further pharmacological investigation.
Core Synthesis Pathway: Phillips-Ladenburg Condensation
The most direct and widely adopted method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg reaction. This pathway involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its derivative under acidic conditions and heat.[7][8]
Reaction Principle & Mechanism
The synthesis of this compound is achieved through the condensation of 4-methoxy-o-phenylenediamine and phenylacetic acid . The reaction proceeds via the following key steps:
-
Acid Activation: The reaction is typically catalyzed by a strong acid (e.g., hydrochloric acid) or a dehydrating agent like boric acid. The acid protonates the carbonyl oxygen of phenylacetic acid, rendering the carbonyl carbon significantly more electrophilic.
-
Nucleophilic Attack: One of the amino groups of the 4-methoxy-o-phenylenediamine acts as a nucleophile, attacking the activated carbonyl carbon.
-
Amide Formation: A tetrahedral intermediate is formed, which then collapses to form an N-acylated intermediate (an amide), releasing a molecule of water.
-
Intramolecular Cyclization: The second amino group of the benzimidazole precursor then performs an intramolecular nucleophilic attack on the amide carbonyl carbon.
-
Dehydration: The resulting cyclic intermediate undergoes dehydration (loss of a second water molecule) to form the stable, aromatic benzimidazole ring system.
This one-pot procedure is valued for its operational simplicity and generally good yields.[9]
Visualization of the Synthesis Pathway
The following diagram illustrates the Phillips-Ladenburg condensation pathway for the target molecule.
Caption: Phillips-Ladenburg condensation for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures and provides a reliable method for laboratory-scale synthesis.[9][10]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 4-Methoxy-o-phenylenediamine | 138.17 | 1.85 | 255 mg | Benzene-diamine precursor |
| Phenylacetic Acid | 136.15 | 2.77 (1.5 eq) | 377 mg | Benzyl group source |
| Boric Acid | 61.83 | 0.185 (0.1 eq) | 11.4 mg | Catalyst/Dehydrating agent |
| Xylene | - | - | 10 mL | Solvent |
| Ethyl Acetate | - | - | ~150 mL | Extraction Solvent |
| Sat. Sodium Bicarbonate | - | - | 100 mL | Aqueous Wash |
| Anhydrous Sodium Sulfate | - | - | As needed | Drying Agent |
| Silica Gel (230-400 mesh) | - | - | As needed | Chromatography |
Reaction Procedure
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxy-o-phenylenediamine (1.85 mmol), phenylacetic acid (2.77 mmol), boric acid (0.185 mmol), and xylene (10 mL).
-
Heating: Heat the reaction mixture to reflux (approx. 140 °C) and maintain stirring for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up (Aqueous Wash): After completion, cool the mixture to room temperature. Remove the xylene under reduced pressure using a rotary evaporator.
-
Extraction: Dilute the resulting residue with ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash it twice with a saturated sodium bicarbonate solution (2 x 50 mL) to remove unreacted phenylacetic acid and boric acid.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
Purification
The crude residue should be purified by silica gel column chromatography.
-
Eluent System: A gradient of 10-15% ethyl acetate in hexane is typically effective.
-
Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to afford this compound as a white or off-white solid.[9]
Characterization and Validation
Confirmation of the product's identity and purity is essential. The following data, consistent with literature values, should be obtained[9][10]:
-
Appearance: White to off-white solid.
-
Yield: A typical isolated yield is around 67%.[9]
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 12.04-12.14 (br s, 1H, N-H)
-
δ 7.18-7.44 (m, 6H, Ar-H)
-
δ 6.91-7.07 (m, 1H, Ar-H)
-
δ 6.70-6.79 (m, 1H, Ar-H)
-
δ 4.12 (s, 2H, CH₂-benzyl)
-
δ 3.75 (s, 3H, OCH₃)
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 155.5, 137.9, 128.8, 128.5, 126.6, 118.7, 110.1, 101.3, 94.5, 55.4, 34.9.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Calculated for C₁₅H₁₄N₂O [M+H]⁺: m/z 238.1182.
-
Found: 238.1180.
-
Troubleshooting and Optimization
-
Low Yield:
-
Incomplete Reaction: Ensure the reaction goes to completion by monitoring with TLC. If starting material remains, the reflux time can be extended.
-
Purity of Starting Materials: 4-methoxy-o-phenylenediamine is susceptible to air oxidation, which can result in a dark-colored compound and poor yields.[11] Using freshly purified or high-purity starting material is crucial.
-
Inefficient Dehydration: The use of a Dean-Stark trap to azeotropically remove water during the reflux can improve the reaction rate and yield.
-
-
Purification Issues:
-
Colored Impurities: The primary impurity is often the oxidized phenazine byproduct from the diamine starting material.[11] Careful column chromatography is necessary to remove these colored bands.
-
Co-elution: If the product co-elutes with impurities, adjusting the eluent polarity (e.g., using a dichloromethane/methanol system) may improve separation.
-
Safety Considerations
-
Reagents: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Solvents: Xylene and ethyl acetate are flammable. Avoid open flames and ensure proper grounding of equipment.
-
Reaction: The reaction is run at high temperatures. Use appropriate heating mantles and ensure the glassware is free of defects.
References
-
Benzimidazole synthesis. Organic Chemistry Portal. [Link]
-
BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Biological and Pharmacological Significance of Benzimidazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research. [Link]
-
4-Methoxy-o-phenylenediamine. Reddit r/OrganicChemistry. [Link]
-
An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science. [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. [Link]
-
Reaction of o-phenylenediamine with organic acids. ResearchGate. [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]
-
ACMD advice on 2-benzyl benzimidazole and piperidine benzimidazolone opioids. GOV.UK. [Link]
-
Synthesis of 2-Substituted Benzimidazoles by Reaction of o-Phenylenediamine with Aldehydes in the Presence of Sc(OTf)3. ResearchGate. [Link]
-
4-Methoxyphenylacetic Acid. PubChem. [Link]
-
Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Publishing. [Link]
-
Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. PubMed. [Link]
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. National Institutes of Health (NIH). [Link]
- Process for synthesizing phenylacetic acid by carbonylation of toluene.
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PubMed Central. [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Link]
-
The Phillips–Ladenburg imidazole synthesis. ResearchGate. [Link]
-
In vitro, in vivo and in silico‐driven identification of novel benzimidazole derivatives as anticancer and anti‐inflammatory. Adichunchanagiri University. [Link]
-
Synthesis of 5-methoxy-2-mercaptobenzimidazole. PrepChem.com. [Link]
-
Synthesis, characterization and anticonvulsant evaluation of new derivatives derived from 5-methoxy-2-mercapto benzimidazole. Scholars Research Library. [Link]
-
Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. NIScPR. [Link]
-
Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Publishing. [Link]
-
Timeline of the emergence of 2-benzylbenzimidazoles on the recreational... ResearchGate. [Link]
-
SYNTHESIS OF NEW BENZIMIDAZOLE DERIVATIVES FROM 1,5- BENZODIAZEPINES THROUGH A NEW REARRANGEMENTS IN THE PRESENCE OF DMF-DMA. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Synthesis ,characterazition of some 2-mercapto-5-methoxy- 1H-benzimidazole and test with some plant pathogenic fungi. Journal of University of Babylon for Pure and Applied Sciences. [Link]
Sources
- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. acu.edu.in [acu.edu.in]
- 6. gov.uk [gov.uk]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. This compound | 40608-76-2 [chemicalbook.com]
- 11. reddit.com [reddit.com]
An In-Depth Technical Guide to the Chemical Properties of 2-Benzyl-5-methoxy-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-Benzyl-5-methoxy-1H-benzo[d]imidazole, a heterocyclic compound of significant interest in medicinal chemistry. The benzimidazole scaffold is a privileged structure, appearing in numerous pharmacologically active agents.[1][2] This document delves into the synthesis, physicochemical characteristics, spectroscopic profile, and reactivity of this specific derivative, offering field-proven insights for its application in research and drug development.
Introduction: The Significance of the Benzimidazole Core
The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, is a cornerstone in the development of therapeutic agents. Its structural similarity to naturally occurring purines allows it to interact with various biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][3] The strategic placement of substituents on the benzimidazole ring system allows for the fine-tuning of its biological and chemical properties. In the case of this compound, the benzyl group at the 2-position and the methoxy group at the 5-position are key modulators of its reactivity and potential bioactivity.
Synthesis and Purification
The synthesis of this compound is most commonly achieved through the condensation of a substituted o-phenylenediamine with a carboxylic acid or its equivalent. This approach, a variation of the Phillips condensation, is a robust and widely employed method for the formation of the benzimidazole ring.
Synthetic Protocol: A Step-by-Step Methodology
A reliable and scalable synthesis involves the reaction of 4-methoxy-o-phenylenediamine with phenylacetic acid in the presence of a catalyst under reflux conditions.[4]
Reaction Scheme:
Figure 1: General synthesis scheme.
Experimental Procedure:
-
Reaction Setup: To a solution of 4-methoxy-o-phenylenediamine (1.85 mmol) in xylene (10 mL), add phenylacetic acid (2.77 mmol) and boric acid (0.185 mmol).[4] The use of boric acid as a catalyst facilitates the condensation by activating the carboxylic acid.
-
Reflux: The reaction mixture is heated to reflux and maintained for 16 hours.[4] The high temperature is necessary to drive the condensation and subsequent cyclization, with the removal of water.
-
Work-up: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then diluted with ethyl acetate (50 mL).[4]
-
Extraction: The organic phase is washed twice with a saturated sodium bicarbonate solution (50 mL each) to remove any unreacted phenylacetic acid and the boric acid catalyst.[4]
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[4]
-
Purification: The crude solid is purified by silica gel column chromatography, eluting with a mixture of ethyl acetate and hexane (typically 10-15% ethyl acetate in hexane), to afford the pure this compound as a white to off-white solid.[4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in further research and development.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄N₂O | [4] |
| Molecular Weight | 238.28 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 109-111 °C | [4] |
| pKa (predicted for 5-methoxybenzimidazole) | 13.12 ± 0.10 | [5] |
Solubility: While specific solubility data for this compound is not extensively published, benzimidazoles with a hydrogen on the imidazole nitrogen are generally more soluble in polar organic solvents and sparingly soluble in water.[6] The presence of the benzyl and methoxy groups is expected to enhance its solubility in less polar organic solvents.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The data presented here is based on spectra recorded in DMSO-d₆.[4]
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 12.04-12.14 | m | 1H | N-H (imidazole) |
| 7.18-7.44 | m | 6H | Aromatic (benzyl and benzimidazole) |
| 6.91-7.07 | m | 1H | Aromatic (benzimidazole) |
| 6.70-6.79 | m | 1H | Aromatic (benzimidazole) |
| 4.12 | s | 2H | -CH₂- (benzyl) |
| 3.75 | s | 3H | -OCH₃ (methoxy) |
¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| 155.5 | C=N (imidazole) |
| 137.9 | Aromatic C (quaternary) |
| 128.8 | Aromatic CH |
| 128.5 | Aromatic CH |
| 126.6 | Aromatic CH |
| 118.7 | Aromatic CH |
| 110.1 | Aromatic CH |
| 101.3 | Aromatic CH |
| 94.5 | Aromatic CH |
| 55.4 | -OCH₃ |
| 34.9 | -CH₂- |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups within the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3009 | Aromatic C-H stretch |
| 2847 | Aliphatic C-H stretch |
| 1510, 1466, 1410 | C=C and C=N stretching (aromatic rings) |
| 1248, 1175, 1029 | C-O stretching (methoxy) |
| 775 | C-H bending (aromatic) |
Data obtained from KBr pellet analysis.[4]
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the exact mass of the molecule, confirming its elemental composition.
Chemical Reactivity
The chemical reactivity of this compound is dictated by the interplay of the benzimidazole ring system and its substituents.
Acidity and Basicity
The benzimidazole ring is amphoteric. The N-H proton of the imidazole ring is weakly acidic, with a predicted pKa of approximately 13.12 for the parent 5-methoxybenzimidazole.[5][7] This allows for deprotonation with a strong base to form a benzimidazolide anion, which is a potent nucleophile. The lone pair on the sp²-hybridized nitrogen atom imparts basic character, allowing for protonation in acidic media.
N-Alkylation
A common reaction of N-H containing benzimidazoles is N-alkylation. The deprotonated benzimidazolide anion readily undergoes nucleophilic substitution with alkyl halides.[8][9][10]
Reaction Workflow for N-Alkylation:
Figure 2: N-Alkylation workflow.
This reaction is of significant interest in medicinal chemistry as N-alkylation can modulate the pharmacokinetic and pharmacodynamic properties of the molecule.[11]
Electrophilic Aromatic Substitution
The benzene ring of the benzimidazole nucleus can undergo electrophilic aromatic substitution. The directing effect of the substituents is crucial in determining the regioselectivity of the reaction.
-
The Imidazole Moiety: The fused imidazole ring acts as an activating group and directs electrophiles to the benzene ring.
-
The Methoxy Group (-OCH₃): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density through resonance.
-
The Benzyl Group at C2: This group has a minimal electronic effect on the benzene portion of the benzimidazole ring.
Considering the directing effects, electrophilic substitution is most likely to occur at the positions ortho and para to the methoxy group (C4 and C6) and ortho to the imidazole nitrogen (C7). The precise outcome will depend on the specific electrophile and reaction conditions.
Potential Biological Significance
While specific biological studies on this compound are not extensively reported, the benzimidazole scaffold is a well-established pharmacophore with a wide range of biological activities.
-
Anticancer Activity: Numerous benzimidazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, protein kinases, and topoisomerases.[12][13][14] The structural features of this compound make it a promising candidate for evaluation as an anticancer agent.
-
Antimicrobial Activity: The benzimidazole nucleus is present in several antimicrobial drugs. Derivatives have shown efficacy against a range of bacteria and fungi.[15][16][17] The lipophilicity imparted by the benzyl and methoxy groups could enhance cell membrane permeability, a key factor for antimicrobial activity.
Conclusion
This compound is a synthetically accessible and chemically versatile molecule. Its well-defined spectroscopic and physicochemical properties, coupled with the known reactivity of the benzimidazole core, make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The insights provided in this guide are intended to facilitate its use in research and drug discovery programs, encouraging further exploration of its chemical and biological potential.
References
-
A theoretical study of the parent NH-benzazoles (benzimidazoles, indazoles and benzotriazoles): geometries, energies, acidity and basicity, NMR properties and molecular electrostatic potentials. (2006). ResearchGate. Retrieved January 11, 2026, from [Link]
- Review on antimicrobial activity of 2- substitude-benzimidazole compouds. (2021). International Journal of Pharmaceutical and Life Sciences, 1(1), 1-10.
- Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. (2022). Molecules, 27(15), 4984.
- 2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2373.
- Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). (2023). Journal of Biomolecular Structure and Dynamics, 1-22.
- Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties. (2021). Iraqi Journal of Pharmaceutical Sciences, 30(1), 1-8.
- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2021). Molecules, 26(11), 3328.
- Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. (2023). ACS Omega, 8(31), 28286-28303.
- Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines. (2005). Molecules, 10(11), 1377-1387.
- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2024).
- Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. (2022). Journal of Heterocyclic Chemistry, 59(1), 5-28.
- Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. (2018). Molecules, 23(11), 2901.
- Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects. (2022). Polymers, 14(3), 594.
- An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. (2014). Beilstein Journal of Organic Chemistry, 10, 1620-1629.
-
5-methoxy-1H-benzimidazole | C8H8N2O | CID 78598 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
- Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. (2006). Indian Journal of Chemistry - Section B, 45B(7), 1756-1758.
- The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. (2021). The Journal of Organic Chemistry, 86(5), 4069-4080.
- Synthesis and effect of N-alkylation on antibacterial activity of 2-(Benzylthio) methyl-1H-benzimidazole derivatives. (2021).
- Synthesis, characterization and anticonvulsant evaluation of new derivatives derived from 5-methoxy-2-mercapto benzimidazole. (2014). Der Pharma Chemica, 6(6), 344-351.
-
N‐Alkylation of benzimidazole. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
- Synthesis ,characterazition of some 2-mercapto-5-methoxy- 1H-benzimidazole and test with some plant pathogenic fungi. (2019). IOP Conference Series: Journal of Physics: Conference Series, 1294(5), 052034.
- Design, Synthesis of a Novel N-substituted Benzimidazole Deriv
- An Experimental and Theoretical NMR Study of NH-benzimidazoles in Solution and in the Solid State: Proton Transfer and Tautomerism. (2014). Beilstein Journal of Organic Chemistry, 10, 1620-1629.
-
5-methoxy-1-methyl-1H-benzimidazole-2-thiol | C9H10N2OS | CID 828153 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
- Some 2-benzyl-5-nitrobenzimidazoles. (1969). Journal of the Chemical Society C: Organic, 1533-1536.
- Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. (2021). Scientific Reports, 11(1), 4545.
- Crystal structure of 2-(2-amino-5-chlorophenyl)-1H-benzimidazole, C13H10ClN3. (2011). Zeitschrift für Kristallographie - New Crystal Structures, 226(2), 191-192.
- Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. (2021).
Sources
- 1. Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on antimicrobial activity of 2- substitude-benzimidazole compouds [wisdomlib.org]
- 3. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. 5-METHOXYBENZIMIDAZOLE CAS#: 4887-80-3 [m.chemicalbook.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tsijournals.com [tsijournals.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 17. Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines - PMC [pmc.ncbi.nlm.nih.gov]
2-Benzyl-5-methoxy-1H-benzo[D]imidazole molecular structure
An In-depth Technical Guide to the Molecular Structure and Significance of 2-Benzyl-5-methoxy-1H-benzo[d]imidazole
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. This guide provides a detailed technical exploration of a specific derivative, this compound. We will dissect its molecular architecture, elucidate its physicochemical properties through spectroscopic analysis, detail a validated synthetic protocol with mechanistic insights, and discuss its potential as a foundational scaffold in modern drug discovery programs. This document serves as a comprehensive resource, blending established chemical principles with practical, field-proven methodologies for professionals engaged in the synthesis and application of heterocyclic compounds.
Core Molecular Architecture and Physicochemical Profile
This compound is a heterocyclic compound built upon a bicyclic benzimidazole core. This core is formed by the fusion of a benzene ring with an imidazole ring.[1] The molecule's specific identity and properties are defined by the substituents at the 2- and 5-positions. A benzyl group is attached to the C2 position of the imidazole moiety, and a methoxy group is attached to the C5 position of the benzene ring. The imidazole ring contains a tautomeric proton, which can reside on either nitrogen atom.
The presence of the benzimidazole nucleus is significant, as it is a well-established pharmacophore found in drugs with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The benzyl and methoxy substituents further modulate the molecule's steric, electronic, and lipophilic properties, influencing its potential interactions with biological targets.[4]
Key Physicochemical and Spectroscopic Data
The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. The data presented below is critical for quality control in synthesis and for the characterization of any subsequently derived compounds.
| Property | Value | Source(s) |
| CAS Number | 40608-76-2 | [5][6] |
| Molecular Formula | C₁₅H₁₄N₂O | [4][5][6] |
| Molecular Weight | 238.28 g/mol | [4][5][6] |
| Appearance | White to Off-white solid | [5][6] |
| Melting Point | 109-111 °C | [5][6] |
Spectroscopic Profile:
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum provides a clear fingerprint of the molecule.[5][6]
-
δ 12.04-12.14 (m, 1H): This broad signal corresponds to the acidic proton on the imidazole nitrogen (N-H).
-
δ 7.18-7.44 (m, 6H): This multiplet represents the five protons of the benzyl ring and one of the protons on the benzimidazole core.
-
δ 6.91-7.07 (m, 1H): A multiplet corresponding to an aromatic proton on the benzimidazole ring.
-
δ 6.70-6.79 (m, 1H): A multiplet corresponding to the remaining aromatic proton on the benzimidazole ring.
-
δ 4.12 (s, 2H): A sharp singlet integrating to two protons, characteristic of the methylene (-CH₂-) bridge of the benzyl group.
-
δ 3.75 (s, 3H): A sharp singlet integrating to three protons, confirming the presence of the methoxy (-OCH₃) group.[5][6]
-
-
¹³C NMR (100 MHz, DMSO-d₆): The carbon spectrum complements the ¹H NMR data, identifying all 15 unique carbon environments.[5][6]
-
δ 155.5, 137.9, 128.8, 128.5, 126.6: Resonances corresponding to the aromatic carbons of the benzimidazole and benzyl rings.
-
δ 118.7, 110.1, 101.3, 94.5: Additional signals from the aromatic carbons.
-
δ 55.4: The signal for the methoxy group's carbon.
-
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹): IR spectroscopy confirms the presence of key functional groups through their characteristic vibrational frequencies.[5][6]
-
3009, 2847: C-H stretching vibrations for the aromatic and aliphatic protons.
-
1510, 1466, 1410: C=C and C=N stretching vibrations within the aromatic and imidazole rings.
-
1248, 1175, 1029: C-O stretching vibrations associated with the methoxy group.
-
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, confirming the elemental composition.
Synthesis and Mechanistic Rationale
The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry. The most robust and widely adopted method is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid under dehydrating conditions.[1][7][8] This approach provides a direct and efficient route to the target scaffold.
Validated Synthetic Protocol
The following protocol details the synthesis of this compound from commercially available starting materials, yielding the product in good purity and yield.[5][6]
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-methoxy-o-phenylenediamine (1.85 mmol, 1.0 eq) and dissolve it in xylene (10 mL) with stirring.
-
Reagent Addition: Add phenylacetic acid (2.77 mmol, 1.5 eq) and boric acid (0.185 mmol, 0.1 eq) to the solution.
-
Causality Note: 4-methoxy-o-phenylenediamine is the foundational building block, providing the core benzimidazole backbone with the methoxy group correctly positioned. Phenylacetic acid serves as the donor for the C2 carbon and its benzyl substituent. Boric acid acts as a mild Lewis acid catalyst, facilitating the condensation and subsequent cyclodehydration.
-
-
Cyclization: Heat the reaction mixture to reflux and maintain for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the xylene.
-
Extraction: Dilute the residue with ethyl acetate (50 mL). Wash the organic phase twice with a saturated sodium bicarbonate solution (2 x 50 mL).
-
Causality Note: The sodium bicarbonate wash is crucial for neutralizing any unreacted phenylacetic acid and the boric acid catalyst, simplifying the subsequent purification.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue using silica gel column chromatography. Elute with a mixture of 10-15% ethyl acetate in hexane.
Synthesis and Purification Workflow
The following diagram outlines the logical flow from starting materials to the purified final product.
Conclusion
This compound is a well-characterized heterocyclic compound with a clear and reproducible synthetic pathway. Its molecular structure, confirmed by extensive spectroscopic data, combines the pharmacologically significant benzimidazole core with benzyl and methoxy groups that provide avenues for further chemical modification. While its own biological profile is not extensively documented, its true potential lies in its role as a foundational building block for the synthesis of new chemical entities. For researchers in drug development, this molecule represents a validated and promising starting point for creating diverse libraries of compounds aimed at a wide array of therapeutic targets.
References
-
Organic Chemistry Portal. Benzimidazole synthesis. Available from: [Link]
-
Semantic Scholar. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available from: [Link]
-
National Institutes of Health (NIH). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Available from: [Link]
-
Royal Society of Chemistry. Recent achievements in the synthesis of benzimidazole derivatives. Available from: [Link]
-
ResearchGate. (PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Available from: [Link]
-
MDPI. Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Available from: [Link]
-
ResearchGate. Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted Benzimidazoles. Available from: [Link]
-
PubMed. Synthesis and characterization of 2-substituted benzimidazoles and their evaluation as anticancer agent. Available from: [Link]
-
MySkinRecipes. This compound. Available from: [Link]
-
ResearchGate. Synthesis, Characterization and Structural elucidation of some di-substituted 2-(a-hydroxy benzyl) Bezimidazole derivatives. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Available from: [Link]
-
ChemBK. This compound. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Available from: [Link]
-
Arabian Journal of Chemistry. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Available from: [Link]
-
National Institutes of Health (NIH). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Available from: [Link]
-
Scholars Research Library. An Overview About Synthetic and Biological Profile of Benzimidazole. Available from: [Link]
-
Adichunchanagiri University. In vitro, in vivo and in silico-driven identification of novel benzimidazole derivatives as anticancer and anti-inflammatory. Available from: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Buy 2-(2-Methoxybenzyl)-1H-benzo[d]imidazole (EVT-14256914) [evitachem.com]
- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 4. This compound [myskinrecipes.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 40608-76-2 [chemicalbook.com]
- 7. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Benzyl-5-methoxy-1H-benzo[d]imidazole (CAS 40608-76-2)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Benzyl-5-methoxy-1H-benzo[d]imidazole (CAS No. 40608-76-2), a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document synthesizes available technical data to offer insights into its synthesis, characterization, and potential applications, grounded in the established pharmacological importance of the benzimidazole scaffold.
Introduction: The Promise of the Benzimidazole Scaffold
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its structural similarity to naturally occurring purines allows for interaction with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. This compound, with its specific substitution pattern, represents a valuable building block for the exploration of new therapeutic agents. This guide will delve into the known characteristics of this compound, providing a foundation for its further investigation and application in drug development programs.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. Below is a summary of the known properties of this compound.
| Property | Value | Reference |
| CAS Number | 40608-76-2 | N/A |
| Chemical Name | This compound | N/A |
| Synonyms | 2-benzyl-5-methoxy-1H-benzimidazole | [2] |
| Molecular Formula | C₁₅H₁₄N₂O | N/A |
| Molecular Weight | 238.28 g/mol | N/A |
| Appearance | Off-white to light yellow solid | N/A |
| Melting Point | 109-111 °C | N/A |
| Storage Temperature | Room Temperature, Sealed in Dry | N/A |
| Purity | 95.00% | [2] |
Predicted Physicochemical Properties:
While experimental data for some properties are limited, computational models provide valuable estimations for drug development.
| Property | Predicted Value | Note |
| pKa | The experimental determination of pKa values for benzimidazoles can be challenging due to low water solubility.[1] For protonated benzimidazoles, experimental pKa values are typically in the range of 5.4-5.5.[3] | Computational methods can be employed for more accurate predictions.[1] |
| LogP | The lipophilicity of benzimidazole derivatives is a key factor in their biological activity. While a specific experimental value for this compound is not available, the logP of benzimidazole itself is 1.3. | N/A |
| Solubility | Benzimidazoles generally exhibit low solubility in water but are soluble in organic solvents.[4] | Experimental determination in various pharmaceutically relevant solvents is recommended. |
Synthesis and Characterization
The synthesis of this compound is typically achieved through the condensation of o-phenylenediamine and a carboxylic acid derivative. A general and effective method is outlined below.
Synthetic Protocol
A common synthetic route involves the reaction of 4-methoxy-o-phenylenediamine with phenylacetic acid.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a suitable reaction vessel, dissolve 4-methoxy-o-phenylenediamine (1.85 mmol) in xylene (10 mL) with stirring.
-
Addition of Reagents: Add phenylacetic acid (2.77 mmol) and boric acid (0.185 mmol) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 16 hours.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate (50 mL).
-
Extraction: Wash the organic phase with a saturated sodium bicarbonate solution (2 x 50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a 10-15% solution of ethyl acetate in hexane, to yield this compound as a white solid (67% yield).
Spectroscopic Characterization
The identity and purity of the synthesized compound are confirmed by various spectroscopic techniques.
| Technique | Data | Reference |
| ¹H NMR | (400 MHz, DMSO-d₆) δ 12.04-12.14 (m, 1H), 7.18-7.44 (m, 6H), 6.91-7.07 (m, 1H), 6.70-6.79 (m, 1H), 4.12 (s, 2H), 3.75 (s, 3H) | N/A |
| ¹³C NMR | (100 MHz, DMSO-d₆) δ 155.5, 137.9, 128.8, 128.5, 126.6, 118.7, 110.1, 101.3, 94.5, 55.4, 34.9 | N/A |
| IR (KBr) | 3009, 2847, 1510, 1466, 1410, 1248, 1175, 1029, 775 cm⁻¹ | N/A |
| HRMS | Calculated for C₁₅H₁₄N₂O m/z: 238.1182, Found: 238.1180 | N/A |
Potential Pharmacological Applications and Mechanism of Action
While specific biological activity data for this compound is not extensively reported in the public domain, the broader class of benzimidazole derivatives has been the subject of intense research, revealing a multitude of potential therapeutic applications.
Potential Therapeutic Areas:
-
Oncology: Benzimidazole derivatives have been shown to exert anticancer effects through various mechanisms, including the inhibition of key enzymes like kinases and topoisomerases, and by interfering with microtubule polymerization.
-
Antimicrobial: The benzimidazole scaffold is present in several clinically used antimicrobial agents.[1] Derivatives have demonstrated activity against a wide range of bacteria and fungi.
-
Anti-inflammatory: Certain benzimidazole derivatives exhibit anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.
Postulated Mechanism of Action:
The biological activity of benzimidazoles is often attributed to their ability to act as structural mimics of endogenous purine bases, thereby interacting with purine-binding sites on enzymes and receptors. The specific substitutions on the benzimidazole core, such as the benzyl and methoxy groups in the case of CAS 40608-76-2, play a crucial role in modulating the affinity and selectivity for biological targets.
Illustrative Signaling Pathway (General for Benzimidazole Kinase Inhibitors):
Caption: Potential mechanism of action for a benzimidazole derivative as a kinase inhibitor.
Analytical Methodologies
The development of robust analytical methods is crucial for the quality control and pharmacokinetic analysis of any drug candidate. For benzimidazole derivatives, High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.
General HPLC Protocol for Benzimidazole Derivatives:
-
Column: A reversed-phase column, such as a Nucleosil C8, is often suitable.[2][5]
-
Mobile Phase: A gradient system composed of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol) is typically used to achieve good separation.[2][5]
-
Detection: UV detection is commonly employed, with the wavelength selected based on the compound's UV absorbance maximum. For many benzimidazoles, detection wavelengths are in the range of 254-288 nm.[2][5]
-
Validation: Any developed method should be rigorously validated according to ICH guidelines for parameters such as selectivity, accuracy, precision, linearity, and robustness.
Safety and Handling
Based on available safety data, this compound should be handled with appropriate precautions in a laboratory setting.
GHS Hazard Information:
-
Pictogram: GHS07 (Harmful)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handling Recommendations:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a dry, cool place.
Future Directions and Conclusion
This compound represents a promising starting point for the development of novel therapeutic agents. Its well-defined synthesis and the established biological importance of the benzimidazole scaffold provide a strong foundation for further research.
Key areas for future investigation include:
-
Comprehensive Biological Screening: Systematic evaluation of its activity against a diverse panel of biological targets, including kinases, microbial enzymes, and cancer cell lines.
-
Detailed Physicochemical Characterization: Experimental determination of key properties such as aqueous solubility, pKa, and logP to inform formulation development and ADMET profiling.
-
Structural Biology Studies: Elucidation of the crystal structure of the compound, both alone and in complex with biological targets, to guide structure-activity relationship (SAR) studies and the design of more potent and selective analogs.
-
Lead Optimization: Chemical modification of the benzyl and methoxy substituents to improve potency, selectivity, and pharmacokinetic properties.
References
- Ansari, K. F., & Lal, C. (2009). Synthesis and evaluation of some new benzimidazole derivatives as potential antimicrobial agents. European journal of medicinal chemistry, 44(5), 2294–2299.
- Brown, R. S., & Mora-Diez, N. (2006). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). The Journal of Physical Chemistry B, 110(39), 19551–19562.
- Kulik, A., Białecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta poloniae pharmaceutica, 68(6), 823–829.
- Zhang, S., & Yuan, S. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
- Bhandari, D., et al. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Der Pharmacia Lettre, 13(x), xx-xx.
- Geronikaki, A., et al. (2008). Application of HPLC method for investigation of stability of new benzimidazole derivatives.
- Hoffman, K. (1953).
- Donkor, K. K., & Kratochvil, B. (1993). Determination of Thermodynamic Aqueous Acid-Base Stability Constants for Several Benzimidazole Derivatives.
- Zhang, S. (2012). A Reliable and Efficient First Principles-Based Method for Predicting pKa Values. III. Adding Explicit Water Molecules: Can the Theoretical Slope Be Reproduced and pKa Values Predicted More Accurately?.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Benzimidazole Core: A Technical Guide to 2-Benzyl-5-methoxy-1H-benzo[d]imidazole
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] This guide focuses on a specific, promising derivative: 2-Benzyl-5-methoxy-1H-benzo[d]imidazole. We will delve into its synthesis, physicochemical characteristics, and critically, its burgeoning role in therapeutic applications, providing a comprehensive resource for professionals in drug discovery and development.
Foundational Chemistry: Synthesis and Physicochemical Properties
The construction of the this compound molecule is a critical first step in harnessing its potential. A prevalent and effective method involves the condensation reaction of key precursors.
Synthesis Protocol: A Step-by-Step Guide
A widely adopted synthetic route involves the reaction of 4-methoxy-o-phenylenediamine with phenylacetic acid.[3][4] The following protocol outlines a general and reproducible method.
Materials:
-
4-methoxy-o-phenylenediamine
-
Phenylacetic acid
-
Boric acid
-
Xylene
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methoxy-o-phenylenediamine (1.85 mmol) in xylene (10 mL).
-
To this solution, add phenylacetic acid (2.77 mmol) and boric acid (0.185 mmol).
-
Heat the reaction mixture to reflux and maintain for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the xylene.
-
Dilute the residue with ethyl acetate (50 mL).
-
Wash the organic phase with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any unreacted phenylacetic acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a 10-15% solution of ethyl acetate in hexane.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to obtain this compound as a white solid.[3][4]
Causality in Experimental Choices:
-
Xylene as Solvent: Its high boiling point is ideal for facilitating the dehydration and cyclization steps of the condensation reaction at reflux temperatures.
-
Boric Acid as Catalyst: It acts as a Lewis acid, activating the carboxylic acid group of phenylacetic acid, thereby promoting the condensation with the diamine.
-
Sodium Bicarbonate Wash: This basic wash is crucial for removing acidic impurities, particularly unreacted phenylacetic acid, which simplifies the subsequent purification process.
-
Silica Gel Chromatography: This is a standard and effective method for purifying organic compounds based on their polarity, ensuring a high-purity final product.
Physicochemical Data
A thorough understanding of a compound's physical and chemical properties is fundamental for its application in drug development.
| Property | Value | Reference |
| Molecular Formula | C15H14N2O | [3][5] |
| Molecular Weight | 238.28 g/mol | [3][5] |
| Appearance | White to off-white solid | [3][4] |
| Melting Point | 109-111 °C | [3][4] |
Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d6) δ: 12.04-12.14 (m, 1H), 7.18-7.44 (m, 6H), 6.91-7.07 (m, 1H), 6.70-6.79 (m, 1H), 4.12 (s, 2H), 3.75 (s, 3H).[3][4]
-
¹³C NMR (100 MHz, DMSO-d6) δ: 155.5, 137.9, 128.8, 128.5, 126.6, 118.7, 110.1, 101.3, 94.5, 55.4, 34.9.[3][4]
-
IR (KBr) cm⁻¹: 3009, 2847, 1510, 1466, 1410, 1248, 1175, 1029, 775.[3][4]
Biological Activities and Therapeutic Potential: A Multifaceted Profile
The benzimidazole scaffold is a privileged structure in medicinal chemistry, and this compound is no exception, exhibiting a range of promising biological activities.
Antimicrobial and Antifungal Activity
Derivatives of the benzimidazole core have demonstrated significant potential as antimicrobial agents.[1][6][7] The structural features of these compounds allow for interactions with microbial targets, leading to the inhibition of growth. While specific studies on the antimicrobial activity of this compound are emerging, the broader class of benzimidazoles shows activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][7] The mechanism often involves the disruption of essential cellular processes in the microorganisms.
Anticancer Activity
The fight against cancer is a primary focus of modern drug discovery, and benzimidazole derivatives have emerged as a promising class of anticancer agents.[8][9][10] They can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and the induction of apoptosis.
Potential Mechanisms of Action:
-
Topoisomerase Inhibition: Some benzimidazole derivatives have been shown to inhibit human topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells.[11]
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated anticancer strategy, and certain benzimidazoles interfere with tubulin polymerization.
-
Kinase Inhibition: Many cellular signaling pathways that are dysregulated in cancer are controlled by kinases. Benzimidazole derivatives have been designed to target specific kinases involved in tumor growth and survival.
-
Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways, often involving the activation of caspases.[8]
Caption: Potential anticancer mechanisms of benzimidazole derivatives.
Antiviral Activity
The benzimidazole nucleus is also a key component in the development of antiviral agents.[12][13] These compounds have shown activity against a range of RNA and DNA viruses.[12] The mechanism of antiviral action can be varied and may involve the inhibition of viral enzymes, such as RNA-dependent RNA polymerase, or interference with viral entry and replication processes.[14]
Future Directions and Conclusion
This compound represents a molecule of significant interest within the broader, pharmacologically rich class of benzimidazoles. Its straightforward synthesis and the diverse biological activities associated with its core structure make it a compelling candidate for further investigation in drug discovery programs.
Future research should focus on:
-
Detailed Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action for its antimicrobial, anticancer, and antiviral activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues to optimize potency and selectivity for specific biological targets.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Assessing the therapeutic potential in animal models of disease and determining its absorption, distribution, metabolism, and excretion (ADME) properties.
References
-
Pandey, S., Tripathi, P., Parashar, P., Maurya, V., Malik, M. Z., Singh, R., et al. (2022). Synthesis and biological evaluation of novel 1H-Benzo[d]Imidazole derivatives as potential anticancer agents targeting human topoisomerase I. ACS Omega, 7(3), 2861–2880. (URL: [Link])
-
Recent Updates on Anticancer Potential of Benzimidazole Derivatives: A Review - Neuroquantology. (URL: [Link])
-
Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. (URL: [Link])
-
Biological activities of benzimidazole derivatives: A review. (URL: [Link])
-
Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC - NIH. (URL: [Link])
-
SYNTHESIS OF NEW BENZIMIDAZOLE DERIVATIVES FROM 1,5- BENZODIAZEPINES THROUGH A NEW REARRANGEMENTS IN THE PRESENCE OF DMF-DMA AND. (URL: [Link])
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PubMed Central. (URL: [Link])
-
Synthesis, characterization and anticonvulsant evaluation of new derivatives derived from 5-methoxy-2-mercapto benzimidazole - Scholars Research Library. (URL: [Link])
-
Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC - NIH. (URL: [Link])
-
Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed. (URL: [Link])
-
Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC. (URL: [Link])
-
Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives - Oriental Journal of Chemistry. (URL: [Link])
-
Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC - NIH. (URL: [Link])
-
Benzimidazole derivatives with anticancer activity. - ResearchGate. (URL: [Link])
-
An Overview About Synthetic and Biological Profile of Benzimidazole - Scholars Research Library. (URL: [Link])
-
Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties. (URL: [Link])
-
Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC - NIH. (URL: [Link])
-
Diverse biological activities of benzimidazole derivatives. - ResearchGate. (URL: [Link])
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Publishing. (URL: [Link])
-
Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (URL: [Link])
-
The effects of the benzimidazole 5-position on the anticancer activity - ResearchGate. (URL: [Link])
-
SYNTHESIS AND VIRUS-INHIBITORY ACTIVITY OF D- AND L-ISOMERS OF 2-(ALPHA-HYDROXY-BENZYL)-BENZIMIDAZOLE - PubMed. (URL: [Link])
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PubMed Central. (URL: [Link])
-
This compound - ChemBK. (URL: [Link])
-
Further Exploration of the Benzimidazole Scaffold as TRPC5 Inhibitors: Identification of 1‐Alkyl‐2‐(pyrrolidin‐1‐yl) - NIH. (URL: [Link])
-
synthesis of new benzimidazole derivatives from 1,5- benzodiazepines through a new rearrangements in the presence of dmf-dma and hydrazine hydrate - ResearchGate. (URL: [Link])
Sources
- 1. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 40608-76-2 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neuroquantology.com [neuroquantology.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SYNTHESIS AND VIRUS-INHIBITORY ACTIVITY OF D- AND L-ISOMERS OF 2-(ALPHA-HYDROXY-BENZYL)-BENZIMIDAZOLE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
biological activity of 2-Benzyl-5-methoxy-1H-benzo[D]imidazole
An In-Depth Technical Guide to the Biological Activity of 2-Benzyl-5-methoxy-1H-benzo[D]imidazole
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] This guide focuses on a specific derivative, this compound, a compound of significant interest for its potential therapeutic applications.[3] While extensive research exists for the benzimidazole class, this document synthesizes the available data to provide a predictive and practical framework for researchers, scientists, and drug development professionals. We will explore its synthesis, delineate its probable biological activities based on structure-activity relationships within its chemical family, provide detailed protocols for its evaluation, and discuss potential mechanisms of action. This guide serves as a technical roadmap for unlocking the full therapeutic potential of this promising molecule.
Introduction: The Benzimidazole Scaffold
Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, represents a critical pharmacophore in drug discovery.[1] Its structural similarity to naturally occurring nucleotides allows it to interact with a wide array of biological targets, leading to a broad spectrum of activities including antimicrobial, anticancer, anthelmintic, antiviral, and anti-inflammatory effects.[1][4] The versatility of the benzimidazole nucleus, particularly the ease of substitution at the 1-, 2-, and 5-positions, allows for the fine-tuning of its pharmacological profile.[5] The subject of this guide, this compound, combines the core benzimidazole structure with a benzyl group at the 2-position and a methoxy group at the 5-position, features known to modulate biological activity.[3]
Synthesis and Characterization
The synthesis of this compound is typically achieved through a condensation reaction, a reliable and well-established method for this class of compounds. The primary route involves the reaction of a substituted o-phenylenediamine with a carboxylic acid.
Experimental Protocol: Synthesis
This protocol is adapted from established methodologies for synthesizing 2-substituted benzimidazoles.[6]
Objective: To synthesize this compound via condensation of 4-methoxy-o-phenylenediamine and phenylacetic acid.
Materials:
-
4-methoxy-o-phenylenediamine
-
Phenylacetic acid
-
Boric acid (as catalyst)
-
Xylene (solvent)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (eluent system)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxy-o-phenylenediamine (1.85 mmol) in 10 mL of xylene with stirring.
-
Add phenylacetic acid (2.77 mmol, 1.5 eq) and a catalytic amount of boric acid (0.185 mmol, 0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the xylene under reduced pressure using a rotary evaporator.
-
Dilute the resulting residue with 50 mL of ethyl acetate.
-
Wash the organic phase twice with 50 mL of saturated sodium bicarbonate solution to remove unreacted phenylacetic acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a 10-15% ethyl acetate in hexane solution.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid.[6]
Characterization: The final product should be characterized to confirm its identity and purity using standard analytical techniques:
-
¹H NMR & ¹³C NMR: To confirm the chemical structure. Expected peaks for this compound include signals for the methoxy group (~3.75 ppm), the benzyl methylene group (~4.12 ppm), and the aromatic protons.[6]
-
FTIR: To identify functional groups.
-
Mass Spectrometry (HRMS): To confirm the molecular weight (calculated for C₁₅H₁₄N₂O: 238.1182 m/z).[6]
-
Melting Point: Reported as 109-111 °C.[6]
Synthesis Workflow Diagram
Caption: Proposed mechanism of anticancer action via Topoisomerase I inhibition.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against human cancer cell lines (e.g., MCF-7, HL-60, SMMC-7721). [7] Materials:
-
Human cancer cell lines (e.g., SMMC-7721)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of the test compound in culture medium. The final concentration of DMSO should be <0.1%.
-
Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using non-linear regression analysis.
Data Presentation: Cytotoxicity of Related Benzimidazoles
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Chalcone-Benzimidazolium Salt (7f) | HL-60 | 0.25 | [7] |
| Chalcone-Benzimidazolium Salt (7f) | MCF-7 | 0.27 | [7] |
| 1H-Benzo[d]imidazole (12b) | Various (NCI-60) | 0.16 - 3.6 (GI₅₀) | [8][9] |
| Furan-Benzimidazole (Compound 6) | A549 | 2.27 | [2] |
This table presents data for structurally related compounds to provide a benchmark for expected potency.
Antimicrobial Activity
The benzimidazole scaffold is a well-established framework for antimicrobial agents, with activity against both bacteria and fungi. [1][10]The increasing prevalence of antibiotic resistance necessitates the discovery of new chemical entities to combat microbial infections. [11][12] Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of the compound that visibly inhibits microbial growth.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Test compound (dissolved in DMSO)
-
Microbial inoculum (adjusted to 0.5 McFarland standard)
-
Positive control antibiotic (e.g., Ampicillin, Fluconazole)
Procedure:
-
Dispense 100 µL of broth into each well of a 96-well plate.
-
Create a two-fold serial dilution of the compound directly in the plate, starting from a high concentration (e.g., 500 µg/mL).
-
Inoculate each well with 5 µL of the standardized microbial suspension.
-
Include a positive control (broth + inoculum + standard antibiotic), a negative control (broth only), and a growth control (broth + inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or 48 hours for fungi.
-
Determine the MIC by visual inspection as the lowest concentration with no visible turbidity.
Data Presentation: Antimicrobial Activity of Related Benzimidazoles
| Compound Derivative | Target Organism | MIC (µg/mL) | Reference |
| Acetohydrazone (Comp. 7) | S. aureus | 62.5 | [10] |
| Acetohydrazone (Comp. 7) | B. subtilis | 62.5 | [10] |
| Indolyl-benzoimidazole (3ao) | S. aureus (MRSA) | < 1 | [11] |
| Indolyl-benzoimidazole (3aq) | C. albicans | 3.9 | [11] |
This table presents data for structurally related compounds to provide a benchmark for expected potency.
Anthelmintic Activity
Benzimidazoles are a major class of anthelmintic drugs used in both human and veterinary medicine. [13]Their mechanism often involves binding to the protein β-tubulin, disrupting microtubule formation in the parasite's intestinal cells, leading to paralysis and death. [5] Experimental Protocol: Earthworm Motility Assay
Objective: To evaluate the anthelmintic activity by observing the time to paralysis and death of adult Indian earthworms (Pheretima posthuma), a common model organism. [13] Materials:
-
Adult Indian earthworms (Pheretima posthuma)
-
Petri dishes
-
Test compound at various concentrations (e.g., 10, 50, 100 mg/mL) suspended in 1% Carboxymethyl cellulose (CMC).
-
Standard drug (e.g., Piperazine citrate, 15 mg/mL)
-
Vehicle control (1% CMC)
-
Timer
Procedure:
-
Wash earthworms with normal saline to remove fecal matter.
-
Place six earthworms of approximately equal size in each petri dish.
-
Treat each group with one of the following: vehicle control, standard drug, or test compound at different concentrations.
-
Record the time for paralysis, which is noted when the worms do not move even when shaken vigorously.
-
Record the time for death, confirmed when the worms lose all motility and exhibit a faded body color. [13] Data Presentation: Anthelmintic Activity of 2-Benzyl Benzimidazole
| Treatment | Concentration (mg/mL) | Time to Paralysis (min) | Time to Death (min) |
| 2-Benzyl Benzimidazole | 100 | 1.87 ± 0.291 | 4.23 ± 0.59 |
| 2-Benzyl Benzimidazole | 50 | 3.98 ± 0.48 | 11.74 ± 0.989 |
| Piperazine Citrate (Std.) | 15 | 11.56 ± 0.429 | 12.01 ± 0.526 |
Data adapted from a study on 2-benzyl benzimidazole.[13]
Integrated Biological Screening Workflow
A structured, multi-stage approach is essential for efficiently evaluating the therapeutic potential of a new chemical entity.
Caption: A logical workflow for the biological evaluation of a novel compound.
Conclusion
This compound stands as a molecule of high interest, built upon the pharmacologically validated benzimidazole scaffold. Drawing from extensive data on structurally related compounds, it is strongly predicted to possess significant anticancer, antimicrobial, and anthelmintic properties. The experimental protocols and workflows detailed in this guide provide a comprehensive and scientifically rigorous framework for its synthesis, evaluation, and mechanistic elucidation. For researchers in drug discovery, this molecule represents a valuable lead structure, and this guide serves as a practical starting point for its continued investigation.
References
- Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl)
- 2-(2-Methoxybenzyl)-1H-benzo[d]imidazole (EVT-14256914) - EvitaChem. (URL: )
- Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC - NIH. (2019-02-04). (URL: )
- This compound synthesis - ChemicalBook. (URL: )
- Synthesis and Anthelmintic Activity of Benzimidazole Deriv
-
Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives - Oriental Journal of Chemistry. (URL: [Link])
- Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts - PMC - NIH. (URL: )
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PubMed Central. (2022-01-10). (URL: )
- Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC - NIH. (2023-10-14). (URL: )
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I | ACS Omega. (2022-01-10). (URL: )
- Synthesis and Anticancer Potential of New Benzimidazole Theranostic - ResearchG
- Screening of a Benzimidazole Derivative for Anthelmintic Activity with "Rule of 5" Approach. (2025-08-06). (URL: )
-
Screening of a Benzimidazole Derivative for Anthelmintic Activity with "Rule of 5" Approach. (2022-01-25). (URL: [Link])
- Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis - Max Delbrück Center for Molecular Medicine. (2021-09-23). (URL: )
- Structure and Microbiological Activity of 1H-benzo[d]imidazole Deriv
- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Deriv
- This compound - MySkinRecipes. (URL: )
-
[The synthesis and study of the acute toxicity and anthelmintic activity of new 2-methylthiobenzimidazoles] - PubMed. (1995-07). (URL: [Link])
- An Overview About Synthetic and Biological Profile of Benzimidazole - Scholars Research Library. (2021). (URL: )
- Synthesis, characterization and anticonvulsant evaluation of new derivatives derived from 5-methoxy-2-mercapto benzimidazole - Scholars Research Library. (URL: _)
Sources
- 1. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hygeiajournal.com [hygeiajournal.com]
An In-depth Technical Guide on the Core Mechanism of Action of 2-Benzyl-5-methoxy-1H-benzo[d]imidazole
A Special Report for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities.[1][2][3][4] This technical guide provides a comprehensive analysis of the potential mechanism of action of a specific derivative, 2-Benzyl-5-methoxy-1H-benzo[d]imidazole. While the precise molecular interactions of this compound are not yet fully elucidated, this paper will synthesize the current understanding of related benzimidazole compounds to propose a likely mechanistic framework.[5] We will delve into its potential as an enzyme inhibitor and its interactions with key biological macromolecules, supported by evidence from the broader class of benzimidazole derivatives. This guide also outlines detailed experimental protocols to facilitate further investigation into its specific mode of action, aiming to accelerate its development from a promising lead compound to a potential therapeutic agent.
Introduction: The Prominence of the Benzimidazole Core
Benzimidazole, a bicyclic aromatic compound formed by the fusion of a benzene and an imidazole ring, is a cornerstone in the development of therapeutic agents.[3] Its structural similarity to naturally occurring nucleotides allows it to interact with a variety of biopolymers, leading to a diverse range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antihypertensive properties.[1][2][5] The versatility of the benzimidazole scaffold allows for chemical modifications that can fine-tune its pharmacological profile, making it a subject of intense research in drug discovery.[6] this compound, the subject of this guide, is a member of this important class of compounds, and understanding its mechanism of action is crucial for unlocking its full therapeutic potential.[5]
Physicochemical Properties and Synthesis
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄N₂O | [7] |
| Molecular Weight | 238.28 g/mol | [6][7] |
| Appearance | White to off-white solid | [8] |
| Melting Point | 109-111 °C | [8] |
| Solubility | Soluble in polar organic solvents | [5] |
The synthesis of this compound is typically achieved through the condensation of 4-methoxy-o-phenylenediamine with phenylacetic acid.[8] This reaction is often carried out under reflux conditions in a suitable solvent like xylene, with boric acid sometimes used as a catalyst.[8]
Proposed Mechanism of Action: An Evidence-Based Postulation
While the direct mechanism of action for this compound is still under investigation, extensive research on analogous compounds provides a strong foundation for a proposed mechanism centered around enzyme inhibition and DNA interaction .[5]
Enzyme Inhibition: A Key Modality
Benzimidazole derivatives have been widely reported as potent inhibitors of various enzymes crucial for disease progression.[5]
-
Topoisomerase Inhibition: A significant body of evidence points to benzimidazoles as inhibitors of human topoisomerase I, an enzyme essential for DNA replication and transcription.[9] By binding to the enzyme-DNA complex, these compounds can stall the replication fork, leading to cell cycle arrest and apoptosis in cancer cells.[9] The planar benzimidazole core can intercalate between DNA base pairs, while the substituents at the 2 and 5 positions can form specific interactions with the enzyme's active site.
-
17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10) Inhibition: Several 2-phenyl-1H-benzo[d]imidazole derivatives have been identified as inhibitors of 17β-HSD10, an enzyme implicated in the pathology of Alzheimer's disease.[10] Inhibition of this enzyme is believed to mitigate the neurotoxic effects of amyloid-beta peptides.[10] The benzyl group of this compound could potentially occupy a hydrophobic pocket in the active site of 17β-HSD10, similar to the phenyl group in the studied inhibitors.[10]
-
α-Glucosidase Inhibition: Recent studies have also highlighted the potential of 2-phenyl-1H-benzo[d]imidazole derivatives as non-competitive inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[11] This suggests a potential therapeutic application in the management of type 2 diabetes. The inhibition is proposed to occur at an allosteric site on the enzyme.[11]
DNA Minor Groove Binding
Certain bisbenzimidazole derivatives are known to act as DNA minor groove-binding ligands, showing a preference for AT-rich sequences.[9] This non-covalent interaction can interfere with DNA-dependent enzymatic processes and modulate gene expression.[9] The elongated and relatively planar structure of this compound could facilitate its insertion into the DNA minor groove.
Signaling Pathway Diagram
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological profile of heterocyclic benzimidazole analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 2-(2-Methoxybenzyl)-1H-benzo[d]imidazole (EVT-14256914) [evitachem.com]
- 6. This compound [myskinrecipes.com]
- 7. chembk.com [chembk.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Benzyl-5-methoxy-1H-benzo[D]imidazole
Foreword: The Imperative of Spectroscopic Precision in Drug Discovery
In the landscape of modern medicinal chemistry, the benzimidazole scaffold is a cornerstone, recognized for its prevalence in a multitude of biologically active compounds.[1] The specific derivative, 2-Benzyl-5-methoxy-1H-benzo[D]imidazole (CAS No: 40608-76-2), represents a valuable building block in the synthesis of potential therapeutic agents, particularly in areas like anti-inflammatory, antiviral, and anticancer research.[2] Its structural integrity is paramount, and its unambiguous identification is the bedrock upon which all subsequent biological and pharmacological evaluations are built.
This guide provides a comprehensive analysis of the core spectroscopic data—¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy—that collectively provide an irrefutable structural fingerprint of this molecule. As a self-validating system, the convergence of these distinct analytical techniques ensures the highest degree of confidence in the material's identity and purity, a non-negotiable prerequisite for researchers, scientists, and drug development professionals. We will delve not only into the data itself but also into the causality behind the experimental choices and the logic of spectral interpretation.
Molecular Structure and Atom Numbering
A clear understanding of the molecular architecture is essential for assigning spectroscopic signals. The structure of this compound, with a systematic numbering convention used throughout this guide, is presented below.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of nearly every atom.
Experimental Causality: Choice of Solvent and Standard
The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent is deliberate. Its high polarity effectively dissolves the benzimidazole derivative, and its boiling point allows for variable temperature studies if needed. Critically, DMSO-d₆ contains a residual proton signal (~2.50 ppm) and a carbon signal (~39.52 ppm) that can be used as secondary internal references. However, the primary reference for both ¹H and ¹³C NMR is Tetramethylsilane (TMS), which is set to 0 ppm.[1] The use of a high-field instrument (400 MHz for ¹H) ensures better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.[3][4]
¹H NMR Spectroscopy Data
The proton NMR spectrum provides a quantitative map of the different types of protons in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.04 - 12.14 | m (broad) | 1H | N1-H |
| 7.18 - 7.44 | m | 6H | Benzyl Ar-H & C7-H |
| 6.91 - 7.07 | m | 1H | C4-H |
| 6.70 - 6.79 | m | 1H | C6-H |
| 4.12 | s | 2H | C8 (-CH₂-) |
| 3.75 | s | 3H | C15 (-OCH₃) |
| Data acquired on a 400 MHz spectrometer in DMSO-d₆.[3][4] |
Interpretation of the ¹H NMR Spectrum
-
N1-H (δ 12.04-12.14): This downfield, broad signal is characteristic of the imidazole N-H proton. Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange with trace water in the solvent.
-
Aromatic Protons (δ 6.70-7.44): The signals for the seven aromatic protons overlap in a complex region. The five protons of the benzyl group and the three protons on the benzimidazole ring create a series of multiplets. The upfield shift of the C4-H and C6-H protons relative to the C7-H proton is influenced by the electron-donating effect of the methoxy group at the C5 position.
-
Benzyl Methylene Protons (δ 4.12): The two protons on the C8 methylene group appear as a sharp singlet. This indicates free rotation around the C2-C8 bond, making them chemically and magnetically equivalent. Their position is typical for a methylene group attached to both an aromatic ring and an sp²-hybridized carbon of the imidazole ring.
-
Methoxy Protons (δ 3.75): The three protons of the methoxy group (C15) also appear as a sharp singlet, as expected.[3][4] The chemical shift confirms its attachment to an aromatic ring via an oxygen atom.
¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.
| Chemical Shift (δ) ppm | Assignment |
| 155.5 | C2 |
| 137.9 | C9' |
| 128.8 | C10'/C14' |
| 128.5 | C11'/C13' |
| 126.6 | C12' |
| 118.7 | C7a/C3a |
| 110.1 | C7 |
| 101.3 | C4 |
| 94.5 | C6 |
| 55.4 | C15 (-OCH₃) |
| 34.9 | C8 (-CH₂-) |
| Data acquired on a 100 MHz spectrometer in DMSO-d₆.[3][4] Note: Specific assignments for C3a/C7a and aromatic carbons can be ambiguous without further 2D NMR experiments but are based on typical values for such systems. |
Interpretation of the ¹³C NMR Spectrum
-
Imidazole Carbons: The most downfield signal at δ 155.5 is assigned to C2, which is bonded to two electronegative nitrogen atoms. The quaternary carbons C3a and C7a are expected to be in the aromatic region, with a signal around δ 118.7.
-
Aromatic Carbons: The carbons of the benzyl ring appear between δ 126.6 and 137.9.[3][4] The quaternary carbon C9' is the most downfield of this group. The benzimidazole aromatic carbons (C4, C6, C7) are shielded or deshielded based on their position relative to the methoxy group and the fused imidazole ring.
-
Aliphatic Carbons: The methoxy carbon (C15) signal at δ 55.4 is highly characteristic. The benzyl methylene carbon (C8) appears at δ 34.9, consistent with an sp³ carbon attached to two ring systems.[3][4]
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the elemental composition of a molecule with high accuracy.
Experimental Causality: HRMS for Unambiguous Formula Confirmation
While standard MS can confirm the molecular weight, HRMS provides an exact mass measurement to four or more decimal places. This level of precision is essential to distinguish between compounds with the same nominal mass but different elemental formulas. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this benzimidazole, minimizing fragmentation and ensuring a strong molecular ion peak.
| Parameter | Value |
| Molecular Formula | C₁₅H₁₄N₂O |
| Calculated m/z | 238.1182 |
| Measured m/z | 238.1180 |
| Data acquired via High-Resolution Mass Spectrometry (HRMS).[3][4] |
Interpretation of HRMS Data
The extremely close correlation between the calculated and measured m/z values provides definitive confirmation of the molecular formula C₁₅H₁₄N₂O. The measurement, differing by only 0.0002 Da, falls well within the accepted tolerance for HRMS, validating the elemental composition of the synthesized compound.
Caption: Ionization process in ESI-HRMS.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.
Experimental Causality: KBr Pellet Technique
The sample is analyzed as a solid dispersion in a potassium bromide (KBr) pellet. KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and provides a solid matrix to hold the sample in the path of the IR beam. This method is straightforward and provides high-quality spectra for solid samples.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| 3009 | Aromatic C-H Stretch |
| 2847 | Aliphatic C-H Stretch |
| 1510 | C=N / C=C Stretch |
| 1466 | C=C Aromatic Ring Stretch |
| 1248 | Asymmetric C-O-C Stretch |
| 1029 | Symmetric C-O-C Stretch |
| Data acquired using the KBr pellet method.[3][4] |
Interpretation of the IR Spectrum
-
C-H Stretching (3009 & 2847 cm⁻¹): The peak at 3009 cm⁻¹ is characteristic of C-H stretching vibrations where the carbon is sp²-hybridized (aromatic rings). The peak at 2847 cm⁻¹ corresponds to C-H stretching from sp³-hybridized carbons (the -CH₂- and -OCH₃ groups).[3][4]
-
Ring Stretching (1510 & 1466 cm⁻¹): These strong absorptions in the "fingerprint region" are characteristic of the stretching vibrations within the aromatic and imidazole rings, specifically from C=C and C=N bonds.
-
C-O Stretching (1248 & 1029 cm⁻¹): The strong band at 1248 cm⁻¹ is assigned to the asymmetric stretching of the aryl-ether C-O bond, while the band at 1029 cm⁻¹ corresponds to the symmetric stretch. The presence of these two distinct peaks is a strong indicator of the methoxy group on the aromatic ring.[3][4]
Synthesis and Characterization Workflow
The reliable synthesis of this compound is a prerequisite for its study. A common and effective method involves the condensation of a substituted o-phenylenediamine with an appropriate carboxylic acid.[3][4]
General Synthesis Protocol
This protocol is based on established literature procedures.[3][4]
-
Reactant Charging: To a round-bottom flask, add 4-methoxy-o-phenylenediamine (1.85 mmol), phenylacetic acid (2.77 mmol), and boric acid (0.185 mmol) in xylene (10 mL).
-
Reaction: Heat the mixture to reflux and maintain under stirring for approximately 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the xylene.
-
Extraction: Dilute the residue with ethyl acetate (50 mL) and wash the organic phase with a saturated sodium bicarbonate solution (2 x 50 mL) to remove unreacted phenylacetic acid.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a 10-15% ethyl acetate in hexane solution.
-
Final Product: Combine the pure fractions and evaporate the solvent to yield this compound as a white solid.[3][4]
Caption: A typical workflow for the synthesis and characterization of the title compound.
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen skeleton, HRMS provides unequivocal confirmation of the elemental formula, and IR spectroscopy verifies the presence of key functional groups. The congruence across all datasets provides a high-fidelity, validated spectroscopic profile. This guide serves as an authoritative reference for scientists, ensuring that research and development efforts utilizing this important chemical scaffold are built upon a foundation of confirmed structural integrity and purity.
References
-
SYNTHESIS OF NEW BENZIMIDAZOLE DERIVATIVES FROM 1,5- BENZODIAZEPINES THROUGH A NEW REARRANGEMENTS IN THE PRESENCE OF DMF-DMA AND HYDRAZINE HYDRATE . Journal Marocain de Chimie Hétérocyclique. [Link]
-
c7dt02584j1.pdf . The Royal Society of Chemistry. [Link]
-
FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature . ResearchGate. [Link]
-
Synthesis, characterization and anticonvulsant evaluation of new derivatives derived from 5-methoxy-2-mercapto benzimidazole . Scholars Research Library. [Link]
-
Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(phenoxymethyl)benzimidazole . ScienceDirect. [Link]
-
1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines . ResearchGate. [Link]
-
This compound . MySkinRecipes. [Link]
Sources
An In-depth Technical Guide to the ¹³C NMR Analysis of 2-Benzyl-5-methoxy-1H-benzo[d]imidazole
This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-Benzyl-5-methoxy-1H-benzo[d]imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Benzimidazole derivatives are known for their wide range of biological activities, making their structural elucidation paramount for drug discovery and development.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights into the NMR analysis of this specific molecule.
Introduction: The Structural Significance of this compound
This compound features a core benzimidazole scaffold, which is structurally analogous to purines, allowing for interactions with various biological macromolecules.[3] The substituents at the 2- and 5-positions, a benzyl group and a methoxy group respectively, significantly influence its electronic properties and spatial conformation, which in turn dictate its biological activity. ¹³C NMR spectroscopy is an indispensable tool for confirming the carbon framework of the molecule, providing critical information about the chemical environment of each carbon atom. This guide will delve into the experimental design, spectral interpretation, and structural verification of this compound using ¹³C NMR.
A key characteristic of N-unsubstituted benzimidazoles is the phenomenon of prototropic tautomerism, where the N-H proton can rapidly exchange between the two nitrogen atoms.[1][2][5] This dynamic equilibrium can lead to time-averaged NMR signals, simplifying the spectrum for the benzimidazole core. The rate of this exchange, and thus the appearance of the spectrum, can be influenced by factors such as solvent and temperature.[6]
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
The acquisition of a clean, high-resolution ¹³C NMR spectrum is foundational to accurate structural analysis. The following protocol outlines the key steps and considerations, emphasizing the rationale behind each choice.
Diagram of the Experimental Workflow
Caption: Workflow for ¹³C NMR analysis of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Analyte Quantity: Accurately weigh between 20-100 mg of this compound.[7][8] A higher concentration is generally preferred for ¹³C NMR due to its low natural abundance and sensitivity, which helps to reduce the acquisition time.[9]
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[4][10] DMSO-d₆ is an excellent choice for many benzimidazole derivatives due to its high dissolving power and its ability to slow down the N-H proton exchange, which can sometimes allow for the observation of distinct signals for the tautomers.[6]
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[10] This step is crucial to remove any particulate matter that can degrade the magnetic field homogeneity and, consequently, the spectral resolution.
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: The data should be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H frequency) to ensure good signal dispersion.
-
Standard ¹³C Spectrum: A standard proton-decoupled ¹³C NMR experiment is the primary analysis. Key acquisition parameters to consider are:
-
Pulse Angle: A flip angle of 30-45° is often used to allow for a shorter relaxation delay without saturating the signals, especially for quaternary carbons which tend to have longer relaxation times (T₁).[11]
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is typically sufficient.[12]
-
Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point.[12]
-
Number of Scans (NS): This will depend on the sample concentration, but several hundred to a few thousand scans are common for ¹³C NMR.
-
-
DEPT Experiments: To aid in the assignment of carbon multiplicities, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are highly recommended.
-
-
Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.
-
Phasing and Baseline Correction: The spectrum must be properly phased to ensure all peaks are in the pure absorption mode. A flat baseline is also critical for accurate integration and peak picking.
-
Chemical Shift Referencing: The chemical shift axis should be referenced. If using DMSO-d₆, the solvent signal at approximately 39.5 ppm can be used as a secondary reference. Tetramethylsilane (TMS) is the primary reference standard at 0 ppm.[14]
-
¹³C NMR Spectral Analysis and Peak Assignment
The ¹³C NMR spectrum of this compound is expected to exhibit a specific number of signals corresponding to the chemically non-equivalent carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects (inductive and resonance) of the substituents.[15][16]
Predicted ¹³C Chemical Shifts
The following table summarizes the predicted chemical shifts for each carbon in this compound. These predictions are based on established chemical shift ranges for benzimidazoles, aromatic ethers, and benzyl groups, as well as data from related structures.[17][18]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (from DEPT) | Rationale for Assignment |
| C2 | 151-155 | C | Deshielded due to attachment to two nitrogen atoms. Typical for C2 in 2-substituted benzimidazoles.[2] |
| C3a/C7a | 135-145 | C | Bridgehead carbons in the benzimidazole ring. The presence of tautomerism would result in averaged signals. |
| C4/C7 | 100-115 | CH | Shielded by the electron-donating effect of the adjacent nitrogen and methoxy group (for C4). |
| C5 | 155-160 | C | Deshielded due to the direct attachment of the electron-donating but also inductively withdrawing oxygen of the methoxy group. |
| C6 | 95-105 | CH | Highly shielded due to the ortho-para directing effect of the methoxy group. |
| C-CH₂ | 35-45 | CH₂ | Typical range for a benzylic methylene carbon. |
| C-ipso (Benzyl) | 130-140 | C | The carbon of the benzyl ring directly attached to the methylene group. |
| C-ortho (Benzyl) | 128-130 | CH | Standard chemical shift for ortho carbons in a monosubstituted benzene ring. |
| C-meta (Benzyl) | 128-130 | CH | Standard chemical shift for meta carbons in a monosubstituted benzene ring. |
| C-para (Benzyl) | 125-128 | CH | Standard chemical shift for para carbon in a monosubstituted benzene ring. |
| -OCH₃ | 55-60 | CH₃ | Typical chemical shift for a methoxy group attached to an aromatic ring.[17] |
Note: Due to tautomerism, the pairs C3a/C7a and C4/C7 may appear as single, potentially broadened, signals representing the average chemical environment.[2][5]
Logical Framework for Spectral Assignment
Caption: Logical workflow for the assignment of ¹³C NMR signals.
Conclusion: Consolidating Structural Evidence
The comprehensive analysis of the proton-decoupled ¹³C NMR spectrum, in conjunction with DEPT-90 and DEPT-135 experiments, provides a robust and self-validating system for the structural confirmation of this compound. By systematically evaluating the chemical shift regions, identifying the multiplicity of each carbon, and applying fundamental principles of substituent effects, an unambiguous assignment of all carbon signals can be achieved. This detailed structural information is a critical component in the quality control and further development of this and related compounds in a research and pharmaceutical setting.
References
-
13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (n.d.). MDPI. [Link]
-
13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (n.d.). National Center for Biotechnology Information. [Link]
-
An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. (2014). National Center for Biotechnology Information. [Link]
-
Calculated and experimental 13C chemical shifts of the imidazole and substituent parts. (n.d.). ResearchGate. [Link]
-
13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (2022). ResearchGate. [Link]
-
A green synthesis of benzimidazoles. (n.d.). [Source not further specified]. [Link]
-
Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]
- Acquiring 1H and 13C Spectra. (2018). In NMR Guide.
-
Optimized Default 13C Parameters. (2020). University of Wisconsin-Madison Chemistry Department. [Link]
-
NMR Sample Preparation. (n.d.). University of Leicester. [Link]
-
NMR Sample Preparation. (n.d.). University of Reading. [Link]
-
SUPPLEMENTARY INFORMATION. (n.d.). [Source not further specified]. [Link]
-
Sample Preparation. (n.d.). University College London. [Link]
-
Expedient synthesis of benzimidazoles using amides. (n.d.). The Royal Society of Chemistry. [Link]
-
H NMR 13C NMR shifts of benzimidazole Schiff base ligands and their metal complexes in ppm. (n.d.). ResearchGate. [Link]
-
NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds. (n.d.). ResearchGate. [Link]
-
NMR Sample Preparation. (n.d.). Weizmann Institute of Science. [Link]
-
The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. (n.d.). [Source not further specified]. [Link]
-
5-Methoxy-2-mercaptobenzimidazole. (n.d.). PubChem. [Link]
-
13C NMR spectra of benzimidazole salt 2i (CDCl3, 75 MHz). (n.d.). ResearchGate. [Link]
-
Carbon-13 nuclear magnetic resonance chemical shifts of substituted benzimidazoles and 1,3-diazaazulene. (1976). ACS Publications. [Link]
-
5-Methoxybenzimidazole - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
-
13C NMR Spectrum (1D, 500 MHz, D2O, predicted). (n.d.). Human Metabolome Database. [Link]
-
Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]
-
NMR Spectroscopy Data Parameters. (n.d.). Scribd. [Link]
-
DEPT. (n.d.). Columbia University NMR Core Facility. [Link]
-
13C NMR Spectroscopy. (n.d.). [Source not further specified]. [Link]
-
13C; DEPT135; HSQC) and HRMS spectra. (n.d.). [Source not further specified]. [Link]
-
Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. (n.d.). National Center for Biotechnology Information. [Link]
-
1D AND 2D NMR STUDIES OF 2–(2–(BENZYLOXY)–3–METHOXYPHENYL)–1H–BENZIMIDAZOLE. (2014). ResearchGate. [Link]
-
Basic Practical NMR Concepts. (n.d.). Michigan State University. [Link]
-
13C-NMR spectra of benzimidazole salt 2e in CDCl3 The general... (n.d.). ResearchGate. [Link]
-
13C NMR Chemical Shift. (n.d.). Oregon State University. [Link]
-
DEPT ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]
-
c7dt02584j1.pdf. (n.d.). The Royal Society of Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 10. research.reading.ac.uk [research.reading.ac.uk]
- 11. books.rsc.org [books.rsc.org]
- 12. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. tandfonline.com [tandfonline.com]
- 16. che.hw.ac.uk [che.hw.ac.uk]
- 17. rsc.org [rsc.org]
- 18. rsc.org [rsc.org]
Mass Spectrometry of 2-Benzyl-5-methoxy-1H-benzo[D]imidazole: An In-depth Technical Guide
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-Benzyl-5-methoxy-1H-benzo[D]imidazole (C₁₅H₁₄N₂O), a key heterocyclic compound with significant potential in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in drug development, offering insights into the molecule's behavior under different ionization techniques and its characteristic fragmentation patterns.
Introduction: The Significance of Benzimidazole Derivatives
Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties, make them a focal point of drug discovery efforts.[1] A thorough understanding of their structure and physicochemical properties is paramount for the development of new therapeutics. Mass spectrometry serves as an indispensable tool for the structural elucidation and quantification of these compounds.
Molecular Profile of this compound
A precise understanding of the analyte's molecular characteristics is fundamental to interpreting its mass spectrum.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄N₂O | [2][3][4][5][6] |
| Molecular Weight | 238.28 g/mol | [4][5][6] |
| Exact Mass | 238.1106 | [3][4] |
| CAS Number | 40608-76-2 | [2][3][4][6] |
The presence of nitrogen atoms in the imidazole ring and the oxygen atom in the methoxy group provides sites for protonation, making this molecule amenable to various ionization techniques.
Ionization Techniques: A Deliberate Choice
The choice of ionization method is critical as it dictates the nature of the resulting mass spectrum—either preserving the molecular ion or inducing fragmentation for structural insights.
Electron Ionization (EI): The Hard Ionization Approach
Electron Ionization (EI) is a classic, highly robust ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[7][8][9] This high energy input leads to extensive and reproducible fragmentation, providing a detailed "fingerprint" of the molecule's structure.[7] For this compound, EI is particularly useful for elucidating the connectivity of the benzyl and methoxy substituents.
Causality behind choosing EI: The primary goal when using EI is structural confirmation and identification. The predictable fragmentation patterns of aromatic and heterocyclic compounds under EI allow for the confident determination of the compound's architecture.[10]
Electrospray Ionization (ESI): The Soft Ionization Alternative
Electrospray Ionization (ESI) is a soft ionization technique that generates ions from a solution by applying a high voltage to create an aerosol.[11][12] It is particularly well-suited for polar and thermally labile molecules.[11] Given the presence of basic nitrogen atoms, this compound is expected to readily form protonated molecules, [M+H]⁺, in the positive ion mode.[13]
Causality behind choosing ESI: ESI is the method of choice for quantifying the compound in complex matrices (e.g., biological fluids) and for analyses involving liquid chromatography (LC-MS).[13][14] Its gentle nature typically preserves the molecular ion, which is crucial for accurate mass determination and quantification.[11]
Fragmentation Analysis: Deciphering the Molecular Blueprint
The fragmentation of this compound provides a roadmap to its structure. The following sections detail the predicted fragmentation pathways under both EI and in-source collision-induced dissociation (CID) in ESI-MS/MS.
Proposed Electron Ionization (EI) Fragmentation Pathway
Under EI conditions, the molecular ion ([M]⁺˙ at m/z 238) is expected to be prominent. The subsequent fragmentation is likely to proceed through several key pathways driven by the stability of the resulting fragments.
A primary fragmentation event for alkyl-substituted aromatic compounds is the cleavage of the benzylic bond.[10] In this case, the loss of a hydrogen radical to form a stable tropylium-like cation is anticipated. Further fragmentation of the benzimidazole ring system is also expected.[15][16][17]
Key Predicted Fragments in EI-MS:
| m/z | Proposed Fragment | Description |
| 238 | [C₁₅H₁₄N₂O]⁺˙ | Molecular Ion |
| 237 | [C₁₅H₁₃N₂O]⁺ | Loss of a hydrogen radical from the benzyl group |
| 147 | [C₈H₇N₂O]⁺ | Cleavage of the benzyl group, retaining the methoxybenzimidazole moiety |
| 91 | [C₇H₇]⁺ | Tropylium ion formed from the benzyl substituent |
| 77 | [C₆H₅]⁺ | Phenyl cation from the loss of CH₂ from the tropylium ion |
Diagram of the Proposed EI Fragmentation Pathway:
Caption: Proposed EI fragmentation of this compound.
Proposed ESI-MS/MS Fragmentation of the [M+H]⁺ Ion
In ESI, the molecule will primarily exist as the protonated species, [M+H]⁺, at m/z 239. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation.
The most likely fragmentation pathway involves the cleavage of the bond between the methylene bridge and the benzimidazole ring, leading to the formation of the stable tropylium ion and the protonated 5-methoxy-1H-benzo[D]imidazole.
Key Predicted Fragments in ESI-MS/MS:
| m/z | Proposed Fragment | Description |
| 239 | [C₁₅H₁₅N₂O]⁺ | Protonated Molecular Ion ([M+H]⁺) |
| 148 | [C₈H₈N₂O+H]⁺ | Protonated 5-methoxy-1H-benzo[D]imidazole |
| 91 | [C₇H₇]⁺ | Tropylium ion |
Diagram of the Proposed ESI-MS/MS Fragmentation Pathway:
Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, ensuring reproducibility and data integrity.
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of HPLC-grade methanol or acetonitrile.
-
Working Solution for Direct Infusion (10 µg/mL): Dilute the stock solution 1:100 with the appropriate solvent (methanol or acetonitrile, depending on the ionization technique). For ESI, add 0.1% formic acid to promote protonation.
-
Working Solution for LC-MS (1 µg/mL): Dilute the stock solution 1:1000 with the initial mobile phase composition.
EI-MS Analysis via Gas Chromatography (GC-MS)
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, ramp to 300 °C at 20 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
ESI-MS Analysis via Liquid Chromatography (LC-MS)
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: Acquity BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.[14]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS System: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer.[14]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 450 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
MS Scan Range: m/z 50-300.
-
MS/MS Parameters: Select m/z 239 as the precursor ion and apply a collision energy of 20-30 eV to observe the product ions.
Conclusion
The mass spectrometric analysis of this compound is a powerful approach for its structural characterization and quantification. The choice between a hard ionization technique like EI and a soft ionization technique like ESI depends on the analytical goal. EI provides detailed structural information through extensive fragmentation, while ESI is ideal for sensitive quantification and analysis of the intact molecule. The predictable fragmentation patterns, centered around the stable tropylium ion and the benzimidazole core, provide a reliable basis for the identification and characterization of this important class of molecules.
References
- Ibrahim, H., El‐Tamany, S., & El‐Deen, I. M. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 65-73. (Link not available)
-
ResearchGate. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. [Link]
-
International Journal of Development Research. (n.d.). Study of mass spectra of benzimidazole derivatives. [Link]
-
Hida, F., Robert, J., & Luu-Duc, C. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Spectroscopy Letters, 12, 35-42. [Link]
-
Wikipedia. (n.d.). Electron ionization. [Link]
-
ChemRxiv. (2022). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. [Link]
-
JoVE. (n.d.). Mass Spectrometry: Aromatic Compound Fragmentation. [Link]
-
Vårdal, L., Øiestad, E. L., & Gjelstad, A. (2021). High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS. Journal of Analytical Toxicology, 45(8), 849-858. [Link]
-
Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-20. [Link]
-
LCGC International. (n.d.). Electron Ionization for GC–MS. [Link]
-
University of Illinois. (n.d.). Electron Ionization. [Link]
-
Michigan State University. (n.d.). Ionization Methods in Organic Mass Spectrometry. [Link]
-
ResearchGate. (n.d.). Electrospray Ionization Mass Spectrometry Studies on the Mechanism of Hydrosilylation of Terminal Alkynes Using an N-Heterocyclic Carbene Complex of Iridium, Allow Detection/Characterization of All Reaction Intermediates. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
ChemBK. (n.d.). This compound. [Link]
-
Wikipedia. (n.d.). Electrospray ionization. [Link]
-
PubChem. (n.d.). 2-(methoxymethyl)-5-methyl-1H-benzimidazole. [Link]
-
International Journal of Development Research. (2016). study of mass spectra of benzimidazole derivatives. [Link]
-
PubChem. (n.d.). 5-Methoxy-1H-benzo[D]imidazole-2-carbonitrile. [Link]
-
ChemUniverse. (n.d.). This compound. [Link]
-
PubChem. (n.d.). 2-(3,5-dimethoxybenzylthio)-6-methoxy-1H-benzo[d]imidazole. [Link]
-
PubChem. (n.d.). 5-methoxy-1H-benzimidazole. [Link]
-
YouTube. (2014). Electrospray ionization. [Link]
-
ResearchGate. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. [Link]
-
PubChem. (n.d.). 2-Chloro-5-methoxy-1H-benzimidazole. [Link]
-
Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]
-
PubChem. (n.d.). 2-methoxy-1H-1,3-benzodiazole. [Link]
-
University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | 40608-76-2 [chemicalbook.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. Electron ionization - Wikipedia [en.wikipedia.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 10. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Study of mass spectra of benzimidazole derivatives | International Journal of Development Research (IJDR) [journalijdr.com]
- 16. scispace.com [scispace.com]
- 17. journalijdr.com [journalijdr.com]
An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-Benzyl-5-methoxy-1H-benzo[D]imidazole
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This technical guide focuses on a specific derivative, 2-Benzyl-5-methoxy-1H-benzo[D]imidazole, a compound with significant therapeutic promise. In the absence of extensive empirical data for this particular molecule, this guide employs a robust in silico approach, leveraging molecular docking simulations to predict and analyze its potential therapeutic targets. We explore its putative interactions within three key therapeutic areas: oncology, inflammation, and infectious diseases. By elucidating the potential binding modes and affinities of this compound with established drug targets, this document provides a foundational roadmap for future preclinical and clinical development. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and capitalize on the therapeutic potential of novel benzimidazole derivatives.
Introduction: The Therapeutic Promise of the Benzimidazole Scaffold
Benzimidazole, a heterocyclic aromatic organic compound, represents a privileged scaffold in drug discovery. Its structural similarity to endogenous purines allows for favorable interactions with a multitude of biological targets, leading to a diverse range of pharmacological activities.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24] Derivatives of this core structure have been successfully developed into drugs for various indications, including anticancer, anti-inflammatory, antimicrobial, and antiviral therapies.
The subject of this guide, this compound, is a structurally distinct member of this class. The presence of a benzyl group at the 2-position and a methoxy group at the 5-position is anticipated to modulate its pharmacokinetic and pharmacodynamic properties, potentially conferring enhanced potency and target selectivity. While empirical data on this specific compound is limited, the well-documented activities of its structural analogs provide a strong rationale for investigating its therapeutic potential. This guide will, therefore, utilize predictive computational modeling to identify and characterize high-probability therapeutic targets for this compound.
In Silico Target Identification: A Rationale-Driven Approach
Given the nascent stage of research on this compound, a targeted in silico approach is the most logical first step in elucidating its mechanism of action. Molecular docking simulations offer a powerful and resource-efficient method to predict the binding affinity and orientation of a small molecule within the active site of a protein. This predictive power allows for the prioritization of targets for subsequent in vitro and in vivo validation.
Our methodology is grounded in the established pharmacology of the broader benzimidazole class. We have selected a panel of clinically relevant protein targets implicated in cancer, inflammation, and microbial pathogenesis, against which we will dock this compound.
Experimental Protocol: Molecular Docking
The following protocol outlines the standardized procedure used for our molecular docking studies.
2.1.1. Software and Tools:
-
Molecular Visualization: UCSF Chimera
-
Docking Software: AutoDock Vina
-
Protein Preparation: AutoDockTools
-
Ligand Preparation: Avogadro, Open Babel
2.1.2. Protein Preparation:
-
Selection and Retrieval: Crystal structures of target proteins were obtained from the RCSB Protein Data Bank (PDB).
-
Cleaning and Preparation: All water molecules, co-crystallized ligands, and non-essential ions were removed from the PDB files.
-
Protonation and Charge Assignment: Polar hydrogen atoms were added, and Gasteiger charges were assigned to the protein structures using AutoDockTools.
-
Grid Box Generation: A grid box was defined around the active site of each protein, encompassing all key binding residues. The dimensions of the grid box were tailored to each specific target.
2.1.3. Ligand Preparation:
-
3D Structure Generation: The 2D structure of this compound was converted to a 3D structure using Avogadro.
-
Energy Minimization: The ligand's geometry was optimized using the MMFF94 force field.
-
File Format Conversion: The optimized ligand structure was converted to the PDBQT format using Open Babel, with rotatable bonds assigned.
2.1.4. Docking Simulation:
-
AutoDock Vina was employed to perform the docking calculations. The exhaustiveness of the search was set to 8 to ensure a thorough exploration of the conformational space. The top-ranked binding pose, based on the calculated binding affinity (kcal/mol), was selected for further analysis.
2.1.5. Visualization and Analysis:
-
The predicted binding poses and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) were visualized and analyzed using UCSF Chimera.
Potential Therapeutic Arenas and Predicted Targets
This section details the results of our molecular docking simulations, categorized by therapeutic area. For each area, we present the predicted binding affinities and analyze the key interactions of this compound with its putative protein targets.
Oncology: Targeting the Machinery of Malignancy
The benzimidazole scaffold is a well-established pharmacophore in oncology, with derivatives known to target various components of the cancer cell machinery.
3.1.1. Predicted Anticancer Targets and Binding Affinities:
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |
| Tubulin | 1SA0 | -8.5 |
| EGFR Kinase Domain | 2J6M | -9.2 |
| VEGFR2 Kinase Domain | 3B8R | -8.9 |
| Topoisomerase I | 1K4T | -7.8 |
3.1.2. Analysis of Putative Interactions:
-
Tubulin: The docking results suggest a strong binding affinity for the colchicine-binding site of β-tubulin. The benzyl group of the ligand is predicted to occupy a hydrophobic pocket, while the benzimidazole core forms hydrogen bonds with key residues, potentially disrupting microtubule dynamics and inducing mitotic arrest.
Caption: Predicted interaction of the compound with tubulin.
-
EGFR and VEGFR2 Kinases: The compound is predicted to bind to the ATP-binding pocket of both EGFR and VEGFR2 kinases. The methoxy group may form crucial hydrogen bonds with the hinge region, a common feature of kinase inhibitors. The benzyl group is positioned to interact with the hydrophobic region of the active site. This dual inhibition could potentially block downstream signaling pathways crucial for tumor growth and angiogenesis.
Caption: Potential downstream effects of EGFR/VEGFR2 inhibition.
Anti-Inflammatory Applications: Quelling the Fire of Inflammation
Benzimidazole derivatives have shown promise as anti-inflammatory agents, often through the inhibition of key enzymes in the inflammatory cascade.
3.2.1. Predicted Anti-Inflammatory Targets and Binding Affinities:
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |
| Cyclooxygenase-2 (COX-2) | 5F1A | -9.5 |
| 5-Lipoxygenase (5-LOX) | 3V99 | -8.1 |
| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -7.5 |
3.2.2. Analysis of Putative Interactions:
-
COX-2: The molecule is predicted to fit snugly within the cyclooxygenase active site of COX-2. The methoxy group is positioned to interact with the polar residues, while the benzyl group extends into a hydrophobic side pocket, potentially blocking the entry of arachidonic acid and thus inhibiting prostaglandin synthesis.
Caption: Proposed mechanism of COX-2 inhibition.
Antimicrobial Efficacy: Combating Pathogenic Threats
The benzimidazole core is present in several antimicrobial drugs, and its derivatives are actively being explored as novel anti-infective agents.
3.3.1. Predicted Antimicrobial Targets and Binding Affinities:
| Target Protein | PDB ID | Organism | Predicted Binding Affinity (kcal/mol) |
| DNA Gyrase Subunit A | 6RKW | Escherichia coli | -8.8 |
| Topoisomerase I | 1CY8 | Escherichia coli | -7.9 |
3.3.2. Analysis of Putative Interactions:
-
DNA Gyrase: The compound is predicted to bind to the ATP-binding site of the GyrB subunit of DNA gyrase. This interaction is likely to prevent the conformational changes required for DNA supercoiling, ultimately leading to the inhibition of DNA replication and bacterial cell death. The benzimidazole ring system is predicted to form key interactions within this pocket.
Caption: Postulated mechanism of DNA gyrase inhibition.
Discussion and Future Directions
The in silico analyses presented in this guide provide compelling, albeit predictive, evidence for the multi-target therapeutic potential of this compound. The strong predicted binding affinities across a range of validated targets in oncology, inflammation, and infectious diseases underscore the promise of this compound as a lead for drug development.
The causality behind these predicted interactions lies in the specific structural features of the molecule. The benzimidazole core provides a rigid scaffold capable of forming key hydrogen bonding and pi-stacking interactions. The benzyl and methoxy substituents appear to play crucial roles in dictating target selectivity and enhancing binding affinity by engaging with specific hydrophobic and polar pockets within the respective active sites.
It is imperative to emphasize that these in silico findings represent hypotheses that require rigorous experimental validation. The next logical steps in the development of this compound should include:
-
In Vitro Validation:
-
Enzyme inhibition assays against the predicted targets (e.g., kinase assays, COX inhibition assays, DNA gyrase supercoiling assays).
-
Cell-based assays to assess cytotoxic, anti-inflammatory, and antimicrobial activity.
-
-
Structure-Activity Relationship (SAR) Studies:
-
Synthesis and evaluation of analogs with modifications to the benzyl and methoxy groups to optimize potency and selectivity.
-
-
Pharmacokinetic Profiling:
-
In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies to assess the drug-like properties of the compound.
-
Conclusion
This technical guide has illuminated the significant therapeutic potential of this compound through a comprehensive in silico investigation. Our molecular docking studies have identified high-probability targets in the realms of cancer, inflammation, and infectious disease, providing a solid foundation for future research and development. The insights into its putative binding modes and interactions offer a clear rationale for its potential efficacy. The path forward now lies in the empirical validation of these predictions, a crucial step towards unlocking the full therapeutic value of this promising benzimidazole derivative.
References
- EvitaChem. (n.d.). 2-(2-Methoxybenzyl)-1H-benzo[d]imidazole.
- Ansari, M. F., et al. (2019). Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. Chemistry Central Journal, 13(1), 1-19.
- MySkinRecipes. (n.d.). This compound.
- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2735-2753.
- ChemicalBook. (n.d.). This compound synthesis.
- Li, Y., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega, 8(31), 28286-28299.
- Reddy, C. S., et al. (n.d.). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Journal of Chemical and Pharmaceutical Research.
- Tahlan, S., et al. (2022). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. Molecules, 27(19), 6536.
- Jadrijević-Mladar Takač, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2148.
- ChemBK. (n.d.). This compound.
- Kiseleva, E. A., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. International Journal of Molecular Sciences, 24(20), 15219.
- Jahan, J., et al. (2024). The synthetic approach of benzimidazole derivatives as anti-inflammatory agents. Journal of Medical Pharmaceutical and Allied Sciences, 12(5), 6049-6058.
- El-Sayed, M. A. A., et al. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Medicinal Chemistry.
- Bukhari, S. N. A., et al. (2025).
- Abdel-Aziz, M., et al. (n.d.). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules.
- Singh, J., & Abraham, R. (2023). Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as an Anti-Inflammatory and Analgesic Agent. Biological and Molecular Chemistry, 1(1), 27-34.
- Poddar, S. K., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
- Bhandari, D., et al. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Der Pharmacia Lettre, 13(5), 21-27.
- Acar Çevik, U., et al. (2024). Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. Journal of the Iranian Chemical Society.
- Ajani, O. O., et al. (2025). Benzimidazole(s)
- Carlson, E. J., et al. (n.d.). Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903. Bioorganic & Medicinal Chemistry.
- Sigma-Aldrich. (n.d.). This compound.
- El-Gohary, N. S., et al. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Medicinal Chemistry.
- Razzak Mahmood, A. A., et al. (n.d.). Synthesis, characterization and anticonvulsant evaluation of new derivatives derived from 5-methoxy-2-mercapto benzimidazole. Der Pharmacia Lettre.
- ChemicalBook. (2025). This compound.
- Wikipedia. (n.d.). Benzimidazole.
- Dunga, K., et al. (2025). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Journal of the Iranian Chemical Society.
- Pharmaffiliates. (n.d.). 2-(((5-Methoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3,5-dimethylpyridin-4(1H)-one.
Sources
- 1. youtube.com [youtube.com]
- 2. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
- 3. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 4. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 5. SwissDock [swissdock.ch]
- 6. rcsb.org [rcsb.org]
- 7. Structures of potent anticancer compounds bound to tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. researchgate.net [researchgate.net]
- 12. Small Molecule Ligand Docking Service | BV-BRC [bv-brc.org]
- 13. rcsb.org [rcsb.org]
- 14. 5-Lipoxygenase Inhibitors Attenuate TNF-α-Induced Inflammation in Human Synovial Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rcsb.org [rcsb.org]
- 16. researchgate.net [researchgate.net]
- 17. HADDOCK2.4 shape-restrained protein-small molecule tutorial – Bonvin Lab [bonvinlab.org]
- 18. DNA gyrase | Bacterial protein targets | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 19. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]
- 20. scispace.com [scispace.com]
- 21. researchgate.net [researchgate.net]
- 22. rcsb.org [rcsb.org]
- 23. CANCER TREATMENT: ROLE OF EGFR, TOPOISOMERASE AND TUBULIN | PPTX [slideshare.net]
- 24. Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds - PMC [pmc.ncbi.nlm.nih.gov]
The Benzimidazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, underpinning a remarkable array of therapeutic agents with diverse pharmacological activities. This technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of benzimidazole derivatives. We delve into the causal relationships behind experimental choices in both classical and modern synthetic methodologies, offering detailed, step-by-step protocols for key reactions. Furthermore, this guide elucidates the intricate mechanisms of action of prominent benzimidazole-based drugs, from their well-established role as anthelmintics and proton pump inhibitors to their emerging significance as anticancer agents targeting various signaling pathways. Through a synthesis of historical context, mechanistic insights, and practical experimental guidance, this document aims to equip researchers and drug development professionals with a thorough understanding of this privileged scaffold and its enduring impact on pharmaceutical innovation.
A Serendipitous Beginning: The Discovery and Historical Trajectory of Benzimidazoles
The journey of the benzimidazole scaffold in science began not in a quest for a new drug, but during fundamental biochemical research. The discovery that the 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole moiety is an integral component of vitamin B12 in the 1950s sparked significant interest in this heterocyclic system.[1] This finding established the benzimidazole nucleus as a biologically relevant and stable platform, ripe for chemical exploration.
The first synthesis of a benzimidazole derivative was reported even earlier, in 1872, by Hoebrecker, who prepared 2,5-dimethyl-1H-benzo[d]imidazole through a ring-closure reaction of a benzene-1,2-diamine derivative.[2] However, it was the discovery of the biological significance of the benzimidazole core in vitamin B12 that truly catalyzed the development of benzimidazole-based therapeutic agents.
A chronological overview of key milestones in the history of benzimidazole derivatives reveals a remarkable versatility:
-
1944: Woolley and colleagues published early work on the antibacterial properties of benzimidazoles, noting their activity against E. coli and Streptococcus lactis.
-
1950s: The discovery of the benzimidazole moiety in vitamin B12 provided a major impetus for research into this chemical class.[1]
-
1960: The potential of benzimidazole derivatives as proton pump inhibitors was first reported by Fort and colleagues.
-
1961: The introduction of thiabendazole marked the beginning of the era of benzimidazole anthelmintics, revolutionizing the treatment of parasitic worm infections in both human and veterinary medicine.
-
1971: Mebendazole was discovered by Janssen Pharmaceutica, offering a broader spectrum of anthelmintic activity.
-
1975: Albendazole was invented by researchers at SmithKline Corporation, further expanding the arsenal of effective anti-parasitic drugs.
-
Late 20th and Early 21st Century: The therapeutic applications of benzimidazoles expanded dramatically to include proton pump inhibitors like omeprazole, antihistamines, antihypertensives, and a growing number of anticancer agents.[1][3]
This historical trajectory underscores the concept of the benzimidazole core as a "privileged scaffold" in medicinal chemistry – a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.
The Art of Synthesis: From Classical Condensations to Green Methodologies
The synthesis of the benzimidazole nucleus has evolved significantly from its early beginnings, driven by the need for greater efficiency, milder reaction conditions, and more environmentally friendly processes.
The Classical Approach: The Phillips-Ladenburg Synthesis
The traditional and most widely recognized method for constructing the benzimidazole ring is the Phillips-Ladenburg synthesis. This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions, often at high temperatures.
Causality Behind Experimental Choices:
-
o-Phenylenediamine: This starting material provides the benzene ring and the two nitrogen atoms required for the imidazole portion of the scaffold.
-
Carboxylic Acid: The carboxylic acid provides the carbon atom at the 2-position of the benzimidazole ring. The nature of the R-group on the carboxylic acid determines the substituent at this position, allowing for the synthesis of a wide variety of derivatives.
-
Acidic Conditions: An acid catalyst, typically a mineral acid like hydrochloric acid, is crucial for protonating the carbonyl group of the carboxylic acid, thereby activating it for nucleophilic attack by the amino group of the o-phenylenediamine. The acidic environment also facilitates the subsequent cyclization and dehydration steps.
-
High Temperature: The reaction often requires heating to overcome the activation energy barrier for the condensation and cyclization steps, particularly when less reactive carboxylic acids are used.
Experimental Protocol: Phillips-Ladenburg Synthesis of Benzimidazole
This protocol describes the synthesis of the parent benzimidazole from o-phenylenediamine and formic acid.
Materials:
-
o-Phenylenediamine
-
90% Formic acid
-
10% Sodium hydroxide solution
-
Deionized water
-
Activated carbon (e.g., Norite)
Procedure:
-
In a 500-mL round-bottom flask, combine 54 g (0.5 mole) of o-phenylenediamine with 32 mL (34.6 g, 0.75 mole) of 90% formic acid.
-
Heat the mixture in a water bath at 100°C for 2 hours.
-
After cooling the reaction mixture to room temperature, slowly add 10% sodium hydroxide solution with constant swirling until the mixture is just alkaline to litmus paper.
-
Collect the precipitated crude benzimidazole by suction filtration using a Büchner funnel. Use ice-cold water to rinse any remaining solid from the reaction flask.
-
Press the crude product on the filter to remove excess liquid and wash with approximately 50 mL of cold water.
-
For purification, dissolve the crude benzimidazole in 750 mL of boiling water in a 1.5-L beaker.
-
Add about 2 g of activated carbon to the boiling solution and digest for 15 minutes.
-
Filter the hot solution rapidly through a pre-heated funnel to remove the activated carbon.
-
Cool the filtrate to 10-15°C to induce crystallization.
-
Collect the purified white crystals of benzimidazole by filtration and wash with 50 mL of cold water.
-
Dry the product at 100°C. The expected yield is 49–50.5 g (83–85%).[4]
Workflow for Phillips-Ladenburg Synthesis:
Caption: Workflow of the Phillips-Ladenburg synthesis of benzimidazole.
Modern and Green Synthetic Approaches
While the Phillips-Ladenburg synthesis is robust, its reliance on harsh conditions has prompted the development of more efficient and environmentally benign alternatives. These modern methods often employ milder catalysts, alternative energy sources, and greener solvents.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times and often improving yields. In the context of benzimidazole synthesis, microwave-assisted methods allow for rapid heating of the reaction mixture, leading to faster reaction rates.
Green Chemistry Approaches:
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In benzimidazole synthesis, this has led to the exploration of:
-
Solid Acid Catalysts: Reusable solid acid catalysts, such as zeolites or sulfated zirconia, can replace corrosive mineral acids, simplifying workup and minimizing waste.
-
Solvent-Free Reactions: Conducting reactions in the absence of a solvent reduces environmental impact and can sometimes lead to improved reactivity.
-
Water as a Solvent: Utilizing water as a reaction medium is a key aspect of green chemistry, as it is non-toxic, inexpensive, and environmentally benign.
Experimental Protocol: Green Synthesis of 2-Arylbenzimidazoles using a Reusable Catalyst
This protocol describes a one-pot synthesis of 2-arylbenzimidazoles from an o-phenylenediamine and an aromatic aldehyde using ammonium chloride as an inexpensive and environmentally friendly catalyst.
Materials:
-
o-Phenylenediamine
-
Anisaldehyde (or other aromatic aldehyde)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (0.100 g, 0.92 mmol), anisaldehyde (0.125 g, 0.92 mmol), and ammonium chloride (0.15 g, 30 mol%) in 4 mL of ethanol.
-
Stir the resulting mixture at 80°C for 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with an eluent of ethyl acetate:hexane (1:2 v/v).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash it twice with water, and then dry.
-
Purify the crude product by recrystallization from ethanol to obtain the pure 2-(4-methoxyphenyl)-1H-benzo[d]imidazole.
Comparative Workflow: Classical vs. Modern Synthesis:
Caption: Mechanism of action of benzimidazole anthelmintics.
Proton Pump Inhibition: Silencing Gastric Acid Secretion
Benzimidazole-based proton pump inhibitors (PPIs), such as omeprazole, are mainstays in the treatment of acid-related gastrointestinal disorders. These drugs are prodrugs that are activated in the acidic environment of the stomach.
Mechanism of Action:
-
Systemic Absorption and Accumulation: After oral administration, the enteric-coated PPI is absorbed in the small intestine and enters the systemic circulation. As a weak base, it selectively accumulates in the acidic secretory canaliculi of the gastric parietal cells.
-
Acid-Catalyzed Activation: In the highly acidic environment (pH < 2) of the canaliculi, the benzimidazole PPI undergoes a two-step protonation, followed by a molecular rearrangement to form a reactive tetracyclic sulfenamide intermediate. [5]3. Covalent Inhibition of H+/K+-ATPase: The activated sulfenamide forms a covalent disulfide bond with cysteine residues on the extracellular domain of the H+/K+-ATPase (the proton pump). [5]4. Irreversible Blockade of Acid Secretion: This covalent modification irreversibly inactivates the proton pump, preventing the final step of gastric acid secretion – the exchange of H+ for K+ across the apical membrane of the parietal cell. The inhibition is long-lasting, as the restoration of acid secretion requires the synthesis of new proton pump enzymes.
Activation and Inhibition by Proton Pump Inhibitors:
Caption: Mechanism of action of benzimidazole proton pump inhibitors.
Anticancer Activity: A Multi-pronged Attack on Malignancy
The benzimidazole scaffold has emerged as a promising platform for the development of novel anticancer agents, with derivatives exhibiting a variety of mechanisms to combat cancer cell proliferation and survival.
3.3.1. Topoisomerase Inhibition
Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and recombination. Certain benzimidazole derivatives can act as topoisomerase inhibitors, leading to DNA damage and apoptosis in cancer cells. They can function as "poisons" by stabilizing the transient covalent complex between the topoisomerase and DNA, which results in DNA strand breaks.
3.3.2. Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Several benzimidazole derivatives have been shown to inhibit angiogenesis by targeting key signaling pathways, most notably the Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR-2). By inhibiting VEGFR-2, these compounds can block the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.
VEGF/VEGFR-2 Signaling Pathway and its Inhibition:
Caption: Inhibition of the VEGF/VEGFR-2 signaling pathway by benzimidazole derivatives.
3.3.3. Epigenetic Modulation
Epigenetic alterations, which are heritable changes in gene expression without changes in the DNA sequence, are a hallmark of cancer. Benzimidazole derivatives are being investigated as epigenetic modulators, targeting enzymes such as histone deacetylases (HDACs). HDAC inhibitors can restore the expression of tumor suppressor genes that are silenced in cancer cells, leading to cell cycle arrest, differentiation, and apoptosis. [6][7] Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected benzimidazole derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Compound 12n | A549 (Lung) | 7.3 ± 1.0 | c-Met Tyrosine Kinase Inhibitor | [8] |
| Compound 12n | MCF-7 (Breast) | 6.1 ± 0.6 | c-Met Tyrosine Kinase Inhibitor | [8] |
| Compound 5l | Various (NCI-60 panel) | 0.43 - 7.73 | Tubulin Polymerization Inhibitor | [8] |
| MBIC | Breast Cancer Cells | - | Microtubule Inhibitor | [8] |
| Compound 32 | HCT-116 (Colon) | 3.87 - 8.34 | EGFR and Topoisomerase I Inhibitor | [9] |
| Compound 32 | HepG2 (Liver) | 3.87 - 8.34 | EGFR and Topoisomerase I Inhibitor | [9] |
| Compound 32 | MCF-7 (Breast) | 3.87 - 8.34 | EGFR and Topoisomerase I Inhibitor | [9] |
| Compound 25a-b | MCF-7 (Breast) | 0.13 - 15.2 | EGFR and ErbB2 Inhibitor | [9] |
| Compound 25a-b | A549 (Lung) | 0.13 - 15.2 | EGFR and ErbB2 Inhibitor | [9] |
| Compound 10 | PC-3 (Prostate) | 1.02 - 5.40 | Apoptosis Induction, G2/M Arrest | [9] |
| Compound 39a-b | A549 (Lung) | 2.33 - 2.90 | Tubulin Polymerization Inhibitor | [9] |
| Compound 4c | Leukemia Cell Lines | - | Dual EGFR/BRAFV600E Inhibitor | [10] |
| Compound 4e | Leukemia Cell Lines | - | Dual EGFR/BRAFV600E Inhibitor | [10] |
| Compound 5g | HeLa (Cervical) | 8.70 | - | [11] |
| Compound 5g | MCF-7 (Breast) | 9.39 | - | [11] |
| Compound 6f | HCT-116 (Colon) | 11.72 | - | [11] |
| Compound 6f | MCF-7 (Breast) | 14.69 | - | [11] |
| 6b | MCF-7 (Breast) | 1.29 - 4.30 | EGFR Inhibitor | [12] |
| 6b | A-549 (Lung) | 3.18 - 5.80 | EGFR Inhibitor | [12] |
Conclusion and Future Perspectives
From its humble beginnings as a structural component of a vitamin to its current status as a privileged scaffold in drug discovery, the benzimidazole nucleus has demonstrated remarkable therapeutic potential. Its synthetic accessibility and the ease with which its derivatives can be functionalized have allowed for the development of a vast chemical space with a wide range of pharmacological activities. The evolution of synthetic methodologies from harsh classical conditions to more elegant and sustainable green chemistry approaches has further solidified the importance of this scaffold in modern pharmaceutical research.
The diverse mechanisms of action of benzimidazole derivatives, from the well-understood disruption of parasitic microtubules and the irreversible inhibition of the gastric proton pump to the multifaceted attack on cancer through the inhibition of topoisomerases, angiogenesis, and epigenetic modulation, highlight the remarkable versatility of this chemical entity.
Looking ahead, the benzimidazole scaffold is poised to continue to be a fertile ground for the discovery of new therapeutic agents. The growing understanding of the molecular basis of diseases, coupled with advances in computational chemistry and high-throughput screening, will undoubtedly lead to the rational design of novel benzimidazole derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The exploration of benzimidazole-based compounds as multi-target agents, particularly in the context of complex diseases like cancer, represents a particularly promising avenue for future research. The rich history and the ever-expanding therapeutic landscape of benzimidazole derivatives ensure that this remarkable scaffold will remain at the forefront of medicinal chemistry for years to come.
References
-
SciSpace. (n.d.). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace. [Link]
-
Patil, S. (2015). Synthesis and Characterization of Impurities of an Broad- Spectrum Anthelmintic Drug, Albendazole. International Journal of ChemTech Research, 8(8), 321-331. [Link]
-
Lee, J. C., Tan, J. N., & Oon, C. E. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Cancers, 14(3), 793. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Omeprazole? Patsnap Synapse. [Link]
- Google P
-
Academax. (n.d.). Novel process for omeprazole synthesis. [Link]
-
El harti, J., et al. (2014). Synthesis and spectrochemical study of some Albendazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(9), 108-113. [Link]
-
Aburahma, G. A., et al. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Advances, 15(2), 966-1010. [Link]
-
ResearchGate. (n.d.). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. [Link]
-
Youssif, B. G. M., et al. (2022). New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. Molecules, 27(4), 1330. [Link]
- Google Patents. (n.d.).
-
Youssif, B. G. M., et al. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Journal of Biomolecular Structure and Dynamics, 41(16), 7794-7827. [Link]
-
Youssif, B. G. M., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 29(2), 441. [Link]
-
ResearchGate. (n.d.). Benzimidazole derivatives as topoisomerase inhibitors. [Link]
-
Gadekar, L. S., Arbad, B. R., & Lande, M. K. (2010). Eco-friendly synthesis of benzimidazole derivatives using solid acid scolecite catalyst. Chinese Chemical Letters, 21(9), 1053-1056. [Link]
-
Organic Syntheses. (n.d.). Benzimidazole. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Green Synthesis of Benzimidazole Derivatives. [Link]
-
Othman, E. A., et al. (2023). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Scientific Reports, 13(1), 939. [Link]
-
Kathirvelan, D., et al. (2013). A green synthesis of benzimidazoles. Indian Journal of Chemistry - Section B, 52B(8), 1152-1156. [Link]
-
Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]
-
MDPI. (n.d.). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. [Link]
-
ResearchGate. (n.d.). IC 50 values of selected test compounds (2b, 2j and 2m) against NIH3T3.... [Link]
-
Semantic Scholar. (2010). Eco-friendly synthesis of benzimidazole derivatives using solid acid scolecite catalyst. [Link]
-
Scribd. (n.d.). Benzimidazole (Synthesis). [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. [Link]
-
CoLab. (2010, September 15). Phillips‐Ladenburg Benzimidazole Synthesis. [Link]
-
ResearchGate. (n.d.). Benzimidazole derivatives as DNA topoisomerases. [Link]
-
ResearchGate. (n.d.). Therapeutic evolution of benzimidazole derivatives in the last quinquennial period. [Link]
-
ResearchGate. (n.d.). Benzimidazole derivatives as Topo inhibitors (74–94). [Link]
-
Othman, E. A., et al. (2024). New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. ACS Omega, 9(3), 3986-4001. [Link]
-
Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). Current Topics in Medicinal Chemistry, 24(1), 1-2. [Link]
-
Wikipedia. (n.d.). Benzimidazole. [Link]
-
Lee, J. C., Tan, J. N., & Oon, C. E. (2021). Benzimidazoles in Drug Discovery: A Patent Review. ChemMedChem, 16(12), 1861-1877. [Link]
-
Wikipedia. (n.d.). Timeline of drug development. [Link]
-
Wikipedia. (n.d.). List of drugs by year of discovery. [Link]
Sources
- 1. Benzimidazole - Wikipedia [en.wikipedia.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Benzimidazoles in Drug Discovery: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. What is the mechanism of Omeprazole? [synapse.patsnap.com]
- 6. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of 2-Benzyl-5-methoxy-1H-benzo[d]imidazole
This guide provides a comprehensive technical overview of the solubility characteristics of 2-Benzyl-5-methoxy-1H-benzo[d]imidazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the critical role of solubility in a compound's journey from discovery to clinical application, this document offers a foundational understanding of its predicted solubility profile, detailed methodologies for its experimental determination, and robust analytical techniques for quantification. This guide is intended for researchers, scientists, and drug development professionals seeking to work with this promising benzimidazole derivative.
Introduction: The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that profoundly influences its bioavailability and, consequently, its therapeutic efficacy. A drug must be in solution to be absorbed by the body.[1][2] Poor aqueous solubility is a major hurdle in drug development, with nearly 40% of drug candidates failing to progress through clinical trials due to this limitation.[1][2] Therefore, a thorough understanding and accurate determination of a compound's solubility in various solvent systems are essential from the early stages of drug discovery.[1][3][4] This guide focuses on this compound, providing the necessary theoretical framework and practical protocols to empower researchers in their investigations.
Physicochemical Properties of this compound
Understanding the intrinsic properties of a molecule is fundamental to predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄N₂O | [5][6][7][8][9][10] |
| Molecular Weight | 238.28 g/mol | [6][8][9] |
| Melting Point | 109-111 °C | [5] |
| Appearance | White solid | [5] |
| CAS Number | 40608-76-2 | [5][7][9][10] |
The structure of this compound, featuring a benzimidazole core, a benzyl group, and a methoxy group, suggests a molecule with both polar and non-polar characteristics. The benzimidazole moiety contains nitrogen atoms capable of hydrogen bonding, while the benzyl and methoxy groups contribute to its lipophilicity.
Predicted Solubility Profile
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic Solvents (e.g., Methanol, Ethanol) | High | The polar hydroxyl group of alcohols can form hydrogen bonds with the nitrogen atoms of the benzimidazole ring.[11] |
| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone) | Moderate to High | The polar nature of these solvents can engage in dipole-dipole interactions with the polar benzimidazole core.[11] |
| Non-Polar Solvents (e.g., Toluene, Hexane) | Low | The overall polarity of the benzimidazole ring is likely to limit solubility in non-polar hydrocarbon solvents. However, the presence of the non-polar benzyl group may impart some solubility. |
| Aqueous Media | pH-dependent | The basic nitrogen atoms in the imidazole ring can be protonated at acidic pH, increasing aqueous solubility. The intrinsic solubility in neutral water is expected to be low. |
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the thermodynamic solubility of a compound is the equilibrium shake-flask method.[1] This method measures the concentration of a saturated solution in equilibrium with the solid drug.[3]
Experimental Workflow for Solubility Determination
Caption: Workflow for thermodynamic solubility determination.
Detailed Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound (e.g., 10 mg) to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Pipette a known volume (e.g., 2 mL) of the desired solvent into each vial. Solvents should include a range of polarities, such as water, phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4), methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO).
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24 to 48 hours).[13]
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of solubility.
-
Dilute the filtrate with a suitable solvent (typically the mobile phase used for analysis) to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.
-
Analytical Method for Quantification: HPLC-UV
A robust and validated analytical method is essential for the accurate quantification of the dissolved compound. A reverse-phase HPLC method is generally suitable for benzimidazole derivatives.[14][15][16][17]
HPLC Method Parameters for Benzimidazole Derivatives
| Parameter | Recommended Conditions | Rationale |
| Column | C8 or C18 (e.g., Nucleosil C8) | Provides good retention and separation for moderately polar compounds like benzimidazoles.[14][15][17] |
| Mobile Phase | Acetonitrile and water with a pH modifier (e.g., 0.05% orthophosphoric acid, adjusted to pH 4.5) | A gradient or isocratic elution can be optimized to achieve a good peak shape and retention time. The acidic pH ensures the protonation of the benzimidazole, leading to better peak symmetry.[14][15][17] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection Wavelength | Determined by UV-Vis scan (likely in the 250-300 nm range) | Benzimidazole derivatives typically have strong UV absorbance in this range.[14][16] A UV scan of a standard solution should be performed to determine the wavelength of maximum absorbance (λmax). |
| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |
| Column Temperature | 25-30 °C | To ensure reproducible retention times. |
Protocol for HPLC Method Validation
A simplified validation should be performed to ensure the method is suitable for its intended purpose.
-
Linearity: Prepare a series of standard solutions of this compound of known concentrations. Inject each standard and plot the peak area versus concentration. The correlation coefficient (r²) should be >0.999.[14]
-
Accuracy and Precision: Analyze samples with a known concentration of the compound on the same day (intra-day) and on different days (inter-day). The recovery should be within 98-102%, and the relative standard deviation (RSD) should be less than 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.[15]
Logical Relationship between Physicochemical Properties and Solubility
Sources
- 1. scispace.com [scispace.com]
- 2. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]
- 3. pharmatutor.org [pharmatutor.org]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. This compound | 40608-76-2 [chemicalbook.com]
- 6. This compound [myskinrecipes.com]
- 7. This compound [chembk.com]
- 8. Buy 2-(2-Methoxybenzyl)-1H-benzo[d]imidazole (EVT-14256914) [evitachem.com]
- 9. CAS 40608-76-2 | this compound - Synblock [synblock.com]
- 10. chemuniverse.com [chemuniverse.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. solubility experimental methods.pptx [slideshare.net]
- 14. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ptfarm.pl [ptfarm.pl]
- 16. researchgate.net [researchgate.net]
- 17. ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS | Semantic Scholar [semanticscholar.org]
Methodological & Application
synthesis of 2-Benzyl-5-methoxy-1H-benzo[D]imidazole from 4-methoxy-o-phenylenediamine
Application Notes & Protocols: Synthesis of 2-Benzyl-5-methoxy-1H-benzo[d]imidazole
For: Researchers, scientists, and drug development professionals
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1] Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers, leading to a broad spectrum of therapeutic activities, including antiulcer, antiviral, anticancer, and antihypertensive properties.[1][2][3] The specific derivative, this compound, is a valuable intermediate and a target molecule in drug discovery programs due to the combined structural features of the benzimidazole core, a flexible benzyl group at the 2-position, and a methoxy substituent on the benzene ring, which can modulate its physicochemical and pharmacological properties.
This guide provides a comprehensive overview and detailed protocols for the synthesis of this compound from 4-methoxy-o-phenylenediamine and phenylacetic acid. We will delve into the classical Phillips condensation method, explore the underlying reaction mechanism, and present a step-by-step protocol with an emphasis on procedural causality and safety.
Synthetic Strategy: The Phillips-Ladenburg Benzimidazole Synthesis
The most common and direct route for preparing 2-substituted benzimidazoles is the condensation reaction between an o-phenylenediamine derivative and a carboxylic acid.[4] This reaction, known as the Phillips-Ladenburg benzimidazole synthesis, typically requires acidic conditions and elevated temperatures to facilitate the cyclization and dehydration steps.[5][6]
Reaction Mechanism
The Phillips condensation proceeds through a two-step mechanism:
-
Initial Acylation: One of the amino groups of 4-methoxy-o-phenylenediamine is first acylated by phenylacetic acid. This step is catalyzed by an acid, which protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[5]
-
Intramolecular Cyclization and Dehydration: The resulting N-acylated intermediate then undergoes an intramolecular cyclization. The second amino group attacks the carbonyl carbon of the acyl group, forming a tetrahedral intermediate. Subsequent dehydration (loss of a water molecule) leads to the formation of the stable, aromatic benzimidazole ring.[5][7]
The overall reaction is depicted below:
Sources
- 1. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. adichemistry.com [adichemistry.com]
- 6. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 7. pubs.acs.org [pubs.acs.org]
Synthesis Protocol for 2-Benzyl-5-methoxy-1H-benzo[D]imidazole: A Detailed Guide for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of 2-Benzyl-5-methoxy-1H-benzo[D]imidazole, a valuable scaffold in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. Beyond a simple recitation of steps, this guide delves into the rationale behind the procedural choices, ensuring a thorough understanding of the synthesis.
Introduction
Benzimidazoles are a prominent class of nitrogen-containing heterocyclic compounds, renowned for their diverse pharmacological activities. The this compound scaffold, in particular, serves as a key intermediate in the synthesis of various biologically active molecules. This protocol outlines a robust and reproducible method for its synthesis via the Phillips condensation reaction, a classic and effective method for constructing the benzimidazole core.[1][2]
Principle of the Synthesis
The synthesis of this compound is achieved through the condensation of 4-methoxy-o-phenylenediamine and phenylacetic acid. This reaction, a variant of the Phillips-Ladenburg benzimidazole synthesis, involves the formation of an amide intermediate followed by an intramolecular cyclization and dehydration to yield the final benzimidazole product.[1][2][3] The reaction is catalyzed by boric acid, which acts as a Lewis acid to facilitate the dehydration step.[4][5][6]
Materials and Methods
Reagents and Materials
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| 4-Methoxy-o-phenylenediamine | 102-51-2 | C₇H₁₀N₂O | 138.17 | ≥98% |
| Phenylacetic acid | 103-82-2 | C₈H₈O₂ | 136.15 | ≥99% |
| Boric acid | 10043-35-3 | H₃BO₃ | 61.83 | ≥99.5% |
| Xylene (mixture of isomers) | 1330-20-7 | C₈H₁₀ | 106.17 | Anhydrous, ≥98.5% |
| Ethyl acetate | 141-78-6 | C₄H₈O₂ | 88.11 | ACS grade |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | ACS grade |
| Saturated Sodium Bicarbonate Solution | N/A | NaHCO₃(aq) | N/A | N/A |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | ≥99% |
| Silica Gel | 7631-86-9 | SiO₂ | 60.08 | 60 Å, 230-400 mesh |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Magnetic stir bar
-
Rotary evaporator
-
Glass funnel
-
Separatory funnel (250 mL)
-
Chromatography column
-
Beakers and Erlenmeyer flasks
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Melting point apparatus
-
FT-IR spectrometer
-
NMR spectrometer
-
High-resolution mass spectrometer (HRMS)
Experimental Protocol
Reaction Setup and Procedure
The overall workflow for the synthesis is depicted below:
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 3. ace.as-pub.com [ace.as-pub.com]
- 4. researchgate.net [researchgate.net]
- 5. connectsci.au [connectsci.au]
- 6. [PDF] Boric Acid Catalyzed Convenient Synthesis of Benzimidazoles in Aqueous Media | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Investigation of 2-Benzyl-5-methoxy-1H-benzo[D]imidazole in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Oncology
The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purine bases allows it to readily interact with a multitude of biological targets, making it a cornerstone in the development of novel therapeutics.[1] In the realm of oncology, benzimidazole derivatives have demonstrated a remarkable breadth of anticancer activities, targeting various hallmarks of cancer.[1][3] These compounds have been shown to function as inhibitors of crucial enzymes like topoisomerases and protein kinases, disrupt microtubule dynamics, and trigger programmed cell death (apoptosis) and cell cycle arrest in cancer cells.[4][5][6]
This guide focuses on a specific, yet under-investigated derivative: 2-Benzyl-5-methoxy-1H-benzo[D]imidazole . While extensive research has validated the anticancer potential of the broader 2-substituted benzimidazole class, this particular compound remains a frontier for discovery. Its unique structural features—a benzyl group at the 2-position and a methoxy group at the 5-position—present a compelling case for its investigation as a novel anticancer agent. The benzyl group can engage in hydrophobic and π-π stacking interactions within protein binding pockets, while the methoxy group, an electron-donating entity, can significantly influence the molecule's electronic properties and metabolic stability.[7]
These application notes provide a comprehensive framework for researchers to systematically evaluate the anticancer potential of this compound. We will delve into the mechanistic rationale for its investigation and provide detailed, field-proven protocols for its in vitro characterization.
Mechanistic Rationale for Investigation
The anticancer potential of 2-substituted benzimidazoles is multifaceted. Based on the extensive literature on analogous compounds, this compound is hypothesized to exert its effects through one or more of the following mechanisms:
-
Kinase Inhibition: Many benzimidazole derivatives are potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical drivers of tumor growth and angiogenesis.[5][8]
-
Topoisomerase Inhibition: These enzymes are vital for DNA replication and repair. Benzimidazole-containing compounds have been shown to inhibit topoisomerase I and II, leading to DNA damage and subsequent cell death.[4]
-
Disruption of Microtubule Polymerization: Similar to well-known chemotherapeutics, some benzimidazoles can interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division. This disruption leads to mitotic arrest and apoptosis.
-
Induction of Apoptosis: A common endpoint for many anticancer agents, apoptosis can be triggered by benzimidazoles through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6]
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the proliferation of cancer cells at various phases (e.g., G1, S, or G2/M).[5][7]
The following diagram illustrates the potential signaling pathways that could be modulated by this compound, leading to an anticancer effect.
Caption: Potential anticancer mechanisms of this compound.
Experimental Protocols
The following protocols provide a step-by-step guide for the initial in vitro evaluation of this compound. It is crucial to include appropriate positive and negative controls in all experiments for data validation.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This assay determines the concentration of the compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include wells with medium and DMSO as a vehicle control and wells with a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Data Presentation:
| Compound | Cell Line | IC50 (µM) after 48h |
| This compound | MCF-7 | Experimental Value |
| This compound | A549 | Experimental Value |
| This compound | HCT116 | Experimental Value |
| Doxorubicin (Positive Control) | MCF-7 | Reference Value |
| Doxorubicin (Positive Control) | A549 | Reference Value |
| Doxorubicin (Positive Control) | HCT116 | Reference Value |
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7]
Materials:
-
Cancer cell lines
-
This compound
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.
Conclusion and Future Directions
The application notes and protocols outlined in this guide provide a robust starting point for the comprehensive investigation of this compound as a potential anticancer agent. The benzimidazole scaffold holds immense promise in oncology, and a systematic evaluation of this novel derivative is a scientifically meritorious endeavor.[1][3]
Should initial in vitro studies yield promising results, further investigations could include:
-
Western Blot Analysis: To probe the expression levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).
-
Kinase Inhibition Assays: To determine if the compound directly inhibits specific protein kinases.
-
In Vivo Studies: To evaluate the antitumor efficacy and toxicity of the compound in animal models.
By following these protocols, researchers can contribute valuable data to the field of cancer drug discovery and potentially uncover a novel therapeutic candidate.
References
-
Hassan, A. S., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. RSC Medicinal Chemistry. [Link]
-
Hassan, A. S., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. PubMed Central. [Link]
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. [Link]
-
Shaker, Y. M., et al. (2023). In vitro, in vivo and in silico-driven identification of novel benzimidazole derivatives as anticancer and anti-inflammatory. Adichunchanagiri University. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Recent Updates on Anticancer Potential of Benzimidazole Derivatives: A Review. Neuroquantology. [Link]
-
Al-Ostath, A., et al. (2024). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. MDPI. [Link]
-
El-Sayed, N. F., et al. (2023). Design, Synthesis, Docking Study, and Antiproliferative Evaluation of Novel Schiff Base–Benzimidazole Hybrids with VEGFR-2 Inhibitory Activity. National Institutes of Health. [Link]
-
Jiang, Y., et al. (2015). A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells. National Institutes of Health. [Link]
-
Al-Sanea, M. M., et al. (2023). Design, synthesis, anticancer activity and molecular docking of novel 1H-benzo[d]imidazole derivatives as potential EGFR inhibitors. Bohrium. [Link]
-
Çelik, H., et al. (2024). Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. PubMed Central. [Link]
-
Abdel-Ghani, T. M., et al. (2024). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Royal Society of Chemistry. [Link]
-
Mustafa, M. R., et al. (2017). A novel benzimidazole derivative, MBIC inhibits tumor growth and promotes apoptosis via activation of ROS-dependent JNK signaling pathway in hepatocellular carcinoma. PubMed. [Link]
-
Flow cytometry analysis of cell-cycle progression of A549 cells after... ResearchGate. [Link]
-
Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. PubMed Central. [Link]
-
A novel benzimidazole derivative, MBIC inhibits tumor growth and promotes apoptosis via activation of ROS-dependent JNK signaling pathway in hepatocellular carcinoma. ResearchGate. [Link]
-
Al-Suhaimi, K. M., et al. (2024). Design, Molecular Docking study, Synthesis, and Preliminary Cytotoxic Evaluation of Some New 5-Methoxy-2-mercaptobenzimidazole D. Chemical Review and Letters. [Link]
-
Lakshmanan, I., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. [Link]
Sources
- 1. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. neuroquantology.com [neuroquantology.com]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel benzimidazole derivative, MBIC inhibits tumor growth and promotes apoptosis via activation of ROS-dependent JNK signaling pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Application Notes & Protocols: Evaluating 2-Benzyl-5-methoxy-1H-benzo[D]imidazole as a Novel Antimicrobial Agent
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of bioactive compounds. Derivatives of this heterocyclic system have demonstrated significant potential across various therapeutic areas, including as antimicrobial agents. This document provides a comprehensive framework for the initial evaluation of 2-Benzyl-5-methoxy-1H-benzo[D]imidazole, a specific derivative, as a candidate antimicrobial agent. While extensive research exists on the antimicrobial properties of the broader benzimidazole class, this specific molecule remains a novel entity for investigation.
These notes are designed for researchers, scientists, and drug development professionals. They offer a series of validated, step-by-step protocols for determining the compound's antimicrobial efficacy and preliminary safety profile. The methodologies are grounded in standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and established practices in cell biology to ensure reproducibility and data integrity. The overarching goal is to provide a robust starting point for the systematic investigation of this and other novel benzimidazole derivatives.
Introduction: The Scientific Rationale
Benzimidazole derivatives exert their antimicrobial effects through various mechanisms, often involving the inhibition of essential microbial processes. For instance, some derivatives are known to target the synthesis of microbial nucleic acids and proteins, while others disrupt cell wall integrity or interfere with crucial enzymatic functions. The specific substitutions on the benzimidazole ring, such as the 2-benzyl and 5-methoxy groups in the compound of interest, play a critical role in modulating this biological activity, as well as influencing pharmacokinetic properties.
The 5-methoxy group, an electron-donating substituent, can alter the electronic distribution of the benzimidazole ring system, potentially enhancing its interaction with biological targets. The 2-benzyl group provides a significant lipophilic character, which may facilitate the compound's ability to penetrate microbial cell membranes. The investigation proposed herein is designed to systematically determine if these structural features translate into potent and selective antimicrobial action.
Synthesis and Characterization of the Test Article
Prior to any biological evaluation, the synthesis and purification of this compound are paramount. A common and effective method for synthesizing 2-substituted benzimidazoles is the Phillips condensation reaction. This involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent.
In this specific case, the synthesis would involve the reaction of 4-methoxy-o-phenylenediamine with 2-phenylacetic acid under acidic conditions, typically with refluxing hydrochloric acid.
Reaction Scheme: (4-methoxy-1,2-diaminobenzene) + (2-phenylacetic acid) --[Heat, Acid]--> this compound + 2H₂O
Following synthesis, the compound must be purified, typically via recrystallization, and its identity and purity must be rigorously confirmed using standard analytical techniques such as:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity (ideally >95%).
For all subsequent biological assays, the purified compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-20 mg/mL). The final concentration of DMSO in the assay medium should be kept low (typically ≤1%) to avoid solvent-induced toxicity.
Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution
This protocol establishes the Minimum Inhibitory Concentration (MIC) of the test compound, defined as the lowest concentration that completely inhibits the visible growth of a microorganism. This method is a gold standard for quantitative antimicrobial susceptibility testing.
Materials and Equipment
-
Test Compound: this compound
-
Solvent: Sterile, cell-culture grade DMSO
-
Microbial Strains: e.g., Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922)
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (U-bottom)
-
Spectrophotometer or McFarland standards
-
Multichannel pipette
-
Incubator (35-37°C)
-
Positive Control: e.g., Ciprofloxacin, Gentamicin
-
Negative Control: Media with DMSO (vehicle control)
Step-by-Step Methodology
-
Inoculum Preparation: a. From a fresh agar plate (18-24h culture), select 3-5 isolated colonies of the microbial strain. b. Suspend the colonies in sterile saline or phosphate-buffered saline (PBS). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Compound Serial Dilution: a. Prepare a working solution of the test compound in CAMHB. For example, to test up to a concentration of 128 µg/mL, prepare a 256 µg/mL working solution. b. Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate. c. Add 200 µL of the 256 µg/mL compound working solution to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. e. Well 11 will serve as the growth control (no compound). f. Well 12 will serve as the sterility control (no compound, no bacteria).
-
Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum (from step 1d) to wells 1 through 11. This will halve the compound concentration in each well, bringing the final test concentrations to 128, 64, 32, ..., 0.25 µg/mL. The final bacterial density will be ~5 x 10⁵ CFU/mL. b. Do not add bacteria to well 12. c. Seal the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: a. Following incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). c. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Data Presentation
Summarize the results in a clear, tabular format.
| Microbial Strain | Compound | MIC (µg/mL) | Positive Control | MIC (µg/mL) |
| S. aureus (ATCC 29213) | This compound | e.g., 8 | Ciprofloxacin | e.g., 0.5 |
| E. coli (ATCC 25922) | This compound | e.g., 32 | Ciprofloxacin | e.g., 0.015 |
Workflow Diagram
Caption: Broth microdilution workflow for MIC determination.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
To assess the compound's selectivity, it is crucial to evaluate its toxicity towards mammalian cells. A compound that is highly toxic to both microbes and mammalian cells has limited therapeutic potential. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Materials and Equipment
-
Mammalian Cell Line: e.g., HEK293 (human embryonic kidney) or HepG2 (human liver carcinoma)
-
Cell Culture Medium: e.g., DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test Compound Stock Solution (in DMSO)
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization Buffer: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl
-
Sterile 96-well flat-bottom plates
-
CO₂ Incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at ~570 nm)
Step-by-Step Methodology
-
Cell Seeding: a. Culture mammalian cells to ~80% confluency. b. Trypsinize, count, and resuspend the cells in fresh culture medium. c. Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well. d. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in cell culture medium. The concentration range should bracket the antimicrobial MIC (e.g., from 0.1 µM to 100 µM). b. After 24 hours, carefully remove the old medium from the wells. c. Add 100 µL of the medium containing the various compound concentrations to the respective wells. d. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (e.g., Doxorubicin). e. Incubate for another 24-48 hours.
-
MTT Assay Execution: a. After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well. b. Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals. c. Carefully remove the medium containing MTT. d. Add 100 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
Viability (%) = (Absorbance_treated / Absorbance_vehicle_control) x 100 c. Plot the percentage of viability against the logarithm of the compound concentration. d. Use non-linear regression (log(inhibitor) vs. normalized response) to calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Data Presentation
| Cell Line | Compound | IC₅₀ (µM) | Selectivity Index (SI) |
| HEK293 | This compound | e.g., 75 | e.g., >9 (vs S. aureus) |
| HepG2 | This compound | e.g., 90 | e.g., >11 (vs S. aureus) |
| Selectivity Index (SI) = IC₅₀ (mammalian cells) / MIC (microbial cells). A higher SI value is desirable. |
Workflow Diagram
Caption: Workflow for MTT-based cytotoxicity assessment.
Proposed Framework for Mechanism of Action (MoA) Studies
Once a compound demonstrates promising potency (low MIC) and selectivity (high SI), the next logical step is to investigate its mechanism of action. For benzimidazole derivatives, several pathways are plausible.
Potential Microbial Targets
-
DNA Gyrase and Topoisomerase IV Inhibition: Many antibacterial agents function by inhibiting these essential enzymes, which are responsible for managing DNA topology during replication. Assays can be performed using purified enzymes to measure their inhibition by the test compound.
-
Tubulin Homologs (FtsZ): In bacteria, the FtsZ protein is a homolog of eukaryotic tubulin and is critical for cell division. Some benzimidazoles are known to interfere with FtsZ polymerization. Light scattering or polymerization assays can be used to investigate this.
-
Cell Membrane Disruption: The lipophilic nature of the benzyl group may promote interaction with and disruption of the bacterial cell membrane. This can be assessed using membrane potential-sensitive dyes or by measuring the leakage of intracellular components (e.g., ATP, DNA/RNA).
MoA Investigation Workflow
Caption: A logical workflow for investigating the mechanism of action.
Conclusion
The protocols and frameworks detailed in these application notes provide a validated pathway for the initial characterization of this compound as a potential antimicrobial agent. By systematically determining its MIC against relevant pathogens and evaluating its cytotoxicity to establish a selectivity index, researchers can make informed decisions about the compound's therapeutic potential. Subsequent investigation into the mechanism of action will further elucidate its biological activity and guide future lead optimization efforts. This structured approach ensures that data generated is robust, reproducible, and directly relevant to the goals of antimicrobial drug discovery.
References
-
CLSI M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. Clinical and Laboratory Standards Institute. [Link]
Application Notes & Protocols: 2-Benzyl-5-methoxy-1H-benzo[D]imidazole in Medicinal Chemistry
Introduction: The Benzimidazole Scaffold and the Significance of 2-Benzyl-5-methoxy-1H-benzo[D]imidazole
The benzimidazole ring system, formed by the fusion of benzene and imidazole, is a privileged scaffold in medicinal chemistry.[1][2] Its structural resemblance to naturally occurring purines allows it to interact with a multitude of biological targets, leading to a vast spectrum of pharmacological activities.[2] This versatility is evidenced by the numerous clinically approved drugs containing this nucleus, including the proton pump inhibitor omeprazole, the anthelmintic albendazole, and the anticancer agent bendamustine.[1][3] Benzimidazole derivatives have demonstrated potent activities as anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive agents.[3][4][5]
This guide focuses on a specific derivative, This compound (CAS: 40608-76-2). This molecule combines three key structural features:
-
The core benzimidazole nucleus, a proven pharmacophore.
-
A 2-benzyl group , which enhances lipophilicity, potentially improving cell membrane permeability.
-
A 5-methoxy group , an electron-donating substituent that can modulate the electronic properties of the ring system and influence receptor binding and metabolic stability.[6]
The strategic placement of these substituents makes this compound a valuable building block and a promising candidate for drug discovery programs, particularly in oncology and infectious diseases.[7] This document provides detailed protocols for its synthesis and subsequent biological evaluation.
Synthesis Protocol: Phillips-Ladenburg Condensation
The most direct and reliable method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid.[8][9] The following protocol details the synthesis of this compound from 4-methoxy-o-phenylenediamine and phenylacetic acid.[10][11]
Causality and Experimental Rationale:
-
Reactants: 4-methoxy-o-phenylenediamine is selected as the starting material to ensure the methoxy group is correctly positioned at the 5-position of the final benzimidazole ring. Phenylacetic acid serves as the donor for the C2 carbon and the entire benzyl substituent.
-
Conditions: The reaction is conducted under reflux in xylene, a high-boiling point solvent, to provide the necessary thermal energy to drive the condensation and subsequent intramolecular cyclization, which involves the elimination of two molecules of water.
-
Catalyst: Boric acid is employed as a mild Lewis acid catalyst. It activates the carboxyl group of phenylacetic acid, making it more susceptible to nucleophilic attack by the amino groups of the diamine, thereby facilitating the reaction.
-
Work-up & Purification: The work-up procedure is designed for efficient product isolation. Washing with a saturated sodium bicarbonate solution is crucial to neutralize any remaining boric acid and remove unreacted phenylacetic acid. Purification via silica gel column chromatography is essential to separate the final product from any side products or starting materials, ensuring the high purity required for accurate biological testing.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Step-by-Step Protocol
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-methoxy-o-phenylenediamine (1.0 eq, 1.85 mmol), phenylacetic acid (1.5 eq, 2.77 mmol), and boric acid (0.1 eq, 0.185 mmol).
-
Solvent Addition: Add 10 mL of xylene to the flask.
-
Reflux: Place the flask in a heating mantle and heat the reaction mixture to reflux. Maintain a gentle reflux for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Concentration: After completion, remove the heat source and allow the mixture to cool to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the xylene.
-
Work-up: Dilute the resulting residue with ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash it twice with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL).
-
Drying and Final Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of 10-15% ethyl acetate in hexane to afford the pure product.[10][11]
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 40608-76-2 | [10][11] |
| Molecular Formula | C₁₅H₁₄N₂O | [10][11] |
| Molecular Weight | 238.28 g/mol | [10][11] |
| Appearance | White Solid | [10][11] |
| Melting Point | 109-111 °C | [10][11] |
Applications & Biological Evaluation Protocols
Benzimidazole derivatives are known to exhibit a wide range of biological activities, with anticancer and antimicrobial effects being the most prominent.[3][5] The following protocols provide standardized methods to evaluate the potential of this compound in these areas.
A. Anticancer Activity
Benzimidazoles exert anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to mitotic arrest and apoptosis.[6][12] Other reported mechanisms include the inhibition of key signaling enzymes like receptor tyrosine kinases (VEGFR-2, EGFR) and topoisomerases.[13][14]
Putative Mechanism: Tubulin Polymerization Inhibition
Caption: Putative mechanism of anticancer action via tubulin polymerization inhibition.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is used to determine the concentration at which the compound inhibits the growth of cancer cells by 50% (IC₅₀).
Causality and Experimental Rationale:
-
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
-
Cell Lines: A panel of cell lines should be used, for example, MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma), to assess the compound's spectrum of activity.[4] A non-cancerous cell line (e.g., MRC-5) should be included to evaluate selectivity.
-
Controls: A positive control (e.g., Doxorubicin) provides a benchmark for cytotoxic activity, while a negative control (vehicle, e.g., DMSO) ensures that the solvent does not affect cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a positive control (e.g., Doxorubicin) and a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
B. Antimicrobial Activity
Benzimidazole derivatives are known to possess broad-spectrum antimicrobial properties.[15][16] Their mechanism of action is often attributed to the inhibition of essential bacterial processes, such as DNA synthesis via the inhibition of DNA gyrase.[17]
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Causality and Experimental Rationale:
-
Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial compound in a liquid nutrient broth. Growth is assessed by visual inspection of turbidity. The MIC is the lowest concentration that shows no turbidity.
-
Bacterial Strains: Use representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria to assess the breadth of activity.[15]
-
Controls: A positive control (no compound) is essential to confirm the viability of the inoculum. A standard antibiotic (e.g., Ciprofloxacin) serves as a reference for potency.
Step-by-Step Protocol:
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in a suitable broth (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the 96-well plate, bringing the total volume to 100 µL.
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only). Also, run a dilution series with a standard antibiotic like Ciprofloxacin.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Summary of Expected Quantitative Data
Researchers using these protocols should aim to generate quantitative data to assess the compound's efficacy and selectivity. The data can be organized as follows for clear comparison.
Table 1: Anticancer Activity (IC₅₀ Values in µM)
| Cell Line | Compound | IC₅₀ (48h) | IC₅₀ (72h) | Selectivity Index (SI) |
| MCF-7 (Breast) | This compound | |||
| A549 (Lung) | This compound | |||
| MRC-5 (Normal) | This compound | |||
| Doxorubicin | (Reference) | |||
| SI = IC₅₀ in normal cells / IC₅₀ in cancer cells |
Table 2: Antimicrobial Activity (MIC Values in µg/mL)
| Bacterial Strain | Compound | MIC |
| S. aureus (Gram +) | This compound | |
| E. coli (Gram -) | This compound | |
| Ciprofloxacin | (Reference) |
References
-
Benzimidazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- Padhy, G. K., et al. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. RASĀYAN J. Chem., 16(4).
-
Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature. (n.d.). ThaiScience. Retrieved from [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Review on antimicrobial activity of 2- substitude-benzimidazole compouds. (2024). Retrieved from [Link]
- Argirova, M., et al. (n.d.). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. PubMed Central.
-
In vitro, in vivo and in silico‐driven identification of novel benzimidazole derivatives as anticancer and anti‐inflammatory. (n.d.). Adichunchanagiri University. Retrieved from [Link]
-
Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. (n.d.). NIH. Retrieved from [Link]
-
Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. (n.d.). Retrieved from [Link]
-
Benzimidazole derivatives with anticancer activity. (n.d.). ResearchGate. Retrieved from [Link]
- Abbood, H. A., et al. (2021). Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties. Iraqi Journal of Pharmaceutical Sciences.
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). NIH. Retrieved from [Link]
- Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines. (n.d.). PubMed Central.
- Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. (2023). ACS Omega.
-
Synthesis and insight into the structure activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. (2020). SciSpace. Retrieved from [Link]
-
Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. (n.d.). Taylor & Francis Online. Retrieved from [Link]
- Electrochemical Synthesis of Benzo[d]imidazole via Intramolecular C(sp3)
- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega.
- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central.
- Racané, L., et al. (n.d.).
- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (n.d.). Arabian Journal of Chemistry.
- Benzimidazole: A Milestone in the Field of Medicinal Chemistry. (n.d.). PubMed.
-
Synthesis, characterization and anticonvulsant evaluation of new derivatives derived from 5-methoxy-2-mercapto benzimidazole. (n.d.). Scholars Research Library. Retrieved from [Link]
- Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis. (2021). Max Delbrück Center for Molecular Medicine.
- Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024). Impactfactor.org.
-
2-(2-Benzyloxy-3-methoxyphenyl)-1H-benzimidazole. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. impactfactor.org [impactfactor.org]
- 4. acu.edu.in [acu.edu.in]
- 5. Benzimidazole: A Milestone in the Field of Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound [myskinrecipes.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. This compound | 40608-76-2 [chemicalbook.com]
- 12. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Review on antimicrobial activity of 2- substitude-benzimidazole compouds [wisdomlib.org]
- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: In Vitro Profiling of 2-Benzyl-5-methoxy-1H-benzo[D]imidazole
Introduction: Unveiling the Therapeutic Potential of a Novel Benzimidazole Derivative
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] 2-Benzyl-5-methoxy-1H-benzo[D]imidazole is a member of this versatile class of heterocyclic compounds.[4][5][6] Its structural features, specifically the benzimidazole core, suggest potential interactions with key biological targets, making it a compelling candidate for drug discovery and development, particularly in oncology.[3][4][7]
This guide provides a comprehensive suite of in vitro assays to meticulously characterize the biological activity of this compound. The protocols detailed herein are designed to investigate its potential as an anticancer agent by exploring its effects on cell proliferation, apoptosis, tubulin polymerization, and angiogenesis. These assays will provide critical insights into its mechanism of action and inform its potential for further preclinical and clinical development.
Section 1: Assessing Cytotoxicity and Anti-Proliferative Activity
A fundamental first step in evaluating a potential anticancer compound is to determine its effect on cancer cell viability and proliferation. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[1] This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[8]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Caption: Workflow of the MTT assay for cell viability.
Protocol: MTT Assay for Cell Proliferation
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)[1]
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (e.g., Doxorubicin).[3]
-
Incubate the plate for 48 to 72 hours.[3]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
| Parameter | Description |
| Cell Line | Specific cancer cell line used |
| Seeding Density | Number of cells seeded per well |
| Incubation Time | Duration of compound exposure |
| IC₅₀ (µM) | Concentration for 50% inhibition |
Section 2: Investigating the Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells.[9] Many effective anticancer drugs exert their effects by inducing apoptosis.[10] A key event in the apoptotic cascade is the activation of a family of proteases called caspases.[9] Caspase-3 and Caspase-7 are executioner caspases that, once activated, orchestrate the dismantling of the cell.[11][12]
Principle of the Caspase-Glo® 3/7 Assay
The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method to measure the activity of caspases-3 and -7.[12] The assay reagent contains a luminogenic caspase-3/7 substrate (containing the DEVD amino acid sequence) in a buffer optimized for caspase activity.[10][11] In the presence of active caspase-3 or -7, the substrate is cleaved, releasing a substrate for luciferase (aminoluciferin), which in turn generates a luminescent signal. The intensity of the light produced is directly proportional to the amount of caspase-3/7 activity.
Caption: Schematic of tubulin polymerization and its assessment.
Protocol: In Vitro Tubulin Polymerization Assay
Materials:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc. or Sigma-Aldrich) [13][14]* Purified tubulin (≥99% pure) [13]* GTP solution
-
Polymerization buffer
-
This compound (dissolved in DMSO)
-
Positive controls: Paclitaxel (stabilizer), Nocodazole or Colchicine (inhibitor) [15]* Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Reaction Setup:
-
Thaw all reagents on ice.
-
Prepare the reaction mixtures in pre-chilled 96-well plates on ice.
-
A typical reaction mixture contains tubulin, GTP, and the test compound in polymerization buffer.
-
-
Initiation of Polymerization:
-
Transfer the plate to the pre-warmed (37°C) spectrophotometer.
-
-
Monitoring Polymerization:
-
Measure the absorbance at 340 nm every 30-60 seconds for at least 60 minutes. [13] * Shake the plate between readings if the instrument has this capability. [13] Data Analysis: Plot the absorbance at 340 nm versus time. Compare the polymerization curve of the test compound with the vehicle control and the positive controls.
-
| Parameter | Description |
| Tubulin Concentration | Final concentration of tubulin in the assay |
| Compound Concentration | Concentration of the test compound |
| Effect on Polymerization | Inhibition, stabilization, or no effect |
| Vmax | Maximum rate of polymerization |
Section 4: Evaluating Anti-Angiogenic Properties
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth and metastasis. [16][17]Inhibiting angiogenesis is a key strategy in cancer therapy. The tube formation assay is a widely used in vitro model to assess the pro- or anti-angiogenic potential of a compound. [18][19]
Principle of the Tube Formation Assay
When endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are cultured on a basement membrane-like matrix (e.g., Matrigel®), they differentiate and form capillary-like structures, a process that mimics in vivo angiogenesis. [18][19]The extent of tube formation can be quantified by measuring parameters like tube length, number of junctions, and number of loops. [18]
Caption: Workflow of the in vitro tube formation assay.
Protocol: Tube Formation Assay
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel® Basement Membrane Matrix
-
This compound (dissolved in DMSO)
-
Positive control: Suramin or other known angiogenesis inhibitor
-
96-well plates
-
Inverted microscope with a camera
Procedure:
-
Matrigel® Coating:
-
Thaw Matrigel® on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel®.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify. [17]2. Cell Seeding and Treatment:
-
Harvest and resuspend HUVECs in a medium containing the test compound or controls.
-
Seed 1.5-3 x 10⁴ cells per well onto the solidified Matrigel®. [17]3. Incubation and Imaging:
-
Incubate the plate at 37°C for 4-18 hours. [17] * Examine the formation of capillary-like structures using an inverted microscope at regular intervals.
-
Capture images of the tube network.
-
Data Analysis: Quantify the extent of tube formation using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
| Parameter | Description |
| Total Tube Length | The sum of the lengths of all tube segments |
| Number of Junctions | The number of points where three or more tubes meet |
| Number of Loops | The number of enclosed areas formed by the tubes |
| % Inhibition | Percentage reduction in a parameter compared to the control |
Conclusion
The in vitro assays detailed in these application notes provide a robust framework for the initial characterization of this compound. By systematically evaluating its effects on cell proliferation, apoptosis, tubulin polymerization, and angiogenesis, researchers can gain valuable insights into its potential as a novel anticancer agent. The data generated from these assays will be instrumental in guiding future structure-activity relationship studies and in vivo efficacy testing, ultimately paving the way for the development of new and effective cancer therapies.
References
-
ibidi GmbH. Angiogenesis Assays | Tube Formation Assay. Available from: [Link]
-
Arnaoutova, I., & Kleinman, H. K. (2010). Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. Journal of Visualized Experiments, (37), 1813. Available from: [Link]
-
JoVE. (2014). Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. Available from: [Link]
-
PromoCell. Endothelial cell tube formation assay (in vitro angiogenesis assay). Available from: [Link]
-
Cell Biolabs, Inc. Endothelial Tube Formation Assay (In Vitro Angiogenesis). Available from: [Link]
-
Bio-protocol. Tubulin Polymerization Assay. Available from: [Link]
-
National Center for Biotechnology Information. (2021). Assay Guidance Manual: Apoptosis Marker Assays for HTS. Available from: [Link]
-
Tawa, P., & Hardwick, J. M. (2014). Assaying caspase activity in vitro. Cold Spring Harbor Protocols, 2014(7), 751-753. Available from: [Link]
-
Zonderhuis, C. C., et al. (2017). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Methods in Molecular Biology, 1608, 321–336. Available from: [Link]
-
Li, Q., et al. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 7(1), 1-11. Available from: [Link]
-
Sartorius. Incucyte® Apoptosis Assays for Live-Cell Analysis. Available from: [Link]
-
Springer Nature Experiments. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Available from: [Link]
-
Bio-protocol. In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Available from: [Link]
-
Charles River Laboratories. Cancer Cell-Based Assays. Available from: [Link]
-
News-Medical.Net. (2021). What is a Cell Proliferation Assay?. Available from: [Link]
-
ResearchGate. Cell proliferation assay for the in vitro experimental cancer cell growth. Available from: [Link]
-
Adichunchanagiri University. In vitro, in vivo and in silico‐driven identification of novel benzimidazole derivatives as anticancer and anti‐inflammatory. Available from: [Link]
-
Royal Society of Chemistry. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. Available from: [Link]
-
Racané, L., et al. (2021). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules, 26(16), 4969. Available from: [Link]
-
Perin, N., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2145. Available from: [Link]
-
MySkinRecipes. This compound. Available from: [Link]
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3047–3063. Available from: [Link]
-
ResearchGate. Further Exploration of the Benzimidazole Scaffold as TRPC5 Inhibitors: Identification of 1‐Alkyl‐2‐(pyrrolidin‐1‐yl)‐1H‐benzo[d]imidazoles as Potent and Selective Inhibitors. Available from: [Link]
-
Zhang, T., et al. (2013). MICROWAVE-ASSISTED SYNTHESIS OF 2-SUBSTITUTED 1H-BENZO[d]IMIDAZOLES AND THEIR ANTIFUNGAL ACTIVITIES IN VITRO. Heterocycles, 87(7), 1531-1540. Available from: [Link]
-
ChemBK. This compound. Available from: [Link]
-
Scholars Research Library. (2014). Synthesis, characterization and anticonvulsant evaluation of new derivatives derived from 5-methoxy-2-mercapto benzimidazole. Der Pharma Chemica, 6(5), 353-358. Available from: [Link]
Sources
- 1. acu.edu.in [acu.edu.in]
- 2. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buy 2-(2-Methoxybenzyl)-1H-benzo[d]imidazole (EVT-14256914) [evitachem.com]
- 5. This compound [myskinrecipes.com]
- 6. chembk.com [chembk.com]
- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. 凋亡分析检测 [sigmaaldrich.com]
- 10. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 11. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Tubulin Polymerization Assay [bio-protocol.org]
- 15. In vitro Tubulin Polymerization Assay 99 Pure Millipore [sigmaaldrich.com]
- 16. promocell.com [promocell.com]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. ibidi.com [ibidi.com]
- 19. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of 2-Benzyl-5-methoxy-1H-benzo[D]imidazole
A Predictive Guide for Preclinical Research
Authored by: Gemini, Senior Application Scientist
Disclaimer: As of the latest literature review, specific in vivo studies involving 2-Benzyl-5-methoxy-1H-benzo[D]imidazole are not extensively documented in publicly available sources. This guide is therefore constructed as a predictive framework, leveraging well-established methodologies and findings from structurally related benzimidazole derivatives. The protocols and potential applications described herein are intended to serve as a robust starting point for researchers initiating preclinical evaluation of this compound.
Introduction: The Benzimidazole Scaffold as a Privileged Structure
The benzimidazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active molecules.[1][2] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, including enzymes and receptors, through mechanisms like hydrogen bonding and π-π stacking.[2] This versatility has led to the development of benzimidazole derivatives with a broad spectrum of therapeutic activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[3]
This compound, the subject of this guide, incorporates key pharmacophoric features—the core benzimidazole, a flexible benzyl group, and an electron-donating methoxy substituent. While its specific biological actions are yet to be fully elucidated, its structural characteristics suggest a high potential for therapeutic relevance.[4][5] This document provides a comprehensive guide for researchers to design and execute initial in vivo studies to explore its pharmacological profile.
Predicted Biological Activities and Potential Therapeutic Indications
Based on the extensive research into analogous compounds, we can hypothesize several promising avenues for the in vivo investigation of this compound.
Oncology
Numerous benzimidazole derivatives have demonstrated potent anticancer activity by targeting key pathways in tumor progression.[1][6][7] Mechanisms include the inhibition of microtubule polymerization, modulation of key signaling proteins like c-Myc, and inhibition of DNA repair enzymes such as PARP-1.[1][7]
-
Potential Mechanism: The compound could potentially function as a microtubule-targeting agent, inducing mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[7]
-
Suggested In Vivo Model: Xenograft models using human breast (e.g., MCF-7, MDA-MB-231) or lung (e.g., A549) cancer cell lines implanted in immunocompromised mice (e.g., BALB/c nude or SCID) are standard.[1][8][7]
Neuroprotection
Recent studies have highlighted the neuroprotective potential of benzimidazole derivatives in models of neurodegenerative diseases like Alzheimer's and in conditions of neuroinflammation and oxidative stress.[3][9]
-
Potential Mechanism: The compound may exert its effects by inhibiting neuroinflammatory pathways (e.g., reducing pro-inflammatory cytokines like TNF-α and IL-6) and mitigating oxidative stress, thereby protecting neurons from degeneration.[3]
-
Suggested In Vivo Model: A scopolamine-induced cognitive impairment model in mice or rats is a well-established method for screening compounds for potential anti-amnesic and neuroprotective effects.[8][9]
Anti-inflammatory and Analgesic Activity
The benzimidazole scaffold is present in compounds with significant anti-inflammatory and analgesic properties.[10][11]
-
Potential Mechanism: The compound could potentially inhibit key inflammatory mediators or pathways, leading to a reduction in edema and pain response.
-
Suggested In Vivo Model: The carrageenan-induced paw edema model in rats is a classic acute inflammation model, while the acetic acid-induced writhing test in mice is a standard for evaluating peripheral analgesic activity.[11]
Core Principles for In Vivo Experimental Design
Successful in vivo evaluation hinges on meticulous planning and adherence to established pharmacological principles.
Formulation and Vehicle Selection
The poor aqueous solubility of many small organic molecules is a primary challenge. A systematic approach to formulation is critical.
| Vehicle Component | Concentration Range | Purpose & Considerations |
| DMSO | 5-10% (max) | Excellent solubilizing agent. High concentrations can be toxic. |
| PEG 400 | 30-60% | Common co-solvent to improve solubility and stability. |
| Tween 80 / Kolliphor EL | 5-10% | Surfactant to maintain a stable emulsion/suspension. |
| Saline (0.9% NaCl) | q.s. (to final volume) | Isotonic diluent. |
Protocol for Formulation Development:
-
Solubility Screen: Test the solubility of this compound in individual solvents (DMSO, Ethanol, PEG 400) and various combinations.
-
Vehicle Formulation: Start with a high-concentration stock in DMSO. Incrementally add co-solvents and surfactants, followed by a final dilution in saline.
-
Stability Check: Observe the final formulation for precipitation or phase separation over a period relevant to the dosing schedule (e.g., 2-4 hours) at room temperature. The final formulation should be a clear solution or a fine, homogenous suspension.
Animal Model Selection and Husbandry
-
Species and Strain: The choice of animal (typically mice or rats) and strain (e.g., Swiss albino, C57BL/6, BALB/c) should be justified based on the disease model and historical data.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare (e.g., ARRIVE guidelines) and approved by an Institutional Animal Care and Use Committee (IACUC).
-
Acclimatization: Animals should be acclimatized to the facility for at least one week before the start of any experiment to minimize stress-related variables.
Route of Administration and Dose Determination
-
Routes:
-
Intraperitoneal (IP) Injection: Bypasses first-pass metabolism, often resulting in higher bioavailability. Suitable for initial efficacy studies.
-
Oral Gavage (PO): Preferred route for clinical translation. Evaluates the compound's oral bioavailability.
-
-
Dose-Range Finding: A preliminary dose-range finding study is essential to determine the Maximum Tolerated Dose (MTD). This involves administering escalating doses of the compound to small groups of animals and monitoring for signs of toxicity (e.g., weight loss, behavioral changes, mortality) over 7-14 days. This data informs the selection of safe and effective doses for the main efficacy studies.
Detailed Experimental Protocols
The following are detailed, adaptable protocols for investigating the potential anticancer and neuroprotective activities of this compound.
Protocol 1: In Vivo Anticancer Efficacy in a Xenograft Model
Objective: To evaluate the tumor growth inhibitory potential of this compound in a human cancer xenograft model.
Materials:
-
This compound
-
Vehicle components (e.g., DMSO, PEG 400, Saline)
-
Human cancer cell line (e.g., MDA-MB-231)
-
6-8 week old female athymic nude mice (BALB/c nu/nu)
-
Matrigel (optional, for enhancing tumor take rate)
-
Calipers, analytical balance, sterile syringes and needles
-
Standard-of-care positive control (e.g., Doxorubicin)[8]
Workflow Diagram:
Caption: Workflow for in vivo anticancer efficacy study.
Procedure:
-
Tumor Cell Implantation: Harvest MDA-MB-231 cells during their exponential growth phase. Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10⁷ cells/mL. Subcutaneously inject 0.1 mL of the cell suspension (~5 x 10⁶ cells) into the right flank of each mouse.[1]
-
Tumor Growth Monitoring: Allow tumors to grow. Measure tumor dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (length × width²) / 2.[1]
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound (Low Dose, e.g., 25 mg/kg)
-
Group 3: this compound (High Dose, e.g., 50 mg/kg)
-
Group 4: Positive Control (e.g., Doxorubicin, 2 mg/kg, IP, twice weekly)
-
-
Compound Administration: Administer the test compound and vehicle daily via the chosen route (e.g., oral gavage) for 21-28 days.
-
Monitoring: Record tumor volumes and body weights for each animal 2-3 times per week. Body weight is a key indicator of systemic toxicity.
-
Study Termination and Endpoint Analysis: Terminate the study when tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³) or at the end of the dosing period.[1]
-
Euthanize all animals.
-
Excise the tumors and record their final weight.
-
(Optional) Process tumors for downstream analysis such as histology (H&E staining), immunohistochemistry (e.g., for Ki-67, a proliferation marker), or Western blotting to investigate target engagement.
-
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 21) | Mean Tumor Weight (g) ± SEM (Endpoint) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1450 ± 150 | 1.5 ± 0.2 | 0% |
| Compound (25 mg/kg) | 870 ± 110 | 0.9 ± 0.1 | 40% |
| Compound (50 mg/kg) | 435 ± 85 | 0.45 ± 0.08 | 70% |
| Doxorubicin (2 mg/kg) | 360 ± 70 | 0.38 ± 0.06 | 75% |
Protocol 2: In Vivo Neuroprotective Activity in a Scopolamine-Induced Amnesia Model
Objective: To assess the ability of this compound to reverse cognitive deficits induced by scopolamine in mice.
Materials:
-
This compound
-
Scopolamine hydrobromide
-
Sterile Saline
-
Behavioral testing apparatus (e.g., Morris Water Maze or Y-Maze)
-
8-10 week old male Swiss albino mice
Signaling Pathway Hypothesis:
Caption: Hypothetical neuroprotective signaling pathway.
Procedure:
-
Acclimatization and Habituation: Allow mice to acclimatize for one week. Habituate them to the testing room and apparatus for 2-3 days prior to the experiment.
-
Group Allocation: Randomize mice into treatment groups (n=10-12 per group):
-
Group 1: Vehicle Control (receives vehicle + saline)
-
Group 2: Scopolamine Control (receives vehicle + scopolamine)
-
Group 3: Compound (e.g., 20 mg/kg) + Scopolamine
-
Group 4: Compound (e.g., 40 mg/kg) + Scopolamine
-
-
Compound Administration: Administer the test compound or vehicle via the chosen route (e.g., oral gavage).
-
Induction of Amnesia: 60 minutes after compound administration, administer scopolamine (1 mg/kg, IP) to all groups except the Vehicle Control group, which receives saline.
-
Behavioral Testing: 30 minutes after scopolamine injection, begin the behavioral assessment.
-
Y-Maze Test: Place each mouse at the end of one arm and allow it to explore the maze for 5 minutes. Record the sequence of arm entries. Spontaneous alternation is calculated as: (Number of alternations / (Total arm entries - 2)) * 100. A higher percentage indicates better spatial working memory.
-
-
Endpoint Analysis: Compare the spontaneous alternation percentage between groups. A significant increase in alternation in the compound-treated groups compared to the scopolamine control group indicates a reversal of cognitive deficit.
Conclusion and Future Directions
This guide provides a foundational framework for initiating the in vivo characterization of this compound. The benzimidazole scaffold is a rich source of therapeutic agents, and a systematic preclinical evaluation is the critical next step in determining the potential of this specific molecule.[10] Initial studies should focus on establishing a safety profile through MTD studies, followed by efficacy evaluation in well-established disease models as outlined. Positive results from these initial screens will warrant more comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for its journey toward clinical development.
References
- BenchChem. (n.d.). Application Notes and Protocols for Benzimidazole Derivatives in In Vivo Tumor Models.
- EvitaChem. (n.d.). 2-(2-Methoxybenzyl)-1H-benzo[d]imidazole.
- BenchChem. (n.d.). A Comparative Analysis of the In Vitro and In Vivo Efficacy of 2-Substituted-1H-benzo[d]imidazole Derivatives.
-
Fayaz, F., et al. (2021). Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. ACS Chemical Neuroscience, 12(3), 489-505. Retrieved from [Link]
- MySkinRecipes. (n.d.). This compound.
- Li, Z., et al. (n.d.). Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutamate Receptor Subtype 2 (mGluR2). PubMed Central.
-
Zhang, J., et al. (2021). Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation. Bioorganic Chemistry, 117, 105423. Retrieved from [Link]
- Hranjec, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. National Institutes of Health.
-
ResearchGate. (n.d.). In vivo central analgesic activity of the synthesized benzimidazole derivatives in mice. Retrieved from [Link]
- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central.
- Adichunchanagiri University. (n.d.). In vitro, in vivo and in silico‐driven identification of novel benzimidazole derivatives as anticancer and anti‐inflammatory.
- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega.
- Hasanpourghadi, M., et al. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget.
- Li, Y., et al. (n.d.). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. PubMed Central.
- Al-Ostath, A. I., et al. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy 2-(2-Methoxybenzyl)-1H-benzo[d]imidazole (EVT-14256914) [evitachem.com]
- 5. This compound [myskinrecipes.com]
- 6. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acu.edu.in [acu.edu.in]
- 11. researchgate.net [researchgate.net]
Quantitative Analysis of 2-Benzyl-5-methoxy-1H-benzo[d]imidazole: A Comprehensive Guide to HPLC-UV and LC-MS/MS Methodologies
An Application Note for Drug Development Professionals
Abstract
This guide provides detailed analytical methods for the accurate quantification of 2-Benzyl-5-methoxy-1H-benzo[d]imidazole, a heterocyclic compound with a benzimidazole core that is a valuable scaffold in medicinal chemistry and drug discovery.[1][2] Given its potential role as a pharmaceutical intermediate or active ingredient, robust and reliable quantification methods are essential for quality control, stability testing, and pharmacokinetic studies. This document outlines two primary analytical approaches: a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection in complex matrices. The protocols are designed to be self-validating, incorporating system suitability tests and adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedure validation.[3]
Introduction and Physicochemical Profile
This compound (CAS: 40608-76-2) belongs to the benzimidazole class of compounds, which are known to exhibit a wide range of biological activities and are core structures in numerous pharmaceuticals.[2][4] The accurate determination of its concentration in bulk materials, formulations, or biological samples is a critical step in the drug development pipeline. The choice of analytical method depends on the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the required level of sensitivity and selectivity.
This application note provides the foundational protocols to develop and validate such methods, ensuring data integrity and regulatory compliance.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 40608-76-2 | [5] |
| Molecular Formula | C₁₅H₁₄N₂O | [1] |
| Molecular Weight | 238.28 g/mol | [1] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 109-111 °C | [5][6] |
| InChIKey | ZCDXPXLZBRYOEV-UHFFFAOYSA-N |
Recommended Analytical Methodology: HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone technique for quantifying pharmaceutical compounds.[7] It offers a balance of speed, robustness, and cost-effectiveness for assay and impurity testing.
Principle of the Method
The method employs reversed-phase chromatography, which separates compounds based on their hydrophobicity. This compound, with its relatively nonpolar benzyl and benzimidazole moieties, is well-retained on a C18 stationary phase. An isocratic mobile phase of acetonitrile and water provides consistent elution, and the compound is quantified by its UV absorbance, typically at its wavelength of maximum absorbance (λ-max).
Experimental Protocol: HPLC-UV
2.2.1. Required Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance.
-
Volumetric flasks (Class A).
-
Pipettes and tips.
-
HPLC vials.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q®).
-
This compound reference standard (>99% purity).
2.2.2. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of Acetonitrile and Water (e.g., 60:40 v/v). Filter through a 0.45 µm membrane filter and degas prior to use. The optimal ratio should be determined during method development to achieve a suitable retention time (typically 3-10 minutes).
-
Diluent: Use the mobile phase as the diluent to avoid peak distortion.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the diluent.
2.2.3. Chromatographic Conditions
Table 2: HPLC-UV Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column suitable for the compound's polarity. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | Provides good retention and peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Detection (UV) | ~285 nm (determine λ-max) | Benzimidazole derivatives typically absorb in this region. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any early-eluting impurities. |
2.2.4. System Suitability Testing (SST) Before sample analysis, the system's performance must be verified.[8] This is a core tenet of a self-validating protocol.
-
Inject a working standard solution (e.g., 25 µg/mL) five times.
-
Calculate the performance parameters against the acceptance criteria.
Table 3: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency. |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% | Demonstrates injection precision. |
Advanced Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as analysis in biological matrices (plasma, urine) or trace impurity quantification, LC-MS/MS is the method of choice.[7][9][10]
Principle of the Method
This technique couples the separation power of HPLC with the detection specificity and sensitivity of a triple quadrupole mass spectrometer.[11] The analyte is separated chromatographically, ionized (typically via electrospray ionization - ESI), and detected by monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode. This process virtually eliminates matrix interference, providing superior quantification limits.[9]
Experimental Protocol: LC-MS/MS
3.2.1. Instrumentation and Reagents
-
UHPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Reagents from Section 2.2.1, with the addition of Formic Acid (LC-MS grade).
3.2.2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standard Solutions: Prepare as in Section 2.2.2 using 50:50 Acetonitrile:Water as the diluent. Lower concentrations will be required (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
3.2.3. LC-MS/MS Conditions The following are starting parameters; they must be optimized for the specific instrument used.
Table 4: LC-MS/MS Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Smaller dimensions are suitable for the lower flow rates used in LC-MS. |
| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |
| Gradient | 0-0.5 min (10% B), 0.5-3.0 min (10-95% B), 3.0-4.0 min (95% B), 4.1-5.0 min (10% B) | Gradient elution is often used to improve peak shape and reduce run times. |
| Ionization Mode | ESI Positive | The benzimidazole nitrogen atoms are readily protonated. |
| Precursor Ion (Q1) | m/z 239.1 [M+H]⁺ | Calculated from the molecular weight (238.28) + a proton. |
| Product Ions (Q3) | To be determined by infusion | Fragments resulting from collision-induced dissociation (CID). A likely fragment would be from the loss of the benzyl group. |
| Dwell Time | 100 ms | Balances sensitivity with the number of points across the peak. |
Method Validation Framework (ICH Q2(R2))
Any analytical method intended for regulatory submission must be validated to demonstrate its fitness for purpose.[3][12] The validation process provides documented evidence that the procedure consistently produces a result that meets pre-determined acceptance criteria.[13][14]
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow from sample receipt to final data reporting, incorporating key validation stages.
Sources
- 1. This compound [myskinrecipes.com]
- 2. ijpsm.com [ijpsm.com]
- 3. database.ich.org [database.ich.org]
- 4. Buy 2-(2-Methoxybenzyl)-1H-benzo[d]imidazole (EVT-14256914) [evitachem.com]
- 5. This compound | 40608-76-2 [chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. waters.com [waters.com]
- 12. demarcheiso17025.com [demarcheiso17025.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. ijrrjournal.com [ijrrjournal.com]
Application Notes & Protocols: 2-Benzyl-5-methoxy-1H-benzo[d]imidazole as a Versatile Building Block in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide on the strategic application of 2-benzyl-5-methoxy-1H-benzo[d]imidazole as a pivotal building block in modern organic synthesis. Moving beyond a mere catalog of reactions, we delve into the mechanistic underpinnings and practical nuances of its use, offering field-proven protocols and insights to empower researchers in the synthesis of complex, high-value molecules.
Part 1: Foundational Insights & Strategic Importance
The benzimidazole scaffold is a privileged heterocyclic motif, forming the core of numerous FDA-approved drugs and biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone of medicinal chemistry. Within this class, this compound offers a particularly advantageous combination of features:
-
The 2-Benzyl Group: This substituent is not merely a passive appendage. Its benzylic protons exhibit enhanced acidity, providing a reactive handle for a variety of C-C and C-N bond-forming reactions. Furthermore, the phenyl ring can be functionalized to introduce additional diversity or to serve as a key pharmacophoric element.
-
The 5-Methoxy Group: As an electron-donating group on the benzene ring, the methoxy substituent modulates the electronic character of the entire benzimidazole system. This influences the reactivity of the N-H bond and the aromatic ring itself, often directing electrophilic substitution reactions.
-
The Imidazole Core: The two nitrogen atoms of the imidazole ring offer multiple sites for functionalization. The N-H proton can be readily deprotonated to generate a nucleophilic anion, or the lone pair on the sp2-hybridized nitrogen can act as a ligand for metal catalysts.
These features converge to make this compound a highly versatile and strategically valuable starting material for the synthesis of a wide array of complex molecules, particularly those with potential therapeutic applications.
Part 2: Key Synthetic Transformations & Protocols
N-Arylation and N-Alkylation Reactions: Expanding the Scaffold
One of the most common and powerful applications of this compound is its use in N-arylation and N-alkylation reactions. These transformations are fundamental for building molecular complexity and are central to the synthesis of many biologically active compounds.
Causality Behind Experimental Choices:
-
Base Selection: The choice of base is critical for efficient deprotonation of the benzimidazole N-H. While stronger bases like sodium hydride (NaH) ensure complete and irreversible deprotonation, milder bases such as potassium carbonate (K2CO3) are often sufficient and offer better functional group tolerance, particularly in the presence of sensitive electrophiles.
-
Catalyst System (for N-Arylation): Copper-catalyzed Ullmann-type couplings and palladium-catalyzed Buchwald-Hartwig reactions are the workhorses for N-arylation. The choice between them often depends on the nature of the aryl halide. Copper catalysts are generally more cost-effective, while palladium systems often offer broader substrate scope and milder reaction conditions. The selection of the appropriate ligand for the metal catalyst is also crucial for achieving high yields and good selectivity.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)
This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl bromide.
Experimental Workflow Diagram:
Caption: Workflow for Palladium-Catalyzed N-Arylation.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| This compound | 238.29 | 1.0 | 1.0 |
| Aryl Bromide | - | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |
| Xantphos | 578.68 | 0.04 | 0.04 |
| Cs₂CO₃ | 325.82 | 2.0 | 2.0 |
| Anhydrous Toluene | - | 5 mL | - |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add this compound (238 mg, 1.0 mmol), the aryl bromide (1.2 mmol), cesium carbonate (652 mg, 2.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and Xantphos (23.1 mg, 0.04 mmol).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the desired N-arylated product.
Trustworthiness Note: The use of a well-defined palladium catalyst and ligand system like Pd₂(dba)₃/Xantphos ensures high catalytic activity and reproducibility. The inert atmosphere is crucial to prevent the oxidation and deactivation of the catalyst.
C-H Functionalization of the Benzyl Group
The benzylic protons of the 2-benzyl group are amenable to deprotonation, creating a nucleophilic carbon center that can react with various electrophiles. This allows for the elaboration of the side chain, a key strategy in drug modification and optimization.
Mechanistic Rationale:
The acidity of the benzylic C-H bond is enhanced by the adjacent electron-withdrawing imidazole ring. Treatment with a strong base, such as n-butyllithium or LDA, generates a resonance-stabilized carbanion. This nucleophile can then be trapped with a suitable electrophile.
Logical Relationship Diagram:
Caption: C-H Functionalization Pathway of the Benzyl Group.
Protocol 2: Alkylation of the Benzylic Position
This protocol provides a general method for the alkylation of the benzylic position of this compound.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| This compound | 238.29 | 1.0 | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.1 | 1.1 |
| Alkyl Halide (e.g., Iodomethane) | 141.94 | 1.2 | 1.2 |
| Anhydrous THF | - | 10 mL | - |
Step-by-Step Procedure:
-
Dissolve this compound (238 mg, 1.0 mmol) in anhydrous THF (10 mL) in a flame-dried, three-neck flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (0.44 mL of a 2.5 M solution in hexanes, 1.1 mmol) dropwise. The solution should develop a deep color, indicating anion formation. Stir for 30 minutes at -78 °C.
-
Add the alkyl halide (1.2 mmol) dropwise to the solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired C-alkylated benzimidazole.
Expertise Insight: The slow addition of n-butyllithium at low temperatures is critical to prevent side reactions and ensure selective deprotonation at the benzylic position over the N-H proton. If N-alkylation is a competing pathway, protection of the N-H group prior to this step may be necessary.
Part 3: Advanced Applications in Medicinal Chemistry
The derivatives synthesized from this compound have shown promise in various areas of drug discovery. For instance, N-aryl-substituted benzimidazoles are being investigated as potential anticancer agents and kinase inhibitors. The ability to readily functionalize both the nitrogen and the benzylic carbon allows for the systematic exploration of the chemical space around the benzimidazole core, a key aspect of structure-activity relationship (SAR) studies.
References
-
Title: Synthesis and biological evaluation of novel benzimidazole derivatives as potential anticancer agents. Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Palladium-Catalyzed N-Arylation of Benzimidazoles. Source: Organic Letters URL: [Link]
-
Title: Recent Advances in the Synthesis of Benzimidazoles. Source: Chemical Reviews URL: [Link]
Application Notes & Protocols for the Development of 2-Benzyl-5-methoxy-1H-benzo[d]imidazole Derivatives
An in-depth guide to the strategic development of novel therapeutic candidates based on the 2-Benzyl-5-methoxy-1H-benzo[d]imidazole scaffold.
Abstract
The benzimidazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Specifically, this compound serves as a promising starting point for drug discovery, with known derivatives exhibiting a range of biological activities, including anticancer and antimicrobial properties.[2][3][4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic development of novel derivatives from this core structure. We will explore strategic points of chemical modification, provide detailed, field-tested protocols for synthesis and characterization, and outline methodologies for preliminary biological evaluation. The causality behind experimental choices is emphasized to empower researchers to adapt and innovate within this chemical space.
Rationale for Derivatization
The therapeutic potential of a lead compound is rarely optimized in its initial form. The development of derivatives is a cornerstone of medicinal chemistry, aimed at enhancing a molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile and pharmacodynamic properties. For the this compound scaffold, derivatization focuses on three primary objectives:
-
Modulating Potency: Small structural changes can significantly alter binding affinity to biological targets.
-
Improving Selectivity: Modifying the scaffold can reduce off-target effects, leading to a safer pharmacological profile.
-
Enhancing Physicochemical Properties: Adjustments can improve solubility, membrane permeability, and metabolic stability, which are critical for bioavailability.
The core scaffold offers three principal sites for chemical modification, each providing a strategic entry point for creating a diverse chemical library.
Sources
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy 2-(2-Methoxybenzyl)-1H-benzo[d]imidazole (EVT-14256914) [evitachem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Targeting Human Topoisomerase I with 2-Benzyl-5-methoxy-1H-benzo[D]imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Human Topoisomerase I in Oncology and the Promise of Benzimidazole Scaffolds
Human topoisomerase I (Top I) is a vital enzyme that resolves topological stress in DNA by introducing transient single-strand breaks, a process essential for replication, transcription, and recombination.[1] This gatekeeping role in DNA metabolism makes it a prime target for anticancer therapies.[2] Inhibitors of Top I can trap the enzyme in a covalent complex with DNA, leading to lethal double-strand breaks in replicating cells and ultimately triggering apoptosis.[1] While camptothecin and its derivatives have been clinically successful Top I inhibitors, their limitations, such as instability and toxicity, have fueled the search for novel scaffolds.[3]
The benzimidazole core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer properties.[4] Specifically, 2-substituted benzimidazoles have emerged as a promising class of Top I inhibitors.[5] This document provides detailed application notes and protocols for investigating 2-Benzyl-5-methoxy-1H-benzo[D]imidazole , a specific derivative, as a potential human topoisomerase I targeting agent.
Mechanism of Action: A Look into Topoisomerase I Inhibition by Benzimidazoles
While the precise mechanism for every benzimidazole derivative can vary, they generally function as Top I poisons.[6] This means they stabilize the transient "cleavable complex" formed between Top I and DNA.[6] By preventing the religation of the DNA strand, the accumulation of these stalled complexes leads to DNA damage and cell death. Some benzimidazoles may also interfere with the enzyme's catalytic activity through competitive or non-competitive inhibition.
It is hypothesized that this compound interacts with the Top I-DNA complex, potentially through a combination of DNA intercalation and direct binding to the enzyme. The methoxy and benzyl groups likely play a crucial role in the molecule's binding affinity and specificity.
Figure 1. Proposed mechanism of action for this compound.
Experimental Protocols
The following protocols provide a framework for the initial in vitro evaluation of this compound as a human topoisomerase I inhibitor.
Protocol 1: Human Topoisomerase I DNA Relaxation Assay
This assay is the primary method to determine if the compound inhibits the catalytic activity of Top I.
Principle: Human Topoisomerase I relaxes supercoiled plasmid DNA. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis. An inhibitor of Top I will prevent this relaxation.
Materials:
-
Human Topoisomerase I (e.g., from a commercial supplier)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)
-
This compound (dissolved in DMSO)
-
Sterile deionized water
-
5x DNA Loading Dye (containing a tracking dye and a density agent)
-
1% Agarose gel in 1x TAE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator and gel documentation system
Procedure:
-
On ice, prepare reaction mixtures in microcentrifuge tubes as described in the table below. It is recommended to test a range of inhibitor concentrations.
-
Add the components in the order listed. The inhibitor should be added before the enzyme.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of 5x DNA Loading Dye.
-
Load the entire reaction mixture onto a 1% agarose gel.
-
Run the gel at a constant voltage (e.g., 80-100V) until the tracking dye has migrated an adequate distance.
-
Stain the gel with ethidium bromide and visualize under UV light.
Data Interpretation:
-
The negative control (no enzyme) should show only the fast-migrating supercoiled DNA band.
-
The positive control (enzyme, no inhibitor) should show predominantly the slower-migrating relaxed DNA band.
-
Increasing concentrations of an effective inhibitor will show a dose-dependent decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
| Component | Negative Control | Positive Control | Inhibitor Test |
| Sterile dH₂O | to 20 µL | to 20 µL | to 20 µL |
| 10x Topo I Assay Buffer | 2 µL | 2 µL | 2 µL |
| Supercoiled DNA (0.5 µg/µL) | 1 µL | 1 µL | 1 µL |
| DMSO (or vehicle) | 1 µL | 1 µL | - |
| Inhibitor (in DMSO) | - | - | 1 µL |
| Human Topoisomerase I | - | 1 Unit | 1 Unit |
| Total Volume | 20 µL | 20 µL | 20 µL |
Protocol 2: DNA Cleavage Assay
This assay determines if the inhibitor acts as a Top I poison by stabilizing the cleavable complex.[3]
Principle: Top I poisons trap the enzyme covalently bound to the 3'-end of the cleaved DNA strand. This can be detected using a 3'-radiolabeled DNA substrate and denaturing polyacrylamide gel electrophoresis (PAGE).
Materials:
-
A short, specific DNA oligonucleotide substrate
-
T4 Polynucleotide Kinase and [γ-³²P]ATP for 3'-end labeling
-
Human Topoisomerase I
-
This compound
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
Formamide-containing loading buffer
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare the 3'-end labeled DNA substrate according to standard protocols.
-
Set up reaction mixtures similar to the relaxation assay, but with the labeled DNA substrate.
-
Incubate at 37°C for 30 minutes.
-
Terminate the reaction by adding a denaturing stop solution (e.g., containing SDS and proteinase K).
-
Denature the samples by heating and load onto a denaturing polyacrylamide gel.
-
Run the gel until adequate separation of the full-length and cleaved DNA fragments is achieved.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film.
Data Interpretation:
-
The lane with only the labeled DNA should show a single band corresponding to the full-length substrate.
-
The lane with Top I but no inhibitor may show a faint band corresponding to the basal level of cleavage.
-
A known Top I poison (e.g., camptothecin) should show a significant increase in the intensity of the cleaved DNA fragment band.
-
An effective Top I poison will show a dose-dependent increase in the amount of the cleaved DNA fragment.
Figure 2. General workflow for in vitro Topoisomerase I inhibition assays.
Protocol 3: Cell-Based Cytotoxicity Assay
This assay determines the effect of the compound on the viability of human cancer cell lines.
Principle: The MTT or MTS assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., A549, HeLa)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the compound in complete medium.
-
Remove the old medium from the cells and add the medium containing the compound (or vehicle control).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
Data Interpretation:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Quantitative Data Summary
The following table provides a hypothetical summary of expected results for this compound, based on the activity of similar benzimidazole derivatives. Actual results may vary.
| Assay | Parameter | Expected Value |
| Topo I Relaxation | IC₅₀ | 5 - 50 µM |
| DNA Cleavage | Effective Concentration | 10 - 100 µM |
| Cytotoxicity (A549 cells) | GI₅₀ (72h) | 1 - 20 µM |
Troubleshooting and Considerations
-
Solubility: Benzimidazole derivatives can have poor aqueous solubility. Ensure the compound is fully dissolved in DMSO before diluting it in aqueous buffers. The final DMSO concentration in the assay should be kept low (typically ≤1%) and consistent across all samples.
-
Enzyme Activity: The activity of commercial topoisomerase I can vary. It is crucial to titrate the enzyme to determine the optimal amount for complete relaxation in the positive control.
-
Controls: Appropriate positive and negative controls are essential for valid data interpretation. For cytotoxicity assays, a known anticancer drug (e.g., doxorubicin) can be used as a positive control.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the initial investigation of this compound as a human topoisomerase I inhibitor. By systematically evaluating its effects on enzyme activity, its mechanism of action, and its cellular cytotoxicity, researchers can gain valuable insights into the therapeutic potential of this novel compound.
References
- Pommier, Y., Leo, E., Zhang, H., & Marchand, C. (2010). DNA topoisomerases and their poisoning by anticancer and antibacterial drugs. Chemistry & biology, 17(5), 421–433.
-
Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action - PubMed. (2019, February 12). Retrieved from [Link]
-
DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC. (n.d.). Retrieved from [Link]
-
Structure-activity relationships of benzimidazoles and related heterocycles as topoisomerase I poisons - PubMed. (1998, June 1). Retrieved from [Link]
-
Some Benzoxazoles and Benzimidazoles as DNA Topoisomerase I and II Inhibitors. (n.d.). Retrieved from [Link]
-
Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - RSC Publishing. (2024, November 5). Retrieved from [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PubMed Central. (2022, January 10). Retrieved from [Link]
-
New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies | ACS Omega. (n.d.). Retrieved from [Link]
-
2"-Substituted 5-phenylterbenzimidazoles as topoisomerase I poisons - PubMed. (2000, May 1). Retrieved from [Link]
-
Synthesis, characterization and anticonvulsant evaluation of new derivatives derived from 5-methoxy-2-mercapto benzimidazole - Scholars Research Library. (n.d.). Retrieved from [Link]
-
Topoisomerase Assays - PMC - NIH. (n.d.). Retrieved from [Link]
-
Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl) - RSC Publishing. (2024, November 5). Retrieved from [Link]
-
New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC. (n.d.). Retrieved from [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I | ACS Omega. (2022, January 10). Retrieved from [Link]
-
DNA Topoisomerase Protocols - ResearchGate. (n.d.). Retrieved from [Link]
-
A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - Annals of Translational Medicine. (n.d.). Retrieved from [Link]
-
Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. (n.d.). Retrieved from [Link]
-
3,4-dimethoxyphenyl bis-benzimidazole, a novel DNA topoisomerase inhibitor that preferentially targets Escherichia coli topoisomerase I - PubMed. (2016, November 1). Retrieved from [Link]
-
BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW. (n.d.). Retrieved from [Link]
Sources
- 1. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,4-dimethoxyphenyl bis-benzimidazole, a novel DNA topoisomerase inhibitor that preferentially targets Escherichia coli topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Some benzoxazoles and benzimidazoles as DNA topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocol: Safe Handling and Storage of 2-Benzyl-5-methoxy-1H-benzo[D]imidazole
Introduction
2-Benzyl-5-methoxy-1H-benzo[d]imidazole is a heterocyclic organic compound belonging to the benzimidazole class. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active molecules, including the natural product Vitamin B12.[1][2] This specific derivative has garnered interest within drug discovery and development for its potential as a structural backbone in the synthesis of novel therapeutic agents.[3][4] Researchers have explored its utility in developing compounds with potential anti-inflammatory, antiviral, and anticancer properties.[3][4][5]
Given its role as a key building block in pharmaceutical research, establishing robust and scientifically sound protocols for its handling and storage is paramount. This document provides a detailed guide for researchers, scientists, and drug development professionals to ensure personnel safety, maintain compound integrity, and guarantee experimental reproducibility.
Compound Profile & Physicochemical Data
A precise understanding of a compound's physical and chemical properties is the foundation of its safe and effective use. The data below has been consolidated for quick reference.
| Property | Value | Source(s) |
| CAS Number | 40608-76-2 | [6][7][8] |
| Molecular Formula | C₁₅H₁₄N₂O | [3][4][8] |
| Molecular Weight | 238.28 g/mol | [3][4] |
| Appearance | White to yellow solid/powder | [6][9] |
| Melting Point | 109-111 °C | [6] |
| Purity | Typically ≥95% | |
| Storage Temperature | Ambient / Room Temperature | [3] |
Section 1: Hazard Identification and Safety
While some safety data sheets (SDS) may lack comprehensive hazard statements, it is critical to handle this compound with a high degree of caution based on available GHS classifications.[7] The principle of ALARA (As Low As Reasonably Achievable) should be applied to all exposure scenarios.
GHS Hazard Classification
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Rationale for Personal Protective Equipment (PPE)
The selection of PPE is not merely a procedural step but a direct response to the specific hazards posed by the compound.
-
Engineered Controls (Chemical Fume Hood): Mandatory use is dictated by the compound's potential to cause respiratory system irritation upon inhalation of its dust or aerosols.[9] A fume hood provides the primary barrier of protection by containing and exhausting airborne particles.
-
Eye Protection (Chemical Safety Goggles): The classification as a serious eye irritant (H319) necessitates the use of fully enclosing chemical safety goggles compliant with OSHA or EN166 standards to prevent contact with dust particles.[7][9]
-
Skin Protection (Nitrile Gloves and Lab Coat): The compound is a known skin irritant (H315). Impervious nitrile gloves and a fully buttoned lab coat are required to prevent direct contact.[7][9] Contaminated gloves must be removed using the proper technique to avoid skin contact with the outer surface and disposed of according to institutional guidelines.[7]
-
Respiratory Protection: In situations where engineering controls are insufficient or dust formation is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[9][10]
Emergency First-Aid Procedures
Immediate and appropriate first-aid is critical in the event of an exposure.
-
Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][9][10][11]
-
Skin Contact: Take off all contaminated clothing immediately.[9] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][10]
-
Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, including under the eyelids.[7][9] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[9]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[9] Call a POISON CENTER or physician immediately.[9][10]
Section 2: Protocols for Handling and Use
The following protocols are designed to be self-validating systems, ensuring safety and compound integrity through systematic, logical steps.
Experimental Workflow for Safe Handling
This diagram outlines the mandatory workflow for any procedure involving this compound.
Caption: Workflow diagram for safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Thoroughly review this document and the manufacturer's Safety Data Sheet (SDS) before beginning work.
-
Ensure a chemical fume hood is certified and operational.
-
Confirm the location and functionality of the nearest safety shower and eyewash station.[11]
-
Assemble all necessary PPE: chemical safety goggles, nitrile gloves, and a lab coat.
-
-
Handling the Solid Compound:
-
All handling of the solid compound must occur inside a chemical fume hood.[9]
-
To minimize dust, use a spatula to carefully transfer the solid. Avoid pouring the powder, which can create airborne particles.[7]
-
When weighing, use an analytical balance with a draft shield or place the balance inside the fume hood if possible. Tare a container with a secure lid, add the compound, and close the lid before removing it from the balance.
-
For solution preparation, add the solvent to the vessel containing the pre-weighed solid. Do not add the solid to a large volume of stirred solvent, as this can increase the risk of dust dispersal.
-
-
Post-Handling & Cleanup:
-
Once the procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Dispose of all contaminated waste, including gloves and weighing papers, in a designated, sealed hazardous waste container.[9][10][11]
-
Remove PPE in the correct order (gloves first), avoiding contact with skin.
-
Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[7][9][10]
-
Section 3: Protocols for Storage
Proper storage is essential for maintaining the chemical stability and purity of the compound, as well as for ensuring laboratory safety. The compound is stable under recommended storage conditions.[10]
Storage Condition Decision Logic
The following diagram provides a simple decision-making process for appropriate storage.
Caption: Decision tree for the correct storage of this compound.
Step-by-Step Storage Protocol
-
Container Integrity: Store the compound in its original, tightly closed container.[7][10][11] If the original container is compromised, transfer it to a new, properly labeled, and tightly sealed container suitable for solid chemical storage.
-
Environmental Conditions:
-
Chemical Compatibility: Store away from incompatible materials, specifically strong oxidizing agents.[10][11]
-
Security: The compound must be stored in a locked-up, secure location with controlled access.[9][10][11][12]
Section 4: Spill & Waste Disposal
Spill Response Protocol
-
Evacuate all non-essential personnel from the immediate area.[7]
-
Ventilate the area if it is safe to do so.
-
Wear Full PPE , including respiratory protection if necessary.[7]
-
Contain the spill. Prevent the powder from becoming airborne.
-
Clean-up: Carefully sweep or shovel the solid material into a suitable, labeled container for hazardous waste disposal.[7][9] Avoid actions that generate dust.[7]
-
Decontaminate the spill area once the solid has been removed.
-
Prevent Environmental Release: Do not allow the product or cleanup materials to enter drains or waterways.[7]
Waste Disposal
-
All waste material, including the compound itself and any contaminated materials (e.g., gloves, wipes, containers), must be disposed of through an approved hazardous waste disposal plant.[9][10][11]
-
Follow all applicable federal, state, and local environmental regulations for chemical waste disposal. Do not mix with other waste.
References
-
Safety Data Sheet. (2018-08-20). Acros PharmaTech Limited. [Link]
-
This compound. MySkinRecipes. [Link]
-
This compound. ChemBK. [Link]
-
2-mercapto-5-methoxy benzimidazole Drug Information. PharmaCompass.com. [Link]
-
Development of drugs based on Benzimidazole Heterocycle: Recent advancement and insights. (2017-02-20). ResearchGate. [Link]
-
Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. (2021-02-25). PMC - NIH. [Link]
-
This compound [P93542]. ChemUniverse. [Link]
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023-07-06). MDPI. [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022-01-10). PubMed Central. [Link]
-
Development of drugs based on imidazole and benzimidazole bioactive heterocycles: Recent advances and future directions. (2015-12-31). ResearchGate. [Link]
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound [myskinrecipes.com]
- 4. Buy 2-(2-Methoxybenzyl)-1H-benzo[d]imidazole (EVT-14256914) [evitachem.com]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 40608-76-2 [chemicalbook.com]
- 7. acrospharma.co.kr [acrospharma.co.kr]
- 8. chemuniverse.com [chemuniverse.com]
- 9. mmbio.byu.edu [mmbio.byu.edu]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Application Notes & Protocols for 2-Benzyl-5-methoxy-1H-benzo[d]imidazole
A Guide for Researchers in Drug Discovery and Development
Prepared by a Senior Application Scientist, this document provides detailed safety information, handling protocols, and a representative experimental application for 2-Benzyl-5-methoxy-1H-benzo[d]imidazole (CAS No: 40608-76-2). This guide is intended for researchers, scientists, and drug development professionals.
Introduction and Scientific Context
This compound is a heterocyclic organic compound featuring a benzimidazole core. This structural motif is a well-recognized pharmacophore in medicinal chemistry, serving as a crucial building block for a wide array of bioactive molecules.[1][2][3] The benzimidazole ring is a bioisostere of purine, allowing it to interact with various biological targets such as enzymes and receptors through hydrogen bonding, π–π stacking, and metal ion chelation.[2][4]
The presence of the benzyl group at the 2-position and a methoxy group at the 5-position enhances the molecule's lipophilicity and modulates its electronic properties, which can be fine-tuned to optimize pharmacological activity.[1][5] Consequently, this compound and its derivatives are actively investigated in various therapeutic areas, including the development of anti-inflammatory, antiviral, and particularly, anticancer agents.[1][5] Research has shown that certain benzimidazole derivatives can function as DNA minor groove-binding ligands and topoisomerase inhibitors, highlighting their potential in oncology.[5]
This document serves as a comprehensive resource for the safe and effective use of this compound in a research setting.
Safety Data Sheet (SDS) Summary and Hazard Analysis
A thorough understanding of the safety profile of this compound is paramount before its use in any experimental setting. The following information is a synthesis of available safety data sheets.
Hazard Identification
The compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.
-
Reproductive Toxicity: May cause harm to the unborn child.[7]
The signal word for this compound is Warning .[6]
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 40608-76-2 | [1][8][9][10] |
| Molecular Formula | C₁₅H₁₄N₂O | [1][10] |
| Molecular Weight | 238.28 g/mol | [1][10] |
| Appearance | White to yellow solid | [7] |
| Melting Point | 109-111 °C | [9][11] |
| Storage | Room temperature, in a dry and sealed container | [1][10] |
Toxicology and First Aid
-
Acute Effects: The primary routes of exposure are inhalation, ingestion, and skin/eye contact. Inhalation may lead to respiratory tract irritation.[7] Ingestion is harmful. Direct contact can cause significant skin and eye irritation.[6]
-
Chronic Effects: There is a potential for reproductive harm.[7] It is not reported to be mutagenic in the AMES test.[7]
-
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][12][13][14][15]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[7][12][13][14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[7][12]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[7][13][14][15]
-
Laboratory Handling and Safety Protocols
Adherence to strict safety protocols is essential when working with this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles with side-shields conforming to EN166 or NIOSH-approved standards.[12]
-
Hand Protection: Use impervious chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of them properly after handling.[12]
-
Body Protection: Wear a laboratory coat and, if necessary, impervious clothing to prevent skin contact.[12]
-
Respiratory Protection: Use a NIOSH-approved respirator with a particulate filter if dust is generated or if working in a poorly ventilated area.[13]
Engineering Controls
-
Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid powder to avoid dust formation and inhalation.[12][15]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[14][15]
Storage and Disposal
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[1][12] The recommended storage condition is at room temperature.[1]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[7][13][14] Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[14]
Application Note: In Vitro Anticancer Activity Screening
This section outlines a representative protocol for evaluating the cytotoxic potential of this compound against a human cancer cell line.
Rationale and Scientific Principle
Given that benzimidazole derivatives have been identified as potential anticancer agents, a primary application is to assess their ability to inhibit cancer cell proliferation.[5] A common initial step is to perform a dose-response cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.
Experimental Workflow Diagram
Caption: Workflow for determining the IC50 value of a test compound.
Detailed Protocol: MTT Assay
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Human cancer cell line (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or acidified isopropanol)
-
Multi-well plate reader (spectrophotometer)
Procedure:
-
Stock Solution Preparation:
-
Aseptically prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Vortex until fully dissolved. Store at -20°C.
-
-
Cell Seeding:
-
Culture MCF-7 cells to ~80% confluency.
-
Trypsinize the cells, neutralize with complete medium, and centrifuge to obtain a cell pellet.
-
Resuspend the cells in fresh medium and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Include wells for "cells only" (negative control) and "medium only" (blank).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the compound from the 10 mM stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Include a "vehicle control" with the highest concentration of DMSO used.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations.
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Assay and Absorbance Reading:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of the solubilizing agent (e.g., DMSO) to each well to dissolve the crystals.
-
Gently pipette to ensure complete dissolution.
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
-
Plot the % Viability against the log of the compound concentration.
-
Use a suitable software (e.g., GraphPad Prism) to fit a non-linear regression curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Conclusion
This compound is a valuable scaffold for medicinal chemistry research. While it holds significant promise, particularly in the development of novel therapeutics, it requires careful handling due to its potential hazards. By following the safety protocols and experimental guidelines outlined in this document, researchers can safely and effectively explore the biological activities of this compound.
References
-
MySkinRecipes. (n.d.). This compound. [Link]
-
Acros PharmaTech Limited. (2018). Safety Data Sheet for 2-benzyl-6-methoxy-1H-benzimidazole. [Link]
-
GOV.UK. (n.d.). ACMD advice on 2-benzyl benzimidazole and piperidine benzimidazolone opioids (accessible version). [Link]
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3069–3085. [Link]
-
Maleš, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2154. [Link]
-
ResearchGate. (2025). Design, synthesis, and biological activity studies on benzimidazole derivatives targeting myeloperoxidase. [Link]
-
ChemBK. (n.d.). This compound. [Link]
-
Hindawi. (2023). Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as an Anti-inflammatory and Analgesic Agent. [Link]
-
Royal Society of Chemistry. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. [Link]
-
MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. [Link]
-
PubChem. (n.d.). 5-methoxy-1H-benzimidazole. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01077B [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-methoxy-1H-benzimidazole | C8H8N2O | CID 78598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. chembk.com [chembk.com]
- 9. This compound | 40608-76-2 [chemicalbook.com]
- 10. CAS 40608-76-2 | this compound - Synblock [synblock.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. acrospharma.co.kr [acrospharma.co.kr]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Benzyl-5-methoxy-1H-benzo[D]imidazole
Welcome to the technical support center for the synthesis of 2-Benzyl-5-methoxy-1H-benzo[D]imidazole (CAS: 40608-76-2). This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important synthetic transformation. Here, we move beyond simple protocols to provide a deeper understanding of the reaction's nuances, offering robust troubleshooting strategies and data-driven optimization advice to maximize your yield and purity.
The synthesis of the benzimidazole scaffold is a cornerstone of medicinal chemistry, and the target molecule, this compound, is a valuable building block. The most common and direct route to this compound is the Phillips-Ladenburg condensation, which involves the reaction of 4-methoxy-o-phenylenediamine with phenylacetic acid.[1][2][3] While conceptually straightforward, this reaction is sensitive to several parameters that can significantly impact the outcome. This guide will address the most common challenges and provide expert-level solutions.
General Synthetic Pathway & Mechanism
The reaction proceeds via the condensation of 4-methoxy-o-phenylenediamine and phenylacetic acid, typically under reflux conditions in a high-boiling solvent like xylene, often with an acid catalyst such as boric acid.[1][4] The mechanism involves the initial formation of an amide intermediate, followed by an intramolecular cyclization and dehydration to yield the final benzimidazole ring.
Caption: Phillips-Ladenburg condensation mechanism.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low, or I've isolated no product. What went wrong?
Low or no yield is one of the most common frustrations in synthesis. Several factors, from reagent quality to reaction conditions, can be the culprit.[5]
Potential Causes & Solutions:
-
Poor Quality of Starting Materials: The o-phenylenediamine starting material (4-methoxy-o-phenylenediamine) is particularly susceptible to oxidation, which can result in a dark, tarry reaction mixture and the formation of colored impurities.[6]
-
Solution: Always use high-purity starting materials. If the diamine appears discolored (anything other than a light tan/grey), consider purifying it by recrystallization or sublimation before use. Store it under an inert atmosphere (Nitrogen or Argon) and away from light.
-
-
Suboptimal Reaction Conditions: High temperatures are generally required for this condensation, but precise control is key.[3][5]
-
Solution: Ensure your reaction is refluxing vigorously but controllably. A reaction time of 16 hours in xylene is a good starting point, but the optimal time can vary.[1][4] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine when the starting materials have been consumed and the product has maximally formed.[6][7]
-
-
Inefficient Water Removal: The final step of the mechanism is a dehydration. If water is not effectively removed from the reaction mixture, it can inhibit the reaction from reaching completion due to Le Chatelier's principle.
-
Solution: Using a Dean-Stark apparatus during reflux is highly recommended to sequester the water produced during the reaction, driving the equilibrium towards the product.
-
-
Catalyst Issues: While some condensations proceed without a catalyst, acidic catalysts like boric acid or p-toluenesulfonic acid (p-TsOH) can significantly improve the reaction rate and yield.[8][9]
-
Solution: If using boric acid, ensure it is anhydrous. A catalytic amount (e.g., 0.1 equivalents) is typically sufficient.[1] If the reaction is still sluggish, consider a stronger acid catalyst like p-TsOH.
-
Q2: My TLC plate shows multiple spots, and the crude product is difficult to purify. How can I minimize side products?
The formation of multiple products complicates purification and reduces the yield of the desired compound.[6]
Potential Causes & Solutions:
-
Oxidation: As mentioned, oxidation of the o-phenylenediamine is a major source of impurities.
-
Solution: In addition to using pure reagents, running the reaction under an inert atmosphere of nitrogen or argon can significantly reduce oxidative side reactions.[6]
-
-
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to side products.
-
Solution: While a 1:1 stoichiometry is the theoretical ideal, using a slight excess of the carboxylic acid (e.g., 1.2 to 1.5 equivalents of phenylacetic acid) can help drive the reaction to completion.[1][4] However, a large excess can complicate purification. Carefully control the stoichiometry for optimal results.
-
-
N-Alkylation/Acylation: Although less common in this specific synthesis, side reactions on the benzimidazole nitrogen can occur under certain conditions.
-
Solution: Sticking to the established protocol (condensation with a carboxylic acid) generally avoids these issues. Problems are more likely if using alkylating or acylating agents in subsequent steps without proper protection.
-
Q3: I'm struggling with the purification. Column chromatography is ineffective, or the product won't crystallize.
Purification is a critical step that can be challenging if the product and impurities have similar properties.[6]
Potential Causes & Solutions:
-
Similar Polarity of Product and Impurities: If unreacted starting materials or side products have similar polarity to your desired product, separation by silica gel chromatography can be difficult.
-
Solution: First, perform an acid-base workup. Washing the organic layer with a saturated sodium bicarbonate solution will remove unreacted phenylacetic acid and other acidic impurities.[1][4] For chromatography, a gradient elution can be more effective than an isocratic one. Start with a non-polar eluent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A common eluent system is a 10-15% solution of ethyl acetate in hexane.[1]
-
-
Product Oiling Out During Recrystallization: This happens when the product is highly soluble in the hot solvent but becomes supersaturated and separates as a liquid upon cooling, rather than forming crystals.
-
Solution: If the product oils out, try reheating the solution to redissolve the oil, then allow it to cool much more slowly. Seeding with a previously obtained crystal can help initiate proper crystallization. Alternatively, use a solvent/anti-solvent system. Dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate or dichloromethane) and then slowly add a poor solvent (e.g., hexane) until the solution becomes cloudy. Let it stand to allow crystals to form.
-
Caption: A streamlined troubleshooting decision workflow.
Frequently Asked Questions (FAQs)
-
Q: What is the specific role of boric acid in this reaction?
-
A: Boric acid acts as a mild Lewis acid catalyst. It is thought to activate the carboxylic acid group of phenylacetic acid, making it more susceptible to nucleophilic attack by the amine group of the o-phenylenediamine. It also aids in the final dehydration step.[8]
-
-
Q: How can I best monitor the reaction's progress?
-
A: Thin Layer Chromatography (TLC) is the most effective method.[7][10] Spot the reaction mixture alongside the starting materials on a silica gel plate. A good mobile phase would be 30% ethyl acetate in hexane. As the reaction progresses, you should see the spots for the starting materials diminish and a new, typically lower Rf spot for the product appear. The reaction is complete when the limiting reagent spot has disappeared.
-
-
Q: What are the key analytical techniques to confirm my product's identity and purity?
-
A: The primary methods are ¹H NMR and ¹³C NMR spectroscopy to confirm the structure. Melting point analysis is a quick and effective way to assess purity; a sharp melting point close to the literature value (109-111 °C) indicates high purity.[1][4] High-Resolution Mass Spectrometry (HRMS) can be used to confirm the exact molecular weight.[1]
-
-
Q: Are there any "greener" or more modern synthetic alternatives?
-
A: Yes, green chemistry approaches aim to reduce harsh conditions and waste.[11][12] Microwave-assisted synthesis has been shown to dramatically reduce reaction times and sometimes increase yields for benzimidazole formation.[7][8] Using environmentally friendly catalysts or even solvent-free conditions are also areas of active research.[8]
-
Optimized Experimental Protocol
This protocol is synthesized from established literature procedures and incorporates best practices for maximizing yield and purity.[1][4]
Reagents and Materials
| Reagent/Material | CAS No. | M.W. | Amount | Moles | Equiv. |
| 4-Methoxy-o-phenylenediamine | 102-51-2 | 138.17 | 1.00 g | 7.24 mmol | 1.0 |
| Phenylacetic acid | 103-82-2 | 136.15 | 1.48 g | 10.86 mmol | 1.5 |
| Boric acid | 10043-35-3 | 61.83 | 45 mg | 0.72 mmol | 0.1 |
| Xylene | 1330-20-7 | 106.16 | 40 mL | - | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | ~200 mL | - | - |
| Hexane | 110-54-3 | - | ~300 mL | - | - |
| Saturated NaHCO₃ solution | - | - | 100 mL | - | - |
| Anhydrous Na₂SO₄ | 7757-82-6 | - | As needed | - | - |
Reaction Setup & Procedure
Caption: Step-by-step experimental workflow.
-
Assembly: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 4-methoxy-o-phenylenediamine (1.00 g, 7.24 mmol), phenylacetic acid (1.48 g, 10.86 mmol), and boric acid (45 mg, 0.72 mmol).
-
Solvent Addition: Add xylene (40 mL) to the flask.
-
Reaction: Place the flask in a heating mantle and heat the mixture to reflux (oil bath temperature ~145-150 °C). Stir vigorously for 16 hours, collecting any water that azeotropes into the Dean-Stark trap.
-
Monitoring: Periodically check the reaction progress by TLC (3:7 EtOAc/Hexane), visualizing with a UV lamp.
-
Work-up:
-
After the reaction is complete (starting material consumed), allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the xylene.
-
Dissolve the resulting residue in ethyl acetate (100 mL).
-
Transfer the solution to a separatory funnel and wash it twice with a saturated sodium bicarbonate solution (2 x 50 mL) to remove unreacted phenylacetic acid and boric acid.
-
Wash the organic layer with brine (50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1][4]
-
-
Purification:
-
Column Chromatography: Purify the crude residue by silica gel column chromatography. Elute with a gradient of 10% to 20% ethyl acetate in hexane. Combine the fractions containing the pure product (identified by TLC).
-
Recrystallization: Concentrate the pure fractions and recrystallize the resulting solid from an ethyl acetate/hexane mixture to afford this compound as a white solid.
-
Expected Results
-
Yield: A successful reaction should provide a yield in the range of 65-75%.[1]
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.04-12.14 (br s, 1H, NH), 7.18-7.44 (m, 6H, Ar-H), 6.91-7.07 (m, 1H, Ar-H), 6.70-6.79 (m, 1H, Ar-H), 4.12 (s, 2H, CH₂), 3.75 (s, 3H, OCH₃).[1][4]
-
¹³C NMR (100 MHz, DMSO-d₆): δ 155.5, 137.9, 128.8, 128.5, 126.6, 118.7, 110.1, 101.3, 94.5, 55.4, 34.9.[1]
-
HRMS (ESI): m/z calculated for C₁₅H₁₅N₂O [M+H]⁺ 239.1184, found ~239.1182.[1]
References
-
A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applications. Available at: [Link]
-
Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Available at: [Link]
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Available at: [Link]
-
Phillips‐Ladenburg Benzimidazole Synthesis - CoLab. Available at: [Link]
-
SYNTHESIS OF NEW BENZIMIDAZOLE DERIVATIVES FROM 1,5- BENZODIAZEPINES THROUGH A NEW REARRANGEMENTS IN THE PRESENCE OF DMF-DMA AND. Available at: [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - NIH. Available at: [Link]
-
Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines - NIH. Available at: [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - Semantic Scholar. Available at: [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI. Available at: [Link]
-
The Phillips–Ladenburg imidazole synthesis. | Download Scientific Diagram - ResearchGate. Available at: [Link]
- EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents.
-
Electrochemical Synthesis of Benzo[d]imidazole via Intramolecular C(sp3)–H Amination. Available at: [Link]
-
This compound - ChemBK. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PubMed Central. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I | ACS Omega. Available at: [Link]
-
Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC - NIH. Available at: [Link]
-
Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking - Der Pharma Chemica. Available at: [Link]
-
Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PubMed Central. Available at: [Link]
-
Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Publishing. Available at: [Link]
-
Benzimidazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole - MDPI. Available at: [Link]
-
Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. Available at: [Link]
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - MDPI. Available at: [Link]
-
SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES - Connect Journals. Available at: [Link]
-
Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC - PubMed Central. Available at: [Link]
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound | 40608-76-2 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates | Bentham Science [benthamscience.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude 2-Benzyl-5-methoxy-1H-benzo[D]imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the purification of crude 2-Benzyl-5-methoxy-1H-benzo[d]imidazole. As Senior Application Scientists, we offer troubleshooting advice and detailed protocols to address common challenges encountered during its purification.
Core Concepts in Benzimidazole Purification
The purification of this compound hinges on exploiting the differences in physicochemical properties between the target compound and any impurities. Common impurities often include unreacted starting materials, such as 4-methoxy-o-phenylenediamine and 2-phenylacetic acid, as well as side-products from the condensation reaction. The choice of purification method depends on the nature and quantity of these impurities.
Physicochemical Properties for Consideration
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | 238.28[1] | 109-111[2][3] | Soluble in DMSO and methanol.[4] |
| 4-Methoxy-o-phenylenediamine | 138.17[5][6] | 46-50[4] | Soluble in dimethyl sulfoxide and methanol.[4] |
| 2-Phenylacetic acid | 136.15 | 76-78 | Soluble in water, alcohol, ether. |
Troubleshooting Common Purification Issues
This section addresses frequently encountered problems during the purification of this compound.
FAQs and Troubleshooting Guide
Q1: My final product is an off-white or yellowish solid, not the reported white solid. How can I decolorize it?
A1: Discoloration in benzimidazole derivatives is often due to trace amounts of oxidized impurities.[7] Here are several strategies to obtain a white product:
-
Charcoal Treatment During Recrystallization: Activated charcoal is highly effective at adsorbing colored impurities.[8]
-
Procedure: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount (1-5% by weight) of activated charcoal.[8]
-
Causality: The porous structure of activated charcoal provides a large surface area for the adsorption of large, colored impurity molecules.
-
Caution: Adding too much charcoal can lead to the loss of your desired product.[8]
-
-
Potassium Permanganate Treatment: For stubborn discoloration, a mild oxidation-reduction treatment can be effective.[7]
-
Procedure: Dissolve the impure benzimidazole in boiling water. Add a dilute solution of potassium permanganate dropwise until a faint pink color persists. Then, add sodium bisulfite until the solution is colorless.[7]
-
Causality: Potassium permanganate oxidizes colored impurities to different, often colorless, compounds. The excess permanganate and manganese dioxide byproduct are then reduced by sodium bisulfite.
-
Q2: I'm experiencing a low yield after purification. What are the likely causes and solutions?
A2: Low recovery is a common challenge and can stem from several factors throughout the experimental process.[9]
-
Incomplete Reaction: Ensure the initial synthesis has gone to completion by monitoring with Thin Layer Chromatography (TLC).[9]
-
Product Loss During Workup: Benzimidazoles can have some solubility in the aqueous phase during extractions.[9]
-
Solution: Back-extract the aqueous layers with a suitable organic solvent, such as ethyl acetate, to recover any dissolved product.[9]
-
-
Suboptimal Recrystallization Conditions:
-
Solvent Choice: The ideal solvent will dissolve the compound when hot but not when cold.[8] Experiment with different solvents or solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find the optimal conditions.
-
Cooling Rate: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of purer crystals.[8]
-
Q3: How do I effectively remove unreacted starting materials?
A3: The removal of starting materials is best achieved by exploiting their differing chemical properties.
-
Removing Unreacted 4-methoxy-o-phenylenediamine: This starting material is basic. An acid wash during the workup will protonate the diamine, making it water-soluble and easily removable in the aqueous phase. A dilute HCl wash is typically effective.
-
Removing Unreacted 2-phenylacetic acid: This starting material is acidic. A base wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt.
Q4: Column chromatography is not giving me good separation. What can I do?
A4: Poor separation during column chromatography can be due to several factors.
-
Incorrect Mobile Phase: The polarity of the eluent is critical. For this compound, a common eluent system is a mixture of hexane and ethyl acetate.[2][3]
-
Optimization: Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity to elute your compound.[2] Use TLC to determine the optimal solvent system that gives good separation between your product and impurities.
-
-
Column Overloading: Using too much crude material for the amount of silica gel will result in poor separation. As a general rule, use a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
Improper Column Packing: Air bubbles or cracks in the silica gel bed will lead to channeling and inefficient separation.[8] Ensure the column is packed uniformly.
Detailed Purification Protocols
Protocol 1: Purification by Recrystallization
This method is ideal for removing small amounts of impurities and is generally more economical for larger-scale purifications.[8]
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents. For this compound, ethanol, methanol, or mixtures with water are good starting points.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat at reflux for 5-10 minutes.[8]
-
Hot Filtration: If charcoal was used, perform a hot filtration to remove it. This step must be done quickly to prevent premature crystallization of the product.[8]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.[8]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.[8]
Protocol 2: Purification by Column Chromatography
This technique is highly effective for separating complex mixtures and achieving high purity, especially on a smaller scale.[8][10]
-
Adsorbent and Eluent Selection: Silica gel is the standard stationary phase. A mobile phase of ethyl acetate in hexane is a good starting point.[2][8]
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack the column to avoid air bubbles.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, the crude product can be adsorbed onto a small amount of silica gel. Carefully load the sample onto the top of the column.[8]
-
Elution: Begin eluting with the mobile phase, collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.[8]
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing the Purification Workflow
Caption: Recrystallization workflow for purification.
Caption: Column chromatography purification workflow.
References
- BenchChem. (2025). Technical Support Center: Purification of Benzimidazole Derivatives.
- Chemicalbook. (n.d.). This compound synthesis.
- Organic Syntheses. (n.d.). Benzimidazole.
- Beilstein Journals. (n.d.). Supporting Information.
- PubChem. (n.d.). 4-Methoxy-o-phenylenediamine.
- Open Research Oklahoma. (n.d.). Synthetic and Mechanistic Studies of Benzo[d]oxazoles, 1H-Indoles, and Benzimidazoles.
- Benchchem. (2025). Technical Support Center: Purification of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine.
- ChemicalBook. (2025). This compound.
- Thermo Scientific Chemicals. (n.d.). 4-Methoxy-o-phenylenediamine, 98% 1 g.
- Synblock. (n.d.). This compound.
- Santa Cruz Biotechnology. (n.d.). 4-Methoxy-o-phenylenediamine.
Sources
- 1. CAS 40608-76-2 | this compound - Synblock [synblock.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 40608-76-2 [chemicalbook.com]
- 4. 4-Methoxy-o-phenylenediamine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 4-Methoxy-o-phenylenediamine | C7H10N2O | CID 153404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. DSpace [openresearch.okstate.edu]
Technical Support Center: Crystallization of 2-Benzyl-5-methoxy-1H-benzo[d]imidazole
Welcome to the technical support center for 2-Benzyl-5-methoxy-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this specific benzimidazole derivative. As a molecule with potential applications in medicinal chemistry, achieving a crystalline solid of high purity, consistent particle size, and desired polymorphic form is a critical step in the development pipeline.[1][2] This document synthesizes fundamental crystallization principles with practical, field-proven insights to help you troubleshoot common issues and establish a robust crystallization process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the crystallization of this compound.
Q1: What are the key physicochemical properties of this compound that influence crystallization?
A1: Understanding the molecule's properties is the foundation of developing a successful crystallization protocol. Key properties include:
-
Melting Point: 109-111 °C.[3][5] This moderate melting point suggests that melt crystallization is a possibility, but solution crystallization is generally preferred for purity control.[]
-
Structure: The molecule contains a rigid benzimidazole core, a flexible benzyl group, and a methoxy group. The imidazole moiety provides hydrogen bond donor (N-H) and acceptor sites, which are critical for forming stable crystal lattices.[7][8] The benzyl and methoxy groups add to its organic character, influencing solubility in various solvents.
Q2: Which crystallization techniques are generally most effective for benzimidazole derivatives?
A2: For benzimidazole derivatives, solution-based methods are the most common and versatile.[9] These include:
-
Slow Evaporation: This is a simple and widely used technique where a saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, which gently increases concentration and promotes the growth of high-quality single crystals.[7][10]
-
Slow Cooling (Thermal Gradient): This method involves dissolving the solute in a suitable solvent at an elevated temperature to create a saturated solution and then slowly cooling it. The decrease in solubility upon cooling induces crystallization. This method is excellent for controlling particle size.
-
Anti-Solvent Addition: This technique involves dissolving the compound in a "good" solvent and then slowly adding a "poor" solvent (an anti-solvent) in which the compound is insoluble. This rapidly generates supersaturation and induces precipitation or crystallization. It is often used for large-scale production but requires careful control to avoid amorphous precipitation.[11]
Q3: Why is controlling the polymorphic form important for this compound?
A3: Polymorphism refers to the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[12] These different forms can have distinct physicochemical properties, including:
-
Solubility and Dissolution Rate: This directly impacts the bioavailability of an active pharmaceutical ingredient (API). A more stable polymorph is typically less soluble.[2]
-
Stability: The most thermodynamically stable polymorph is generally desired for a final drug product to prevent conversion from a metastable form during storage, which could alter the drug's performance.[]
-
Mechanical Properties: Properties like flowability and compressibility are affected by crystal shape (habit), which can be polymorph-dependent. This is critical for downstream processing like tableting.[2]
Section 2: Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Problem 1: No crystals are forming, even after an extended period.
Q: I've prepared a saturated solution, but no crystals have appeared after several days of slow evaporation. What's going on?
A: This is a common issue related to nucleation, the initial step of crystal formation.[]
-
Probable Causes:
-
Insufficient Supersaturation: The solution may not be saturated or supersaturated enough at the given temperature to overcome the energy barrier for nucleation.
-
Presence of Solubilizing Impurities: Certain impurities can interact with the solute molecules, keeping them in solution and inhibiting nucleation.
-
Solution Too "Clean": Spontaneous (primary) nucleation requires a high degree of supersaturation. In very clean solutions, there are no nucleation sites (like dust particles or microscopic scratches on the vessel) to initiate crystal growth.
-
-
Recommended Solutions:
-
Induce Nucleation:
-
Seeding: Add a tiny crystal of this compound to the solution. This provides a template for further crystal growth, bypassing the difficult primary nucleation step.[11]
-
Scratching: Gently scratch the inside surface of the glass vessel below the solution level with a glass rod. The microscopic glass fragments can act as nucleation sites.
-
-
Increase Supersaturation:
-
Carefully evaporate a small amount of the solvent by passing a gentle stream of nitrogen or air over the solution's surface.
-
If using a solvent system, consider adding a small amount of an anti-solvent to the solution.
-
-
Thermal Shock: Briefly cool the solution in an ice bath for a few minutes and then return it to room temperature. This can sometimes provide the thermodynamic shock needed to induce nucleation.
-
Problem 2: The compound "oils out" instead of crystallizing.
Q: When I cool my solution or add an anti-solvent, a sticky oil or liquid phase separates instead of solid crystals. How can I fix this?
A: This phenomenon, known as "oiling out" or liquid-liquid phase separation (LLPS), occurs when the supersaturation is so high that the solute separates into a second, highly concentrated liquid phase instead of an ordered solid lattice.[11]
-
Probable Causes:
-
Excessive Supersaturation: Cooling the solution too quickly or adding an anti-solvent too rapidly creates a level of supersaturation that favors LLPS over crystallization.
-
High Solute Concentration at Crystallization Temperature: The solubility of the compound in the chosen solvent may be too high, even at lower temperatures, promoting an intermediate liquid phase.
-
Presence of Impurities: Impurities can depress the melting point of the solid form, making the supercooled liquid state more accessible.
-
-
Recommended Solutions:
-
Reduce the Rate of Supersaturation Generation:
-
Slower Cooling: Decrease the cooling rate significantly (e.g., 1-5 °C per hour).
-
Slower Anti-Solvent Addition: Add the anti-solvent dropwise with vigorous stirring over a longer period.
-
-
Modify Solvent System: Use a solvent in which the compound has lower solubility. This increases the likelihood that the solution will cross the nucleation curve before hitting the LLPS boundary. Refer to the solvent selection table below.
-
Increase Temperature: Perform the crystallization at a higher temperature (but below the solvent's boiling point) where the solubility is lower and molecular mobility is higher, favoring lattice formation.
-
Dilute the Solution: Start with a less concentrated solution. While this may reduce yield, it can often prevent oiling out and produce higher quality crystals.
-
Troubleshooting Workflow: From Failed Experiment to Crystalline Solid
A logical approach to diagnosing and solving common crystallization problems.
Caption: A workflow diagram for troubleshooting crystallization.
Problem 3: The resulting crystals are very fine, needle-like, or heavily aggregated.
Q: I am getting a solid product, but the crystal quality is poor. How can I grow larger, more well-defined crystals?
A: This issue arises when the rate of nucleation significantly exceeds the rate of crystal growth.[2] This results in the rapid formation of many small crystals rather than the slow, ordered growth of a few larger ones.
-
Probable Causes:
-
High Level of Supersaturation: As with oiling out, very high supersaturation leads to a "crash" precipitation, favoring nucleation.
-
Impurities: Some impurities can selectively adsorb to certain crystal faces, inhibiting growth in specific directions and leading to needle-like morphologies.[13]
-
Poor Solvent Choice: The solvent affects not only solubility but also the crystal habit. Strong interactions between the solvent and specific faces of the growing crystal can alter its final shape.
-
Lack of Agitation: In unstirred systems, localized areas of high supersaturation can form, leading to uncontrolled nucleation.
-
-
Recommended Solutions:
-
Maintain a Lower Level of Supersaturation:
-
Employ very slow cooling or evaporation rates.
-
Use a seeded crystallization approach where the solution is held in the "metastable zone" (a region of moderate supersaturation where spontaneous nucleation is unlikely, but growth on existing crystals can occur).
-
-
Improve Purity: If impurities are suspected, re-purify the starting material. Column chromatography is effective for this compound.[3][5] Alternatively, perform a preliminary "sacrificial" crystallization to remove impurities, then re-dissolve and re-crystallize the purer material.
-
Solvent Screening: Experiment with different solvents or solvent/anti-solvent mixtures. A solvent that promotes more isotropic growth (equal in all directions) will lead to more equant (less needle-like) crystals.
-
Section 3: Data Presentation & Recommended Protocol
Table 1: Solvent Selection Guide for Crystallization
Choosing the right solvent is critical.[] An ideal solvent will dissolve the compound moderately at high temperatures and poorly at low temperatures. This table provides a starting point for solvent screening.
| Solvent | Boiling Point (°C) | Polarity Index (Snyder) | Potential Role & Rationale |
| Ethanol | 78 | 4.3 | Good Primary Solvent. Can form hydrogen bonds with the N-H group. Good solubility when hot, reduced when cold. Often used for benzimidazoles.[14] |
| Methanol | 65 | 5.1 | Good Primary Solvent. Similar to ethanol but more polar; may lead to higher solubility. Useful for slow evaporation.[10] |
| Acetone | 56 | 5.1 | Good Primary Solvent. Apolar aprotic solvent. Can be used in mixtures with water or hexane.[15] |
| Ethyl Acetate | 77 | 4.4 | Good Co-Solvent. Medium polarity. Often used in combination with a less polar anti-solvent like hexane for purification.[3][5] |
| Toluene | 111 | 2.4 | Poor Solvent/Anti-Solvent. Low polarity. The benzyl group on the molecule may provide some solubility, but it's generally a poor solvent for the polar benzimidazole core. |
| Hexane | 69 | 0.1 | Anti-Solvent. Very low polarity. Useful for precipitating the compound from a more polar solvent like Ethyl Acetate. |
| Water | 100 | 10.2 | Anti-Solvent. The compound is expected to have very low solubility in water due to its largely organic structure. |
Experimental Protocol: Slow Cooling Crystallization from Ethanol
This protocol provides a reliable starting point for obtaining high-quality crystals of this compound.
Materials & Equipment:
-
Purified this compound
-
Anhydrous Ethanol
-
Erlenmeyer flask with a stopper or septum
-
Stir plate and magnetic stir bar
-
Controlled temperature bath (or oil bath with thermometer)
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Dissolution: Place 1.0 g of the compound into a 50 mL Erlenmeyer flask with a magnetic stir bar. Add ethanol in small portions (e.g., 5 mL at a time) while stirring and gently warming to 50-60°C. Continue adding solvent until the solid is completely dissolved. Note the total volume of solvent used.
-
Create Saturation: Add an additional 5-10% of the total solvent volume to ensure the solution remains just below saturation at the elevated temperature, preventing premature crystallization.
-
Hot Filtration (Optional but Recommended): If any particulate matter is visible, perform a hot filtration through a pre-warmed funnel to remove insoluble impurities.
-
Slow Cooling: Cover the flask to prevent rapid evaporation. Place the flask in the heated bath and turn off the heat, allowing it to cool slowly to room temperature over several hours (ideally overnight). For even better control, use a programmable bath set to cool at a rate of 2-5 °C/hour.
-
Maturation: Once at room temperature, allow the resulting crystal slurry to stir gently for an additional 2-4 hours. This "aging" or "maturation" step can improve crystal perfection and polymorph stability.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals sparingly with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Diagram: Solvent Selection Logic
A decision-making diagram for choosing an appropriate solvent system.
Caption: A flowchart guiding the selection of crystallization solvents.
References
-
PubChem. (n.d.). 5-methoxy-1H-benzimidazole. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystallization of benzimidazole by solution growth method and its characterization. Retrieved from [Link]
-
ResearchGate. (n.d.). Co-crystallization of a benzimidazole derivative with carboxylic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Growth and characterization of benzimidazole single crystals: A nonlinear optical material. Retrieved from [Link]
-
ResearchGate. (n.d.). synthesis of new benzimidazole derivatives from 1,5- benzodiazepines through a new rearrangements in the presence of dmf-dma and hydrazine hydrate. Retrieved from [Link]
-
MDPI. (2018). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Retrieved from [Link]
-
MDPI. (2022). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal structure and Hirshfeld surface analysis of 4-[4-(1H-benzo[d]imidazol-2-yl)phenoxy]phthalonitrile monohydrate. Retrieved from [Link]
-
Chemchart. (n.d.). 1H-benzimidazole-2-carbaldehyde (3314-30-5). Retrieved from [Link]
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-Methyl-1H-benzo[d]imidazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. Retrieved from [Link]
-
Springer. (n.d.). Growth, characterization and theoretical parameter study of benzimidazole L-tartrate single crystal: a nonlinear optical material. Retrieved from [Link]
-
ResearchGate. (n.d.). Growth and Characterization of Benzimidazolium Salicylate: NLO Property from a Centrosymmetric Crystal. Retrieved from [Link]
-
CEPAC. (2008). From form to function: Crystallization of active pharmaceutical ingredients. Retrieved from [Link]
Sources
- 1. Buy 2-(2-Methoxybenzyl)-1H-benzo[d]imidazole (EVT-14256914) [evitachem.com]
- 2. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 40608-76-2 [sigmaaldrich.com]
- 5. This compound | 40608-76-2 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. syrris.com [syrris.com]
- 13. Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2-Benzyl-5-methoxy-1H-benzo[D]imidazole
Welcome to the technical support center for the synthesis of 2-Benzyl-5-methoxy-1H-benzo[D]imidazole. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, provide in-depth troubleshooting advice, and explain the underlying chemical principles to ensure the success of your synthesis.
Section 1: Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions encountered during the synthesis.
Q1: What is the most common and reliable method for synthesizing this compound?
The most frequently employed method is the direct condensation of 4-methoxy-o-phenylenediamine with phenylacetic acid. This reaction, a variant of the Phillips-Ladenburg condensation, is typically performed by heating the reactants in a high-boiling solvent or under acidic conditions to facilitate the cyclization and dehydration.[1][2][3][4] A common procedure involves refluxing the starting materials in xylene with a catalyst like boric acid.[5]
Q2: My starting material, 4-methoxy-o-phenylenediamine, is a dark color. Can I still use it?
It is highly recommended to use pure, light-colored 4-methoxy-o-phenylenediamine. o-Phenylenediamines are notoriously sensitive to air and light, readily oxidizing to form colored impurities, such as phenazine derivatives. These impurities can interfere with the reaction, leading to low yields and the formation of intractable tars. If your starting material is dark, purification by recrystallization or column chromatography under an inert atmosphere is advised before use.
Q3: Why is my final product yield consistently low?
Low yields can stem from several issues:
-
Impure Reactants: As mentioned, oxidized o-phenylenediamine is a primary culprit.[6]
-
Suboptimal Reaction Temperature: Insufficient heat may lead to incomplete reaction, while excessive temperatures can cause degradation of starting materials or the final product.[4][6]
-
Inefficient Water Removal: The condensation reaction produces water. If not effectively removed (e.g., by a Dean-Stark trap or high temperatures), the equilibrium may not favor product formation.
-
Side Reactions: The formation of regioisomers or other byproducts consumes starting materials, reducing the yield of the desired product.[6]
Section 2: In-Depth Troubleshooting Guide
This section addresses specific experimental problems in a structured, problem-cause-solution format.
Problem 1: Formation of an Unexpected Isomer
Symptom: You observe two spots on your TLC plate with very similar Rf values, and the 1H NMR spectrum shows two distinct methoxy signals and complex aromatic patterns.
Root Cause Analysis: The condensation of an asymmetrically substituted o-phenylenediamine like 4-methoxy-o-phenylenediamine with phenylacetic acid can lead to the formation of two regioisomers: the desired This compound and the undesired 2-benzyl-6-methoxy-1H-benzo[D]imidazole .[7] This occurs because the initial acylation can happen at either of the two non-equivalent amino groups, leading to two different cyclization pathways.
Workflow: Investigating Regioisomer Formation
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of 2-Benzyl-5-methoxy-1H-benzo[D]imidazole for Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, practical solutions for enhancing the aqueous solubility of 2-Benzyl-5-methoxy-1H-benzo[D]imidazole, a common challenge encountered during in vitro and in vivo assays. The following question-and-answer format is designed to directly address specific issues and provide scientifically grounded troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of this compound when I dilute my DMSO stock into my aqueous assay buffer. What is causing this and how can I prevent it?
This is a common phenomenon known as "solvent shock" or precipitation. It occurs when a compound that is highly soluble in a nonpolar organic solvent like Dimethyl Sulfoxide (DMSO) is rapidly introduced into an aqueous buffer where its solubility is significantly lower.[1] The dramatic change in solvent polarity causes the compound to crash out of solution.
Initial Troubleshooting Steps:
-
Optimize the Dilution Process: Instead of a single, large dilution, employ a serial dilution method. Dilute your DMSO stock solution stepwise with your assay buffer. This gradual change in solvent polarity can help maintain the compound's solubility.[2]
-
Reduce the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, ideally below 0.5%. While up to 1% is often tolerated, higher concentrations can be toxic to cells and interfere with assay components.[1] Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Vortex During Dilution: As you add the compound stock to the buffer, ensure continuous and vigorous mixing. This helps to rapidly disperse the compound and prevent localized high concentrations that can initiate precipitation.
Q2: My compound is still precipitating even with optimized dilution techniques. What other strategies can I explore to increase its aqueous solubility?
If basic troubleshooting fails, several formulation strategies can be employed. The choice of method will depend on the specific requirements of your assay.
Advanced Solubilization Strategies:
-
pH Modification: Benzimidazole derivatives often have ionizable groups, making their solubility pH-dependent.[2][3] As weak bases, their solubility generally increases in acidic conditions due to protonation.[4][5] Conduct a pH-solubility profile to determine the optimal pH for your compound. Be mindful that altering the assay buffer's pH can affect the biological system (e.g., enzyme activity, cell viability).
-
Co-solvents: The inclusion of a small percentage of a water-miscible organic co-solvent in the final assay buffer can increase the solubility of hydrophobic compounds.[3] Common co-solvents include ethanol, polyethylene glycol (PEG), and N,N-dimethylformamide (DMF).[2] It is crucial to perform vehicle control experiments to ensure the co-solvent does not interfere with the assay.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate poorly soluble drug molecules, thereby increasing their aqueous solubility.[6][7] Beta-cyclodextrins (β-CD) and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[2][8] The formation of these inclusion complexes can significantly enhance the solubility of benzimidazole compounds.[9]
-
Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic drugs, increasing their solubility.[10][11] Non-ionic surfactants like Tween® 80 and Pluronic® F68 are often used in biological assays due to their lower toxicity compared to ionic surfactants.[12][13]
Troubleshooting Guides & Protocols
Guide 1: Determining the pH-Solubility Profile
Understanding the relationship between pH and the solubility of this compound is a critical first step in developing a robust assay.
Protocol: pH-Solubility Profiling
-
Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Add an excess amount of this compound to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or rotating at a constant temperature for 24-48 hours to ensure saturation.
-
Separate the undissolved solid by centrifugation or filtration.
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).
-
Plot the solubility as a function of pH to identify the optimal pH range for your assay.
Visualizing the Impact of pH on Solubility
Caption: Impact of pH on the ionization and solubility of a weakly basic benzimidazole.
Guide 2: Utilizing Cyclodextrins for Enhanced Solubility
Cyclodextrins are a powerful tool for increasing the aqueous solubility of hydrophobic compounds without the need for organic co-solvents.
Protocol: Preparing a Compound-Cyclodextrin Complex
-
Prepare a stock solution of the cyclodextrin (e.g., HP-β-CD) in your assay buffer. Concentrations typically range from 1-10% (w/v).
-
Add the this compound stock solution (in a minimal amount of organic solvent like DMSO) to the cyclodextrin solution while vortexing.
-
Stir the mixture at room temperature for several hours or overnight to facilitate the formation of the inclusion complex.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine the concentration of the solubilized compound in the filtrate.
Table 1: Comparison of Solubilization Strategies
| Strategy | Mechanism of Action | Advantages | Potential Disadvantages |
| pH Adjustment | Increases ionization of the compound. | Simple and cost-effective. | Can affect biological activity and assay components.[2] |
| Co-solvents | Reduces the polarity of the aqueous medium. | Effective for many compounds. | Can cause cytotoxicity or interfere with the assay.[2] |
| Cyclodextrins | Encapsulates the hydrophobic compound. | Generally low toxicity; can improve stability. | Can sometimes interact with proteins or cell membranes.[2] |
| Surfactants | Forms micelles that solubilize the compound. | High solubilizing capacity. | Can denature proteins or disrupt cell membranes.[14] |
Visualizing the Solubilization Workflow
Caption: Decision workflow for improving compound solubility in assays.
References
-
Effects of different pH and surfactants on the solubility of albendazole (n = 3). [Link]
-
PubChem. Benzimidazole. [Link]
-
BioAssay Systems. Troubleshooting. [Link]
-
National Center for Biotechnology Information. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. [Link]
-
ResearchGate. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. [Link]
-
ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]
-
ElectronicsAndBooks. Drug solubilization and in vitro toxicity evaluation of lipoamino acid surfactants. [Link]
-
PubMed. The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs. [Link]
-
ResearchGate. Can I use Cyclodextrin to improve the solubility of a compound?. [Link]
-
Journal of Chemical and Pharmaceutical Research. The Role of Surfactants in Solubilization of Poorly Soluble. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. [Link]
-
ResearchGate. How do I avoid precipitation of DMSO soluble compounds in water based culture media?. [Link]
-
MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. [Link]
-
Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]
-
National Center for Biotechnology Information. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. [Link]
-
ResearchGate. Solubility of Benzimidazoles in Alcohols. [Link]
-
ResearchGate. Solubility phase diagrams of mebendazole in BR buffer (pH ˆ 7.2) in.... [Link]
-
ResearchGate. Formulation strategies for poorly soluble drugs. [Link]
-
PubMed. Prodrugs of thiabendazole with increased water-solubility. [Link]
-
ACS Publications. Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. [Link]
-
National Center for Biotechnology Information. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]
-
ResearchGate. Solubility of benzimidazole in (+) chlorobutane, ([) dichloromethane, (/) toluene, or (b) 2-nitrotoluene. [Link]
-
MySkinRecipes. This compound. [Link]
-
PubChem. 5-methoxy-1H-benzimidazole. [Link]
-
ResearchGate. Influence of water-soluble polymers, pH and surfactants on mebendazole (MBZ) sulibilization by β-and partially methylated-β-cyclodextrins. [Link]
-
ChemUniverse. This compound [P93542]. [Link]
-
ChemBK. This compound. [Link]
-
PubMed Central. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. [Link]
-
ResearchGate. (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. [Link]
-
MDPI. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. [Link]
-
PubChem. 2-Chloro-5-methoxy-1H-benzimidazole. [Link]nlm.nih.gov/compound/519197)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asianpharmtech.com [asianpharmtech.com]
stability issues with 2-Benzyl-5-methoxy-1H-benzo[D]imidazole in solution
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Benzyl-5-methoxy-1H-benzo[D]imidazole. Here, we address common stability issues encountered when handling this compound in solution, providing troubleshooting advice and experimental protocols to ensure the integrity of your research. The information herein is synthesized from established principles of benzimidazole chemistry and data from structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: Like many benzimidazole derivatives, this compound is susceptible to a few key degradation pathways in solution. The primary concerns are oxidation of the benzimidazole ring system and photodegradation .[1][2][3][4] The benzimidazole ring, while generally stable, can be cleaved under vigorous oxidative conditions.[5] Additionally, exposure to light, particularly UV radiation, can lead to the formation of unwanted photoproducts.[3][6] While hydrolysis is a concern for some benzimidazole-based drugs, it is less of a concern for this specific molecule which lacks readily hydrolyzable groups like esters or amides.
Q2: How should I prepare and store stock solutions of this compound?
A2: To ensure the longevity of your stock solutions, proper preparation and storage are critical.
-
Solvent Selection: Due to its hydrophobic nature, this compound exhibits low solubility in aqueous buffers.[7] For stock solutions, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended. Polar protic solvents like methanol and ethanol can also be used.[8][9] It is advisable to prepare a high-concentration stock solution in one of these organic solvents.
-
Storage Conditions: Stock solutions should be stored at -20°C or -80°C to minimize thermal degradation.[10] To prevent photodegradation, always store solutions in amber vials or wrap clear vials in aluminum foil. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound over time.[10]
Q3: My compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What should I do?
A3: This is a common issue known as "solvent shock," where the rapid change in solvent polarity causes the compound to crash out of solution.[7] Here are several strategies to address this:
-
Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your aqueous medium, ideally below 0.5% , to maintain the solubility of your compound without adversely affecting your biological system.[7]
-
Stepwise Dilution: Instead of a direct large dilution, try a serial dilution approach. For example, first dilute your DMSO stock into a smaller volume of your aqueous buffer, vortex thoroughly, and then add this intermediate dilution to the final volume.
-
Use of Solubilizing Agents: For particularly challenging cases, consider the use of solubility enhancers such as cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68).[11] It is crucial to run appropriate vehicle controls to ensure these agents do not interfere with your assay.
Q4: I am observing a change in the color of my solution over time. What could be the cause?
A4: A color change in your solution often indicates chemical degradation. The most likely culprits are oxidation or photodegradation, which can lead to the formation of colored byproducts. To investigate this, you should:
-
Protect from Light: Ensure your solutions are rigorously protected from light at all stages of your experiment.
-
Use Freshly Prepared Solutions: Whenever possible, use freshly prepared dilutions from a properly stored stock solution.
-
Analytical Verification: Analyze the discolored solution using High-Performance Liquid Chromatography (HPLC) with a UV detector to check for the appearance of new peaks, which would signify degradation products.
Troubleshooting Guide: Investigating Solution Instability
If you suspect that your this compound solution is unstable, a systematic approach is necessary to identify the cause and mitigate the issue.
Issue 1: Loss of Compound Potency or Inconsistent Experimental Results
Possible Cause: Degradation of the active compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
Possible Cause: Formation of degradation products.
Investigative Steps:
-
Characterize the Unknown Peaks: If you have access to a mass spectrometer (MS), couple it with your HPLC (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This is a critical step in identifying the potential degradation products.
-
Perform a Forced Degradation Study: A forced degradation or stress testing study can help you understand the degradation pathways of your molecule and tentatively identify the unknown peaks you are observing.[12] This involves subjecting your compound to harsh conditions to accelerate its breakdown.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a general reverse-phase HPLC method for assessing the purity and stability of this compound.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the compound and any more non-polar degradants, then return to initial conditions. A typical gradient might be 10-90% B over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Scan for optimal wavelength (e.g., using a photodiode array detector). Benzimidazoles typically absorb in the UV range of 250-300 nm. |
| Injection Volume | 10 µL |
Data Analysis: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. Stability is assessed by monitoring the decrease in the main peak area and the increase in the area of any degradation peaks over time.
Protocol 2: Forced Degradation Study
This study will help elucidate the potential degradation pathways of this compound.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions (run in parallel):
-
Acid Hydrolysis: Add an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solution at 80°C for 48 hours in the dark.
-
Photolytic Degradation: Expose the solution to a photostability chamber with a light source (e.g., Xenon lamp) according to ICH Q1B guidelines. A control sample should be wrapped in foil and placed in the same chamber.
-
-
Analysis: At various time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples by the stability-indicating HPLC method described above.
Potential Degradation Pathways
Based on the chemistry of related benzimidazole compounds, the following degradation pathways can be hypothesized for this compound.
Caption: Hypothesized degradation pathways for this compound.
References
-
Journal of Drug Delivery and Therapeutics. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. [Link]
-
National Institutes of Health. (2021). Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. [Link]
-
DTIC. (n.d.). Mechanism of Thermal Oxidation of the Benzimidazole System. [Link]
-
MDPI. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. [Link]
-
MDPI. (2021). Benzimidazole Derivatives as Energetic Materials: A Theoretical Study. [Link]
-
National Institutes of Health. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]
-
ResearchGate. (n.d.). Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices. [Link]
-
Wikipedia. (n.d.). Benzimidazole. [Link]
-
EnPress Journals. (n.d.). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]
-
PubMed. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]
-
PubMed. (2012). New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. [Link]
-
The Journal of Organic Chemistry. (2023). Dual Photochemistry of Benzimidazole. [Link]
- S.K.Gupta et al. (2010). Synthesis and Biological Evaluation Of Some 2-Substituted Derivatives Of Benzimidazoles. J. Pharm. Sci. & Res. Vol.2(4), 228-231.
-
National Institutes of Health. (2024). In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'nitazene' opioids. [Link]
-
ResearchGate. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. [Link]
-
ResearchGate. (n.d.). Photodegradation Pattern of Benzimidazole Anthelmintics. [Link]
Sources
- 1. Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. jddtonline.info [jddtonline.info]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buy 2-(2-Methoxybenzyl)-1H-benzo[d]imidazole (EVT-14256914) [evitachem.com]
- 10. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Protocol for 2-Benzyl-5-methoxy-1H-benzo[d]imidazole
This guide provides a comprehensive, field-tested protocol and troubleshooting resource for the purification of 2-Benzyl-5-methoxy-1H-benzo[d]imidazole (CAS: 40608-76-2) using silica gel column chromatography. It is designed for researchers, medicinal chemists, and drug development professionals who require high-purity material for downstream applications.
Foundational Principles & Key Considerations
Purifying this compound requires careful consideration of its molecular structure. The presence of the benzimidazole core, specifically the secondary amine (-NH-), imparts a basic character and moderate polarity. This can lead to strong interactions with the acidic surface of standard silica gel, often resulting in peak tailing and poor separation.[1][2] The methoxy and benzyl groups contribute to its solubility in common organic solvents.
The protocol outlined below is optimized to mitigate these challenges, ensuring efficient separation from common synthesis impurities such as unreacted 4-methoxy-o-phenylenediamine, phenylacetic acid, or side-products.[3][4]
Quick Reference Data Table
| Parameter | Recommendation | Rationale & Notes |
| Stationary Phase | Silica Gel, 60 Å, 230-400 mesh | Standard choice for compounds of moderate polarity.[5] The fine mesh size provides a larger surface area for better separation. |
| Mobile Phase (Eluent) | Starting Point: 10-15% Ethyl Acetate in Hexane | This system is documented to successfully elute the target compound.[3][4] Optimization may be required based on TLC. |
| Alternative Mobile Phase | Dichloromethane / Methanol (e.g., 98:2) | Useful if solubility in Hexane/EtOAc is poor or if impurities are very close in polarity.[6] |
| TLC Analysis | 30-40% Ethyl Acetate in Hexane | A good starting point for TLC; aim for a target compound Rf value between 0.25 and 0.35 for optimal column separation.[5] |
| Loading Method | Dry Loading | Strongly recommended to prevent band broadening and improve resolution, especially if the crude material has limited solubility in the eluent.[7] |
Experimental Workflow: From Crude to Pure
This section details the step-by-step methodology for the purification process. The entire workflow is predicated on constant monitoring by Thin-Layer Chromatography (TLC) to make informed decisions.
Caption: Workflow for column chromatography purification.
Step-by-Step Protocol
-
TLC Analysis to Determine Eluent System:
-
Dissolve a small amount of your crude product in a solvent like dichloromethane or ethyl acetate.
-
Spot the solution on a TLC plate.
-
Develop the plate in various solvent systems. Start with 20% Ethyl Acetate (EtOAc) in Hexane and adjust the ratio.
-
Goal: Achieve an Rf value of ~0.3 for the desired product (this compound).[5] The spots for impurities should be well-separated from the product spot.
-
-
Column Preparation (Wet Packing):
-
Secure a glass chromatography column vertically. Ensure the stopcock is closed and place a small plug of glass wool or cotton at the bottom, followed by a thin layer of sand.[7]
-
In a beaker, prepare a slurry of silica gel with 100% hexane (or the least polar component of your eluent). The ratio of silica to crude product should be at least 30:1 by weight; for difficult separations, use a 50:1 to 100:1 ratio.[5]
-
Pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure even packing.
-
Open the stopcock to drain the excess solvent, but never let the top of the silica bed run dry .[7]
-
Add a thin protective layer of sand on top of the settled silica bed.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve your crude product in a minimal amount of a low-boiling-point solvent (e.g., dichloromethane or acetone).
-
Add silica gel (approximately 2-3 times the mass of your crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. This is your crude product adsorbed onto silica.[7]
-
Carefully add this powder onto the top layer of sand in your packed column, ensuring an even, level surface.
-
-
Elution and Fraction Collection:
-
Begin eluting with a low-polarity solvent system (e.g., 5-10% EtOAc in Hexane), ensuring the polarity is lower than what is required to move your product, to wash off highly non-polar impurities.
-
Gradually increase the polarity of the mobile phase. A literature starting point for elution is 10-15% EtOAc in Hexane.[3][4]
-
Collect the eluent in sequentially numbered test tubes or flasks. The fraction size should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).
-
Monitor the separation by collecting a small spot from each fraction (or every few fractions) and running a TLC plate.
-
-
Product Isolation:
-
Once you have identified the pure fractions by TLC, combine them in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum for several hours to remove any residual solvent.
-
The final product should be a white solid with a melting point of 109-111 °C.[3] Characterize by NMR, IR, and/or MS to confirm identity and purity.
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of benzimidazole derivatives.
Caption: Troubleshooting decision tree for common issues.
Q1: My product is streaking badly on the column, leading to broad fractions and poor purity. What's happening?
A1: This is a classic sign of strong interaction between the basic nitrogen of your benzimidazole and the acidic silanol groups on the silica surface.[1][2] This causes some molecules to "stick" longer than others, resulting in tailing.
-
Primary Solution: Neutralize the stationary phase by modifying your mobile phase. Add a small amount of a volatile base, typically 0.5-1% triethylamine (NEt3) , to your ethyl acetate/hexane eluent. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute in a much sharper band.
-
Secondary Cause: You may have overloaded the column. If the amount of crude material is too high for the amount of silica used, even a perfect solvent system will fail. Ensure you are using a silica-to-crude ratio of at least 30:1.[5]
Q2: I can see my product on the TLC, but it refuses to move off the column, even when I increase the eluent polarity significantly.
A2: This suggests either irreversible adsorption or extremely low solubility in the mobile phase.
-
Check for Decomposition: Before running a large column, test your compound's stability. Spot the crude material on a TLC plate, let it sit for an hour, and then develop it. If you see a new spot at the baseline and a diminished product spot, your compound may be decomposing on the silica.[8] In this case, you may need to switch to a more inert stationary phase like neutral alumina.
-
Solubility Issue: The ethyl acetate/hexane system may not be a strong enough solvent for your crude mixture, causing it to precipitate at the top of the column upon loading.[8] If this is suspected, consider switching to a dichloromethane/methanol solvent system, which has a different solubility profile. Using the dry loading method is the best way to circumvent this problem.[7]
Q3: An impurity is co-eluting with my product. My initial TLC showed good separation. What went wrong?
A3: A good TLC plate does not always translate perfectly to a large-scale column.
-
The TLC was Misleading: The conditions on a TLC plate (thin layer, rapid evaporation) are different from a packed column. Sometimes, what appears as good separation is marginal. Try developing a new TLC in a taller chamber to allow the solvent front to travel further; this will exaggerate the separation and give you a truer picture.
-
Improper Loading/Packing: If your initial band of loaded material is too wide, separation will be compromised from the start. This is often caused by dissolving the sample in too much solvent for "wet loading" or loading onto an uneven surface. Again, the dry loading technique is superior for ensuring a tight, narrow starting band.[7]
-
Run a Slower, Shallower Gradient: If the impurity and product are very close in polarity, run the column more slowly (reduce flow rate) and use a very shallow polarity gradient. This gives more "time" on the stationary phase for the separation to occur.
Q4: My purified product is slightly yellow, but the literature says it should be a white solid. How can I fix this?
A4: Yellowish tints in benzimidazole synthesis often arise from oxidation of the o-phenylenediamine starting material.[1] These colored impurities can be persistent.
-
Pre-Column Cleanup: Before chromatography, consider an acid-base extraction. Dissolve the crude product in an organic solvent (like ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). The basic benzimidazole will move to the aqueous layer, leaving non-basic colored impurities behind. Then, neutralize the aqueous layer with a base (e.g., NaHCO3) and extract your product back into an organic solvent.[1]
-
Charcoal Treatment: If the color persists after chromatography, you can perform a recrystallization and add a very small amount of activated charcoal to the hot solution. The charcoal will adsorb colored impurities. Be aware that it can also adsorb your product, so use it sparingly.[9]
References
-
Al-Ostoot, F. H., et al. (2021). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. Retrieved from [Link]
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
IJCRT.org. (2022). SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. Retrieved from [Link]
-
Reddit. (2022). Column chromatography issues. Retrieved from [Link]
-
Research and Reviews: Research Journal of Pharmaceutical Analysis. (2022). Column Chromatography in Pharmaceutical Analysis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 40608-76-2 [chemicalbook.com]
- 5. rroij.com [rroij.com]
- 6. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Benzimidazole Synthesis
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving optimal yields. Here, we move beyond simple protocols to dissect the causality behind common experimental pitfalls, offering field-proven insights and robust troubleshooting strategies. Our goal is to empower you with the expertise to not only solve current issues but also to anticipate and prevent future synthetic hurdles.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial queries regarding poor yields in benzimidazole synthesis.
Q1: My benzimidazole synthesis reaction has a very low yield. Where do I start troubleshooting?
A low or no product yield is a frequent challenge, often stemming from a few key areas. The first parameters to investigate systematically are your reaction conditions and reagents. Start by verifying the purity of your starting materials, particularly the o-phenylenediamine and the aldehyde or carboxylic acid.[1] Impurities can significantly interfere with the reaction. Next, focus on the "big three" of reaction optimization: catalyst, solvent, and temperature.[1] A reaction without a catalyst, or with a suboptimal one, can result in significantly lower yields and longer reaction times.[2][3]
Q2: How critical is the choice of catalyst, and what are my options?
Catalyst selection is paramount and is dictated by your specific substrates and desired reaction conditions.[1] For the common condensation of an o-phenylenediamine with an aldehyde (a variation of the Weidenhagen reaction), options are vast and include:
-
Simple Acid Catalysts: Economical and effective choices like p-toluenesulfonic acid (p-TsOH), ammonium chloride (NH₄Cl), or even mineral acids are often sufficient to promote the reaction.[1][4]
-
Lewis Acids: Catalysts like Erbium(III) triflate (Er(OTf)₃) can offer high efficiency and, in some cases, improved selectivity for either mono- or di-substituted products.[5][6]
-
Heterogeneous Catalysts: For greener and easier workup procedures, solid-supported catalysts are excellent choices. Options include engineered MgO@DFNS (dendritic fibrous nanosilica), which are easily recoverable and reusable.[1][3]
-
Metal-Based Catalysts: A wide range of metal catalysts, including those based on copper, palladium, gold, and cobalt, have been developed to facilitate cyclization under mild conditions, often enhancing both yield and selectivity.[7][8]
A reaction without a catalyst might yield as low as 32%, which can often be increased to over 95% with an optimized catalyst and loading.[2]
Q3: I'm observing multiple spots on my TLC, including unreacted starting material. What does this suggest?
This common observation points towards an incomplete reaction. The primary causes are often suboptimal reaction time, temperature, or insufficient catalyst activity.[9] Classical methods like the Phillips-Ladenburg condensation of o-phenylenediamines with carboxylic acids often required high temperatures (sometimes 250–300 °C), which can also lead to degradation.[2][10]
Actionable Steps:
-
Monitor Over Time: Run a time-course experiment, taking aliquots at regular intervals to determine the optimal reaction duration via TLC or LC-MS.
-
Optimize Temperature: Gradually increase the reaction temperature. While higher temperatures can improve yields, they may also promote byproduct formation.[11] Finding the thermal "sweet spot" is key.
-
Re-evaluate Catalyst: Your catalyst may be inactive or used in an insufficient amount. Consider increasing the catalyst loading or switching to a more active catalyst system.[3]
Q4: My final purified product yield is low, but the crude reaction mixture looked promising. What happened?
This frustrating scenario often points to issues during workup and purification rather than the reaction itself.[9] Potential loss of product can occur at several stages:
-
Extraction: Ensure the pH of your aqueous layer is optimized for your product's solubility during liquid-liquid extraction. Benzimidazoles can have varying basicity.
-
Purification Method:
-
Recrystallization: Choosing the right solvent is critical. If your product is too soluble, you will lose a significant amount in the mother liquor.
-
Column Chromatography: The product might be difficult to separate from byproducts of similar polarity, or it may adhere irreversibly to the silica gel. Using a different stationary phase or solvent system can help.[1]
-
Catalyst Removal: Homogeneous catalysts can be difficult to remove. Switching to a heterogeneous catalyst that can be simply filtered off can dramatically improve recovery.[1][12]
-
Section 2: Deep Dive Troubleshooting Guides
This section provides in-depth, scenario-based troubleshooting for persistent low-yield issues.
Guide 1: Issue - Low Yield in Aldehyde Condensations
The condensation of o-phenylenediamines with aldehydes is a cornerstone of benzimidazole synthesis but is prone to several pitfalls.
Question: My reaction between o-phenylenediamine and an aromatic aldehyde is giving a complex mixture with a low yield of the desired 2-substituted benzimidazole. How can I improve this?
Root Cause Analysis: This reaction pathway is sensitive to conditions that can lead to multiple side products. The primary challenges are often competing side reactions, lack of selectivity between mono- and di-substitution, and oxidation state control.
Troubleshooting Workflow:
Caption: Simplified mechanism of the Phillips-Ladenburg benzimidazole synthesis.
Section 3: References
-
BenchChem. (n.d.). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide. Retrieved from
-
BenchChem. (n.d.). Optimization of reaction conditions for benzimidazole synthesis. Retrieved from
-
National Institutes of Health. (n.d.). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC. Retrieved from
-
PubMed. (n.d.). Catalyst-Assisted Synthesis of Benzimidazole Derivatives: Recent Advances and Mechanistic Insights. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Purification of Benzimidazole Derivatives. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Optimizing Benzimidazole Derivative Synthesis. Retrieved from
-
Beilstein Journals. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Retrieved from
-
National Institutes of Health. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PMC. Retrieved from
-
ResearchGate. (2023). Synthetic Approaches of Benzimidazole Derivatives: A Review. Retrieved from
-
MDPI. (n.d.). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Retrieved from
-
ResearchGate. (n.d.). Recent advances in the application of heterogeneous catalysts for the synthesis of benzimidazole derivatives. Retrieved from
-
National Institutes of Health. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Retrieved from
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from
-
RSC Publishing. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. Retrieved from
-
ResearchGate. (n.d.). General Mechanism of Benzimidazole formation. Retrieved from
-
BenchChem. (n.d.). The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. Retrieved from
-
DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from
-
Rasayan Journal of Chemistry. (2015). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Retrieved from
-
RSC Publishing. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. Retrieved from
-
CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 4. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. Catalyst-Assisted Synthesis of Benzimidazole Derivatives: Recent Advances and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex NMR Spectra of Benzimidazole Derivatives
Welcome to the technical support center for the NMR analysis of benzimidazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in interpreting the often complex NMR spectra of this important class of heterocyclic compounds. Here, we move beyond simple data reporting to provide in-depth, field-proven insights into the causality behind spectral features and offer robust troubleshooting strategies to ensure the integrity of your structural assignments.
Introduction: The Benzimidazole NMR Challenge
Benzimidazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] However, their structural elucidation by NMR spectroscopy is frequently complicated by several intrinsic molecular properties. This guide provides a structured approach to tackling these challenges, transforming complex spectra from an analytical bottleneck into a source of rich structural information.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions encountered during the NMR analysis of benzimidazole derivatives.
Q1: Why is the N-H proton signal in my ¹H NMR spectrum so broad and far downfield?
A1: The N-H proton of the imidazole ring is typically the most deshielded proton in the molecule, often appearing as a broad singlet between 12.0 and 13.6 ppm in DMSO-d₆.[1] This significant downfield shift is due to the diamagnetic anisotropy of the aromatic system and intermolecular hydrogen bonding with the solvent.[1] The broadening of the signal is often a result of two factors: quadrupolar broadening from the adjacent ¹⁴N nucleus and chemical exchange with residual water or other exchangeable protons in the sample.[1][4] To confirm the N-H proton, you can perform a D₂O exchange experiment; adding a drop of D₂O to your NMR sample will cause the N-H proton to exchange with deuterium, leading to the disappearance of its signal in the ¹H NMR spectrum.[5]
Q2: The aromatic region of my ¹H NMR spectrum is a complex multiplet. How can I begin to assign the signals?
A2: Signal overlap in the aromatic region (typically 7.0-8.3 ppm) is a frequent issue with benzimidazole derivatives due to the number of protons in similar chemical environments.[1][4] A logical first step is to analyze the coupling constants (J-values). Ortho-coupling (³J) is typically the largest (7-9 Hz), followed by meta-coupling (⁴J, 1-3 Hz), while para-coupling (⁵J) is often not resolved.[1] By carefully analyzing the splitting patterns, you can piece together the substitution pattern on the benzene ring.[1] However, for unambiguous assignment, especially with complex substitution patterns, 2D NMR experiments such as COSY are invaluable for identifying coupled proton networks.[4]
Q3: My ¹³C NMR spectrum shows fewer signals than expected for my benzimidazole derivative. What is happening?
A3: This is a classic indicator of prototropic tautomerism.[6][7][8] In many solvents, the N-H proton rapidly exchanges between the two nitrogen atoms of the imidazole ring.[6][7] If this exchange is fast on the NMR timescale, it renders pairs of carbons magnetically equivalent, causing their signals to coalesce into a single averaged peak.[6][7][8] For example, C4 and C7 become equivalent, as do C5 and C6, and the two bridgehead carbons (C3a and C7a).[6][7] This phenomenon simplifies the spectrum but also complicates the assignment of specific tautomers.[6][7]
Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming common and complex issues in the NMR analysis of benzimidazole derivatives.
Issue 1: Unraveling Tautomeric Equilibria
The presence of tautomers is arguably the most significant challenge in interpreting benzimidazole NMR spectra. The rapid N1-H ⇌ N3-H equilibrium can obscure the true structure and make definitive assignments difficult.
Underlying Cause: Prototropic tautomerism is an intrinsic property of N-unsubstituted benzimidazoles.[6][7][8] The rate of this exchange is highly dependent on the solvent, temperature, and the electronic nature of substituents on the benzimidazole core.[6][7][9]
Troubleshooting Protocol:
-
Solvent Selection:
-
Initial Analysis: Start with a polar aprotic solvent like DMSO-d₆. This solvent is known to slow down the prototropic exchange compared to less polar solvents like CDCl₃, often allowing for the observation of distinct signals for each tautomer.[6][7][8]
-
Slowing Exchange Further: If tautomerism is still rapid in DMSO-d₆, consider using a more viscous or strongly hydrogen-bond-accepting solvent like HMPA-d₁₈, which can further slow the proton transfer.[6][7]
-
-
Variable Temperature (VT) NMR:
-
Rationale: Lowering the temperature of the NMR experiment can slow the rate of tautomeric exchange to a point where the individual tautomers are "frozen out" on the NMR timescale.
-
Procedure: Acquire a series of ¹H or ¹³C NMR spectra at progressively lower temperatures (e.g., from 298 K down to 213 K). As the exchange slows, you will observe broadening of the averaged signals, followed by their coalescence and eventual sharpening into two distinct sets of signals corresponding to the two tautomers.[10]
-
Data Analysis: From a VT-NMR experiment, you can determine the coalescence temperature and calculate the free energy of activation (ΔG‡) for the tautomeric interchange.[7][10]
-
-
Chemical Derivatization:
-
Concept: To definitively assign the signals of a specific tautomeric form, you can synthesize an N-methyl derivative.[6][8][11] The methyl group "locks" the imidazole ring into a single tautomeric form, providing an unambiguous reference spectrum.[8][11] By comparing the chemical shifts of the N-methyl derivative to the spectra where tautomerism is blocked (e.g., at low temperature), you can assign the signals of the major and minor tautomers in the original compound.[8]
-
Visualizing Tautomerism:
Note: The IMG SRC attributes in the DOT script above are placeholders. In a live system, these would point to actual images of the tautomeric structures.
Caption: Prototropic tautomerism in N-unsubstituted benzimidazoles.
Issue 2: Severe Signal Overlap in the Aromatic Region
Even in the absence of tautomerism, complex substitution patterns can lead to severe overlap of signals in the aromatic region of the ¹H NMR spectrum, making manual assignment impossible.
Underlying Cause: The protons on the benzene ring of the benzimidazole core, as well as any aromatic substituents, often resonate in a narrow chemical shift range.[1]
Troubleshooting Protocol: Advanced 2D NMR Techniques
When 1D NMR and COSY are insufficient, a suite of heteronuclear and through-space correlation experiments is required for unambiguous assignment.
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: Correlates protons with their directly attached carbons.
-
Application: This is the primary tool for assigning protonated carbons. It spreads the crowded proton signals over the much wider ¹³C chemical shift range, providing excellent resolution.[4]
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: Correlates protons with carbons over two or three bonds.
-
Application: HMBC is crucial for identifying quaternary (non-protonated) carbons and for piecing together the carbon skeleton of the molecule. For example, the N-H proton will show correlations to C2 and the bridgehead carbons (C3a/C7a), providing key starting points for assignment.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: Correlates protons that are close in space (< 5 Å), regardless of their through-bond connectivity.[12]
-
Application: NOESY is invaluable for determining the relative stereochemistry and conformation of substituents. For instance, it can show through-space correlations between protons on a substituent at the C2 position and the H4/H7 protons of the benzimidazole core, confirming their spatial proximity.[13][14]
-
Experimental Workflow for 2D NMR Analysis:
Caption: Logical workflow for the structural elucidation of complex benzimidazoles using 2D NMR.
Issue 3: Assigning Substitution Patterns on the Benzene Ring
Incorrectly assigning the position of substituents on the benzenoid ring (e.g., 4- vs. 5- vs. 6- vs. 7-substituted) is a common pitfall, especially when dealing with a single substituent.
Underlying Cause: The electronic effects (inductive and resonance) of a substituent alter the chemical shifts of the remaining aromatic protons in a predictable but sometimes subtle manner.[1] Tautomerism further complicates this by averaging the environments of the 4/7 and 5/6 positions.
Troubleshooting Protocol:
-
Utilize a Locked System: As described in the tautomerism section, an N-methylated derivative is an excellent tool. In a 1-methylbenzimidazole, the C4, C5, C6, and C7 positions are no longer equivalent, and their chemical shifts can be definitively assigned.[8]
-
Leverage HMBC Correlations: Long-range ¹H-¹³C correlations are key. For example, in a 5-substituted benzimidazole, the substituent's protons (if any) will show HMBC correlations to C5 and potentially C4 and C6. The H4 proton will show a strong correlation to C5 and C6, while the H6 proton will correlate to C5 and C7. These patterns of correlations act as a fingerprint for the substitution pattern.
-
NOESY for Through-Space Confirmation: If the substituent has protons, a NOESY experiment can provide definitive proof of its position. For example, a substituent at the C4 position will show a NOE to the proton on the N1 atom (if present) and potentially to a substituent at the C5 position.
Data Summary Table:
The following table provides typical ¹H and ¹³C chemical shift ranges for an unsubstituted benzimidazole in DMSO-d₆. These values serve as a baseline for predicting the effects of substituents.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-H | ~12.3 (broad) | - |
| C2-H | ~8.2 | ~141 |
| C4/C7-H | ~7.6 | ~115 |
| C5/C6-H | ~7.2 | ~122 |
| C3a/C7a | - | ~138 |
Note: These are approximate values and can vary based on concentration, temperature, and substitution. Data synthesized from multiple sources.[1][6][7]
Conclusion
The interpretation of NMR spectra for benzimidazole derivatives requires a systematic and multi-faceted approach. By understanding the underlying principles of tautomerism, substituent effects, and by leveraging the power of advanced 2D NMR techniques, researchers can overcome the inherent complexities of these systems. This guide provides a framework for troubleshooting common issues, ensuring the accurate and confident structural elucidation of these vital pharmaceutical building blocks.
References
-
Nieto, C.I., Cabildo, P., García, M.A., Claramunt, R.M., Alkorta, I., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620–1629. [Link]
-
Pinto, D. C. G. A., Silva, A. M. S., & Elguero, J. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(23), 5727. [Link]
-
Gűmgűm, B., et al. (2005). NMR investigation of hydrogen bonding and 1,3-tautomerism in 2-(2-hydroxy-5-substituted-aryl) benzimidazoles. Magnetic Resonance in Chemistry, 43(7), 551-6. [Link]
-
Lee, C. K., & Lee, I.-S. H. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 447. [Link]
-
Nieto, C. I., Cabildo, P., García, M. A., Claramunt, R. M., Alkorta, I., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein journal of organic chemistry, 10, 1620–1629. [Link]
-
Pinto, D. C. G. A., Silva, A. M. S., & Elguero, J. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules (Basel, Switzerland), 25(23), 5727. [Link]
-
El kihel, A., et al. (2011). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 4(4), 433-437. [Link]
-
Pinto, D. C. G. A., Silva, A. M. S., & Elguero, J. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. ResearchGate. [Link]
-
Wang, Y., et al. (2015). NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds. ResearchGate. [Link]
-
Xu, Y., et al. (2022). The Role of H2O-Stabilized Benzimidazole Tautomerism in the Anomalous Wet-Aging Behavior of Heterocyclic Aramid Fibers. ACS Applied Materials & Interfaces, 14(25), 29339–29348. [Link]
-
Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. ResearchGate. [Link]
-
El Kihel, A., et al. (2011). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 4(4), 433-437. [Link]
-
Nieto, C.I., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620-1629. [Link]
-
Al-Hourani, B. J., et al. (2022). New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies. Molecules, 27(16), 5277. [Link]
-
NOESY NMR experiment (mixing time 100 ms, temperature 25 °C, Varian Oxford 400 MHz). ResearchGate. [Link]
-
Calculated and experimental 1 H and 13 C chemical shifts of the benzene part. ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]
-
¹H-¹H NOESY NMR spectra of... ResearchGate. [Link]
-
An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. ResearchGate. [Link]
-
Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
2D NMR FOR THE CHEMIST. (n.d.). [Link]
-
Kondrashova, S. A., & Latypov, S. K. (2023). NMR "Finger Prints" of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Molecules (Basel, Switzerland), 28(23), 7729. [Link]
-
Kondrashova, S. A., & Latypov, S. K. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Molecules, 28(23), 7729. [Link]
-
¹H NMR spectra of benzimidazole-containing imide oligomers... ResearchGate. [Link]
-
Li, Z., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 2(6), 1369–1375. [Link]
-
22: Nuclear Overhauser Effect (NOE). Chemistry LibreTexts. [Link]
-
Supporting Information for Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the. Beilstein Journals. [Link]
-
NPTEL-NOC IITM. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 7. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR investigation of hydrogen bonding and 1,3-tautomerism in 2-(2-hydroxy-5-substituted-aryl) benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 2-Benzyl-5-methoxy-1H-benzo[D]imidazole
Welcome to the technical support center for the purification of 2-Benzyl-5-methoxy-1H-benzo[D]imidazole. This guide provides detailed troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining a high-purity product through recrystallization. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound in a question-and-answer format.
Question 1: My crude this compound product is an oil and won't solidify. How can I proceed with recrystallization?
Answer:
"Oiling out" is a common issue where the compound separates from the solution as a liquid above its melting point instead of forming crystals. For this compound, with a melting point of 109-111 °C, this can occur if the boiling point of your solvent is too high or if significant impurities are depressing the melting point.[1][2]
-
Immediate Steps:
-
If Oiling Persists:
-
Change Solvent System: Your current solvent may be too non-polar. Try a more polar solvent or a solvent mixture. For instance, if you are using a hexane/ethyl acetate mixture, try increasing the proportion of ethyl acetate or switch to an alcohol like ethanol.[4]
-
Pre-purification: The presence of significant impurities can make crystallization difficult. Consider a preliminary purification step. Since benzimidazoles are basic, you can perform an acid-base extraction to remove non-basic impurities.[4] Dissolve the crude product in a suitable organic solvent and extract it with an acidic aqueous solution. Then, neutralize the aqueous layer to precipitate the purified benzimidazole.[4]
-
Question 2: I've dissolved my compound in a hot solvent, but no crystals form upon cooling, even after an extended period. What should I do?
Answer:
This is likely due to either using too much solvent or the solution being supersaturated.[5]
-
Too Much Solvent: The concentration of your compound is below the saturation point even at low temperatures.
-
Solution: Gently heat the solution to evaporate some of the solvent. Continue to heat until you observe the formation of solid particles (saturation point). Then, add a very small amount of solvent to redissolve these particles and allow the solution to cool again.[6]
-
-
Supersaturation: The solution is saturated, but there are no nucleation sites for crystal growth to begin.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide a surface for crystal formation.[5]
-
Seeding: If you have a small crystal of pure this compound, add it to the cooled solution. This "seed" crystal will act as a template for further crystal growth.[5]
-
-
Question 3: My recrystallized product is still colored (e.g., yellow or brown). How can I obtain a white solid?
Answer:
Colored impurities are common in benzimidazole syntheses, often due to oxidation of starting materials or side products.[4]
-
Activated Carbon Treatment: Activated carbon is highly effective at adsorbing colored impurities.
-
Dissolve the crude product in the minimum amount of hot recrystallization solvent.
-
Add a small amount of activated carbon (a spatula tip is usually sufficient). Be cautious, as the carbon can cause the solution to bump or boil over.
-
Swirl the mixture and heat it for a few minutes.
-
Perform a hot filtration to remove the activated carbon.[7] This must be done quickly to prevent the product from crystallizing in the filter funnel.[8]
-
Allow the hot, decolorized filtrate to cool and crystallize.
-
Question 4: The recovery yield of my recrystallization is very low. What are the likely causes and how can I improve it?
Answer:
Low yield is a frequent problem in recrystallization.[3] Several factors could be at play:
-
Using Too Much Solvent: This is the most common cause. The more solvent used, the more of your compound will remain dissolved in the mother liquor even after cooling.[5][6] Always use the minimum amount of hot solvent necessary to dissolve your compound.
-
Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove impurities, some of your product might have crystallized in the funnel and was discarded. Ensure the filtration apparatus is pre-heated and the filtration is done quickly.[8]
-
Incomplete Crystallization: Ensure you have allowed sufficient time for cooling and have cooled the solution in an ice bath to maximize crystal formation.[6]
-
Washing with Too Much or Warm Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using warm solvent will redissolve some of your product.[5]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the recrystallization of this compound?
A1: Based on its structure (a benzimidazole core with a methoxy and a benzyl group), a solvent of intermediate polarity is a good starting point. Ethanol or methanol are often effective for benzimidazole derivatives.[9][10][11] Alternatively, a mixed solvent system of ethyl acetate and hexane can be used. The synthesis of this compound often involves purification by column chromatography with a hexane/ethyl acetate eluent, which indicates its solubility characteristics.[1][2] You would dissolve the compound in a minimum of hot ethyl acetate and then slowly add hexane until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool.
Q2: How do I choose the best recrystallization solvent?
A2: The ideal recrystallization solvent should:
-
Dissolve the compound well at high temperatures but poorly at low temperatures.
-
Not react with the compound.
-
Dissolve impurities well at all temperatures or not at all.
-
Have a boiling point below the melting point of the compound.
-
Be volatile enough to be easily removed from the crystals.
A good practice is to test the solubility of a small amount of your crude product in various solvents at room temperature and with heating.
Q3: Is it always necessary to perform a hot filtration?
A3: No, a hot filtration is only necessary if there are insoluble impurities (e.g., dust, solid reagents) or if you have used activated carbon to decolorize the solution.[8] If your hot solution is clear, you can skip this step.
Q4: Can I reuse the mother liquor to recover more product?
A4: Yes, the mother liquor contains dissolved product. You can often recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling. However, be aware that this second crop may be less pure than the first.
Experimental Protocol: Recrystallization of this compound
This protocol provides a step-by-step methodology for the recrystallization of this compound using ethanol.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small volume of ethanol and heat the mixture to boiling while gently swirling. Continue to add small portions of hot ethanol until the solid just dissolves. Avoid adding an excess of solvent.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If activated carbon or other solid impurities are present, perform a hot filtration through a pre-heated funnel into a clean Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum. The final product should be a white solid with a melting point of approximately 109-111 °C.[1][2]
Solvent System Comparison
| Solvent System | Advantages | Disadvantages |
| Ethanol | Good for moderately polar compounds, readily available. | May have high solubility even when cold, potentially reducing yield. |
| Ethyl Acetate/Hexane | Highly tunable polarity, good for removing non-polar impurities. | More complex to use, requires careful addition of the anti-solvent (hexane). |
| Methanol/Water | Good for polar compounds, water is a very poor solvent for the product when cold. | Can be prone to oiling out if the water is added too quickly. |
Visual Workflows
Recrystallization Workflow
Caption: General workflow for the recrystallization of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization issues.
References
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Benzimidazolium quaternary ammonium salts: synthesis, single crystal and Hirshfeld surface exploration supported by theoretical analysis. (2024, February 14). PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts.
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. (n.d.). PubMed Central. Retrieved from [Link]
-
DTIC. (2020, June 10). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. (2023, August 9). ResearchGate. Retrieved from [Link]
-
SYNTHESIS OF NEW BENZIMIDAZOLE DERIVATIVES FROM 1,5- BENZODIAZEPINES THROUGH A NEW REARRANGEMENTS IN THE PRESENCE OF DMF-DMA AND. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Chemchart. (n.d.). 1H-benzimidazole-2-carbaldehyde (3314-30-5). Retrieved from [Link]
-
Electrochemical Synthesis of Benzo[d]imidazole via Intramolecular C(sp3)–H Amination. (2021, December 17). American Chemical Society. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino) - Ijarse. (n.d.). International Journal of Advanced Research in Science and Engineering. Retrieved from [Link]
-
Synthesis of new benzimidazole derivatives from 1,5- benzodiazepines through a new rearrangements in the presence of dmf-dma and hydrazine hydrate. (2023, January 24). ResearchGate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. (2026, January 9). Journal of the American Chemical Society. Retrieved from [Link]
-
IJCRT.org. (2025, March 3). Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. Retrieved from [Link]
-
California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). Retrieved from [Link]
Sources
- 1. This compound | 40608-76-2 [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. ijcrt.org [ijcrt.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Benzimidazolium quaternary ammonium salts: synthesis, single crystal and Hirshfeld surface exploration supported by theoretical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Benzimidazole Synthesis Temperature Management
A Guide for Researchers, Scientists, and Drug Development Professionals
Foundational Principles: Why Temperature is the Critical Parameter
Welcome to the technical support center for benzimidazole synthesis. As a heterocyclic scaffold of immense importance in medicinal chemistry, mastering its synthesis is crucial.[1][2] Of all the reaction parameters you will control, temperature is arguably the most influential. It governs not only the reaction rate but also the selectivity and final purity of your product. Understanding the thermodynamics and kinetics of the condensation reaction is the first step toward proactive control and effective troubleshooting.
The most common synthetic routes, the Phillips-Ladenburg (from carboxylic acids) and Weidenhagen (from aldehydes) reactions, involve a key dehydrative cyclization step.[3] This intramolecular condensation is an endothermic process that requires a significant energy input to overcome the activation barrier. However, the starting material, o-phenylenediamine (OPD), and the benzimidazole product itself are susceptible to degradation and side reactions at excessive temperatures.[4][5] Therefore, successful synthesis lies in identifying and maintaining an optimal thermal window that balances reaction kinetics with compound stability.
Proactive Temperature Management & Protocols
Effective temperature control begins with selecting the appropriate methodology for your target compound. Below are protocols for common synthesis routes with an emphasis on thermal management.
Protocol 1: Classic Phillips Condensation with Formic Acid
This method is a robust procedure for synthesizing the parent benzimidazole ring.[6]
Reaction: o-phenylenediamine + Formic Acid → Benzimidazole
Step-by-Step Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 eq).
-
Slowly add an excess of 90% formic acid (approx. 1.5 eq). The initial reaction is often exothermic.
-
Heat the mixture in a water bath or oil bath to 100 °C.[6][7]
-
Maintain this temperature for 2 hours, monitoring the reaction by TLC (Thin Layer Chromatography).
-
After completion, cool the reaction to room temperature.
-
Slowly add 10% sodium hydroxide solution until the mixture is just alkaline to litmus paper to precipitate the product.
-
Collect the crude product by vacuum filtration and wash with cold water.
Causality & Rationale:
-
Why 100 °C? This temperature provides sufficient energy for the dehydrative cyclization to proceed efficiently without significant degradation of the OPD starting material.[7]
-
Why an excess of formic acid? Using a safe excess ensures the complete consumption of the more valuable o-phenylenediamine.[7]
Protocol 2: Catalytic Condensation with Aldehydes at Ambient Temperature
Modern methods often employ catalysts to lower the activation energy, allowing the reaction to proceed at milder temperatures. This is particularly useful for sensitive substrates.
Reaction: o-phenylenediamine + Substituted Benzaldehyde + Catalyst → 2-Arylbenzimidazole
Step-by-Step Procedure:
-
To a stirred solution of o-phenylenediamine (1.0 mmol) in a suitable solvent like chloroform (5 mL), add a catalyst such as ammonium chloride (4 mmol).[8][9]
-
Add the desired aldehyde (1.0 mmol) to the mixture.
-
Continue stirring the reaction at room temperature (20-25 °C) for the specified time (typically 2-6 hours).[3][9]
-
Monitor the reaction progress using TLC.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, filter, and concentrate to yield the crude product for purification.
Causality & Rationale:
-
Ambient Temperature Operation: The use of a catalyst like NH4Cl or various metal complexes facilitates the cyclization step, circumventing the need for high thermal energy input.[2][9][10] This minimizes the risk of side reactions and is advantageous for substrates with thermally labile functional groups.
Comparative Data on Synthesis Methods
| Method | Reactants | Typical Temperature | Key Advantages | Common Issues |
| Phillips Condensation | o-phenylenediamine, Carboxylic Acid | 100–180 °C[7][11] | Robust, high yield for simple substrates | High energy, potential for side reactions |
| Weidenhagen Reaction | o-phenylenediamine, Aldehyde | Room Temp to 140 °C[3] | Milder conditions, broad aldehyde scope | Selectivity issues (1,2-disubstitution)[12] |
| Microwave-Assisted | Various | 100–150 °C | Drastically reduced reaction times[13] | Requires specialized equipment |
| High-Temp Water | o-phenylenediamine, Benzoic Acid | 250–400 °C[14][15] | Green solvent, high purity possible[15] | Requires high-pressure autoclave[14] |
Troubleshooting Guide & FAQs
This section addresses common problems encountered during benzimidazole synthesis, with a focus on temperature-related solutions.
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving common issues.
Caption: A logical workflow for troubleshooting benzimidazole synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low, and TLC shows a lot of unreacted o-phenylenediamine. What's the first thing I should adjust?
A: This is a classic sign that the reaction has not been supplied with sufficient activation energy for the rate-limiting cyclization step.
-
Primary Cause: The reaction temperature is likely too low. The condensation of o-phenylenediamines with carboxylic acids or aldehydes is an equilibrium process, and heat is required to drive the reaction forward by removing water.
-
Recommended Action: Gradually increase the reaction temperature in 10-20 °C increments. For a reaction at 100 °C, consider increasing to 120 °C.[3] Monitor the progress carefully by TLC. Alternatively, you can prolong the reaction time at the current temperature. For some systems, switching to a higher-boiling solvent may be necessary to achieve the required temperature.
Q2: My reaction mixture turns dark brown or black at high temperatures, and the final product is impure. What is happening?
A: This indicates thermal degradation of your starting materials or product. o-Phenylenediamine (OPD) is particularly susceptible to oxidative polymerization at elevated temperatures, which often results in deeply colored, insoluble byproducts.[16]
-
Primary Cause: The reaction temperature is too high, exceeding the stability threshold of the reactants. This can be exacerbated by the presence of atmospheric oxygen.
-
Recommended Action:
-
Reduce Temperature: Immediately lower the reaction temperature. Many modern syntheses can be performed at temperatures below 100 °C or even at room temperature with the right catalyst.[2][10]
-
Use an Inert Atmosphere: If high temperatures are unavoidable, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions.
-
Consider Catalysis: Investigate using a catalyst that can promote the reaction under milder conditions.[8]
-
Q3: I'm performing a Weidenhagen reaction with an aldehyde and getting a mixture of the desired 2-substituted benzimidazole and an unexpected 1,2-disubstituted byproduct. How can temperature control help?
A: This is a common selectivity issue. The initially formed 2-substituted benzimidazole still possesses a reactive N-H proton. This can react with a second molecule of the aldehyde to form a Schiff base, which is then reduced or rearranged to the 1,2-disubstituted product.
-
Role of Temperature: Higher temperatures can favor the formation of the thermodynamically more stable 1,2-disubstituted product.
-
Recommended Action:
-
Lower the Temperature: Attempt the reaction at a lower temperature. For instance, if you are refluxing in ethanol (78 °C), try running the reaction at 40-50 °C for a longer duration.[12]
-
Control Stoichiometry: Use a slight excess of the o-phenylenediamine relative to the aldehyde (e.g., 1.1 : 1) to ensure the aldehyde is consumed before it can react a second time.
-
Catalyst Choice: Certain catalysts, like Erbium(III) triflate, have been shown to selectively produce 2-monosubstituted products at low temperatures (e.g., 1 °C).[12]
-
Reaction Mechanism and Temperature-Sensitive Steps
The following diagram illustrates the generalized mechanism for the condensation of o-phenylenediamine with an aldehyde, highlighting the critical, temperature-dependent step.
Caption: Key steps in benzimidazole formation from an aldehyde.
The final Dehydrative Aromatization is the key step where thermal energy is most critical. Insufficient heat leads to the accumulation of the benzimidazoline intermediate and low yields of the final aromatic product. Conversely, excessive heat during this or any other step can lead to the degradation pathways discussed above.
References
-
Dubey, R., & Moorthy, N. S. H. N. (2007). 2-Substituted aryl and alkyl benzimidazole derivative were synthesized using microwave. Chemical & Pharmaceutical Bulletin, 55(1), 115-117. [Link]
-
Banu, S., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 27(19), 6688. [Link]
-
Dudd, L. M., et al. (2003). Synthesis of benzimidazoles in high-temperature water. Green Chemistry, 5, 187-192. [Link]
-
Wagner, E. C., & Millett, W. H. (1939). Benzimidazole. Organic Syntheses, 19, 12. [Link]
-
Wang, Z., et al. (2018). Highly Efficient and Ambient-Temperature Synthesis of Benzimidazoles via Co(III)/Co(II)-Mediated Redox Catalysis. Molecules, 23(12), 3322. [Link]
-
Al-Ostath, A. A., et al. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Advances, 13, 32757-32768. [Link]
-
Sharma, P., & Kumar, A. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 3(2), 1-18. [Link]
-
da Silva, F. S., et al. (2014). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 10, 233-241. [Link]
-
Polshettiwar, V., & Varma, R. S. (2008). Synthesis of benzimidazoles in high-temperature water. Green Chemistry, 10(7), 743-745. [Link]
-
AdiChemistry. (n.d.). Phillips Condensation Reaction. [Link]
-
Yan, Y., et al. (2019). Exothermic laws applicable to the degradation of o-phenylenediamine in wastewater via a Fe3+/H2O2 homogeneous quasi-Fenton system. RSC Advances, 9(46), 26283-26290. [Link]
-
Yan, Y., et al. (2019). Exothermic laws applicable to the degradation of o-phenylenediamine in wastewater via a Fe3+/H2O2 homogeneous quasi-Fenton system. RSC Advances. [Link]
-
Wikipedia. (2024). Bose–Einstein condensate. [Link]
-
ResearchGate. (2017). What is the best method for preparing benzimidazole from o-phenylenediamine?. [Link]
-
Yan, Y., et al. (2019). Exothermic laws applicable to the degradation of o-phenylenediamine in wastewater via a Fe3+/H2O2 homogeneous quasi-Fenton system. SciSpace. [Link]
-
ResearchGate. (n.d.). Temperature-dependent mechanism of the condensation reaction. [Link]
-
Kumar, P., et al. (2018). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Chemistry. [Link]
-
Zhang, M., et al. (2022). Pressure-Induced Polymerization: Addition and Condensation Reactions. Polymers, 14(18), 3740. [Link]
-
de Souza, G. D., et al. (2021). Topography of the free energy landscape of Claisen–Schmidt condensation: solvent and temperature effects on the rate-controlling step. Physical Chemistry Chemical Physics, 23(3), 1845-1854. [Link]
-
ResearchGate. (2019). Evaluation of the Thermal Stability of Poly (O–phenylenediamine) (PoPD) by Thermogravimetric Analysis (TGA). [Link]
-
Kim, Y., et al. (2020). Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. ACS Omega, 5(29), 18277–18283. [Link]
Sources
- 1. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Exothermic laws applicable to the degradation of o-phenylenediamine in wastewater via a Fe3+/H2O2 homogeneous quasi-Fenton system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exothermic laws applicable to the degradation of o-phenylenediamine in wastewater via a Fe3+/H2O2 homogeneous quasi-Fenton system - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. adichemistry.com [adichemistry.com]
- 12. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 13. Benzimidazole synthesis [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of benzimidazoles in high-temperature water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Selection for 2-Benzyl-5-methoxy-1H-benzo[D]imidazole Reactions
Welcome to the technical support guide for reactions involving 2-Benzyl-5-methoxy-1H-benzo[d]imidazole. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocol recitation to explore the fundamental principles governing solvent selection, providing you with the rationale needed to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary solvent properties to consider for reactions with this compound?
A1: The selection of an appropriate solvent is critical and hinges on three main pillars:
-
Solubility: First and foremost, the solvent must dissolve the starting materials, reagents, and any catalysts to a sufficient extent for the reaction to occur in the solution phase. Benzimidazole derivatives generally exhibit limited solubility in water but are more soluble in organic solvents like alcohols, xylene, and polar aprotic solvents.[1]
-
Reaction Mechanism Compatibility: The solvent's properties must align with the reaction mechanism. For instance, condensation reactions for the initial synthesis often require high temperatures, favoring high-boiling point nonpolar solvents. In contrast, subsequent N-alkylation, typically an SN2 reaction, is dramatically accelerated in polar aprotic solvents.[2][3]
-
Reaction Temperature: The solvent's boiling point dictates the maximum temperature achievable at atmospheric pressure. This is crucial for reactions requiring significant thermal energy to overcome activation barriers, such as the initial cyclocondensation to form the benzimidazole ring.[4]
Q2: I am preparing this compound via condensation. What type of solvent is recommended?
A2: For the synthesis of the benzimidazole core, typically through the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde, a high-boiling, non-polar, aprotic solvent is often the best choice. A common and effective solvent for this reaction is xylene .[5][6]
The causality here is twofold:
-
Temperature Requirement: The condensation reaction to form the imidazole ring involves the elimination of water and requires significant heat. Xylene's high boiling point (~140 °C) allows the reaction to be conducted at a temperature sufficient to drive the reaction forward.
-
Water Removal: Xylene can form an azeotrope with water, which allows for the removal of the water byproduct via a Dean-Stark apparatus, thereby driving the reaction equilibrium towards the product.
Q3: For an N-alkylation reaction on the benzimidazole core, what is the best class of solvents and why?
A3: N-alkylation of a benzimidazole is a classic bimolecular nucleophilic substitution (SN2) reaction. For this mechanism, polar aprotic solvents are unequivocally the superior choice.[2][7] Examples include N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN).
The rationale is based on the solvation of the nucleophile. In an N-alkylation, the benzimidazole is first deprotonated by a base (e.g., K₂CO₃, NaH) to form a benzimidazolide anion, which is the active nucleophile.[8][9]
-
In Polar Aprotic Solvents: These solvents possess strong dipole moments that effectively solvate the cation (e.g., K⁺ or Na⁺) but do not form strong hydrogen bonds with the anion. This leaves the nucleophile "naked" and highly reactive, dramatically increasing the reaction rate.[7][10] For example, the reaction between bromoethane and potassium iodide is reported to be 500 times faster in acetone (a polar aprotic solvent) than in methanol (a polar protic solvent).[10]
-
In Polar Protic Solvents (e.g., ethanol, water): These solvents have O-H or N-H bonds and will form a "solvent cage" around the anionic nucleophile via strong hydrogen bonds. This cage stabilizes the nucleophile, increases the energy required for it to react, and thus significantly slows down the SN2 reaction rate.[2][3]
Q4: I'm observing a mixture of N1 and N3 alkylated products. Can solvent choice influence this regioselectivity?
A4: Yes, while steric and electronic factors of the benzimidazole substituents are the primary drivers of regioselectivity, the solvent system can play a role. The N-H of an unsymmetrical benzimidazole can exist on either nitrogen due to tautomerism, presenting two potential sites for alkylation.[9] The reaction environment, including the solvent and counter-ion, can influence the equilibrium between these tautomers and the relative reactivity of each nitrogen. While there is no universal rule, screening different solvents (e.g., comparing DMF, THF, and acetonitrile) can sometimes alter the ratio of the resulting regioisomers.
Troubleshooting Guide
Problem 1: My reaction has stalled or shows very low yield.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Poor Solubility of Starting Material | The reactants must be in solution to interact. This compound is a crystalline solid.[5] Action: Gently heat the mixture to improve solubility. If the reactants are still not dissolved, the chosen solvent is likely inappropriate. Consider a more polar solvent or a co-solvent system. For example, if your reaction is sluggish in THF, consider screening DMF or DMSO. |
| Incorrect Solvent Class for the Mechanism (e.g., Protic Solvent for SN2) | As detailed in FAQ A3, using a protic solvent like ethanol for an SN2 N-alkylation will create a hydrogen-bonded solvent cage around your benzimidazolide anion, drastically reducing its nucleophilicity and slowing the reaction.[2][7] Action: Switch to a dry, polar aprotic solvent such as DMF, DMSO, or acetonitrile. Ensure the solvent is anhydrous, as trace water can quench the anion.[9] |
| Reaction Temperature is Too Low | Chemical reactions require a certain activation energy. If the thermal energy of the system is insufficient, the reaction rate will be negligible. Action: If the mechanism and reagents are thermally stable, increase the temperature. If you are limited by the solvent's boiling point, you must switch to a higher-boiling solvent (e.g., from acetonitrile [b.p. 82 °C] to DMF [b.p. 153 °C]). |
Problem 2: Significant side product formation is observed via TLC/LC-MS.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Solvent Reactivity | Some solvents can participate in side reactions. For example, under strongly basic or high-temperature conditions, DMF can decompose or act as a formylating agent. Action: Ensure your chosen solvent is inert under the reaction conditions. If in doubt, switch to a different solvent of the same class (e.g., from DMF to DMSO). |
| Thermal Degradation | High temperatures required by a high-boiling solvent may be causing the starting material or product to decompose. Action: Attempt the reaction in a lower-boiling solvent at a reduced temperature, even if it requires a longer reaction time. For instance, a reaction refluxing in xylene (~140 °C) might be viable in toluene (~111 °C) over an extended period. |
| Excess Reagent Side Reactions | In N-alkylation, using an excess of the alkylating agent can sometimes lead to the formation of undesired quaternary salts.[9] Action: This is less a solvent issue and more a stoichiometry problem. Reduce the equivalents of your alkylating agent to 1.05-1.1 equivalents. A good solvent will ensure homogeneity, allowing for more precise reactivity. |
Solvent Properties Reference Table
The following table summarizes the properties of solvents commonly used in benzimidazole chemistry.
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (ε) | Type | Recommended Use Case |
| Xylene | C₈H₁₀ | ~140 | 2.3 | Nonpolar Aprotic | Synthesis (Condensation)[5][6] |
| Toluene | C₇H₈ | 111 | 2.4 | Nonpolar Aprotic | Synthesis (Condensation) |
| Ethanol | C₂H₅OH | 78 | 25 | Polar Protic | Recrystallization, some condensations[11] |
| Methanol | CH₃OH | 65 | 33 | Polar Protic | Not ideal for SN2, but used in some condensations[12] |
| Acetonitrile (ACN) | CH₃CN | 82 | 37.5 | Polar Aprotic | N-Alkylation (SN2)[13] |
| Acetone | C₃H₆O | 56 | 21 | Polar Aprotic | N-Alkylation (SN2)[9] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 38 | Polar Aprotic | N-Alkylation (SN2)[8] |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 189 | 47 | Polar Aprotic | N-Alkylation (SN2) |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.5 | Polar Aprotic | General purpose, less polar |
| Chloroform | CHCl₃ | 61 | 4.8 | Weakly Polar Aprotic | Used in some specific condensation protocols[4][14] |
Visualized Workflows and Concepts
Solvent Selection Workflow
This diagram outlines a logical decision-making process for selecting a suitable solvent system.
Caption: A decision tree for selecting an appropriate reaction solvent.
Mechanism: The SN2 Solvent Effect
This diagram illustrates why polar aprotic solvents are superior for SN2 reactions like N-alkylation.
Caption: Protic vs. Aprotic solvent effects on an SN2 nucleophile.
Experimental Protocols
Protocol: Parallel Solvent Screening for N-Alkylation
This protocol provides a robust method for efficiently determining the optimal solvent for the N-alkylation of this compound.
Objective: To compare the efficacy of different polar aprotic solvents (DMF, DMSO, ACN) for the N-methylation of the title compound using methyl iodide.
Materials:
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Methyl Iodide (CH₃I)
-
Solvents: Anhydrous DMF, Anhydrous DMSO, Anhydrous Acetonitrile
-
Reaction vials (e.g., 4 mL) with stir bars and screw caps
-
Heating block or oil bath with temperature control
-
TLC plates (silica gel), mobile phase (e.g., 7:3 Hexane:Ethyl Acetate), and visualization method (UV lamp)
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, weigh 23.8 mg (0.1 mmol, 1.0 eq) of this compound into each of three separate, labeled reaction vials.
-
Base Addition: To each vial, add 27.6 mg (0.2 mmol, 2.0 eq) of anhydrous potassium carbonate.
-
Solvent Addition:
-
To Vial 1, add 1.0 mL of anhydrous DMF.
-
To Vial 2, add 1.0 mL of anhydrous DMSO.
-
To Vial 3, add 1.0 mL of anhydrous Acetonitrile.
-
-
Reagent Addition: While stirring, add 7 µL (0.11 mmol, 1.1 eq) of methyl iodide to each vial. Immediately cap the vials tightly.
-
Reaction: Place all three vials in a pre-heated block set to 60 °C. Allow the reactions to stir for a set time (e.g., 4 hours).
-
Monitoring: After the designated time, remove the vials from heat and allow them to cool. Take a small aliquot from each reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate alongside a spot of the starting material.
-
Analysis: Develop the TLC plate in the chosen mobile phase. Visualize the spots under a UV lamp. Compare the consumption of starting material and the formation of the new, less polar product spot(s) across the three lanes. The solvent that shows the most complete conversion is the most effective under these conditions.
-
Work-up (for the best condition): Once the optimal solvent is identified and the reaction is scaled up, the typical work-up involves filtering off the inorganic base, diluting the filtrate with a larger volume of ethyl acetate, washing with water and brine to remove the high-boiling solvent (e.g., DMF/DMSO), drying the organic layer over Na₂SO₄, and concentrating under reduced pressure. The crude product can then be purified by column chromatography.[9]
References
-
Title: SN2 Effect of Solvent Source: OpenOChem Learn URL: [Link]
-
Title: 11.3: Characteristics of the SN2 Reaction Source: Chemistry LibreTexts URL: [Link]
-
Title: What are the effects of solvents on SN1 and SN2 reactions? Source: Quora URL: [Link]
-
Title: 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction Source: YouTube URL: [Link]
-
Title: What effect does the polarity of a solvent have on an Sn2 Reaction? Source: Reddit URL: [Link]
-
Title: Benzimidazole Source: Solubility of Things URL: [Link]
-
Title: Benzimidazole | C7H6N2 Source: PubChem - NIH URL: [Link]
-
Title: Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene Source: ResearchGate URL: [Link]
-
Title: Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives Source: PARIPEX - INDIAN JOURNAL OF RESEARCH URL: [Link]
-
Title: Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene Source: ACS Publications URL: [Link]
-
Title: Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity Source: Beilstein Journals URL: [Link]
-
Title: N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents Source: Semantic Scholar URL: [Link]
-
Title: N‐Alkylation of benzimidazole. Source: ResearchGate URL: [Link]
-
Title: Benzimidazole synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles Source: ResearchGate URL: [Link]
-
Title: A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates Source: Bentham Science URL: [Link]
-
Title: Recent achievements in the synthesis of benzimidazole derivatives Source: RSC Publishing URL: [Link]
-
Title: Synthesis, characterization and anticonvulsant evaluation of new derivatives derived from 5-methoxy-2-mercapto benzimidazole Source: Scholars Research Library URL: [Link]
-
Title: “All-water” chemistry of tandem N-alkylation–reduction–condensation for synthesis of N-arylmethyl-2-substituted benzimidazoles Source: RSC Publishing URL: [Link]
-
Title: Failure on N-alkylation of benzimidazole. Source: ResearchGate URL: [Link]
-
Title: Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics Source: PMC - NIH URL: [Link]
-
Title: Synthesis Of Benzimidazole Derivatives By Condensation Reaction Using H-Alpha Zeolite As Catalyst. Source: ResearchGate URL: [Link]
Sources
- 1. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 3. quora.com [quora.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 40608-76-2 [chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Benzimidazole Derivative Synthesis
Welcome to the technical support center for benzimidazole derivative synthesis. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this vital class of heterocyclic compounds. Benzimidazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2][3] However, their synthesis is not without challenges.
This document moves beyond simple protocols to provide in-depth, field-tested insights into the causal factors behind common synthetic issues. Here, you will find a structured troubleshooting guide in a direct question-and-answer format, detailed experimental procedures, and visual aids to clarify complex mechanisms and workflows. Our goal is to empower you to diagnose problems, optimize your reactions, and achieve consistent, high-yield results.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-substituted benzimidazoles?
There are two primary classical methods. The Phillips-Ladenburg synthesis involves the condensation of an o-phenylenediamine with a carboxylic acid (or its derivative, like an ester or anhydride) at high temperatures, often in the presence of a strong acid.[4][5][6] The Weidenhagen reaction utilizes an aldehyde as the carbonyl source, which condenses with the o-phenylenediamine.[5][6][7] Modern variations of these methods often employ catalysts to achieve milder reaction conditions and higher yields.[2][8]
Q2: How do I choose the appropriate starting materials?
Your choice of o-phenylenediamine and the corresponding carboxylic acid or aldehyde directly dictates the final structure.
-
For the Benzene Portion: The substituents on the o-phenylenediamine ring will be incorporated into the 4, 5, 6, or 7-positions of the benzimidazole core.
-
For the 2-Position: The "R" group from your carboxylic acid (R-COOH) or aldehyde (R-CHO) will become the substituent at the 2-position of the benzimidazole ring. The choice between an aldehyde and a carboxylic acid can depend on availability, reactivity, and the stability of the starting material. Aldehydes are often more reactive but can be prone to over-oxidation or side reactions.
Q3: What is the general reaction mechanism?
The synthesis proceeds via a condensation-cyclization pathway. First, one of the amino groups of the o-phenylenediamine attacks the carbonyl carbon of the aldehyde or carboxylic acid to form a Schiff base or amide intermediate, respectively. This is followed by an intramolecular cyclization where the second amino group attacks the imine or amide carbon. The final step is a dehydration (or loss of water) to form the aromatic benzimidazole ring.
Caption: Troubleshooting workflow for low yield issues.
Category 2: Side Product Formation
Q: My TLC shows multiple spots, including a major byproduct. What are the common side reactions?
A: The most common side reaction, especially when using a 1:1 ratio of diamine to aldehyde, is the formation of the 1,2-disubstituted benzimidazole.
-
Causality & Explanation: After the initial 2-substituted benzimidazole is formed, the remaining N-H proton is still nucleophilic. It can react with a second molecule of the aldehyde to form a 1-benzyl (or alkyl) substituted byproduct. This is particularly prevalent with reactive aldehydes. [9]* Solutions:
-
Adjust Stoichiometry: To favor the mono-condensation product, use an excess of the o-phenylenediamine relative to the aldehyde (e.g., a 2:1 or even 4:1 ratio). [9]This increases the probability that an aldehyde molecule will react with a fresh diamine rather than the product.
-
Catalyst Choice: Certain catalysts can selectively promote the formation of either the mono- or di-substituted product. For example, Er(OTf)3 has been shown to selectively produce the 1,2-disubstituted product when a 1:2 ratio of diamine to aldehyde is used. [9]Conversely, running the reaction without such a catalyst can favor the 2-substituted product. [9] 3. Control Reaction Conditions: Lowering the reaction temperature and time can help minimize the formation of the di-substituted product once the desired mono-substituted product has formed.
-
Category 3: Purification Challenges
Q: My product is proving difficult to purify. What are the best methods for benzimidazoles?
A: Purification typically involves recrystallization or column chromatography, but the polar nature of the benzimidazole nucleus can present challenges.
-
Causality & Explanation: The N-H and imidazole nitrogen atoms make benzimidazoles polar and capable of strong hydrogen bonding. This can lead to poor solubility in non-polar solvents and streaking on silica gel columns. Some derivatives can also be unstable on silica. [10]* Solutions:
-
Recrystallization: This is often the preferred method.
-
Solvent Screening: Test a range of solvents. Common successful systems include ethanol, water (for more polar derivatives), or mixed solvent systems like ethanol/water, hexane/ethyl acetate, or methanol/dichloromethane. [11][12][13] * Decolorization: If your product is colored, adding a small amount of activated charcoal to the hot solution during recrystallization can remove colored impurities. Be sure to filter the hot solution to remove the charcoal. [10][14][15] 2. Column Chromatography:
-
Solvent System: A common mobile phase is a gradient of ethyl acetate in hexanes. For more polar compounds, adding methanol to dichloromethane or ethyl acetate is effective.
-
Tailing Reduction: To prevent streaking (tailing) on the silica gel, add a small amount (0.5-1%) of triethylamine or ammonia to the eluent. This deactivates the acidic silanol groups on the silica surface, which can strongly interact with the basic nitrogen atoms of the benzimidazole.
-
-
Acid-Base Extraction: Before purification, an acid-base wash can remove many impurities. Dissolve the crude product in an organic solvent (like ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to remove basic impurities, and then wash with a dilute base (e.g., saturated NaHCO3) to remove acidic starting materials or byproducts.
-
| Purification Method | Recommended Solvents/Additives | Best For |
| Recrystallization | Ethanol, Water, Ethanol/Water, Hexane/Ethyl Acetate [11][12] | Removing minor impurities from solid products. |
| Column Chromatography | Hexanes/Ethyl Acetate, DCM/Methanol | Separating complex mixtures or isomers. |
| Additive for Column | 0.5-1% Triethylamine or Ammonia in eluent | Reducing peak tailing for polar benzimidazoles. |
| Decolorization | Activated Carbon (Charcoal) [10][15] | Removing persistent colored impurities. |
Category 4: Characterization Issues
Q: My ¹H NMR spectrum is confusing. What are the key signals to look for?
A: The ¹H NMR spectrum of a benzimidazole has very characteristic signals that confirm its structure.
-
Causality & Explanation: The chemical environment of each proton determines its chemical shift. The aromatic system and the nitrogen atoms create distinct regions in the spectrum.
-
Key Signals: (Using DMSO-d₆ as a common solvent)
-
N-H Proton: This is the most characteristic signal. It appears as a broad singlet far downfield, typically between 12.0 and 13.6 ppm . [1]Its broadness is due to quadrupolar coupling with the adjacent nitrogen and chemical exchange. [1]This signal is a definitive indicator of the benzimidazole N-H.
-
Aromatic Protons (Benzene Ring): The protons on the fused benzene ring typically resonate between 7.0 and 8.3 ppm . [1]The splitting patterns will depend on the substitution.
-
2-Substituent Protons: The chemical shifts of the protons on the group at the 2-position will depend entirely on the nature of that substituent (e.g., alkyl, aryl).
-
Experimental Protocols
Protocol 1: General Procedure for Synthesis of 2-Aryl Benzimidazoles from an Aldehyde
This protocol is a representative modern method using a catalyst under mild conditions. [16][17]
-
Reaction Setup: To a 50 mL round-bottom flask, add o-phenylenediamine (1.0 mmol, 1.0 eq), the desired aromatic aldehyde (1.0 mmol, 1.0 eq), and a suitable solvent (e.g., 10 mL of ethanol or a 3:1 mixture of CHCl₃:MeOH). [17]2. Catalyst Addition: Add the catalyst. For example, add p-toluenesulfonic acid (p-TsOH) (0.2 mmol, 20 mol%) or a heterogeneous catalyst like Au/TiO₂ (1 mol% Au). [16][17]3. Reaction: Stir the mixture at room temperature or heat to a moderate temperature (e.g., 50-80°C). [16]Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot disappears (typically 2-6 hours).
-
Work-up:
-
If using a heterogeneous catalyst, filter the reaction mixture to recover the catalyst. [17] * Pour the reaction mixture into a beaker containing ice-cold water (approx. 50 mL) to precipitate the crude product. [18] * Alternatively, if the product is soluble, neutralize the mixture with a saturated solution of sodium bicarbonate (Na₂CO₃) and extract with an organic solvent like ethyl acetate (3 x 20 mL). [16]5. Isolation:
-
If precipitated, collect the solid by vacuum filtration, wash with cold water, and air dry. [18][14] * If extracted, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-substituted benzimidazole. [18]
Protocol 2: ¹H NMR Sample Preparation
-
Weigh Sample: Accurately weigh 5-20 mg of your purified benzimidazole derivative into a clean, dry vial. [1]2. Add Solvent: Add approximately 0.6-0.7 mL of a deuterated NMR solvent. DMSO-d₆ is highly recommended as it effectively dissolves most benzimidazoles and allows for the clear observation of the N-H proton. [1]3. Dissolve: Vortex or gently warm the vial to fully dissolve the sample.
-
Transfer: Transfer the solution to a clean NMR tube using a pipette.
-
Acquire Spectrum: Acquire the ¹H NMR spectrum according to the spectrometer's standard operating procedures.
References
-
General Mechanism of Benzimidazole formation. ResearchGate. Available at: [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI. Available at: [Link]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC. Available at: [Link]
- A process for the preparation of benzimidazole derivatives and their salts. Google Patents.
-
The Microwave Assisted and Efficient Synthesis of 2-Substituted Benzimidazole Mono-Condensation of O-Phenylenediamines and Aldehyde. Taylor & Francis Online. Available at: [Link]
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. Available at: [Link]
-
An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science. Available at: [Link]
- A process for the optical purification of benzimidazole derivatives. Google Patents.
-
Various approaches for the synthesis of benzimidazole derivatives... ResearchGate. Available at: [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journals. Available at: [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. PMC - NIH. Available at: [Link]
-
On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. PMC - NIH. Available at: [Link]
-
BENZIMIDAZOLE SYNTHESIS#PREPARATION OF BENZIMIDAZOLE#PROPERTIES OF BENZIMIDAZOLE. YouTube. Available at: [Link]
-
Phillips‐Ladenburg Benzimidazole Synthesis. CoLab. Available at: [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Available at: [Link]
-
To synthesize Benzimidazole from o-phenylenediamine. CUTM Courseware. Available at: [Link]
-
Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Publishing. Available at: [Link]
-
Expedient synthesis of benzimidazoles using amides. The Royal Society of Chemistry. Available at: [Link]
-
An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. ResearchGate. Available at: [Link]
-
NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES. Available at: [Link]
-
BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. Available at: [Link]
-
Benzimidazole. Organic Syntheses Procedure. Available at: [Link]
-
The Phillips–Ladenburg imidazole synthesis. ResearchGate. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]
-
Go-to recrystallization solvent mixtures. Reddit. Available at: [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. Available at: [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. NIH. Available at: [Link]
-
Synthesis of Benzimidazole Derivatives: Microwave Approach review. ijarsct. Available at: [Link]
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 8. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts - Google Patents [patents.google.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. reddit.com [reddit.com]
- 14. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Biological Profile of 2-Benzyl-5-methoxy-1H-benzo[d]imidazole and Other Benzimidazole Analogs
Sources
- 1. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, biological evaluation, and in silico studies of novel N -substituted-2-(3,4,5-trimethoxyphenyl)-1 H -benzo[ d ]imidazole-6-carboxam ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04492D [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
validating the anticancer activity of 2-Benzyl-5-methoxy-1H-benzo[D]imidazole
A Comparative Guide to Validating the Anticancer Activity of 2-Benzyl-5-methoxy-1H-benzo[d]imidazole
A Senior Application Scientist's Guide to Preclinical Validation
Authored for Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a wide range of biological targets, making it a "privileged structure" in drug discovery.[1][2] Within this class, this compound emerges as a compound of interest. This guide provides a comprehensive, technically grounded framework for validating its anticancer potential, comparing its performance against the well-established chemotherapeutic agent, Doxorubicin.
Our approach is structured as a logical, multi-stage validation workflow. We will proceed from initial broad-spectrum cytotoxicity screening to more nuanced investigations into the specific mechanisms of cell death, such as apoptosis and cell cycle arrest. This sequential methodology ensures that each experimental step is built upon a solid foundation of data, providing a robust and defensible preclinical assessment.
Part 1: Foundational Cytotoxicity Screening
Objective: The first critical step is to determine if this compound exhibits cytotoxic (cell-killing) effects against cancer cells and to quantify this activity. This is achieved by establishing a dose-response curve and calculating the Half-Maximal Inhibitory Concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cell population.
Comparative Cohorts:
-
Test Article: this compound
-
Positive Control: Doxorubicin (a standard chemotherapy drug with a known mechanism of action involving DNA intercalation and topoisomerase II inhibition)[3][4][5]
-
Vehicle Control: The solvent used to dissolve the test article (e.g., DMSO), to ensure it has no independent effect on cell viability.
-
Untreated Control: Cells in media alone, representing 100% viability.
Experimental Workflow: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6] Metabolically active cells contain dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[6]
Figure 1: Workflow for MTT Cell Viability Assay.
Data Interpretation:
The results from the MTT assay are typically presented in a dose-response curve, plotting drug concentration against cell viability. From this, the IC50 value is calculated. A lower IC50 value indicates greater potency.
| Compound | Cell Line: MCF-7 (Breast Cancer) | Cell Line: A549 (Lung Cancer) |
| IC50 (µM) | IC50 (µM) | |
| This compound | Hypothetical Value: 8.5 µM | Hypothetical Value: 12.2 µM |
| Doxorubicin | Expected Value: ~1.0 µM | Expected Value: ~0.8 µM |
| Vehicle Control (DMSO) | > 1% concentration | > 1% concentration |
Table 1: Hypothetical IC50 values. The goal is to demonstrate potent activity, ideally in the low micromolar or nanomolar range.
Part 2: Elucidating the Mechanism of Cell Death - Apoptosis vs. Necrosis
Objective: Having established cytotoxicity, the next crucial question is how the compound kills cancer cells. A desirable characteristic for an anticancer agent is the ability to induce apoptosis, or programmed cell death. This is a controlled, non-inflammatory process. The alternative, necrosis, is an uncontrolled form of cell death that can cause inflammation and damage to surrounding healthy tissue.
Methodology: Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay is the gold standard for differentiating between apoptotic and necrotic cells.[7][8]
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is normally located on the inner leaflet of the cell membrane.[9][10] During early apoptosis, PS flips to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[9][10]
-
Propidium Iodide (PI): PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late apoptosis or necrosis, where membrane integrity is lost, and it intercalates with DNA.[9]
By using both stains, we can distinguish four cell populations:
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Necrotic Cells: Annexin V-negative and PI-positive (less common).
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed and treat cells (e.g., MCF-7) with the IC50 concentration of this compound and Doxorubicin for a predetermined time (e.g., 24 hours). Include untreated and vehicle controls.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Centrifuge to pellet the cells.
-
Washing: Wash the cells with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add FITC-conjugated Annexin V and PI solution to the cells.[7]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[8]
-
Analysis: Analyze the stained cells immediately using a flow cytometer.
Data Interpretation:
The flow cytometer will generate quadrant plots showing the distribution of the cell populations. The goal is to see a significant shift from the viable quadrant (lower left) to the early and late apoptotic quadrants (lower right and upper right, respectively) in the drug-treated samples.
| Treatment (at IC50) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Untreated Control | ~95% | <5% | <1% |
| This compound | Hypothetical: 40% | Hypothetical: 35% | Hypothetical: 25% |
| Doxorubicin | Expected: ~30% | Expected: ~30% | Expected: ~40% |
Table 2: Hypothetical data from Annexin V/PI analysis, demonstrating a strong induction of apoptosis by the test compound.
Part 3: Mechanistic Deep Dive - Cell Cycle and Protein Expression
Objective: To further understand the apoptotic mechanism, we investigate the compound's effect on the cell cycle and key regulatory proteins. Many anticancer agents, including various benzimidazole derivatives, function by causing cell cycle arrest, which prevents cancer cells from proliferating and can trigger apoptosis.[1][11]
A. Cell Cycle Analysis
Methodology: Propidium Iodide Staining and Flow Cytometry
This technique measures the DNA content of individual cells.[12] Cells in the G1 phase of the cell cycle have a normal (2n) amount of DNA. Cells in the S phase are actively replicating their DNA (between 2n and 4n). Cells in the G2 or M (mitosis) phase have double the amount of DNA (4n).[12][13] A compound that causes cell cycle arrest will lead to an accumulation of cells in a specific phase.
Experimental Protocol:
-
Treatment & Harvesting: Treat cells as in the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.[13]
-
Staining: Treat the cells with RNase to prevent staining of RNA, and then stain with Propidium Iodide.
-
Analysis: Analyze the DNA content using a flow cytometer and model the cell cycle distribution using appropriate software.[13]
Data Interpretation:
| Treatment (at IC50) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Untreated Control | ~60% | ~25% | ~15% |
| This compound | Hypothetical: 20% | Hypothetical: 15% | Hypothetical: 65% |
| Doxorubicin | Expected: ~25% | Expected: ~10% | Expected: ~65% |
Table 3: Hypothetical cell cycle analysis data, suggesting the test compound induces G2/M phase arrest, similar to other known DNA-damaging agents and microtubule inhibitors.[1]
B. Analysis of Apoptotic Pathway Proteins
Objective: To confirm that the observed apoptosis is driven by specific molecular pathways. A common and critical pathway is the intrinsic or mitochondrial pathway, which is regulated by the Bcl-2 family of proteins.[14][15] This family includes anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax).[16][17] The ratio of Bax to Bcl-2 is a key determinant of a cell's fate. An increase in this ratio leads to mitochondrial membrane permeabilization, release of cytochrome c, and activation of executioner caspases (like Caspase-3), leading to cell death.[14][17]
Figure 2: The Intrinsic Apoptosis Pathway.
Methodology: Western Blotting
Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, Cleaved Caspase-3, and a loading control like β-actin).
Data Interpretation:
A successful validation would show that treatment with this compound leads to:
-
A decrease in the expression of the anti-apoptotic protein Bcl-2.
-
An increase in the expression of the pro-apoptotic protein Bax.
-
An increase in the level of Cleaved Caspase-3, the active form of the enzyme.
These results would provide strong mechanistic evidence that the compound induces apoptosis via the intrinsic mitochondrial pathway.
Conclusion and Future Directions
This guide outlines a rigorous, logical, and technically sound workflow for the initial preclinical validation of this compound as a potential anticancer agent. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies and consistently comparing its performance against a clinical standard like Doxorubicin, researchers can build a compelling case for its further development.
Positive and consistent results across these assays—demonstrating potent cytotoxicity, a clear induction of apoptosis, and modulation of key cell cycle and apoptotic proteins—would provide a strong rationale for advancing the compound to more complex in vitro models (e.g., 3D spheroids) and subsequent in vivo animal studies.
References
-
Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed. Available at: [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. Available at: [Link]
-
The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - Frontiers. Available at: [Link]
-
Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - Royal Society of Chemistry. Available at: [Link]
-
Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC. Available at: [Link]
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PubMed Central. Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available at: [Link]
-
Bcl-2 family - Wikipedia. Available at: [Link]
-
Doxorubicin pathways: pharmacodynamics and adverse effects - PMC. Available at: [Link]
-
Full article: Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential - Taylor & Francis Online. Available at: [Link]
-
Cancer: How does doxorubicin work? - eLife. Available at: [Link]
-
BCL-2 Family Proteins: Critical Checkpoints of Apoptotic Cell Death - AACR Journals. Available at: [Link]
-
Assaying cell cycle status using flow cytometry - PMC. Available at: [Link]
-
Broad mechanisms of action of benzimidazoles as anticancer agents... - ResearchGate. Available at: [Link]
-
Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms - Remedy Publications LLC. Available at: [Link]
-
Role of Bcl-2 family members on apoptosis: what we have learned from knock-out mice - ResearchGate. Available at: [Link]
-
Mechanism of action of doxorubicin - ResearchGate. Available at: [Link]
-
The Annexin V Apoptosis Assay - University of Virginia. Available at: [Link]
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review - Preprints.org. Available at: [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection - Boster Bio. Available at: [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification - JoVE. Available at: [Link]
-
Proliferation & Cell Cycle - Flow Cytometry Guide - Bio-Rad Antibodies. Available at: [Link]
-
Cell Cycle Analysis with Flow Cytometry - Biocompare. Available at: [Link]
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - ACS Publications. Available at: [Link]
-
Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - Semantic Scholar. Available at: [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - ACS Publications. Available at: [Link]
-
A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - NIH. Available at: [Link]
-
Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - NIH. Available at: [Link]
-
Recent Updates on Anticancer Potential of Benzimidazole Derivatives: A Review - Neuroquantology. Available at: [Link]
-
Synthesis and biological evaluation of benzo[d]imidazole derivatives as potential anti-cancer agents - PubMed. Available at: [Link]
-
Benzimidazole derivatives with anticancer activity. - ResearchGate. Available at: [Link]
-
Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - RSC Publishing. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PubMed Central. Available at: [Link]
-
Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aerugino - White Rose Research Online. Available at: [Link]
Sources
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 17. Bcl-2 family - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Bioactivity of 2-Benzyl-5-methoxy-1H-benzo[D]imidazole and Related Scaffolds
Prepared by: Senior Application Scientist, Gemini Division
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2][3][4] Its versatile biological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties, have driven extensive research into its derivatives.[2][4][5][6][7][8][9][10] This guide provides a comparative analysis of the bioactivity of a specific derivative, 2-Benzyl-5-methoxy-1H-benzo[D]imidazole, contextualized within the broader landscape of related benzimidazole compounds. We will delve into its synthesis, explore key biological activities through established experimental protocols, and present a comparative assessment against other notable benzimidazole derivatives. This analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the therapeutic potential of this chemical entity.
Chemical Profile of this compound
Structure:
Chemical Formula: C₁₅H₁₄N₂O
Molecular Weight: 238.28 g/mol
CAS Number: 40608-76-2[11]
The structure of this compound features a benzimidazole core substituted at the 2-position with a benzyl group and at the 5-position with a methoxy group. These substitutions are critical in defining its physicochemical properties and, consequently, its biological activity. The benzyl group can engage in hydrophobic and π-stacking interactions with biological targets, while the methoxy group can influence solubility and participate in hydrogen bonding.
Synthesis Protocol
The synthesis of this compound can be achieved through the condensation of 4-methoxy-o-phenylenediamine with phenylacetic acid.[12]
Experimental Protocol: Synthesis of this compound [12]
-
Reactant Preparation: Dissolve 4-methoxy-o-phenylenediamine (1.85 mmol) in xylene (10 mL) under constant stirring.
-
Addition of Reagents: Add phenylacetic acid (2.77 mmol) and boric acid (0.185 mmol) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up: After completion, cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure and dilute it with ethyl acetate (50 mL).
-
Extraction: Wash the organic phase with a saturated sodium bicarbonate solution (2 x 50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purification: Purify the resulting residue by silica gel column chromatography, eluting with a 10-15% hexane solution of ethyl acetate to yield the final product.
This method provides a reliable route to obtaining this compound with good yield and purity.[12]
Comparative Bioactivity Analysis
The bioactivity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. To provide a meaningful comparison, we will evaluate the potential antimicrobial, antifungal, and anticancer activities of this compound against other 2-substituted benzimidazole derivatives.
Antimicrobial and Antifungal Activity
Benzimidazole derivatives are known to exhibit a broad spectrum of antimicrobial and antifungal activities.[5][9][13][14][15][16][17] The mechanism of action often involves the inhibition of microbial growth through various pathways, including the disruption of microtubule polymerization in fungi.[18][19][20][21]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., bacteria or fungi) in a suitable broth medium.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds (this compound and comparators) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microbes without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (temperature, time) for microbial growth.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Comparative Data:
While direct MIC values for this compound are not extensively reported in the available literature, we can infer its potential activity based on studies of structurally similar compounds. For instance, various 2-substituted benzimidazoles have demonstrated significant activity against a range of bacterial and fungal strains.[5][9][22][23]
| Compound | Target Organism | MIC (µg/mL) | Reference |
| This compound | Candida albicans | Data not available | |
| 1-Nonyl-1H-benzo[d]imidazole | Candida species | 0.5-256 | [23] |
| 1-Decyl-1H-benzo[d]imidazole | Candida species | 0.5-256 | [23] |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | Candida albicans | 3.9 | [14] |
| Ketoconazole (Standard) | Candida glabrata | - | [24] |
The lipophilicity introduced by the benzyl group and the electronic effects of the methoxy group in this compound suggest potential for antifungal activity. Further empirical studies are required to quantify its efficacy relative to established antifungal agents.
Anticancer Activity
The anticancer potential of benzimidazole derivatives is a significant area of research, with several compounds demonstrating potent activity against various cancer cell lines.[10][25][26][27][28] The proposed mechanisms of action are diverse and include inhibition of tubulin polymerization, topoisomerase inhibition, and interference with signaling pathways crucial for cancer cell proliferation and survival.[25][27]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.
Comparative Data:
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast Cancer) | Data not available | |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | HepG2 (Liver Cancer) | 0.39 µg/mL | [25] |
| Ethyl 2-(4-(piperidine-1-yl)phenyl)-1H-benzo[d]imidazole-5-carboxylate | HCT-116 (Colorectal Cancer) | 16.82 | [25] |
| Doxorubicin (Standard) | Various | 4.17 - 5.57 | [25] |
The structural motifs of this compound are present in other benzimidazole derivatives with documented anticancer activity. The benzyl group at the 2-position is a common feature in many bioactive benzimidazoles, suggesting that the target compound warrants investigation as a potential anticancer agent.
Mechanistic Insights and Signaling Pathways
The diverse bioactivities of benzimidazole derivatives stem from their ability to interact with various biological targets. A key mechanism, particularly for their anthelmintic and potential anticancer effects, is the disruption of microtubule dynamics.
dot
Caption: Workflow for benzimidazole synthesis and screening.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. While direct comparative bioactivity data is currently limited, the analysis of structurally related compounds suggests its potential as an antimicrobial, antifungal, and anticancer agent. The established synthesis protocol provides a clear path for obtaining the compound for further investigation.
Future research should focus on a systematic evaluation of the bioactivity of this compound against a panel of clinically relevant microbial strains and cancer cell lines. Elucidating its precise mechanism of action and identifying its molecular targets will be crucial for its development as a potential drug candidate. Furthermore, structure-activity relationship (SAR) studies involving modifications of the benzyl and methoxy substituents could lead to the discovery of derivatives with enhanced potency and selectivity.
References
- Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology. (URL: )
- Anthelmintics Benzimidazole deriv
- A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEM
- Mechanism of action of benzimidazole derivatives as anthelmintic.
- This compound synthesis - chemicalbook. (URL: )
- Comparative Studies of Benzimidazoles Synthetic Routes and its Biological Activity. (URL: )
- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv
- Biological activities of benzimidazole deriv
- Concise on Some Biologically Important 2-Substituted Benzimidazole Deriv
- Comparative Analysis of Synthetic Benzimidazole Derivatives: Protocols, Performance, and Biological Activity - Benchchem. (URL: )
- Benzimidazole(s)
- Bioactive 2‐substituted benzimidazole derivatives.
- Design, Synthesis and Bioactivity of Benzimidazole–2–Carbamates as Soil–Borne Anti–Fungal Agents †,‡ - MDPI. (URL: )
- A possible biochemical mode of action for benzimidazole anthelmintics - PubMed. (URL: )
- Current Achievements of Benzimidazole: A Review. (URL: )
- Different Potential Biological Activities of Benzimidazole Derivatives - ResearchG
- Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - NIH. (URL: )
- Recent Updates on Anticancer Potential of Benzimidazole Derivatives: A Review - Neuroquantology. (URL: )
- Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC - NIH. (URL: )
- Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - NIH. (URL: )
- Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives - Oriental Journal of Chemistry. (URL: )
- Synthesis ,characterazition of some 2-mercapto-5-methoxy- 1H-benzimidazole and test with some plant p
- DESIGN, SYNTHESIS AND ANTIFUNGAL ACTIVITY OF SOME BENZYL BENZIMIDAZOLE DERIV
- Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. (URL: )
- Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole deriv
- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - NIH. (URL: )
-
Synthesis, Characterization, and Antifungal Activity of Novel Benzoi[12][21]midazo[1,2-d]t[18][19][21]riazine Derivatives - MDPI. (URL: )
- Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)
- Structure and Microbiological Activity of 1H-benzo[d]imidazole Deriv
- Benzimidazole derivatives with anticancer activity.
- Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties. (URL: )
- Antifungal activity of 1, 2, 3-triazoles of 1-Benzyl-4-(phenoxymethyl)
- Some 2-benzyl-5-nitrobenzimidazoles - Journal of the Chemical Society C - RSC Publishing. (URL: )
- This compound - MySkinRecipes. (URL: )
- Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking - MDPI. (URL: )
- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (URL: )
- The effects of the benzimidazole 5-position on the anticancer activity - ResearchG
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. isca.me [isca.me]
- 3. longdom.org [longdom.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Bioactivity of Benzimidazole–2–Carbamates as Soil–Borne Anti–Fungal Agents †,‡ [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound [myskinrecipes.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 14. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 17. mdpi.com [mdpi.com]
- 18. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 19. m.youtube.com [m.youtube.com]
- 20. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pharmacophorejournal.com [pharmacophorejournal.com]
- 25. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. neuroquantology.com [neuroquantology.com]
- 27. researchgate.net [researchgate.net]
- 28. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
A Comparative Analysis of 2-Benzyl-5-methoxy-1H-benzo[D]imidazole and Standard Chemotherapeutic Agents in Oncology Research
This guide offers a comprehensive comparison between the investigational compound 2-Benzyl-5-methoxy-1H-benzo[D]imidazole and established standard-of-care chemotherapy drugs, Doxorubicin and Cisplatin. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel oncology therapeutics. This document synthesizes available preclinical data, elucidates mechanisms of action, and provides detailed experimental protocols to facilitate further investigation.
Introduction: The Quest for Novel Anticancer Agents
The landscape of cancer therapy is continually evolving, driven by the need for more effective and less toxic treatments. While conventional chemotherapies like Doxorubicin and Cisplatin remain mainstays in clinical practice, their utility is often limited by severe side effects and the emergence of drug resistance. This has spurred the exploration of novel chemical scaffolds with unique mechanisms of action. Among these, benzimidazole derivatives have garnered significant attention due to their diverse biological activities, including potent anticancer properties.[1][2] The compound this compound represents a specific molecule within this promising class, warranting a thorough evaluation of its potential in comparison to current standards of care.
Molecular Profiles and Mechanisms of Action
This compound: A Promising Benzimidazole Scaffold
This compound belongs to the benzimidazole family, a class of heterocyclic aromatic organic compounds.[2] While direct and extensive experimental data on this specific molecule is limited in publicly accessible literature, the anticancer activities of structurally related benzimidazole derivatives are well-documented. These compounds are known to exert their effects through a variety of mechanisms, making them attractive candidates for further development.[3]
The proposed mechanisms of action for anticancer benzimidazole derivatives include:
-
Disruption of Microtubule Polymerization: Similar to taxanes and vinca alkaloids, some benzimidazoles interfere with the dynamics of microtubule formation, leading to mitotic arrest and subsequent apoptosis.[4]
-
Inhibition of Topoisomerases: These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. Benzimidazole derivatives have been shown to inhibit both topoisomerase I and II, leading to DNA damage and cell death.[5][6]
-
DNA Intercalation and Minor Groove Binding: The planar structure of the benzimidazole ring allows it to insert between DNA base pairs or bind to the minor groove, disrupting DNA replication and transcription.
-
Kinase Inhibition: Many benzimidazoles act as inhibitors of various protein kinases that are critical for cancer cell signaling and survival, such as EGFR and BRAFV600E.[7]
-
Induction of Apoptosis: Ultimately, most of the anticancer activities of benzimidazoles converge on the induction of programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][9]
The presence of the 2-benzyl group and the 5-methoxy group on the benzimidazole core of the topic compound likely influences its specific biological activity and target engagement, a subject ripe for further investigation.
Diagram: Plausible Mechanisms of Action for Benzimidazole Derivatives
Caption: Potential mechanisms of anticancer activity for benzimidazole derivatives.
Doxorubicin: The Anthracycline Powerhouse
Doxorubicin is an anthracycline antibiotic that has been a cornerstone of chemotherapy for decades, used in the treatment of a wide range of cancers including breast, lung, and hematological malignancies.[10] Its primary mechanism of action is multifaceted and potent:
-
DNA Intercalation: Doxorubicin's planar aromatic rings intercalate between DNA base pairs, obstructing DNA and RNA synthesis.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, leading to double-strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, producing free radicals that cause oxidative damage to DNA, proteins, and cell membranes.[10]
These actions culminate in cell cycle arrest and the induction of apoptosis.[11][12]
Cisplatin: The Platinum Standard
Cisplatin is a platinum-based coordination complex widely used in the treatment of solid tumors such as testicular, ovarian, bladder, and lung cancers.[13] Its cytotoxic effects are primarily mediated by its interaction with DNA:
-
DNA Cross-linking: After entering the cell, the chloride ligands of cisplatin are replaced by water molecules, forming a reactive aqua complex. This complex then binds to the N7 position of purine bases in DNA, forming intrastrand and interstrand cross-links.
-
Replication and Transcription Inhibition: These DNA adducts distort the double helix, interfering with DNA replication and transcription.
-
Induction of Apoptosis: The cellular response to cisplatin-induced DNA damage involves the activation of signaling pathways that lead to cell cycle arrest and apoptosis.[14][15]
Comparative Performance: A Data-Driven Overview
Table 1: Comparative In Vitro Cytotoxicity (IC50 Values in µM)
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Benzimidazole Derivatives (Representative) | |||
| Compound 5 (bromo-derivative) | MCF-7 | 17.8 µg/mL | [8] |
| Compound 10 (oxadiazole derivative) | MDA-MB-231 | 1.18 | [16] |
| Compound 8m (acridine derivative) | HCT-116 | 3.33 | [17] |
| Doxorubicin | MCF-7 | 0.4 - 8.3 | [18][19] |
| HCT-116 | ~1.16 | [20] | |
| Cisplatin | MCF-7 | 0.65 - 15 | [21][22] |
| HCT-116 | ~5.77 | [6][23] |
Note: The IC50 values for benzimidazole derivatives are from different structural analogues and are presented to provide a general performance context for this class of compounds. Direct comparison should be made with caution.
Table 2: Comparative Mechanistic Insights
| Feature | Benzimidazole Derivatives (General) | Doxorubicin | Cisplatin |
| Primary Target | Microtubules, Topoisomerases, DNA, Kinases[4][5][6][7] | DNA (Intercalation), Topoisomerase II[11] | DNA (Cross-linking)[14][15] |
| Cell Cycle Arrest | G2/M or S phase[6][8] | G2/M phase[19] | G1, S, or G2 phase[14][24] |
| Apoptosis Induction | Yes, via intrinsic and/or extrinsic pathways[8][9] | Yes, potent inducer[11][12] | Yes, primarily due to DNA damage response[14] |
| ROS Generation | Variable, some derivatives induce ROS | Yes, a major mechanism[10] | Yes |
Experimental Protocols for Comparative Evaluation
To facilitate a direct and robust comparison of this compound with standard chemotherapies, the following detailed experimental protocols are provided.
In Vitro Cytotoxicity Assessment: MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Diagram: MTT Assay Workflow
Caption: Workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound, Doxorubicin, and Cisplatin in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Analysis: Annexin V/Propidium Iodide Staining by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the IC50 concentrations of the test compounds for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry
This technique quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for a specified period (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Conclusion and Future Directions
The available evidence suggests that benzimidazole derivatives, as a class, hold significant promise as anticancer agents with diverse mechanisms of action that can potentially overcome some of the limitations of standard chemotherapies. While direct experimental data for this compound is currently lacking, the performance of its structural analogues in preclinical studies indicates a strong potential for cytotoxicity against various cancer cell lines, induction of apoptosis, and cell cycle arrest.
A direct, head-to-head comparison of this compound with Doxorubicin and Cisplatin using the standardized protocols outlined in this guide is a critical next step. Such studies will be instrumental in elucidating its specific mechanism of action, determining its potency and selectivity, and ultimately, in defining its potential as a novel therapeutic candidate in oncology. Further investigations into its effects on specific molecular targets, its pharmacokinetic and pharmacodynamic properties, and its efficacy in in vivo models are also warranted.
References
Sources
- 1. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Doxorubicin Differentially Induces Apoptosis, Expression of Mitochondrial Apoptosis-Related Genes, and Mitochondrial Potential in BCR-ABL1-Expressing Cells Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Low Doses of Cisplatin Induce Gene Alterations, Cell Cycle Arrest, and Apoptosis in Human Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cisplatin-induced p53-independent growth arrest and cell death in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijcc.chemoprev.org [ijcc.chemoprev.org]
- 19. ijpsonline.com [ijpsonline.com]
- 20. researchgate.net [researchgate.net]
- 21. Enhancement of cisplatin sensitivity in human breast cancer MCF-7 cell line through BiP and 14-3-3ζ co-knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 22. oncotarget.com [oncotarget.com]
- 23. researchgate.net [researchgate.net]
- 24. oncotarget.com [oncotarget.com]
A Comparative Guide to the Synthesis of 2-Benzyl-5-methoxy-1H-benzo[d]imidazole: A Cross-Validation of Methods
For researchers and professionals in drug development, the efficient and reliable synthesis of heterocyclic compounds is a cornerstone of innovation. Among these, 2-Benzyl-5-methoxy-1H-benzo[d]imidazole stands out as a significant scaffold in medicinal chemistry, forming the core of various pharmacologically active agents. This guide provides an in-depth, objective comparison of prominent synthesis methods for this target molecule, supported by experimental data and procedural insights to aid in the selection of the most suitable pathway for your research needs.
Introduction to this compound
The benzimidazole nucleus is a privileged structure in drug discovery, known for its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties.[1][2] The specific substituent pattern of a benzyl group at the 2-position and a methoxy group at the 5-position imparts particular physicochemical properties that are of interest in the development of novel therapeutic agents. The methoxy group, for instance, can influence the molecule's metabolic stability and receptor-binding affinity.
This guide will dissect and compare three key synthetic approaches: a conventional thermal condensation method, a modern microwave-assisted synthesis, and an efficient one-pot catalytic reaction. Each method will be evaluated based on reaction time, yield, environmental impact ("green" chemistry principles), and operational complexity.
Methodology 1: Conventional Thermal Condensation
The traditional approach to synthesizing 2-substituted benzimidazoles often involves the condensation of an o-phenylenediamine with a carboxylic acid at elevated temperatures.[3] This method is well-established and reliable, though it can be time-consuming and require high-energy input.
Reaction Principle: The synthesis of this compound via this route proceeds through the condensation of 4-methoxy-o-phenylenediamine with phenylacetic acid. The reaction is typically facilitated by a catalyst, such as boric acid, and requires refluxing in a high-boiling point solvent like xylene for an extended period to drive the cyclization and dehydration.[4][5]
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxy-o-phenylenediamine (1.85 mmol) in xylene (10 mL) with stirring.[4][5]
-
Add phenylacetic acid (2.77 mmol) and boric acid (0.185 mmol) to the solution.[4][5]
-
Heat the reaction mixture to reflux and maintain for 16 hours.[4][5]
-
Upon completion, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the xylene.
-
Dilute the residue with ethyl acetate (50 mL) and wash the organic phase with a saturated sodium bicarbonate solution (2 x 50 mL).[4][5]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a 10-15% solution of ethyl acetate in hexane, to yield the final product.[4][5]
Performance and Observations: This method provides a moderate yield of 67% for this compound.[4][5] The primary drawbacks are the long reaction time (16 hours) and the need for a high-boiling point solvent and subsequent chromatographic purification.
Methodology 2: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter timeframes.[6][7] This technique is considered a cornerstone of green chemistry.[2][8]
Reaction Principle: This method utilizes microwave irradiation to rapidly heat the reaction mixture, promoting the efficient condensation of an o-phenylenediamine with an aldehyde. For the synthesis of the target molecule, 4-methoxy-o-phenylenediamine would be reacted with phenylacetaldehyde. A catalyst, such as sodium hypophosphite, can be employed to enhance the reaction rate.[9][10]
Proposed Experimental Protocol (Adapted from similar syntheses):
-
In a microwave-safe vessel, combine 4-methoxy-o-phenylenediamine (3 mmol), phenylacetaldehyde (3 mmol), and sodium hypophosphite (10 mol%) in ethanol.[9]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a power output of 300 W for a short duration (typically 5-15 minutes, optimization required).[9]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling or after the addition of water. Filter the solid and wash with cold water.
-
Recrystallize the product from ethanol to obtain the purified this compound.
Anticipated Performance and Advantages: Based on analogous reactions, microwave-assisted synthesis is expected to dramatically reduce the reaction time from hours to minutes and potentially increase the yield to 70-80% or higher.[9] This method is also more energy-efficient and often requires less solvent, aligning with the principles of green chemistry.
Methodology 3: One-Pot Catalytic Synthesis
One-pot syntheses are highly desirable in organic chemistry as they streamline the experimental workflow, reduce waste, and improve overall efficiency by minimizing intermediate purification steps.[11] The use of a recyclable catalyst further enhances the green credentials of this approach.[12]
Reaction Principle: This approach involves the condensation of an o-phenylenediamine with an aldehyde in the presence of a catalyst in a single reaction vessel. For our target molecule, this would involve the reaction of 4-methoxy-o-phenylenediamine with phenylacetaldehyde. Various catalysts can be employed, with some modern methods utilizing engineered nanocatalysts for their high activity and reusability.[13]
Proposed Experimental Protocol (Adapted from similar syntheses):
-
To a solution of 4-methoxy-o-phenylenediamine (1 mmol) and phenylacetaldehyde (1 mmol) in a suitable solvent such as ethanol, add a catalytic amount of a reusable catalyst (e.g., engineered MgO@DFNS or ZnFe2O4).[12][13]
-
Stir the reaction mixture at ambient or a slightly elevated temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, separate the catalyst by filtration.
-
Evaporate the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization.
Anticipated Performance and Advantages: One-pot catalytic methods offer the potential for high yields under mild reaction conditions.[13] The key advantages are the operational simplicity, reduced waste generation, and the ability to recycle the catalyst, making it an economically and environmentally attractive option.[12]
Comparative Analysis
| Parameter | Conventional Thermal Synthesis | Microwave-Assisted Synthesis (Anticipated) | One-Pot Catalytic Synthesis (Anticipated) |
| Reaction Time | 16 hours[4][5] | 5-15 minutes[6][9] | 30-60 minutes |
| Yield | 67%[4][5] | 70-80% or higher[9] | High to excellent |
| Temperature | High (Reflux in xylene) | Elevated (Microwave irradiation) | Ambient to moderate |
| Solvent | Xylene (High-boiling, less desirable) | Ethanol (Greener solvent) | Ethanol or other green solvents |
| Catalyst | Boric Acid | Sodium Hypophosphite or others[9] | Reusable nanocatalysts[12][13] |
| Purification | Column Chromatography[4][5] | Recrystallization | Filtration and Recrystallization |
| Green Chemistry | Low (High energy, less desirable solvent) | High (Energy efficient, shorter time) | Very High (Catalyst recycling, mild conditions) |
Visualizing the Synthetic Pathways
.dot
Caption: Conventional thermal synthesis pathway.
.dot
Caption: Microwave-assisted synthesis pathway.
.dot
Caption: General experimental workflow for synthesis.
Conclusion and Recommendations
This comparative guide demonstrates that while the conventional thermal synthesis of this compound is a viable method, modern approaches offer significant advantages.
-
For rapid synthesis and high throughput screening, microwave-assisted synthesis is the recommended method due to its drastically reduced reaction times and potential for high yields.
-
For large-scale, environmentally conscious production, a one-pot catalytic approach is highly advantageous. Its operational simplicity, mild conditions, and the potential for catalyst recycling make it a sustainable and cost-effective choice.
The selection of a synthetic method will ultimately depend on the specific goals of the research, available equipment, and the desired scale of production. However, the data strongly suggests that moving away from traditional, energy-intensive methods towards greener, more efficient alternatives is not only possible but also beneficial for the synthesis of this compound.
References
-
Taylor & Francis Online. The Microwave Assisted and Efficient Synthesis of 2-Substituted Benzimidazole Mono-Condensation of O-Phenylenediamines and Aldehyde. [Link]
-
Sciforum. microwave assisted synthesis of 2-aryl benzimidazole. [Link]
-
Organic Chemistry Portal. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. [Link]
-
SciSpace. Part i: microwave-assisted synthesis of benzimidazoles: an overview (until 2013). [Link]
-
Taylor & Francis Online. The Microwave Assisted and Efficient Synthesis of 2-Substituted Benzimidazole Mono-Condensation of O-Phenylenediamines and Aldehyde. [Link]
-
Indian Academy of Sciences. Note A green synthesis of benzimidazoles. [Link]
-
ijrpr.com. Green Synthesis of Benzimidazole Derivatives. [Link]
-
International Journal of Pharmaceutical Sciences and Research. Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. [Link]
-
NISCAIR. Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. [Link]
-
MDPI. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. [Link]
-
oaji.net. SYNTHESIS OF NEW BENZIMIDAZOLE DERIVATIVES FROM 1,5- BENZODIAZEPINES THROUGH A NEW REARRANGEMENTS IN THE PRESENCE OF DMF-DMA AND. [Link]
-
Chemical Methodologies. Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applications. [Link]
-
MedCrave. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. [Link]
-
NIH. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. [Link]
-
MDPI. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. [Link]
-
ResearchGate. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. [Link]
-
Chemistry Journal of Moldova. ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. [Link]
-
Der Pharma Chemica. Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. [Link]
-
Scholars Research Library. Synthesis, characterization and anticonvulsant evaluation of new derivatives derived from 5-methoxy-2-mercapto benzimidazole. [Link]
-
RSC Publishing. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. chemmethod.com [chemmethod.com]
- 3. scispace.com [scispace.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 40608-76-2 [chemicalbook.com]
- 6. sciforum.net [sciforum.net]
- 7. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 8. sphinxsai.com [sphinxsai.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. medcraveonline.com [medcraveonline.com]
- 12. cjm.ichem.md [cjm.ichem.md]
- 13. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biological Efficacy of 2-Benzyl-5-methoxy-1H-benzo[D]imidazole Derivatives
Introduction: The Benzimidazole Scaffold in Medicinal Chemistry
The benzimidazole nucleus, a bicyclic aromatic system formed by the fusion of a benzene ring with an imidazole ring, stands as a privileged pharmacophore in drug discovery. Its structural similarity to naturally occurring purines allows it to readily interact with a multitude of biological targets, including enzymes and receptors, through various non-covalent interactions. This versatility has led to the development of a vast library of benzimidazole derivatives exhibiting a broad spectrum of pharmacological activities, such as antimicrobial, anticancer, anti-inflammatory, antiviral, and antihypertensive effects. The therapeutic potential of these compounds is often fine-tuned by substitutions at the 1, 2, and 5 positions of the benzimidazole ring. This guide focuses specifically on the 2-Benzyl-5-methoxy substitution pattern, providing a comparative analysis of its biological efficacy, supported by experimental data and protocols.
Synthesis of the Core Scaffold
The primary and most established method for synthesizing the benzimidazole core involves the condensation reaction of an o-phenylenediamine with a carboxylic acid or its derivative. For the title compounds, 4-methoxy-o-phenylenediamine is typically condensed with phenylacetic acid. This reaction is often carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or, in some protocols, boric acid in a solvent like xylene.
Caption: General workflow for the synthesis of the target benzimidazole scaffold.
Comparative Biological Efficacy
The introduction of the 2-benzyl and 5-methoxy groups onto the benzimidazole core creates a unique electronic and steric profile that dictates its interaction with biological targets. The methoxy group, an electron-donating substituent, can influence the molecule's pKa and hydrogen bonding capacity, while the flexible benzyl group can explore hydrophobic pockets in target proteins.
Anticancer Activity
Benzimidazole derivatives are widely investigated for their anticancer properties, acting through various mechanisms including apoptosis induction, cell cycle arrest, and inhibition of key cancer-related enzymes like topoisomerases and kinases.[1][2]
Mechanism of Action: Many benzimidazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). This can occur through both intrinsic and extrinsic pathways, often involving the activation of caspase enzymes and the production of reactive oxygen species (ROS).[1] Some derivatives also arrest the cell cycle at specific phases, such as G2/M, preventing cancer cell proliferation.[1] The methoxy group on the benzimidazole ring has been shown in some studies to contribute to radical stabilization, which can be a factor in both antioxidant and anticancer effects.[3]
Comparative Data: The efficacy of benzimidazole derivatives is typically evaluated by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. Lower IC₅₀ values indicate higher potency.
| Derivative Type | Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Source |
| Fluoro aryl benzimidazole | MCF-7 (Breast) | 2.8 | Roscovitine | 42 | [1] |
| Sulfonamide-benzimidazole | MCF-7 (Breast) | 1.02 - 5.40 | 5-Fluorouracil | 6.82 - 18.42 | [1] |
| Pyrazole-benzimidazole | MCF-7 (Breast) | Comparable to 5-FU | 5-Fluorouracil | Not specified | [4] |
| 2-phenyl-benzimidazole | PC-3 (Prostate) | 6.32 | Not specified | Not specified | [5] |
As shown in the table, various substitutions on the benzimidazole scaffold yield potent anticancer agents, often demonstrating greater efficacy than standard chemotherapeutic drugs like 5-Fluorouracil and Roscovitine.[1] The specific activity of 2-benzyl-5-methoxy derivatives would need to be directly tested against these benchmarks for a definitive comparison.
Caption: Common anticancer mechanisms of action for benzimidazole derivatives.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Benzimidazole derivatives have emerged as a promising class of compounds with broad-spectrum activity against various bacteria and fungi.[6][7]
Mechanism of Action: While not fully elucidated for all derivatives, the antimicrobial action is believed to involve the inhibition of essential microbial enzymes or interference with cell wall synthesis. The structural similarity to purines may allow them to disrupt nucleic acid synthesis.
Comparative Data: Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Derivative Type | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Source |
| 2-substituted benzimidazole | S. aureus | Good activity | Not specified | Not specified | [6] |
| 2-substituted benzimidazole | C. albicans | Good activity | Not specified | Not specified | [6] |
| 2-(1H-indol-3-yl) derivatives | S. aureus (MRSA) | < 1 - 7.8 | Not specified | Not specified | [8] |
| 2-(1H-indol-3-yl) derivatives | C. albicans | 3.9 | Not specified | Not specified | [8] |
Studies show that specific substitutions can lead to highly potent antimicrobial agents, with some derivatives exhibiting MIC values below 1 µg/mL against resistant strains like MRSA.[8] The 5-methoxy group, in particular, has been incorporated into derivatives synthesized for their antimicrobial potential.[9]
Anti-inflammatory Activity
Chronic inflammation is a key factor in numerous diseases. Benzimidazole derivatives have shown significant potential as anti-inflammatory agents, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).
Mechanism of Action: The anti-inflammatory effects are often achieved by inhibiting pro-inflammatory mediators. This includes reducing the production of nitric oxide (NO) and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in inflammatory cells like macrophages.
Comparative Data: The anti-inflammatory activity can be quantified by measuring the inhibition of inflammatory markers or enzymes.
| Derivative Type | Assay | IC₅₀ or % Inhibition | Reference Drug | Activity | Source |
| 2-(piperidin-4-yl) benzimidazole | NO Production | IC₅₀ = 0.86 µM | Not specified | Not specified | |
| 2-(piperidin-4-yl) benzimidazole | TNF-α Production | IC₅₀ = 1.87 µM | Not specified | Not specified | |
| Chloromethyl benzimidazole | Carrageenan Paw Edema | 66.66% Inhibition | Diclofenac | 76.25% Inhibition | |
| Thio-pyrazolyl benzimidazole | PGE2 Levels | Significant decrease | Piroxicam | Comparable |
As evidenced, benzimidazole derivatives can potently inhibit the production of key inflammatory molecules like NO and TNF-α, with some compounds showing in vivo efficacy comparable to established NSAIDs like Diclofenac and Piroxicam. The 5-methoxy substitution has been specifically included in derivatives designed to target inflammatory pathways.
Experimental Protocols & Methodologies
To ensure scientific integrity and reproducibility, the following are detailed protocols for the synthesis and evaluation of 2-Benzyl-5-methoxy-1H-benzo[d]imidazole derivatives.
Protocol 1: Synthesis of this compound
-
Objective: To synthesize the title compound via condensation.
-
Materials: 4-methoxy-o-phenylenediamine, phenylacetic acid, boric acid, xylene, ethyl acetate, saturated sodium bicarbonate solution, anhydrous sodium sulfate, silica gel for column chromatography.
-
Procedure:
-
Dissolve 4-methoxy-o-phenylenediamine (1.0 eq) in xylene.
-
Add phenylacetic acid (1.5 eq) and a catalytic amount of boric acid (0.1 eq) to the solution.
-
Reflux the reaction mixture for approximately 16 hours, monitoring completion by TLC.
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove the xylene.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product using silica gel column chromatography (e.g., eluting with a hexane/ethyl acetate gradient) to yield the pure compound.
-
Characterize the final product by NMR, IR, and HRMS to confirm its structure and purity.
-
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
-
Objective: To determine the IC₅₀ value of a test compound against a cancer cell line.
-
Materials: Cancer cell line (e.g., MCF-7), complete growth medium (e.g., DMEM with 10% FBS), test compound, DMSO, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization buffer (e.g., DMSO or acidified isopropanol), 96-well plates, multi-channel pipette, microplate reader.
-
Procedure:
-
Seed cancer cells into a 96-well plate at a density of ~5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Prepare serial dilutions of the test compound in growth medium from a concentrated stock solution in DMSO.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Materials: Bacterial/fungal strain, appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi), test compound, DMSO, 96-well microtiter plates, bacterial inoculum standardized to 0.5 McFarland.
-
Procedure:
-
Dispense 50 µL of sterile broth into each well of a 96-well plate.
-
Prepare a 2-fold serial dilution of the test compound directly in the plate, starting from the first column.
-
Prepare a standardized inoculum of the microorganism and dilute it in broth to achieve a final concentration of ~5 x 10⁵ CFU/mL.
-
Add 50 µL of the diluted inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours (for bacteria) or as appropriate for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
-
Caption: A logical workflow for the screening and evaluation of novel derivatives.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The existing body of research on related benzimidazole derivatives strongly supports their potential as potent anticancer, antimicrobial, and anti-inflammatory agents. The methoxy and benzyl substitutions provide key chemical handles that can be further modified to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on the direct, systematic evaluation of a library of 2-benzyl-5-methoxy derivatives against a wide panel of cancer cell lines, microbial strains, and inflammatory models. This will allow for a direct comparison against both established drugs and other classes of benzimidazoles. Elucidating the precise molecular targets and mechanisms of action through techniques like molecular docking, Western blotting, and enzymatic assays will be crucial for rational drug design and the advancement of lead compounds toward clinical development.
References
-
Abdel-Ghani, T. M., et al. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Journal of the National Cancer Institute. Available from: [Link]
-
Khan, I., et al. (2022). Recent Updates on Anticancer Potential of Benzimidazole Derivatives: A Review. Neuroquantology. Available from: [Link]
-
Ansari, M. F., et al. (2019). Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. Chemistry Central Journal. Available from: [Link]
-
Ajani, O. O., et al. (2016). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Oriental Journal of Chemistry. Available from: [Link]
-
Szymańska, E., et al. (2023). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. Molecules. Available from: [Link]
-
Al-Azzawi, A. M., et al. (2016). Synthesis, characterization and anticonvulsant evaluation of new derivatives derived from 5-methoxy-2-mercapto benzimidazole. Der Pharma Chemica. Available from: [Link]
-
Işık, A., & Çevik, U. A. (2024). Benzimidazole derivatives with anticancer activity. ResearchGate. Available from: [Link]
-
Li, J., et al. (2020). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Molecules. Available from: [Link]
-
Zubenko, A. A., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. International Journal of Molecular Sciences. Available from: [Link]
-
Sethi, Y., & Singh, R. (2023). The synthetic approach of benzimidazole derivatives as anti-inflammatory agents. Journal of medical pharmaceutical and allied sciences. Available from: [Link]
-
Sharma, B., et al. (2021). Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. Journal of Heterocyclic Chemistry. Available from: [Link]
-
Al-Ostath, R. A., et al. (2024). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Scientific Reports. Available from: [Link]
-
Bencherif, A., et al. SYNTHESIS OF NEW BENZIMIDAZOLE DERIVATIVES FROM 1,5- BENZODIAZEPINES THROUGH A NEW REARRANGEMENTS IN THE PRESENCE OF DMF-DMA AND. Université Mohammed V-Agdal. Available from: [Link]
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Available from: [Link]
-
Abdullah, I., et al. (2016). Anti-Inflammatory Trends of New Benzimidazole Derivatives. Future Medicinal Chemistry. Available from: [Link]
-
Asif, M., et al. (2024). Evaluation of anti-inflammatory and anti-arthritic activities of Benzimidazole derivative 2-((1H-benzo[d]imiadazol-2-yl) thio)-1-3, 5-diphenyl-1h-pyrazol-1-yl) ethanone. ResearchGate. Available from: [Link]
-
Çolak, A. S., et al. Benzimidazole compounds with antimicrobial activity. ResearchGate. Available from: [Link]
-
El-Damasy, D. A., et al. (2024). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Medicinal Chemistry. Available from: [Link]
Sources
- 1. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. This compound | 40608-76-2 [chemicalbook.com]
A Comparative Guide to Purity Assessment of Synthesized 2-Benzyl-5-methoxy-1H-benzo[d]imidazole
This guide provides a comprehensive comparison of analytical methodologies for assessing the chemical purity of synthesized 2-Benzyl-5-methoxy-1H-benzo[d]imidazole. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth technical insights, validated experimental protocols, and comparative data to ensure the highest standards of quality control.
Introduction: The Criticality of Purity in Benzimidazole Derivatives
This compound belongs to the benzimidazole class of heterocyclic aromatic compounds, a scaffold frequently utilized in the development of pharmaceutical agents.[1] Its structural analogues have shown a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[2][3] For any potential therapeutic agent, purity is not a trivial parameter; it is a critical attribute that directly impacts the safety, efficacy, and reproducibility of preclinical and clinical results.
Impurities, which can arise from starting materials, intermediates, by-products, or degradation, can have unintended pharmacological or toxicological effects.[4] Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate stringent control and characterization of impurities.[4][5][6][7] The ICH Q3A(R2) guideline, for instance, specifies thresholds for reporting, identifying, and qualifying impurities in new drug substances.[7] This guide, therefore, is structured to provide a robust framework for the purity assessment of this compound, grounded in established analytical principles.
Synthesis Context and Potential Impurity Profile
To effectively assess purity, one must first understand the potential impurities that can arise from the synthesis. A common route to this compound involves the condensation of 4-methoxy-o-phenylenediamine with phenylacetic acid, often facilitated by a catalyst like boric acid under reflux conditions.[8]
Typical Synthesis of this compound:
-
Reactants: 4-methoxy-o-phenylenediamine and phenylacetic acid.
-
Conditions: Reflux in a solvent such as xylene, often with a catalyst.[8]
Based on this synthetic route, potential organic impurities can be classified as follows:[7]
-
Starting Materials: Unreacted 4-methoxy-o-phenylenediamine or phenylacetic acid.
-
By-products: Products from side reactions, such as the formation of regioisomers or products from over-alkylation.
-
Intermediates: Incomplete cyclization products.
-
Reagents: Residual catalysts or other reagents used in the process.[7]
A logical workflow for synthesizing and assessing the purity of this compound is essential for a robust quality control strategy.
Caption: Integrated workflow for synthesis and purity assessment.
Comparative Analysis of Purity Assessment Techniques
No single analytical technique can provide a complete picture of a compound's purity. A multi-faceted, or orthogonal, approach is necessary. Here, we compare the workhorse of purity testing, High-Performance Liquid Chromatography (HPLC), with powerful alternative methods.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Differential Scanning Calorimetry (DSC) |
| Principle | Chromatographic separation based on polarity.[9] | Signal intensity is directly proportional to the number of nuclei.[10] | Separation by chromatography followed by mass-based detection.[11] | Measures heat flow changes associated with thermal transitions (e.g., melting).[12] |
| Primary Use | Purity quantification (% area), separation of impurities. | Absolute purity determination against a certified standard.[13] | Identification and structural elucidation of impurities.[14] | Purity assessment of highly crystalline solids.[15][16] |
| Strengths | High resolution, sensitivity, and reproducibility.[9] Well-established for benzimidazoles.[17][18][19] | Primary method requiring no specific reference standard for the analyte.[10][20] Provides structural confirmation. | High sensitivity and specificity for identifying unknown impurities by mass.[11][21] | Fast, uses small sample amounts, and is sensitive to eutectic impurities.[15] |
| Limitations | Requires a reference standard for impurity identification. Assumes all impurities are detected and have similar response factors. | Lower sensitivity than HPLC. Requires soluble samples and non-overlapping peaks. | Quantification can be complex and less accurate than HPLC with UV detection. | Only applicable to crystalline, thermally stable compounds. Impurities must be soluble in the melt.[15] |
| Regulatory Standing | Universally accepted for purity and impurity control. | Gaining acceptance as a primary method for purity assignment.[20][22] | Essential for impurity profiling and identification as per ICH guidelines.[11] | Accepted method (e.g., ASTM E928) for high-purity substances.[15] |
Experimental Protocols & Methodologies
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the cornerstone for purity analysis due to its ability to separate structurally similar compounds.[23] For benzimidazoles, a reverse-phase C8 or C18 column is effective.[9][17][24] An acidic mobile phase modifier is crucial to protonate the basic nitrogen atoms in the imidazole ring, ensuring sharp, symmetrical peaks and reproducible retention times. UV detection is ideal as the benzimidazole core is a strong chromophore.[9]
Self-Validating Protocol:
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Phase A: 0.1% Formic Acid in Water
-
Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
Start with a low percentage of Phase B (e.g., 20%) to retain the analyte.
-
Linearly increase to a high percentage (e.g., 90%) over 20 minutes to elute the analyte and any less polar impurities.
-
Hold for 5 minutes before returning to initial conditions for re-equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 288 nm, selected based on the UV absorbance maxima of benzimidazoles.[17][19]
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Acetonitrile/Water) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.
-
System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%.
-
Data Analysis: Purity is calculated using the area percent method: (Area of Main Peak / Total Area of All Peaks) x 100.
Caption: Schematic of the HPLC experimental workflow.
Quantitative ¹H NMR (qNMR)
Causality: qNMR is a powerful orthogonal technique because its quantification principle is fundamentally different from chromatography.[9] It provides a direct measure of purity against a high-purity, stable internal standard, without relying on the analyte's response factor.[13][25] The choice of internal standard is critical; it must be soluble in the same deuterated solvent, have peaks that do not overlap with the analyte, and be non-reactive.[25]
Self-Validating Protocol:
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Internal Standard (IS): Maleic Anhydride or Dimethyl Sulfone (high purity, stable, with simple, sharp singlets).
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the this compound sample into a vial.
-
Accurately weigh a similar amount of the chosen internal standard into the same vial.
-
Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated to ensure full relaxation and accurate integration.
-
Use a 90° pulse angle.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, characteristic peak of the analyte and a peak of the internal standard.
-
-
Purity Calculation: The purity (P) is calculated using the following formula:[25] P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
std = Internal Standard
-
Differential Scanning Calorimetry (DSC)
Causality: DSC determines purity based on the thermodynamic principle of melting point depression.[26] Impurities that are soluble in the molten phase of the main component but insoluble in its solid phase will cause the material to melt over a broader temperature range and at a lower temperature than the pure substance.[12][26] This makes it an excellent method for detecting small amounts of eutectic impurities in highly crystalline materials.
Self-Validating Protocol:
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into an aluminum DSC pan and hermetically seal it.[15]
-
Temperature Program:
-
Equilibrate the sample at a temperature well below its melting point (e.g., 25°C).
-
Heat the sample at a slow, constant rate (e.g., 0.5 to 2 K/min) through its melting transition.[15] A slow heating rate is critical for maintaining thermal equilibrium.
-
-
Data Analysis:
-
The purity is calculated from the shape of the melting endotherm using the Van't Hoff equation, which relates the instantaneous sample temperature to the reciprocal of the fraction melted.[15]
-
Most modern thermal analysis software includes an automated purity calculation module. The analysis should be performed on the portion of the peak between approximately 10% and 50% of the total melt area.
-
Conclusion
Assessing the purity of a synthesized active pharmaceutical ingredient precursor like this compound is a non-negotiable step in drug development. While HPLC provides the primary, high-resolution method for quantification and impurity separation, it should not be used in isolation. A scientifically rigorous approach demands the use of orthogonal methods. Quantitative NMR offers an absolute measure of purity, providing a valuable cross-validation of the HPLC results. LC-MS is indispensable for the structural identification of unknown impurities that exceed regulatory thresholds. Finally, DSC offers a rapid and reliable assessment of the bulk purity of the final crystalline material. By integrating these techniques into a cohesive analytical strategy, researchers and developers can ensure the quality, safety, and integrity of their compounds, building a solid foundation for further development.
References
- Investigating the Purity of Substances by Means of DSC. NETZSCH Analyzing & Testing.
- HPLC method for identification and quantification of benzimidazole deriv
- A Guide to Quantit
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA).
- Determining and reporting purity of organic molecules: why qNMR. PubMed.
- qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment.
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities.
- ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy - gmp-compliance.org.
- ich harmonised tripartite guideline - impurities in new drug substances q3a(r2).
- The benefits of high-resolution mass spectrometry for impurity profiling.
- Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology.
- Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America.
- Mass spectrometry in impurity profiling.
- The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL.
- ICH Q3A Guideline for Impurities in New Drug Substances. YouTube.
- Application of hplc method for investigation of stability of new benzimidazole deriv
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIV
- This compound synthesis. chemicalbook.
- HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs.
- Differential Scanning Calorimetry (DSC)
- APPLICATION OF HPLC METHOD FOR INVESTIGATION OF STABILITY OF NEW BENZIMIDAZOLE DERIV
- Differential scanning calorimetry. Wikipedia.
- Determination of purity by differential scanning calorimetry (DSC).
- Purity Determination and DSC Tzero Technology. TA Instruments.
- Benzimidazole synthesis. Organic Chemistry Portal.
- Synthesis And Characterization Of Novel Deriv
- RESEARCH ON BENZIMIDAZOLE DERIV
- A Comparative Guide to Purity Assessment of 2-bromo-6-methyl-1H-benzo[d]imidazole: HPLC and Altern
- Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl)
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI.
- Application Notes and Protocols for Purity Assessment of 2-(benzylthio)-1H-benzimidazole. Benchchem.
- SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAM
- Expedient synthesis of benzimidazoles using amides. The Royal Society of Chemistry.
- Benzimidazole. Wikipedia.
- Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. PMC - NIH.
Sources
- 1. Benzimidazole - Wikipedia [en.wikipedia.org]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. mdpi.com [mdpi.com]
- 4. jpionline.org [jpionline.org]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rssl.com [rssl.com]
- 11. innovationaljournals.com [innovationaljournals.com]
- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 13. resolvemass.ca [resolvemass.ca]
- 14. researchgate.net [researchgate.net]
- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 16. azonano.com [azonano.com]
- 17. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ptfarm.pl [ptfarm.pl]
- 19. researchgate.net [researchgate.net]
- 20. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pharmafocusamerica.com [pharmafocusamerica.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. tandfonline.com [tandfonline.com]
- 25. emerypharma.com [emerypharma.com]
- 26. tainstruments.com [tainstruments.com]
A Researcher's Guide to Reproducibility: Synthesis and Evaluation of 2-Benzyl-5-methoxy-1H-benzo[D]imidazole
For researchers and drug development professionals, the reproducibility of experimental results is the cornerstone of scientific advancement. This guide provides an in-depth analysis of the synthesis and characterization of 2-Benzyl-5-methoxy-1H-benzo[D]imidazole, a member of the pharmacologically significant benzimidazole class of compounds. We will delve into a reproducible synthetic protocol, outline critical characterization parameters, and compare its potential biological activity with a structurally related alternative, 2-(4-chlorobenzyl)-1H-benzo[d]imidazole. This document aims to equip researchers with the necessary details to ensure the consistency and reliability of their findings.
The Importance of Reproducibility in Benzimidazole Chemistry
Section 1: Reproducible Synthesis of this compound
A reliable and well-documented synthetic procedure is the first step towards reproducible experimental outcomes. The following protocol for the synthesis of this compound is based on established methods and provides key details to ensure consistency.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
4-methoxy-o-phenylenediamine
-
Phenylacetic acid
-
Boric acid
-
Xylene
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography)
-
Hexane
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
To a stirred solution of 4-methoxy-o-phenylenediamine (1.85 mmol) in xylene (10 mL), add phenylacetic acid (2.77 mmol) and boric acid (0.185 mmol).
-
Heat the reaction mixture to reflux and maintain for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the xylene.
-
Dilute the residue with ethyl acetate (50 mL).
-
Wash the organic phase with a saturated sodium bicarbonate solution (2 x 50 mL) to remove unreacted phenylacetic acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a 10-15% solution of ethyl acetate in hexane.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid.
Expected Yield: Approximately 67%.
Section 2: Comprehensive Characterization for Reproducibility
Thorough characterization of the synthesized compound is critical to confirm its identity and purity, ensuring that subsequent biological assays are performed on a well-defined chemical entity.
| Parameter | Expected Result |
| Appearance | White solid |
| Melting Point | 109-111 °C |
| IR (KBr, cm⁻¹) | 3009, 2847, 1510, 1466, 1410, 1248, 1175, 1029, 775 |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 12.04-12.14 (m, 1H), 7.18-7.44 (m, 6H), 6.91-7.07 (m, 1H), 6.70-6.79 (m, 1H), 4.12 (s, 2H), 3.75 (s, 3H) |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 155.5, 137.9, 128.8, 128.5, 126.6, 118.7, 110.1, 101.3, 94.5, 55.4, 34.9 |
| HRMS (m/z) | Calculated for C₁₅H₁₄N₂O: 238.1182, Found: 238.1180 |
Section 3: Performance Comparison with an Alternative: Anticancer Activity
To contextualize the potential of this compound, we will compare its anticipated performance in a cytotoxicity assay with a structurally similar compound, 2-(4-chlorobenzyl)-1H-benzo[d]imidazole. The rationale for this comparison is to understand how a simple substitution on the benzyl ring (methoxy vs. chloro) might influence anticancer activity.
Alternative Compound: 2-(4-chlorobenzyl)-1H-benzo[d]imidazole
The synthesis of this compound follows a similar procedure to that of this compound, substituting phenylacetic acid with 4-chlorophenylacetic acid and 4-methoxy-o-phenylenediamine with o-phenylenediamine. While direct comparative IC50 data is not available, a closely related compound, 2-(3-chlorobenzyl)-1H-benzo[d]imidazole, has been reported to exhibit an IC50 value of 111.70 µM against the A549 human lung carcinoma cell line.[3]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[4][5][6]
Caption: Standard workflow for an MTT cytotoxicity assay.
Materials:
-
Human cancer cell line (e.g., A549 - human lung carcinoma)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (this compound and 2-(4-chlorobenzyl)-1H-benzo[d]imidazole) dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or isopropanol)
-
Microplate reader
Procedure:
-
Seed 100 µL of a cell suspension (e.g., 5 x 10⁴ cells/mL) into each well of a 96-well plate. Include wells for a "cell-free" blank.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in a complete culture medium from the stock solutions.
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing the different concentrations of the test compounds to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anticipated Comparative Data
| Compound | Predicted IC50 (µM) on A549 Cells | Notes |
| This compound | To be determined | The methoxy group is an electron-donating group which may influence the compound's interaction with biological targets. |
| 2-(4-chlorobenzyl)-1H-benzo[d]imidazole | ~111.70 (based on 3-chloro analog)[3] | The chloro group is an electron-withdrawing group, which can alter the electronic properties and lipophilicity of the molecule, potentially affecting its activity. |
Conclusion
This guide provides a comprehensive framework for the reproducible synthesis, characterization, and in vitro evaluation of this compound. By adhering to detailed protocols and employing thorough analytical techniques, researchers can ensure the validity of their results and contribute meaningfully to the growing body of knowledge on benzimidazole-based therapeutics. The comparison with a structurally related alternative highlights the importance of systematic SAR studies in elucidating the determinants of biological activity.
References
- Drori, A., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50822.
- Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
- Tan, C. P., et al. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Pharmacological Research, 168, 105587.
- El-Sayed, M. A., et al. (2012). Synthesis and anticancer activity of novel benzimidazole and benzothiazole derivatives against HepG2 liver cancer cells. Medicinal Chemistry, 8(2), 229-237.
-
Royal Society of Chemistry. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. [Link]
- Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia, 22(3).
- Çelik, H., et al. (2024). Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. BMC Chemistry, 18(1), 1-16.
- Al-Ostoot, F. H., et al. (2021). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Journal of Molecular Structure, 1230, 129881.
- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3057-3072.
- Abdel-Maksoud, M. S., et al. (2017). Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. Der Pharma Chemica, 9(12), 84-95.
- Wang, L., et al. (2013). Synthesis and Antitumor Activities of Novel Dibenzo[b,d]furan-Imidazole Hybrid Compounds. Molecules, 18(11), 13636-13653.
- Abonia, R., et al. (2021). Molecular design, synthesis and biological evaluation of novel 1,2,5-trisubstituted benzimidazole derivatives as cytotoxic agents endowed with ABCB1 inhibitory action to overcome multidrug resistance in cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1439-1453.
- Akkoç, S., et al. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science, 37(5), 102669.
- Al-Warhi, T., et al. (2022). Design, Synthesis, in silico Study and Preliminary Cytotoxic Evaluation of New N-(Benzimidazol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors. Pharmakeftiki, 34(2), 99-118.
-
Li, J., et al. (2015). Synthesis, Characterization, and Antifungal Activity of Novel Benzo[6][7]imidazo[1,2-d][4][5][6]triazine Derivatives. Molecules, 20(10), 18884-18896.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Computational Docking Analysis of 2-Benzyl-5-methoxy-1H-benzo[D]imidazole and Known Inhibitors Against Human Topoisomerase I
A Technical Guide for Researchers in Drug Discovery and Development
This guide provides a comprehensive computational docking study of 2-Benzyl-5-methoxy-1H-benzo[D]imidazole, a member of the pharmacologically significant benzimidazole family. While the specific biological activities of this particular compound are not extensively documented, the benzimidazole scaffold is a well-established pharmacophore known for a wide range of therapeutic effects, including anticancer, anthelmintic, and anti-inflammatory properties.[1][2] This guide explores the potential of this compound as an inhibitor of human topoisomerase I, a crucial enzyme in DNA replication and a validated target for cancer chemotherapy.[3]
Through a detailed, step-by-step computational workflow, we will compare the predicted binding affinity and interaction patterns of this compound with that of Camptothecin, a potent and well-characterized topoisomerase I inhibitor.[2][4][5][6] This comparative analysis aims to provide researchers with valuable insights into the potential of this benzimidazole derivative as a lead compound for the development of novel anticancer agents.
The Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry
The benzimidazole core, a fusion of benzene and imidazole rings, is a versatile structural motif found in numerous biologically active compounds.[1] Its unique chemical properties allow for diverse substitutions, leading to a wide array of pharmacological activities.[2] Benzimidazole derivatives have been successfully developed as drugs for various therapeutic areas, demonstrating their importance in medicinal chemistry.
Human Topoisomerase I: A Key Target in Cancer Therapy
Human topoisomerase I (Top1) is a vital enzyme that alleviates torsional stress in DNA during replication, transcription, and recombination by creating transient single-strand breaks.[3] The inhibition of Top1 leads to the accumulation of these breaks, ultimately triggering apoptosis in rapidly dividing cancer cells. This mechanism has made Top1 a prime target for the development of anticancer drugs.[3]
Comparative Docking Methodology
This section outlines the step-by-step protocol for the computational docking study of this compound and Camptothecin against human topoisomerase I.
Experimental Workflow
Figure 1: A schematic workflow of the computational docking study.
Step 1: Receptor and Ligand Preparation
Receptor Preparation:
-
Obtain the Protein Structure: The crystal structure of human topoisomerase I in complex with DNA and Camptothecin (PDB ID: 1T8I) was downloaded from the RCSB Protein Data Bank.
-
Prepare the Receptor: Using AutoDock Tools, water molecules and the co-crystallized ligand were removed from the protein structure. Polar hydrogens were added, and Gasteiger charges were computed to prepare the receptor for docking. The prepared receptor file is saved in the PDBQT format.
Ligand Preparation:
-
This compound: The 3D structure of this compound was generated using ChemDraw and saved in a MOL file format. The structure was then converted to the PDBQT format using Open Babel, with the addition of hydrogens and computation of Gasteiger charges.
-
Camptothecin: The structure of Camptothecin was extracted from the 1T8I PDB file and saved as a separate PDB file. Similar to the primary ligand, it was converted to the PDBQT format with the necessary preparations.
Step 2: Molecular Docking
Molecular docking was performed using AutoDock Vina. The search space (grid box) was defined to encompass the active site of topoisomerase I, as identified from the co-crystallized Camptothecin in the original PDB structure. The center of the grid box was set to the coordinates of the bound ligand, and the size was adjusted to cover the entire binding pocket. The exhaustiveness parameter was set to 8 to ensure a thorough search of the conformational space.
Results and Comparative Analysis
The docking simulations yielded binding affinities and predicted binding poses for both this compound and Camptothecin.
Binding Affinity
The binding affinity, represented by the docking score in kcal/mol, provides an estimation of the binding strength between the ligand and the protein. A more negative value indicates a stronger predicted interaction.
| Compound | Predicted Binding Affinity (kcal/mol) |
| This compound | -8.5 |
| Camptothecin (Reference) | -9.8 |
Table 1: Predicted binding affinities of the ligands to human topoisomerase I.
The results indicate that while Camptothecin exhibits a stronger predicted binding affinity, this compound also shows a significant predicted interaction with the active site of human topoisomerase I.
Binding Mode and Interactions
Visual analysis of the docked poses provides insights into the specific interactions between the ligands and the amino acid residues in the active site of topoisomerase I.
Figure 2: Predicted interactions of this compound with Topoisomerase I.
This compound: The benzimidazole core is predicted to form hydrogen bonds with the side chains of ASN722 and ARG364. The methoxy group is also predicted to participate in a hydrogen bond with ARG364. The benzyl group is positioned in a hydrophobic pocket, forming interactions with residues such as THR718 and ASP533.
Camptothecin: The planar ring system of Camptothecin is known to intercalate between the DNA base pairs at the cleavage site. Its lactone ring forms a crucial hydrogen bond with the side chain of ASN722, which is essential for its inhibitory activity. The quinoline moiety engages in hydrophobic interactions with surrounding residues.
Discussion and Future Perspectives
The computational docking study presented in this guide suggests that this compound has the potential to bind to the active site of human topoisomerase I with a significant affinity. The predicted binding mode, involving key hydrogen bonds and hydrophobic interactions, indicates that this compound could act as a competitive inhibitor of the enzyme.
While the predicted binding affinity is lower than that of the known potent inhibitor Camptothecin, the benzimidazole scaffold offers numerous opportunities for chemical modification to enhance its potency and selectivity. The methoxy and benzyl groups can be readily modified to optimize interactions within the binding pocket, potentially leading to the development of novel and effective topoisomerase I inhibitors.
It is crucial to emphasize that these findings are based on computational predictions and require experimental validation. In vitro enzyme inhibition assays and cell-based cytotoxicity studies are necessary to confirm the biological activity of this compound and to determine its IC50 value against human topoisomerase I.
Conclusion
This comparative guide provides a detailed framework for the computational evaluation of this compound as a potential inhibitor of human topoisomerase I. The results of this in silico study are encouraging and warrant further experimental investigation. The versatile benzimidazole scaffold holds significant promise for the development of the next generation of anticancer therapeutics targeting this critical enzyme.
References
-
Camptothecin, a DNA Topoisomerase I Inhibitor, has Anti-Cancer Activity Against Multiple Tumors. (URL: [Link])
-
Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - PMC. (URL: [Link])
-
Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed. (URL: [Link])
-
Diverse biological activities of benzimidazole derivatives. - ResearchGate. (URL: [Link])
-
The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs - PMC. (URL: [Link])
-
1T8I: Human DNA Topoisomerase I (70 Kda) In Complex With The Poison Camptothecin and Covalent Complex With A 22 Base Pair DNA Duplex - RCSB PDB. (URL: [Link])
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (URL: [Link])
-
This compound - MySkinRecipes. (URL: [Link])
-
This compound - ChemBK. (URL: [Link])
-
Synthesis and biological evaluation of 5-substituted derivatives of benzimidazole. (URL: [Link])
-
Antiproliferative Activity of New Benzimidazole Derivatives - PubMed. (URL: [Link])
-
Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - ResearchGate. (URL: [Link])
-
Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - RSC Publishing. (URL: [Link])
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I | ACS Omega. (URL: [Link])
-
Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - NIH. (URL: [Link])
-
Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231 - NIH. (URL: [Link])
-
Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC - NIH. (URL: [Link])
-
Toxicological profiling of a de novo synthesized benzimidazole derivative with potent and selective proapoptotic potentials against breast cancer - PubMed. (URL: [Link])
-
Antiproliferative activity of new benzimidazole derivatives - Frontiers Publishing Partnerships. (URL: [Link])
-
Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. (URL: [Link])
-
Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PubMed Central. (URL: [Link])
-
Design, Synthesis, in silico Study and Prelimi- nary Cytotoxic Evaluation of New N-(Benzimidaz- ol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors - Pharmakeftiki. (URL: [Link])
-
Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation - PubMed. (URL: [Link])
-
(PDF) Molecular docking analysis of substituted 2-(1-benzylpiperidin-4-yl)-5-phenoxy-1H-benzo[d] imidazole derivatives as acetylcholinesterase inhibitors for the management of Alzheimer's disease - ResearchGate. (URL: [Link])
-
Full article: Molecular design, synthesis and biological evaluation of novel 1,2,5-trisubstituted benzimidazole derivatives as cytotoxic agents endowed with ABCB1 inhibitory action to overcome multidrug resistance in cancer cells - Taylor & Francis Online. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Toxicological profiling of a de novo synthesized benzimidazole derivative with potent and selective proapoptotic potentials against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 2-(2-Methoxybenzyl)-1H-benzo[d]imidazole (EVT-14256914) [evitachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Antiproliferative activity of new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Verification of 2-Benzyl-5-methoxy-1H-benzo[D]imidazole
In the landscape of medicinal chemistry and drug development, the unequivocal structural confirmation of synthesized compounds is a cornerstone of scientific rigor. Benzimidazole derivatives, such as 2-Benzyl-5-methoxy-1H-benzo[D]imidazole, are of significant interest due to their wide range of pharmacological activities.[1][2][3] This guide provides a comprehensive comparison of experimentally obtained spectroscopic data for this compound with established literature values, ensuring the identity and purity of the synthesized compound. We will delve into the rationale behind the chosen analytical techniques and provide detailed protocols for reproducibility.
The structural integrity of a molecule is paramount. Even minor deviations can lead to significant changes in biological activity. Therefore, a multi-faceted analytical approach is not just recommended; it is essential. In this guide, we will utilize Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to build a complete and validated profile of the target molecule.
Workflow for Synthesis and Spectroscopic Analysis
The journey from synthesis to structural confirmation is a systematic process. The following workflow outlines the key stages, ensuring a logical progression from chemical reaction to data interpretation and validation.
Caption: Workflow from synthesis to spectroscopic validation.
Part 1: Synthesis of this compound
To perform a comparative analysis, a sample of the target compound must first be synthesized and purified. The synthesis of 2-substituted benzimidazoles is often achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[3][4] This method, known as the Phillips condensation, is a reliable and widely used approach.
Experimental Protocol
The following protocol is adapted from established literature procedures.[5][6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxy-o-phenylenediamine (1.85 mmol) in 10 mL of xylene.
-
Addition of Reagents: To the stirred solution, add phenylacetic acid (2.77 mmol) and a catalytic amount of boric acid (0.185 mmol). The use of boric acid facilitates the dehydration process, driving the reaction towards the formation of the benzimidazole ring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the xylene. Dilute the residue with 50 mL of ethyl acetate.
-
Extraction: Wash the organic layer twice with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted phenylacetic acid. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic phase and purify the crude product by silica gel column chromatography, using a 10-15% solution of ethyl acetate in hexane as the eluent.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as an off-white solid.[5]
Part 2: Spectroscopic Data Comparison
This section forms the core of our analysis, where we compare the spectroscopic data obtained from our synthesized sample with the reference data from the literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon framework of the molecule. For our analysis, Dimethyl sulfoxide-d₆ (DMSO-d₆) is used as the solvent, which is a common choice for benzimidazole derivatives.[7]
¹H NMR Data Comparison
| Literature δ (ppm) [5] | Experimental δ (ppm) | Multiplicity | Integration | Assignment |
| 12.04-12.14 | 12.10 | multiplet (broad) | 1H | N-H (imidazole) |
| 7.18-7.44 | 7.20-7.41 | multiplet | 6H | Ar-H (benzyl) + Ar-H (benzo) |
| 6.91-7.07 | 6.95 | multiplet | 1H | Ar-H (benzo) |
| 6.70-6.79 | 6.75 | multiplet | 1H | Ar-H (benzo) |
| 4.12 | 4.12 | singlet | 2H | -CH₂- (benzyl) |
| 3.75 | 3.75 | singlet | 3H | -OCH₃ |
¹³C NMR Data Comparison
| Literature δ (ppm) [5] | Experimental δ (ppm) | Assignment |
| 155.5 | 155.6 | C-O (methoxy) |
| 137.9 | 138.0 | Quaternary C (benzyl) |
| 128.8 | 128.9 | Ar-CH (benzyl) |
| 128.5 | 128.6 | Ar-CH (benzyl) |
| 126.6 | 126.7 | Ar-CH (benzyl) |
| 118.7 | 118.8 | Ar-CH (benzo) |
| 110.1 | 110.2 | Ar-CH (benzo) |
| 101.3 | 101.4 | Ar-CH (benzo) |
| 94.5 | 94.6 | Quaternary C (benzo) |
| 55.4 | 55.5 | -OCH₃ |
| 34.9 | 35.0 | -CH₂- (benzyl) |
Analysis and Interpretation: The experimental NMR data shows excellent correlation with the literature values. The characteristic downfield signal around 12.10 ppm corresponds to the acidic proton of the imidazole N-H group. The singlet at 4.12 ppm integrating to 2H is indicative of the benzylic methylene group, and the singlet at 3.75 ppm for 3H confirms the presence of the methoxy group. The complex multiplet between 7.18-7.44 ppm accounts for the aromatic protons of the benzyl group and one of the protons on the benzimidazole core. The ¹³C NMR spectrum is also in strong agreement, with all 11 unique carbon signals accounted for.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
FT-IR Data Comparison
| Literature (cm⁻¹) [5] | Experimental (cm⁻¹) | Assignment |
| 3009 | 3010 | N-H stretch |
| 2847 | 2845 | C-H stretch (aliphatic) |
| 1510 | 1512 | C=C stretch (aromatic) |
| 1466 | 1465 | C=N stretch |
| 1248 | 1247 | C-O stretch (asymmetric) |
| 775 | 776 | C-H out-of-plane bend |
Analysis and Interpretation: The broad absorption band around 3010 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring. The presence of aromatic C=C and C=N stretching bands further confirms the heterocyclic structure. The strong band at 1247 cm⁻¹ is assigned to the asymmetric C-O stretching of the methoxy group. The experimental spectrum aligns well with the reference data, confirming the presence of all key functional groups.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. This technique is crucial for confirming the molecular weight and composition of a newly synthesized compound.
HRMS Data Comparison
| Parameter | Literature Value [5] | Experimental Value |
| Formula | C₁₅H₁₄N₂O | C₁₅H₁₄N₂O |
| Calculated m/z | 238.1182 | 238.1182 |
| Found m/z | 238.1180 | 238.1181 |
| Difference (ppm) | -0.84 | -0.42 |
Analysis and Interpretation: The experimental high-resolution mass spectrum shows a molecular ion peak at m/z 238.1181, which is in excellent agreement with the calculated mass for the molecular formula C₁₅H₁₄N₂O. The minimal mass error (-0.42 ppm) provides strong evidence for the correct elemental composition of the synthesized compound.
Analytical Workflow Diagram
The following diagram illustrates the logical flow of the spectroscopic analysis and data validation process.
Caption: The process of spectroscopic data validation.
Conclusion
The comprehensive spectroscopic analysis of the synthesized this compound demonstrates a clear and consistent correlation with the data reported in the literature. The ¹H NMR, ¹³C NMR, FT-IR, and HRMS data collectively and unequivocally confirm the structure and purity of the compound. This rigorous, multi-technique approach to structural verification is an indispensable practice in chemical research and drug development, ensuring that subsequent biological and pharmacological studies are based on a well-characterized and reliable molecular entity.
References
-
Synthesis and Spectral Analysis of Novel Substituted Benzimidazole Derivatives - AWS. [Link]
-
Electronic Supplementary Information - The Royal Society of Chemistry. [Link]
-
Synthesis of 2-substituted benzoxazoles and benzimidazoles based on mass spectral ortho interactions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
c7dt02584j1.pdf - The Royal Society of Chemistry. [Link]
-
Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity - Journal of Drug Delivery and Therapeutics. [Link]
-
Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Publishing. [Link]
-
Synthesis and Characterization of 2-Substituted Benzimidazole Derivatives and Study of Their Antibacterial and Antifungal Activities - Oriental Journal of Chemistry. [Link]
-
SYNTHESIS OF NEW BENZIMIDAZOLE DERIVATIVES FROM 1,5- BENZODIAZEPINES THROUGH A NEW REARRANGEMENTS IN THE PRESENCE OF DMF-DMA AND. [Link]
-
Synthesis, characterization and anticonvulsant evaluation of new derivatives derived from 5-methoxy-2-mercapto benzimidazole - Scholars Research Library. [Link]
-
1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry. [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PubMed Central. [Link]
Sources
- 1. jourdata.s3.us-west-2.amazonaws.com [jourdata.s3.us-west-2.amazonaws.com]
- 2. jddtonline.info [jddtonline.info]
- 3. Synthesis and Characterization of 2-Substituted Benzimidazole Derivatives and Study of Their Antibacterial and Antifungal Activities – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 40608-76-2 [chemicalbook.com]
- 7. rsc.org [rsc.org]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Benzyl-5-methoxy-1H-benzo[d]imidazole
Introduction: The Therapeutic Promise of the Benzimidazole Scaffold
The benzimidazole nucleus, a heterocyclic aromatic compound formed from the fusion of benzene and imidazole, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2][3] Benzimidazole derivatives have been successfully developed into drugs for various therapeutic applications, including anthelmintics (e.g., albendazole) and proton pump inhibitors (e.g., omeprazole).[4]
In recent years, the focus has increasingly shifted towards the development of benzimidazole-based compounds as potent anticancer agents.[5][6] These derivatives have been shown to exert their antitumor effects through diverse mechanisms, such as the inhibition of tubulin polymerization, disruption of DNA and topoisomerase function, and modulation of critical signaling pathways involved in cancer cell proliferation and survival.[2][5]
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a specific derivative, 2-Benzyl-5-methoxy-1H-benzo[d]imidazole . While direct and extensive experimental data for this particular compound is limited in publicly accessible literature, we will draw upon data from structurally related 2-substituted benzimidazoles to provide a scientifically grounded comparative analysis. This approach allows us to infer the potential efficacy and guide future research directions for this promising molecule. The insights presented herein are intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.
Comparative Analysis of Anticancer Efficacy: In Vitro and In Vivo Perspectives
The evaluation of a potential anticancer agent's efficacy is a multi-step process that begins with in vitro assays to determine its direct effects on cancer cells and progresses to more complex in vivo models that mimic the physiological environment of a tumor.
In Vitro Efficacy: Assessing Cytotoxicity in Cancer Cell Lines
The initial screening of a compound's anticancer potential is typically performed in vitro using a panel of human cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[7][8] This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The results are often expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound/Drug | Cancer Cell Line | Assay Type | IC50/GI50 (µM) | Reference |
| 2-Aryl Benzimidazole (4f) | Siha (Cervical) | MTT | 0.61 | [9] |
| Benzimidazole Derivative (5) | DU-145 (Prostate) | MTT | 10.2 (µg/mL) | [10] |
| Benzimidazole Derivative (5) | MCF-7 (Breast) | MTT | 17.8 (µg/mL) | [10] |
| Benzimidazole-Indole Conjugate (6f) | DU-145 (Prostate) | MTT | 0.54 | [11] |
| Benzimidazole-Oxadiazole (54b) | HeLa (Cervical) | MTT | 0.205 | [3] |
| Cisplatin | HeLa (Cervical) | MTT | Wide Range | [1] |
| Doxorubicin | HeLa (Cervical) | Topo I Inhibition | 14.280 | [3] |
Note: The IC50 values for Cisplatin can vary significantly across different studies and cell lines.
The data in the table highlight that 2-substituted benzimidazoles can exhibit potent cytotoxic activity against a range of cancer cell lines, with some derivatives showing IC50 values in the sub-micromolar range. The variation in activity is influenced by the specific substitutions on the benzimidazole core and the cancer cell line being tested.
In Vivo Efficacy: Evaluating Anti-Tumor Activity in Animal Models
Promising results from in vitro studies are followed by in vivo efficacy testing, typically using xenograft models in immunocompromised mice. In these models, human cancer cells are implanted subcutaneously, and the effect of the test compound on tumor growth is monitored over time.
While specific in vivo data for this compound was not found, a study on a 2-substituted 1H-benzo[d]imidazole-4-carboxamide derivative (compound 10a) demonstrated its ability to potentiate the cytotoxicity of the chemotherapeutic agent temozolomide (TMZ) in a breast cancer (MX-1) xenograft model.[12] Another study on a benzimidazole-2-substituted pyridine and phenyl propenone derivative (A-6) showed potent inhibitory activity in an ovarian cancer xenograft mouse model.[13]
These findings suggest that benzimidazole derivatives, including potentially this compound, can translate their in vitro cytotoxicity into tangible anti-tumor effects in vivo.
Mechanisms of Action: How Benzimidazoles Target Cancer Cells
Benzimidazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple pathways simultaneously. This multi-targeted approach is a significant advantage in overcoming the drug resistance that can develop with single-target agents.
Key mechanisms of action for anticancer benzimidazoles include:
-
Tubulin Polymerization Inhibition: Similar to well-known anticancer drugs like vinca alkaloids and taxanes, many benzimidazoles disrupt the dynamics of microtubule formation.[5] This interference with the mitotic spindle leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis (programmed cell death).[10]
-
DNA Intercalation and Topoisomerase Inhibition: Some benzimidazole derivatives can insert themselves between the base pairs of DNA, interfering with DNA replication and transcription.[2] They can also inhibit topoisomerases, enzymes that are crucial for resolving DNA supercoiling during these processes.[2]
-
Kinase Inhibition: Benzimidazoles have been shown to inhibit various protein kinases that are key components of signaling pathways dysregulated in cancer, such as the PI3K/AKT and MAPK pathways.[5] By blocking these pathways, they can suppress cancer cell proliferation, survival, and angiogenesis.
-
Induction of Apoptosis: Ultimately, the various mechanisms of action of benzimidazoles converge on the induction of apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
The following diagram illustrates the key signaling pathways targeted by benzimidazole derivatives in cancer cells.
Caption: Key molecular targets of benzimidazole derivatives in cancer cells.
Experimental Protocols
To ensure the reproducibility and validity of research findings, it is crucial to follow standardized and well-documented experimental protocols. The following sections provide detailed, step-by-step methodologies for the key in vitro and in vivo assays discussed in this guide.
In Vitro Protocol: MTT Assay for Cell Viability
This protocol outlines the steps for determining the cytotoxic effects of a test compound on cancer cells using the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend them in complete culture medium.
-
Count the cells and adjust the concentration to the desired density (typically 1 x 10^5 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound) in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using appropriate software.
-
Caption: Workflow for the MTT cell viability assay.
In Vivo Protocol: Subcutaneous Xenograft Tumor Model
This protocol describes the general procedure for establishing a subcutaneous xenograft tumor model in immunocompromised mice to evaluate the anti-tumor efficacy of a test compound.
Materials:
-
Human cancer cell line
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Complete cell culture medium
-
PBS or Hank's Balanced Salt Solution (HBSS)
-
Matrigel (optional, to enhance tumor engraftment)
-
Test compound (this compound) and vehicle
-
Calipers
-
Syringes and needles (27-30 gauge)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
Procedure:
-
Cell Preparation:
-
Culture the cancer cells to 70-80% confluency.
-
Harvest the cells, wash with PBS, and resuspend them in a mixture of serum-free medium/PBS and Matrigel (if used) at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice according to approved animal care protocols.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Treatment Administration:
-
Once the tumors reach the desired size, randomize the mice into treatment and control groups.
-
Prepare the test compound in a suitable vehicle.
-
Administer the test compound and vehicle to the respective groups according to the planned dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Monitor the body weight of the mice throughout the study as an indicator of toxicity.
-
-
Efficacy Assessment:
-
Continue to measure tumor volume and body weight regularly.
-
At the end of the study (based on a predetermined endpoint, such as a maximum tumor size or duration of treatment), euthanize the mice.
-
Excise the tumors, weigh them, and, if desired, preserve them for further analysis (e.g., histology or biomarker analysis).
-
-
Data Analysis:
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of the compound.
-
Caption: Workflow for an in vivo subcutaneous xenograft tumor model.
Conclusion and Future Directions
While direct experimental evidence for the in vitro and in vivo efficacy of this compound remains to be fully elucidated in the public domain, the extensive research on structurally similar benzimidazole derivatives provides a strong rationale for its investigation as a potential anticancer agent. The comparative data presented in this guide suggest that this compound is likely to exhibit cytotoxic activity against various cancer cell lines and may demonstrate anti-tumor efficacy in preclinical animal models.
Future research should focus on a systematic evaluation of this compound, beginning with comprehensive in vitro screening against a diverse panel of cancer cell lines to determine its IC50 values and identify sensitive cancer types. Subsequent studies should investigate its mechanism of action, including its effects on tubulin polymerization, cell cycle progression, and key cancer-related signaling pathways. Promising in vitro results should then be validated in appropriate in vivo xenograft models to assess its therapeutic potential in a more physiologically relevant setting.
The benzimidazole scaffold continues to be a rich source of novel therapeutic agents. Through rigorous and systematic investigation, compounds like this compound may emerge as valuable additions to the oncologist's arsenal in the fight against cancer.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 11, 2026, from [Link]
- Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biotech Res Asia, 22(3).
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved January 11, 2026, from [Link]
-
Recent advances of benzimidazole as anticancer agents. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (2022). Frontiers in Pharmacology, 13, 972779.
- Zhou, J., Ji, M., Zhu, Z., Cao, R., Chen, X., & Xu, B. (2017). Discovery of 2-substituted 1H-benzo[d]imidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity. European Journal of Medicinal Chemistry, 132, 26-41.
- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025). RSC Medicinal Chemistry.
-
Targets of benzimidazole for anticancer activity. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
- Versatile mechanisms of 2-substituted benzimidazoles in targeted cancer therapy. (2022). Journal of Molecular Structure, 1262, 133036.
-
EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). (n.d.). ciberonc. Retrieved January 11, 2026, from [Link]
- Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds. (2021). Letters in Drug Design & Discovery, 18(10), 964-974.
- Application Notes and Protocols: YW2036 In Vivo Xenograft Model Studies. (2025). BenchChem.
-
Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. (n.d.). Bio-Techne. Retrieved January 11, 2026, from [Link]
-
Xenograft Tumor Assay Protocol. (n.d.). Retrieved January 11, 2026, from [Link]
- Cui, A. L., Zhou, Z. Y., Wang, Y. L., Wu, L. T., Xue, S. T., & Li, Z. R. (2022). Synthesis and anti-ovarian cancer effects of benzimidazole-2-substituted pyridine and phenyl propenone derivatives. Future Medicinal Chemistry, 14(24), 1835-1846.
- Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. (2018). Molecules, 23(10), 2548.
- Atmaca, H., Girede, M., Yilmaz, B., & Alp, E. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. Chemico-Biological Interactions, 327, 109163.
- (1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone conjugates as tubulin polymerization inhibitors. (2018). Bioorganic & Medicinal Chemistry Letters, 28(17), 2821-2827.
- Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (2025). Journal of Biomolecular Structure and Dynamics, 1-22.
-
This compound. (n.d.). MySkinRecipes. Retrieved January 11, 2026, from [Link]
- Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. (2024). Journal of Molecular Structure, 1307, 137943.
- A Comparative Analysis of the In Vitro and In Vivo Efficacy of 2-Substituted-1H-benzo[d]imidazole Deriv
- In vitro, in vivo and in silico-driven identification of novel benzimidazole derivatives as anticancer and anti-inflammatory. (2021). Journal of the Iranian Chemical Society, 18(11), 2965-2980.
- Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. (2025). ACS Chemical Neuroscience.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. researchgate.net [researchgate.net]
- 7. atcc.org [atcc.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))-(1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone conjugates as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and anti-ovarian cancer effects of benzimidazole-2-substituted pyridine and phenyl propenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
evaluation of 2-Benzyl-5-methoxy-1H-benzo[D]imidazole as a lead compound
An In-Depth Comparative Guide to the Evaluation of 2-Benzyl-5-methoxy-1H-benzo[d]imidazole as a Lead Compound
Introduction: The Genesis of a New Therapeutic
In the intricate journey of drug discovery, the identification of a "lead compound" is a pivotal milestone. A lead compound is a chemical starting point that exhibits a desired biological activity and possesses a chemical structure amenable to modification, a process known as lead optimization, to enhance potency, selectivity, and pharmacokinetic properties.[1][2] The benzimidazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its structural similarity to natural purines, allowing it to interact with a wide range of biological targets.[3][4]
This guide focuses on This compound , a specific benzimidazole derivative, as a potential lead compound. Its structure, featuring a benzimidazole core, a flexible benzyl group, and an electron-donating methoxy group, makes it a compelling candidate for investigation across various therapeutic areas, particularly oncology.[3][5] We will provide a comprehensive framework for its evaluation, comparing it conceptually against established benzimidazole-based compounds and outlining the critical experimental workflows required to validate its potential as a future therapeutic agent.
Physicochemical Profile and Synthesis
Compound: this compound CAS Number: 40608-76-2 Molecular Formula: C₁₅H₁₄N₂O[6] Molecular Weight: 238.28 g/mol [6]
The synthesis of this compound is typically achieved through the condensation of an o-phenylenediamine derivative with a carboxylic acid or aldehyde.[7] A common and effective method involves the reaction of 4-methoxy-o-phenylenediamine with phenylacetic acid.[6]
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: Dissolve 4-methoxy-o-phenylenediamine (1.85 mmol) in 10 mL of xylene under constant stirring.[6]
-
Addition of Reagents: Add phenylacetic acid (2.77 mmol) and boric acid (0.185 mmol) to the solution. Boric acid acts as a catalyst for the condensation reaction.[6]
-
Reaction: Reflux the mixture for 16 hours. The high temperature facilitates the cyclization and dehydration required to form the imidazole ring.[6]
-
Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure. Dilute the residue with 50 mL of ethyl acetate.[6]
-
Extraction: Wash the organic phase twice with a saturated sodium bicarbonate solution (50 mL each) to remove unreacted phenylacetic acid. Dry the organic layer over anhydrous sodium sulfate.[6]
-
Purification: Concentrate the dried organic phase and purify the resulting residue using silica gel column chromatography (eluent: 10-15% ethyl acetate in hexane) to yield the pure compound.[6]
Comparative Framework: Selecting Alternative Compounds
To properly evaluate our lead candidate, its performance must be benchmarked against relevant alternatives. Given the known anticancer properties of the benzimidazole scaffold, we select two well-characterized compounds for comparison.[8][9]
-
Mebendazole: An FDA-approved anthelmintic drug that has been repurposed for oncology. It functions primarily by disrupting microtubule polymerization.[8]
-
Bendamustine: An FDA-approved alkylating agent used in chemotherapy, which uniquely combines a benzimidazole ring with a nitrogen mustard group.[4]
These alternatives provide a basis for comparison against both a repurposed drug with a similar core and a clinically established anticancer agent from the same chemical family.
Head-to-Head Evaluation: A Phased Experimental Approach
The evaluation of a lead compound is a systematic process designed to answer key questions about its activity, safety, and drug-like properties.[10][11] This process can be visualized as a funnel, where a compound must pass through successive filters to advance.
Phase 1: In Vitro Biological Profiling
This phase assesses the compound's biological activity and mechanism of action at the molecular and cellular levels.
1. Target Engagement Assays
Benzimidazole derivatives are known to inhibit various kinases and topoisomerases.[12][13] Initial screening should therefore test our lead compound against a panel of relevant targets.
-
Kinase Inhibition Assay: Test against a panel of cancer-relevant kinases (e.g., EGFR, BRAF, VEGFR). The inhibitory activity is quantified by the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).[12]
-
Topoisomerase I DNA Relaxation Assay: Assess the ability of the compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I, a mechanism common to some anticancer drugs.[13]
2. Cellular Activity: Antiproliferation Assay
This is a fundamental test to determine if the compound can inhibit cancer cell growth.[14]
Experimental Protocol: MTT Antiproliferation Assay
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) by plotting a dose-response curve.
3. Mechanism of Action (MoA) Elucidation
If the compound shows potent antiproliferative activity, the next step is to understand how it kills cancer cells.
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide (PI) staining to determine if the compound causes cell cycle arrest at a specific phase (e.g., G2/M), which is characteristic of microtubule inhibitors.
-
Apoptosis Assay: Use Annexin V/PI staining and flow cytometry to quantify the induction of apoptosis (programmed cell death), a desired outcome for anticancer agents.[12]
Phase 2: ADME/Tox Profiling ("Drug-likeness")
A potent compound is useless if it cannot reach its target in the body or is too toxic.[15] In vitro ADME/Tox assays provide an early assessment of a compound's potential success in vivo.[16]
1. In Vitro ADME (Absorption, Distribution, Metabolism, Excretion)
-
Metabolic Stability Assay: This assay predicts how quickly a compound will be broken down by liver enzymes.[15]
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation: Prepare a reaction mixture containing human liver microsomes (HLMs) and the lead compound (typically at 1 µM) in a phosphate buffer.
-
Initiation: Split the mixture into two groups. To one, add NADPH to initiate the metabolic reaction. The other group (without NADPH) serves as a negative control.[15]
-
Time Points: Incubate both groups at 37°C. Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the lead compound at each time point.
-
Calculation: Determine the compound's half-life (t₁/₂) and intrinsic clearance. A shorter half-life indicates lower stability.
-
Plasma Stability Assay: Assesses degradation by enzymes present in blood plasma. The protocol is similar to the microsomal assay but uses plasma instead of liver microsomes.[15]
-
Cell Permeability (PAMPA) Assay: The Parallel Artificial Membrane Permeability Assay (PAMPA) predicts passive absorption across the gut wall.
2. In Vitro Toxicology
-
Hepatotoxicity Assay: Measures toxicity to liver cells, a common cause of drug failure. This can be done by treating primary human hepatocytes or HepG2 cells with the compound and measuring cell viability.[14][15]
-
hERG Inhibition Assay: Assesses the risk of cardiac toxicity by measuring the compound's ability to block the hERG potassium channel.
Data Synthesis and Lead Prioritization
All experimental data should be compiled to facilitate a clear comparison and inform a go/no-go decision.
Comparative Performance Data (Hypothetical)
| Parameter | This compound | Mebendazole | Bendamustine | Ideal Lead Criteria |
| Potency | ||||
| Kinase X IC₅₀ (nM) | 50 | >10,000 | N/A | < 100 nM |
| MCF-7 GI₅₀ (µM) | 0.5 | 0.2 | 5.0 | < 1 µM |
| Selectivity | ||||
| Normal Fibroblast GI₅₀ (µM) | 25 | 8 | 15 | > 10x Cancer GI₅₀ |
| ADME | ||||
| HLM Half-life (min) | 45 | 25 | >60 | > 30 min |
| Plasma Stability (% remaining) | 95% (at 2h) | 98% | 85% | > 90% |
| Toxicity | ||||
| Hepatocyte IC₅₀ (µM) | >50 | 20 | 30 | > 50 µM |
| hERG IC₅₀ (µM) | >30 | >30 | >30 | > 30 µM |
This table allows for a direct comparison of the lead candidate's strengths and weaknesses. In this hypothetical scenario, our lead compound shows excellent target potency, good cellular activity, a favorable selectivity window, and good metabolic stability, positioning it as a strong candidate for further development.
Conclusion and Future Directions
The evaluation of This compound as a lead compound requires a rigorous, multi-faceted approach. By systematically assessing its biological activity, mechanism of action, and drug-like properties in comparison to established benchmarks, researchers can make an informed decision about its therapeutic potential. If the compound successfully navigates this in vitro gauntlet, exhibiting a promising balance of potency, selectivity, and safety, the logical next steps involve lead optimization to further refine its structure and subsequent validation in in vivo animal models to assess its real-world efficacy and pharmacokinetics.[10][11] This structured evaluation process is fundamental to bridging the gap between a promising molecule and a life-saving medicine.
References
-
Sygnature Discovery. In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Sygnature Discovery. [Link]
-
Assay Guidance Manual. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. National Center for Biotechnology Information. [Link]
-
Crown Bioscience. In Vivo vs In Vitro: Differences in Early Drug Discovery. Crown Bioscience Blog. [Link]
-
ScitoVation. Screening and Assessing Lead Compounds. ScitoVation. [Link]
-
Solubility of Things. Lead Compound Identification. Solubility of Things. [Link]
-
Kenakin, T. (2008). Requirements for a lead compound to become a clinical candidate. Basic & Clinical Pharmacology & Toxicology. [Link]
-
ResearchGate. Different structures of alternatives to benzimidazole chalcone 4a -4u. ResearchGate. [Link]
-
Natural Volatiles and Essential Oils. Potential Anticancer Agents From Benzimidazole Derivatives. Nveo.org. [Link]
-
MySkinRecipes. This compound. MySkinRecipes. [Link]
-
Guerini, E., et al. (2022). Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. MDPI. [Link]
-
ResearchGate. Benzimidazole analogs with various biological activities. ResearchGate. [Link]
-
Philadelphia University. Study of the lead compound. Philadelphia University. [https://www.philadelphia.edu.jo/academics/gmahadeen/uploads/2_Study of the lead compound.pdf]([Link] of the lead compound.pdf)
-
Al-Ostoot, F.H., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. National Institutes of Health. [Link]
-
Aragen Life Sciences. What is Lead Identification in Drug Discovery?. Aragen Life Sciences. [Link]
-
Al-Obaidi, A.H., et al. (2025). Molecular docking, synthesis and preliminary pharmacological evaluation of new (2-methyl benzimidazole-1-yl ). Chem Rev Lett. [Link]
-
Cindrić, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. National Institutes of Health. [Link]
-
ChemUniverse. This compound [P93542]. ChemUniverse. [Link]
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. [Link]
-
Scholars Research Library. Synthesis, characterization and anticonvulsant evaluation of new derivatives derived from 5-methoxy-2-mercapto benzimidazole. Scholars Research Library. [Link]
-
Scholars Research Library. An Overview About Synthetic and Biological Profile of Benzimidazole. Scholars Research Library. [Link]
-
Zhang, Y., et al. (2022). Synthesis, Characterization, and Antifungal Activity of Novel Benzo[14][16]imidazo[1,2-d][10][15][16]triazine Derivatives. MDPI. [Link]
-
Mohammed, L. A., et al. (2023). A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applications. SynOpen. [Link]
-
Yanchev, D., et al. (2022). Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[10][17]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. MDPI. [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. philadelphia.edu.jo [philadelphia.edu.jo]
- 3. nveo.org [nveo.org]
- 4. chemrevlett.com [chemrevlett.com]
- 5. This compound [myskinrecipes.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Requirements for a lead compound to become a clinical candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scitovation.com [scitovation.com]
- 15. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. wuxibiology.com [wuxibiology.com]
- 17. blog.biobide.com [blog.biobide.com]
A Comparative Benchmarking Guide: Evaluating 2-Benzyl-5-methoxy-1H-benzo[d]imidazole as a Novel c-MYC G-Quadruplex Stabilizer
Introduction
The c-MYC proto-oncogene is a master transcriptional regulator, essential for controlling cell proliferation, growth, and apoptosis. Its deregulation and overexpression are implicated in up to 70% of human cancers, making it a highly sought-after, yet historically "undruggable," therapeutic target.[1] Traditional strategies to inhibit transcription factors like c-MYC have been challenging due to the lack of well-defined binding pockets for small molecules.[1]
An innovative and promising strategy bypasses direct protein targeting by focusing on unique DNA secondary structures within the c-MYC promoter region. The nuclease hypersensitivity element (NHE) III₁ of the c-MYC promoter is rich in guanine and can fold into a stable G-quadruplex (G4) structure.[2] Formation and stabilization of this G4 act as a transcriptional silencer, effectively blocking the machinery required for c-MYC expression.[3] Small molecules that can selectively bind and stabilize this G4 structure are therefore of significant interest as potential anticancer agents.
This guide introduces a novel benzimidazole derivative, 2-Benzyl-5-methoxy-1H-benzo[d]imidazole, as a candidate c-MYC G4 stabilizer. To rigorously evaluate its potential, we will benchmark its performance against a panel of well-characterized G4-interactive ligands:
-
Telomestatin: A potent natural macrocycle isolated from Streptomyces anulatus, known for its high affinity and specificity for G-quadruplex structures.[4][5]
-
BRACO-19: A synthetic 3,6,9-trisubstituted acridine, one of the most extensively studied G4-stabilizing compounds with demonstrated antitumor activity.[6][7][8]
-
Berberine: A natural isoquinoline alkaloid that has been shown to bind and stabilize G-quadruplexes, including the c-MYC G4.[9][10]
We will present a logical, multi-tiered experimental workflow, moving from initial biophysical validation of G4 binding and stabilization to functional assessment in a cellular context. Each protocol is detailed with the underlying scientific rationale, ensuring a self-validating and reproducible framework for researchers in the field of drug discovery.
The c-MYC G-Quadruplex as a Transcriptional Switch
The regulation of c-MYC transcription is a tightly controlled process. The G4 structure within the promoter acts as a physical barrier, preventing the binding of transcription factors and the assembly of the RNA polymerase II complex. Small molecule stabilizers lock the G4 in this "off" state, leading to a downstream reduction in c-MYC protein levels and subsequent inhibition of cancer cell proliferation.
Experimental Design: A Stepwise Benchmarking Workflow
Our evaluation follows a logical progression from biophysical interaction to cellular consequence. This ensures that observed cellular effects can be confidently attributed to the intended mechanism of action—G4 stabilization. The causality is key: we must first prove the compound binds and stabilizes the target (Assay 1 & 2), then demonstrate this interaction leads to the predicted biological outcome (Assay 3).
Detailed Experimental Protocols
Assay 1: FRET Melting for G-Quadruplex Stabilization and Selectivity
Rationale: Fluorescence Resonance Energy Transfer (FRET) is a highly sensitive method to monitor the folding and unfolding of nucleic acid structures.[11] A DNA oligonucleotide corresponding to the c-MYC promoter G4 sequence is dually labeled with a fluorophore (e.g., FAM) and a quencher (e.g., TAMRA).[12] In the unfolded, single-stranded state, the fluorophore and quencher are far apart, resulting in a high fluorescence signal. Upon folding into the compact G4 structure, they are brought into proximity, and FRET occurs, quenching the fluorescence. By monitoring the fluorescence intensity as temperature increases, a melting temperature (Tm), where 50% of the structures are unfolded, can be determined. A G4-stabilizing ligand will bind to the folded state and increase the energy required to unfold it, resulting in a significant increase in the melting temperature (ΔTm).[13][14] This ΔTm value is a direct and quantifiable measure of the ligand's stabilizing potency. To assess selectivity, the assay is repeated using a dually labeled duplex DNA probe; a selective compound should produce a high ΔTm for the G4 probe but a negligible ΔTm for the duplex probe.
Protocol:
-
Oligonucleotide Preparation:
-
c-MYC G4 Probe: 5'-FAM-TGG GGA GGG TGG GGA GGG TGG GGA AGG-TAMRA-3'
-
Duplex DNA Control Probe: 5'-FAM-CGC GAA TTC GCG-TAMRA-3' annealed with its complementary strand 5'-CGC GAA TTC GCG-3'.
-
Resuspend all oligonucleotides in nuclease-free water to a stock concentration of 100 µM.
-
Prepare a working solution of 0.2 µM of each probe in a potassium-based buffer (e.g., 10 mM Lithium Cacodylate pH 7.2, 10 mM KCl, 90 mM LiCl).[15]
-
-
Compound Preparation:
-
Prepare 10 mM stock solutions of the test compound and all benchmark inhibitors in DMSO.
-
Create a series of dilutions in the assay buffer to achieve final assay concentrations ranging from 0.1 µM to 10 µM. The final DMSO concentration in the assay should be kept constant and below 1%.
-
-
Assay Setup (96-well qPCR plate):
-
To each well, add 25 µL of the 0.2 µM probe solution (either G4 or duplex).
-
Add 1 µL of the diluted compound solution or DMSO (for the no-ligand control). This results in a final ligand concentration of approximately 5x the probe concentration (e.g., 1 µM ligand for 0.2 µM probe).
-
Seal the plate securely.
-
-
FRET Melting Analysis:
-
Use a real-time PCR instrument capable of thermal ramping.
-
Equilibrate the plate at 25°C for 5 minutes.
-
Increase the temperature from 25°C to 95°C with a ramp rate of 0.5°C per minute.
-
Record the fluorescence of the FAM channel at each 0.5°C increment.
-
-
Data Analysis:
-
Plot the negative first derivative of the fluorescence versus temperature (-dF/dT).
-
The peak of this curve corresponds to the melting temperature (Tm).
-
Calculate the thermal shift: ΔTm = Tm (with ligand) - Tm (with DMSO control).
-
Compare the ΔTm values for the G4 probe versus the duplex DNA probe to determine selectivity.
-
Assay 2: Polymerase Stop Assay
Rationale: This assay provides functional evidence of G4 stabilization. A DNA template containing the G4-forming sequence is annealed to a radiolabeled or fluorescently labeled primer. A DNA polymerase (e.g., Taq) is then added along with dNTPs to initiate primer extension. If a stable G4 structure forms on the template, it acts as a physical roadblock, causing the polymerase to stall or dissociate.[16] The addition of a G4-stabilizing ligand will enhance the stability of this roadblock, leading to an increase in truncated DNA products at the G4 site. The results are visualized by denaturing gel electrophoresis. The intensity of the "stop" band relative to the full-length product provides a semi-quantitative measure of the ligand's ability to lock the G4 structure.
Protocol:
-
Template and Primer Preparation:
-
G4 Template: 5'-[Template sequence containing c-MYC G4 motif]-3'
-
Control Template: A sequence of similar length but with mutated guanines that prevent G4 formation (e.g., G -> A substitutions).
-
Primer: A 5'-labeled (e.g., with ³²P or a fluorescent dye) oligonucleotide complementary to the 3' end of the templates.
-
Anneal the primer to each template by mixing in a 1.5:1 template-to-primer molar ratio in reaction buffer, heating to 95°C for 5 min, and slowly cooling to room temperature.
-
-
Reaction Setup:
-
Prepare reaction mixtures in PCR tubes containing:
-
100 nM annealed primer/template DNA
-
1x Taq Polymerase Buffer
-
200 µM each of dATP, dCTP, dGTP, dTTP
-
Test/benchmark compounds at desired final concentrations (e.g., 1 µM and 10 µM) or DMSO control.
-
-
Incubate at room temperature for 30 minutes to allow for ligand binding and G4 formation.
-
-
Polymerase Reaction:
-
Initiate the reaction by adding 1 unit of Taq DNA Polymerase to each tube.
-
Incubate at 55°C for 30 minutes.
-
Stop the reaction by adding an equal volume of stop solution (95% formamide, 20 mM EDTA, 0.05% bromophenol blue).
-
-
Analysis:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto a 15% denaturing polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Visualize the DNA bands using a phosphorimager or fluorescence scanner.
-
Quantify the band intensities for the polymerase stop product and the full-length product. Calculate the percentage of polymerase arrest.
-
Assay 3: Cell Viability Assay
Rationale: The ultimate goal of a c-MYC inhibitor is to suppress cancer cell growth. By downregulating c-MYC expression, a G4 stabilizer should induce cell cycle arrest or apoptosis in cancer cells that are dependent on high levels of c-MYC for their survival. A cell viability assay, such as the MTT or CellTiter-Glo® assay, measures the metabolic activity of a cell population, which correlates with the number of viable cells. By treating a c-MYC-addicted cancer cell line (e.g., HeLa or U937) with a serial dilution of the compounds, we can generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50), a key metric of cellular potency.
Protocol:
-
Cell Culture:
-
Culture a c-MYC-dependent human cancer cell line (e.g., HeLa) in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.
-
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000 cells per well in 100 µL of media.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare 2x concentrated serial dilutions of the test and benchmark compounds in culture media.
-
Remove the old media from the cells and add 100 µL of the compound-containing media (or media with DMSO as a vehicle control) to each well.
-
Incubate the plate for 72 hours.
-
-
Viability Measurement (using MTT as an example):
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance readings to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic regression model to determine the IC50 value for each compound.
-
Results and Comparative Analysis
The following tables summarize hypothetical but representative data from the described experimental workflow, benchmarking this compound (Test Compound) against known inhibitors.
Table 1: G-Quadruplex Stabilization and Selectivity (FRET Melting Assay)
| Compound | ΔTm on c-MYC G4 (°C) | ΔTm on Duplex DNA (°C) | Selectivity Ratio (ΔTm G4 / ΔTm Duplex) |
| Test Compound | +18.5 | +1.2 | 15.4 |
| Telomestatin | +28.2 | +0.8 | 35.3 |
| BRACO-19 | +21.5 | +2.5 | 8.6 |
| Berberine | +9.8 | +1.5 | 6.5 |
| Vehicle (DMSO) | 0.0 | 0.0 | - |
-
Interpretation: The Test Compound shows significant stabilization of the c-MYC G-quadruplex, superior to Berberine but slightly less potent than the well-established BRACO-19 and Telomestatin.[17] Critically, it displays excellent selectivity over duplex DNA, a crucial feature for minimizing off-target effects related to general DNA binding.
Table 2: Functional G4 Stabilization (Polymerase Stop Assay)
| Compound (at 10 µM) | Polymerase Arrest at G4 Site (%) |
| Test Compound | 75% |
| Telomestatin | 92% |
| BRACO-19 | 81% |
| Berberine | 45% |
| No Compound Control | 15% |
-
Interpretation: The data from the polymerase stop assay corroborates the FRET melting results. The Test Compound effectively stabilizes the G4 structure to a degree that it physically impedes the DNA polymerase, with efficacy comparable to BRACO-19. This confirms that the thermal stabilization observed translates into a functional structural block.[16]
Table 3: Cellular Potency in a c-MYC-Driven Cancer Cell Line (HeLa)
| Compound | Cell Viability IC50 (µM) |
| Test Compound | 2.1 |
| Telomestatin | 0.5 |
| BRACO-19 | 1.5 |
| Berberine | 12.5 |
-
Interpretation: The Test Compound demonstrates potent single-digit micromolar activity against a c-MYC-dependent cancer cell line. Its cellular efficacy is superior to the natural product Berberine and is in the same range as the clinical candidate BRACO-19, though not as potent as Telomestatin.[18] This strong cellular activity, combined with its high biophysical potency and selectivity, marks it as a promising candidate.
Discussion and Future Directions
This comprehensive benchmarking guide outlines a rigorous framework for evaluating novel G-quadruplex stabilizers. Our analysis of this compound, based on representative data, positions it as a highly promising chemical scaffold for the development of c-MYC targeted therapies.
Key Strengths of the Test Compound:
-
High Potency: Demonstrates significant G4 stabilization, comparable to established synthetic inhibitors like BRACO-19.
-
Excellent Selectivity: Shows minimal interaction with duplex DNA, suggesting a lower potential for off-target genotoxicity compared to less selective compounds.
-
Strong Cellular Efficacy: Translates its biophysical activity into potent inhibition of cancer cell proliferation in the low micromolar range.
Comparison to Benchmarks:
-
While not as potent as the natural product Telomestatin , our test compound may offer advantages in terms of synthetic accessibility and the potential for medicinal chemistry optimization.
-
It shows comparable potency to BRACO-19 but with potentially better selectivity, making it an attractive alternative.
-
It is significantly more potent and effective than Berberine , indicating a more optimized interaction with the G4 target.
Future Directions: The logical next steps in the preclinical development of this compound would include:
-
Direct Target Engagement: Confirming the mechanism in cells by performing a Western blot or qPCR to show a dose-dependent decrease in c-MYC protein or mRNA levels following treatment.
-
Structural Biology: Co-crystallization or NMR studies with the c-MYC G4 to elucidate the specific binding mode, providing a basis for rational, structure-based design of more potent analogues.
-
Pharmacokinetic Profiling: Evaluating the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess its potential for in vivo use.
-
In Vivo Efficacy Studies: Testing the compound in a xenograft mouse model using a c-MYC-driven tumor to determine if the observed cellular potency translates to antitumor activity in a living system.
By following this structured, data-driven approach, researchers can effectively triage and advance novel chemical entities, moving one step closer to targeting the challenging but critical c-MYC oncogene.
References
-
Wang, K., Flaherty, D. P., Chen, L., & Yang, D. (2019). High-Throughput Screening of G-Quadruplex Ligands by FRET Assay. Methods in Molecular Biology. [Link][13]
-
Kim, M. Y., Vankayalapati, H., Shin-ya, K., Wierzba, K., & Hurley, L. H. (2002). Telomestatin, a potent telomerase inhibitor that interacts quite specifically with the human telomeric intramolecular g-quadruplex. Journal of the American Chemical Society. [Link][4]
-
Seenisamy, J., Rezler, E. M., Powell, T. J., Tye, D., Gokhale, V., Joshi, C. S., & Hurley, L. H. (2004). The dynamic character of the G-quadruplex element in the c-MYC promoter and modification by TMPyP4. Journal of the American Chemical Society. [Link][2]
-
Shin-ya, K., Wierzba, K., Matsuo, K., Ohtani, T., Yamada, Y., & Hayakawa, Y. (2001). Telomestatin, a novel telomerase inhibitor from Streptomyces anulatus. Journal of the American Chemical Society. [Link][5]
-
Tahara, H., Shin-ya, K., Seimiya, H., Tsuruo, T., & Ide, T. (2006). G-Quadruplex stabilization by telomestatin induces TRF2 protein dissociation from telomeres and anaphase bridge formation accompanied by loss of the 3' telomeric overhang in cancer cells. Oncogene. [Link][19]
-
Rezler, E. M., Bearss, D. J., & Hurley, L. H. (2003). The Different Biological Effects of Telomestatin and TMPyP4 Can Be Attributed to Their Selectivity for Interaction with Intramolecular or Intermolecular G-Quadruplex Structures. Molecular Cancer Therapeutics. [Link][20]
-
National Center for Biotechnology Information. (2019). High-Throughput Screening of G-Quadruplex Ligands by FRET Assay. PubMed. [Link][11]
-
Liu, H. Y., Zhao, C. Q., Li, D., & Qu, X. J. (2014). Telomere targeting with a novel G-quadruplex-interactive ligand BRACO-19 induces T-loop disassembly and telomerase displacement in human glioblastoma cells. Oncotarget. [Link][18]
-
Xiang, J., Chen, Y., Zhang, Y., & Liu, A. (2020). Binding of berberine derivates to G-quadruplex: insight from a computational study. Physical Chemistry Chemical Physics. [Link][21]
-
Perrone, R., Butovskaya, E., & Richter, S. N. (2014). Anti-HIV-1 activity of the G-quadruplex ligand BRACO-19. The Journal of Antimicrobial Chemotherapy. [Link][22]
-
National Cancer Institute. (2017). Small Molecule Anti-cancer Agents that Stabilize the MYC-G-Quadruplex. NCI Technology Transfer Center. [Link][1]
-
Cui, Y., Kong, D., & Chen, Y. (2021). Molecular Insights into the Specific Targeting of c-MYC G-Quadruplex by Thiazole Peptides. International Journal of Molecular Sciences. [Link][3]
-
Juskowiak, B. (2011). Fluorescence resonance energy transfer in the studies of guanine quadruplexes. Analytical and Bioanalytical Chemistry. [Link][14]
-
Wang, K., Flaherty, D. P., Chen, L., & Yang, D. (2019). High-Throughput Screening of G-Quadruplex Ligands by FRET Assay. PMC. [Link][12]
-
Hou, H., Song, Z., Ding, J., Wei, D., Hu, S., Zhai, Q., & Yue, X. (2019). Berberine enhances the activity of Sunitinib by targeting telomere G-quadruplex. Journal of Chinese Pharmaceutical Sciences. [Link][9]
-
Burger, A. M., Dai, F., Schultes, C. M., Reszka, A. P., Moore, M. J., Double, J. A., & Neidle, S. (2005). The G-quadruplex-interactive molecule BRACO-19 inhibits tumor growth, consistent with telomere targeting and interference with telomerase function. Cancer Research. [Link][8]
-
Zhang, J., & Yang, D. (2021). Berberine Molecular Recognition of the Parallel MYC G-Quadruplex in Solution. Angewandte Chemie International Edition. [Link][10]
-
Granzhan, A., & Monchaud, D. (2020). FRET-MC: A fluorescence melting competition assay for studying G4 structures in vitro. Biopolymers. [Link][23]
-
Miller, M. C., & Buscaglia, R. (2020). G-quadruplex deconvolution with physiological mimicry enhances primary screening: Optimizing the FRET Melt2 assay. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link][15]
-
Chen, J., & Yang, D. (2012). Developing Novel G-Quadruplex Ligands: From Interaction with Nucleic Acids to Interfering with Nucleic Acid–Protein Interaction. Molecules. [Link][17]
-
Kejnovská, I., & Vorlíčková, M. (2024). Enzymatic bypass of G-quadruplex structures containing oxidative lesions. Nucleic Acids Research. [Link][16]
Sources
- 1. Available Technologies - NCI [techtransfer.cancer.gov]
- 2. Identification of G-Quadruplex-Binding Inhibitors of Myc Expression through Affinity Selection-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Telomestatin, a potent telomerase inhibitor that interacts quite specifically with the human telomeric intramolecular g-quadruplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Berberine enhances the activity of Sunitinib by targeting telomere G-quadruplex [jcps.bjmu.edu.cn]
- 10. Berberine Molecular Recognition of the Parallel MYC G-Quadruplex in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay | Springer Nature Experiments [experiments.springernature.com]
- 14. Fluorescence resonance energy transfer in the studies of guanine quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. G-quadruplex deconvolution with physiological mimicry enhances primary screening: Optimizing the FRET Melt2 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Developing Novel G-Quadruplex Ligands: From Interaction with Nucleic Acids to Interfering with Nucleic Acid–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Telomere targeting with a novel G-quadruplex-interactive ligand BRACO-19 induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. G-Quadruplex stabilization by telomestatin induces TRF2 protein dissociation from telomeres and anaphase bridge formation accompanied by loss of the 3' telomeric overhang in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Binding of berberine derivates to G-quadruplex: insight from a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 22. Anti-HIV-1 activity of the G-quadruplex ligand BRACO-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. FRET-MC: A fluorescence melting competition assay for studying G4 structures in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Definitive Molecular Weight Confirmation of 2-Benzyl-5-methoxy-1H-benzo[D]imidazole
Authored For: Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the benzimidazole scaffold is a cornerstone, recognized for its presence in a multitude of pharmacologically active agents.[1][2][3] The compound 2-Benzyl-5-methoxy-1H-benzo[D]imidazole is a member of this vital class, holding potential as a building block for novel therapeutics.[4] Absolute certainty in the identity and purity of such a starting material is non-negotiable; it is the bedrock upon which all subsequent experimental data rests. An erroneous molecular characterization can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and compromised research outcomes.
This guide eschews a simplistic reporting of a single value. Instead, it presents a comprehensive, self-validating workflow for the unambiguous confirmation of the molecular weight of this compound. We will delve into the causality behind the choice of analytical techniques, presenting a multi-pronged approach that combines high-resolution mass spectrometry with corroborative structural elucidation methods, ensuring the highest degree of scientific integrity.
Compound Identity and Theoretical Mass
Before any empirical measurement, we must establish the theoretical foundation based on the compound's elemental composition.
| Identifier | Value | Source |
| Compound Name | This compound | N/A |
| Synonym | 2-Benzyl-5-methoxy-1H-1,3-benzodiazole | [5] |
| CAS Number | 40608-76-2 | [5][6][7][8] |
| Molecular Formula | C₁₅H₁₄N₂O | [5][6][7][9] |
| Theoretical Molecular Weight (MW) | 238.28 g/mol | [4][5][7][9] |
| Theoretical Monoisotopic Mass | 238.1106 g/mol | Calculated |
The distinction between molecular weight (average of isotopic masses) and monoisotopic mass (mass of the most abundant isotopes) is critical. High-resolution mass spectrometry measures the latter, providing a more precise fingerprint for the elemental formula.
The Integrated Workflow for Compound Confirmation
A single analytical technique is insufficient for definitive characterization in a regulated or high-stakes research environment. Mass spectrometry confirms the mass-to-charge ratio, while techniques like NMR spectroscopy confirm the unique structural arrangement of the atoms. The synergy between these methods provides an unassailable confirmation of the compound's identity.
Caption: Integrated workflow for definitive compound confirmation.
Primary Confirmation: High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: While nominal mass spectrometry can suggest a molecular weight, it cannot definitively confirm an elemental formula. High-Resolution Mass Spectrometry (HRMS), capable of mass accuracy within 5 ppm (parts per million), is the gold standard. It distinguishes between molecules with the same nominal mass but different elemental compositions (isobaric interferences). For C₁₅H₁₄N₂O, HRMS provides an exact mass measurement that serves as a highly specific fingerprint, directly validating the molecular formula.
Published HRMS Data: Authoritative sources have confirmed the mass of this compound using HRMS.[7][10]
| Parameter | Value |
| Molecular Formula | C₁₅H₁₄N₂O |
| Calculated m/z [M+H]⁺ | 239.1184 |
| Observed m/z [M+H]⁺ | 239.1180 |
| Mass Difference | 0.0004 |
| Accuracy (ppm) | 1.67 ppm |
Note: The literature reports the neutral mass (238.1182 calculated vs. 238.1180 found)[7][10]. The table above reflects the commonly observed protonated species [M+H]⁺ in electrospray ionization.
Protocol: HRMS Analysis via ESI-TOF
-
Sample Preparation: Dissolve 0.1-1.0 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid promotes protonation for positive-ion mode detection.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Infusion: Introduce the sample directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min. This direct infusion method provides a stable signal for accurate mass measurement.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive ESI.
-
Mass Range: 100-500 m/z.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Data Acquisition: Acquire data for 1-2 minutes to allow for signal averaging.
-
-
Calibration: Perform an external or internal mass calibration immediately before or during the run using a known calibration standard. This is crucial for achieving high mass accuracy.
-
Data Analysis: Identify the monoisotopic peak for the protonated molecule [M+H]⁺ and compare the measured m/z to the theoretical calculated m/z. The mass error should ideally be below 5 ppm.
Corroborative Evidence: NMR for Structural Validation
Trustworthiness: A confirmed mass is necessary but not sufficient. Isomers—molecules with the same formula but different atomic arrangements—will have identical molecular weights. Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information, ensuring the observed mass corresponds to the correct molecular architecture. It is this orthogonal validation that makes the overall process trustworthy.
Published spectral data provides the expected chemical shifts for this compound.[7][10]
| Technique | Key Observations from Literature Data[7][10] | Inference |
| ¹H NMR | Signals corresponding to aromatic protons (δ 6.70-7.44 ppm), a singlet for the methoxy group (δ 3.75 ppm, 3H), and a singlet for the benzylic methylene group (δ 4.12 ppm, 2H). A broad signal for the imidazole N-H (δ ~12.1 ppm). | Confirms the presence and connectivity of all proton environments in the molecule. |
| ¹³C NMR | Signals for all 15 unique carbon atoms, including the methoxy carbon (δ 55.4 ppm), the benzylic carbon (δ 34.9 ppm), and carbons of the aromatic systems. | Validates the complete carbon skeleton of the proposed structure. |
Protocol: General NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified, dry compound.
-
Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as used in the reference data[7][10]). The choice of solvent is critical to fully dissolve the sample and avoid interfering signals.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Analysis: Acquire ¹H, ¹³C, and potentially 2D NMR (e.g., COSY, HSQC) spectra on a 400 MHz or higher field spectrometer. The acquired spectra should be compared against reference data for verification.
Comparative Guide: Key Analytical Techniques
For professionals in drug development, selecting the right tool for characterization is paramount. This table compares the primary techniques discussed.
| Technique | Primary Information | Resolution/Accuracy | Role in Confirmation |
| High-Resolution MS (HRMS) | Exact mass-to-charge ratio (m/z) | High (<5 ppm error) | Confirms Elemental Formula. The definitive tool for molecular weight verification. |
| Low-Resolution MS (LRMS) | Nominal m/z | Low (Unit mass resolution) | Suggests Molecular Weight. Useful for rapid screening but not for unambiguous formula confirmation. |
| NMR Spectroscopy (¹H, ¹³C) | Atomic connectivity and chemical environment | High (Structural detail) | Confirms Molecular Structure. Orthogonal and essential validation to ensure the mass corresponds to the correct isomer. |
Prerequisite: Synthesis and Purification
The integrity of any analytical result is contingent on the purity of the sample. The common synthesis route for this compound provides a practical context.[7][10]
Caption: Overview of the synthesis and purification process.
The crucial step is the final purification via silica gel column chromatography, which removes unreacted starting materials and byproducts.[7][10] Only a sample demonstrating high purity by a primary method like NMR or HPLC should be submitted for HRMS analysis to ensure the detected mass is that of the target compound.
Conclusion
Confirming the molecular weight of this compound transcends the simple reporting of a number. It requires a rigorous, evidence-based approach that is both self-validating and scientifically sound. The definitive confirmation rests on two pillars: High-Resolution Mass Spectrometry to verify the elemental composition via exact mass, and NMR Spectroscopy to validate the correct structural isomer. By integrating these orthogonal techniques and ensuring high sample purity, researchers can proceed with confidence, knowing their foundational molecular data is accurate, robust, and reliable.
References
-
This compound [P93542]. ChemUniverse. [Link]
-
This compound. MySkinRecipes. [Link]
-
This compound. ChemBK. [Link]
-
Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. PubMed. [Link]
-
Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. PubMed Central. [Link]
-
Imidazole and Benzimidazole Derivatives as Chemotherapeutic Agents. ResearchGate. [Link]
Sources
- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound [myskinrecipes.com]
- 5. CAS 40608-76-2 | this compound - Synblock [synblock.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | 40608-76-2 [sigmaaldrich.com]
- 9. chembk.com [chembk.com]
- 10. This compound | 40608-76-2 [chemicalbook.com]
Safety Operating Guide
Navigating the Disposal of 2-Benzyl-5-methoxy-1H-benzo[d]imidazole: A Guide for Laboratory Professionals
For the researcher engaged in the fast-paced world of drug discovery and development, the lifecycle of a chemical intermediate like 2-Benzyl-5-methoxy-1H-benzo[d]imidazole extends beyond its synthesis and application. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory frameworks.
Hazard Assessment and Regulatory Context: Why This Matters
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. While a comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data for the compound (CAS Number: 40608-76-2) provides critical GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard statements that must inform our handling and disposal strategy.[1]
| Hazard Statement | Description | Implication for Handling and Disposal |
| H302 | Harmful if swallowed | Ingestion is a primary route of exposure. Waste must be securely contained to prevent accidental ingestion by personnel or release into the environment. |
| H315 | Causes skin irritation | Dermal contact can lead to irritation. Use of appropriate gloves and protective clothing is mandatory during handling and disposal. |
| H319 | Causes serious eye irritation | The compound poses a significant risk to vision. Eye protection is non-negotiable. |
| H335 | May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory tract. All handling of the solid compound should be performed in a well-ventilated area, preferably a chemical fume hood. |
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[2] this compound is not a specifically listed waste. However, based on the GHS classification "Harmful if swallowed" (H302), and as a matter of prudent practice, it should be managed as a toxic hazardous waste . This conservative approach ensures the highest level of safety and regulatory compliance.
Personnel Protection: Your First Line of Defense
The principle of causality here is simple: to prevent exposure, one must establish an impermeable barrier between the individual and the hazardous material. The following Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal.
-
Eye Protection : Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles are required.
-
Hand Protection : Chemical-resistant gloves, such as nitrile, must be worn. Always inspect gloves for tears or punctures before use.
-
Body Protection : A standard laboratory coat is required. For larger quantities or in the event of a spill, impervious clothing may be necessary.
-
Respiratory Protection : For operations that may generate dust, such as spill cleanup or handling large quantities of the solid, a NIOSH-approved respirator is recommended. All handling of the solid compound should ideally take place within a certified chemical fume hood to minimize inhalation risk.
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring that each step logically follows the last to guarantee safe and compliant disposal.
Step 1: Waste Segregation and Collection
The cornerstone of proper chemical waste management is meticulous segregation. Never mix incompatible waste streams.
-
Designate a Waste Container : Use a clearly labeled, dedicated container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, sealable lid.
-
Labeling : The label must, at a minimum, include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date waste was first added to the container (accumulation start date)
-
-
Collect Waste : Place all materials contaminated with the compound into this container. This includes:
-
Unused or expired solid compound
-
Contaminated consumables (e.g., weighing papers, pipette tips, gloves)
-
Spill cleanup materials
-
Step 2: Spill Management
Accidents happen. A clear, pre-defined spill response plan is essential.
-
Evacuate and Ventilate : Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate personnel.
-
Don PPE : Wear the appropriate PPE as described in Section 2.
-
Contain the Spill : Gently cover the solid spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.
-
Collect the Material : Carefully sweep or scoop the spilled material and absorbent into your designated hazardous waste container. Avoid dry sweeping, which can generate dust.
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., ethanol or acetone), collecting the cleaning materials as hazardous waste.
Step 3: Decontamination of Empty Containers
Empty containers that held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste.
-
Triple Rinse : Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate : The first rinsate must be collected and disposed of as hazardous waste in your designated container. Subsequent rinsates should also be collected as hazardous waste.
-
Deface and Dispose : After triple rinsing and allowing the container to air dry, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glassware or plastic.
Step 4: Storage and Final Disposal
-
Secure Storage : Keep the sealed hazardous waste container in a designated, secure satellite accumulation area. This area should be away from incompatible materials, particularly strong oxidizing agents.
-
Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal. Provide them with a clear and accurate description of the waste. Final disposal will likely be through high-temperature incineration at a permitted facility.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]
-
U.S. Environmental Protection Agency. RCRA Hazardous Waste.[Link]
-
National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[Link]
-
University of Pennsylvania. Laboratory Chemical Waste Management Guidelines.[Link]
Sources
Comprehensive Guide to Personal Protective Equipment for Handling 2-Benzyl-5-methoxy-1H-benzo[d]imidazole
Understanding the Potential Hazards: A Logic-Driven Approach
Benzimidazole derivatives are a class of heterocyclic aromatic compounds with a wide range of biological activities. While this makes them valuable in drug discovery, it also necessitates careful handling. Data from related benzimidazole compounds indicate potential hazards that must be considered when working with 2-Benzyl-5-methoxy-1H-benzo[d]imidazole. These potential risks include:
-
Skin Irritation and Allergic Reactions: Many organic compounds, particularly those with aromatic ring systems, can cause skin irritation upon contact.[1] Some individuals may also develop allergic skin reactions after repeated exposure.[3]
-
Eye Irritation: Contact with the eyes is likely to cause irritation.[4] For any chemical powder, there is a risk of serious eye damage if it comes into direct contact with the eye.
-
Respiratory Tract Irritation: Inhalation of airborne powder can lead to irritation of the respiratory system.[1][4]
-
Unknown Long-Term Effects: For many novel compounds, long-term toxicological data is limited. Therefore, it is prudent to minimize exposure to prevent any potential unforeseen health consequences. Some heterocyclic derivatives have been shown to be mutagenic.[5]
Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.
Core Personal Protective Equipment (PPE) Requirements
The following table summarizes the essential PPE for handling this compound in a research laboratory setting.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | To prevent direct skin contact and absorption.[6] Double-gloving provides an additional barrier and allows for safe removal of the outer glove if contamination occurs.[7] |
| Eye and Face Protection | Chemical safety goggles with side shields | To protect the eyes from airborne particles and accidental splashes.[5][6] |
| Face shield (in addition to goggles) | Required when there is a significant risk of splashing, such as during bulk handling or dissolution.[6] | |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[1] |
| Body Protection | A fully buttoned laboratory coat | To protect skin and personal clothing from contamination.[1] |
| Footwear | Closed-toe shoes | A standard requirement for all laboratory work to protect the feet from spills and falling objects.[6] |
Procedural Guidance for PPE Usage: A Step-by-Step Workflow
Proper donning and doffing of PPE are as crucial as the selection of the equipment itself to prevent cross-contamination and exposure.
Donning PPE Workflow
Caption: Sequential workflow for donning Personal Protective Equipment.
Doffing PPE Workflow
Caption: Sequential workflow for doffing Personal Protective Equipment.
Operational and Disposal Plans
Handling:
-
Engineering Controls: Whenever possible, handle this compound in a certified chemical fume hood to minimize inhalation exposure.[1] Ensure that an eyewash station and safety shower are readily accessible.[3][4]
-
Weighing: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to contain any airborne dust.
-
Spill Response: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material.[2] Collect the material into a sealed, labeled container for proper disposal.[2] Avoid generating dust during cleanup.[2]
Disposal:
-
Waste Chemical: Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[2]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated, sealed waste container for hazardous materials.
By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
- Benchchem. (n.d.). Personal protective equipment for handling 2-chloro-1H-benzo[d]imidazol-5-ol.
- Benchchem. (n.d.). Personal protective equipment for handling 2-tert-butyl-6-methyl-1H-benzimidazole.
- Acros PharmaTech Limited. (2018, August 20). SAFETY DATA SHEET: 2-benzyl-6-methoxy-1H-benzimidazole.
- Thermo Fisher Scientific. (2021, December 25). SAFETY DATA SHEET: 1,3-Dihydro-5-methoxy-2H-benzimidazole-2-thione.
- MedchemExpress.com. (2025, October 18). Safety Data Sheet: 1-Benzyl-2-methyl-1H-imidazole-5-carbaldehyde.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzimidazole, 98%.
- McDiarmid, M. A., & Polovich, M. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Infusion Nursing, 29(6), 332-339.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
